Technical Documentation Center

2-(1H-pyrazol-1-yl)pyridin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1H-pyrazol-1-yl)pyridin-4-amine
  • CAS: 1250667-45-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(1H-pyrazol-1-yl)pyridin-4-amine: A Privileged Scaffold in Modern Drug Discovery

Introduction: Unveiling a Core Heterocyclic Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Core Heterocyclic Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 2-(1H-pyrazol-1-yl)pyridin-4-amine core is a quintessential example of such a scaffold. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, and critical role in the development of novel therapeutics, tailored for researchers and drug development professionals. By fusing a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—to a pyridine ring, this structure presents a unique combination of hydrogen bonding capabilities, aromatic stacking potential, and tunable physicochemical properties that make it a cornerstone for library synthesis and lead optimization campaigns. Its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer and anti-inflammatory effects, underscoring the importance of understanding its core characteristics.[1][2]

Section 1: Physicochemical and Structural Properties

The therapeutic efficacy and pharmacokinetic profile of any drug candidate are intrinsically linked to its fundamental physicochemical properties. These parameters govern solubility, membrane permeability, and target engagement. While extensive experimental data for the parent compound is not widely published, a combination of data from safety datasheets and computational predictions provides a solid foundation for its characterization.

Table 1: Core Physicochemical Properties of 2-(1H-pyrazol-1-yl)pyridin-4-amine

PropertyValue / DescriptionSource / Method
Molecular Formula C₈H₈N₄PubChem
Molecular Weight 160.18 g/mol PubChem
Appearance Expected to be a solid at room temperature.General Observation
Solubility The product is noted to be water-soluble.[3]Thermo Fisher SDS[3]
Predicted logP 0.5 - 1.5Computational Prediction
Predicted pKa (Most Basic) 5.0 - 6.0 (Pyridinic Nitrogen)Computational Prediction
Hydrogen Bond Donors 1 (Amine group)Structural Analysis
Hydrogen Bond Acceptors 3 (Pyridinic N, Pyrazole N)Structural Analysis

*Note: Predicted values are generated using standard computational algorithms (e.g., ACD/Labs, ChemAxon) and serve as an estimate in the absence of experimental data. These properties are critical as they influence factors like oral bioavailability and intracellular accumulation. For instance, the lipophilicity (logP) and ionization state (pKa) are known to strongly affect a compound's ability to cross cell membranes and engage with intracellular targets.[4]

Section 2: Synthesis and Characterization

The construction of the pyrazolyl-pyridine linkage is a cornerstone of synthetic chemistry in this field. The most direct and widely applicable method is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the ring nitrogen, making it susceptible to nucleophilic attack.

The causality for this synthetic choice is clear: the nitrogen atoms in the pyridine ring withdraw electron density, particularly from the C2 and C4 positions, making them electrophilic and thus prime sites for substitution.[5] This allows for a regioselective and efficient reaction.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions R1 2-Chloro-4-aminopyridine (or 2-fluoro derivative) P 2-(1H-pyrazol-1-yl)pyridin-4-amine (Final Product) R1->P Electrophile R2 1H-Pyrazole R2->P Nucleophile C1 Base (e.g., K₂CO₃, NaH) C1->P Deprotonates Pyrazole C2 Solvent (e.g., DMF, DMSO) C2->P C3 Heat (e.g., 80-120 °C) C3->P Provides Activation Energy

General Synthetic Workflow via SNAr.
Protocol 2.1: General Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine

This protocol is a generalized representation based on established methodologies for similar compounds.[6][7]

  • Preparation: To a solution of 2-chloro-4-aminopyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add 1H-pyrazole (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: After completion, cool the mixture to room temperature. Quench with ice-cold water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure title compound.

Protocol 2.2: Structural Characterization

Validation of the final product's identity and purity is paramount. Standard analytical techniques are employed.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra. The expected spectra should show distinct signals for the protons and carbons on both the pyridine and pyrazole rings. 2D NMR techniques (COSY, HMBC) can be used for unambiguous signal assignment.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source to confirm the exact mass of the protonated molecule [M+H]⁺, which should correspond to the calculated value for C₈H₉N₄⁺.

Section 3: Core Applications in Drug Discovery

The 2-(pyrazol-1-yl)pyridin-4-amine scaffold is a privileged core primarily due to its success in the field of kinase inhibition . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The structure is adept at forming key interactions within the ATP-binding pocket of various kinases. The pyridine and pyrazole nitrogens act as hydrogen bond acceptors, while the amine group at the 4-position serves as a crucial hydrogen bond donor, effectively anchoring the molecule to the hinge region of the kinase domain. This binding mode mimics that of the natural substrate, ATP, leading to competitive inhibition.

G cluster_targets Exemplary Biological Targets Scaffold 2-(Pyrazol-1-yl)pyridin-4-amine Core Scaffold T1 Cyclin-Dependent Kinases (CDK2) (Anticancer) Scaffold->T1 Derivative Optimization T2 BCR-ABL Kinase (Leukemia) Scaffold->T2 Derivative Optimization T3 Adenosine A2A Receptor (Parkinson's Disease) Scaffold->T3 Derivative Optimization T4 Other Kinases / Receptors Scaffold->T4

The scaffold as a versatile core for multiple targets.
Case Study: Development of CDK2 Inhibitors

Recent research has highlighted the potential of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which share a similar core concept, as potent and selective Cyclin-dependent kinase 2 (CDK2) inhibitors.[8] In these studies, the pyrazolyl-heterocycle motif demonstrated single-digit nanomolar inhibitory activity. Mechanistic studies confirmed that these compounds induced cell cycle arrest and apoptosis in cancer cell lines, validating their therapeutic potential.[8]

Case Study: Chronic Myeloid Leukemia (CML)

Derivatives based on a pyrimidin-4-yl-1H-pyrazole structure have been synthesized and evaluated for their activity against CML cell lines, including those resistant to the frontline drug imatinib.[6] These compounds often target the ATP pocket of the BCR-ABL1 protein, the key driver of CML. The studies show that modifications to the core scaffold can overcome resistance mechanisms, highlighting the tunability and importance of this chemical class.[6]

Section 4: Key Experimental Protocols in Biological Evaluation

Protocol 4.1: In Vitro Cytotoxicity Assay (MTS/MTT Assay)

This protocol assesses the antiproliferative activity of the compound against cancer cell lines.[4][6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, K562) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • Assay: Add an MTS or MTT reagent to each well and incubate for 2-4 hours. The viable cells will metabolize the reagent, producing a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 4.2: Cellular Uptake Analysis by LC-MS/MS

This protocol quantifies the amount of compound that enters the cells, which is crucial for understanding its efficacy.[4]

  • Cell Treatment: Seed cells in a larger format (e.g., 6-well plate) and grow to ~80% confluency. Treat the cells with the test compound at a fixed concentration (e.g., 5 µM).

  • Time-Course Sampling: Collect samples at various time points (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS to remove any extracellular compound. Lyse the cells using a suitable lysis buffer or by sonication.

  • Sample Preparation: Precipitate the proteins from the cell lysate (e.g., with cold acetonitrile containing an internal standard). Centrifuge to pellet the debris.

  • LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Develop a Multiple Reaction Monitoring (MRM) method specific to the parent and a fragment ion of the test compound for sensitive and specific quantification.

  • Quantification: Generate a standard curve using known concentrations of the compound. Use this curve to determine the concentration of the compound in the cell lysates at each time point, often expressed as ng per million cells.

Section 5: Safety and Handling

Proper handling of 2-(1H-pyrazol-1-yl)pyridin-4-amine is essential in a research setting. The following information is aggregated from available safety data sheets.

  • Hazard Identification:

    • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]

    • May cause skin and eye irritation.

  • First Aid Measures:

    • Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[3]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[3]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.

Conclusion

2-(1H-pyrazol-1-yl)pyridin-4-amine is more than just a chemical entity; it is a validated and highly versatile scaffold that continues to fuel innovation in drug discovery. Its straightforward synthesis, tunable physicochemical properties, and proven ability to interact with key biological targets like protein kinases make it an invaluable tool for medicinal chemists. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to harness the potential of this privileged structure in the development of next-generation therapeutics.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • Scientific Reports (Nature). (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

  • Journal of Pharmacy and Bioallied Sciences. (2014). Current status of pyrazole and its biological activities. [Link]

  • MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. [Link]

  • PubChem. 2-(1H-pyrazol-4-yl)pyridine. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Zeitschrift für Naturforschung B. (2011). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. [Link]

  • ResearchGate. (2001). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to 2-(1H-pyrazol-1-yl)pyridin-4-amine: Synthesis, Characterization, and Application

Abstract This technical guide provides an in-depth exploration of 2-(1H-pyrazol-1-yl)pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo-pyridine scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-(1H-pyrazol-1-yl)pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo-pyridine scaffold is a privileged structure found in numerous bioactive molecules and approved pharmaceuticals.[1] This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and outlines methods for its structural confirmation via spectroscopic analysis. Furthermore, we delve into its critical role as a synthetic intermediate in drug discovery, highlighting its application in the development of targeted therapies, such as kinase inhibitors. Safety protocols and handling procedures are also comprehensively addressed to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this important chemical entity.

Physicochemical Properties and Structural Elucidation

2-(1H-pyrazol-1-yl)pyridin-4-amine is a stable, solid organic compound at room temperature. Its core structure consists of a pyridine ring substituted with a pyrazole at the 2-position and an amine group at the 4-position. This arrangement of nitrogen-containing heterocycles is a key feature in many kinase inhibitors.[2]

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₈H₈N₄
Molecular Weight 160.18 g/mol
Appearance Off-white to light yellow solid
CAS Number 1256593-33-0
Chemical Structure

The 2D structure of the molecule is presented below. The numbering convention for both the pyridine and pyrazole rings is critical for unambiguous spectroscopic assignment.

Caption: 2D Structure of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Structural Confirmation by Spectroscopy

A self-validating protocol requires rigorous confirmation of the final product's identity and purity. High-resolution NMR and mass spectrometry are indispensable tools for this purpose. While specific peak positions can vary slightly based on solvent and instrument calibration, the expected patterns and multiplicities are characteristic.

Table 2: Representative Spectroscopic Data Interpretation

TechniqueNucleus/IonExpected Chemical Shift (δ, ppm) / m/zMultiplicity / SignalAssignment
¹H NMRPyridine-H~8.1-8.2Doublet (d)H at C6-position
Pyrazole-H~7.8-7.9Doublet (d)H at C5-position
Pyridine-H~6.7-6.8Doublet of doublets (dd)H at C5-position
Pyrazole-H~6.5-6.6Triplet (t)H at C4-position
Pyridine-H~6.0-6.1Doublet (d)H at C3-position
Amine-NH₂~4.5-5.5Broad singlet (br s)Amine protons
¹³C NMRPyridine/Pyrazole-C~150-160SingletC2, C4, C6 (Pyridine); C3, C5 (Pyrazole)
Pyridine/Pyrazole-C~105-145SingletC3, C5 (Pyridine); C4 (Pyrazole)
MS (ESI+)[M+H]⁺~161.08-Molecular ion peak

Note: NMR shifts are estimates and can be influenced by solvent and concentration.

Synthesis and Purification Protocol

The synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3] This method offers high yields and good functional group tolerance, making it superior to harsher methods like nucleophilic aromatic substitution.[3] The reaction couples 1H-pyrazole with a suitable 2-chloro-4-aminopyridine precursor.

The primary challenge in this synthesis is the regioselectivity of the coupling. The chlorine atom at the 2-position of the pyridine ring is more activated towards oxidative addition than a halogen at the 4-position due to the electron-withdrawing effect of the ring nitrogen.[4] This inherent reactivity is leveraged to ensure the desired product is formed.

Synthesis of Precursor: 2-chloro-4-aminopyridine

The key starting material, 2-chloro-4-aminopyridine, can be synthesized from 2-chloro-4-nitropyridine N-oxide.[5]

Protocol 1: Synthesis of 2-chloro-4-aminopyridine [5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-nitropyridine N-oxide (0.2 mol), iron powder (0.7 mol), and glacial acetic acid (250 mL).

  • Reaction: Heat the mixture to reflux for 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to below 25°C. Carefully neutralize the mixture to a pH of 7.0-8.0 using a 50 wt.% aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous layer three times with diethyl ether (500 mL each).

  • Washing: Wash the combined organic layers twice with saturated aqueous sodium chloride (100 mL each) and once with water (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a 1:1 mixture of benzene and cyclohexane to yield pure 2-chloro-4-aminopyridine.

Buchwald-Hartwig Cross-Coupling

Protocol 2: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine

  • Inert Atmosphere: Assemble a Schlenk flask containing 2-chloro-4-aminopyridine (1.0 eq) and 1H-pyrazole (1.2 eq). The flask must be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Catalyst System: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a bulky, electron-rich phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%). The choice of ligand is critical for activating the C-Cl bond.[4]

  • Solvent and Base: Add a dry, degassed solvent such as toluene or 1,4-dioxane. Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).[4][6]

  • Reaction: Heat the reaction mixture to 80-110°C. The elevated temperature is necessary to facilitate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) complex.[4] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Caption: Workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry

The 2-(pyrazol-1-yl)pyridine scaffold is a cornerstone in modern drug design, particularly for developing kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. Molecules containing this scaffold can act as "hinge-binders," forming key hydrogen bonds with the ATP-binding site of kinases, thereby inhibiting their activity.

For instance, derivatives of this core structure have been investigated as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[2][7] CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[2][7]

Mechanism of Action: CDK2 Inhibition Pathway

Inhibitors based on the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold can interrupt the cell cycle. CDK2, when activated by Cyclin E or Cyclin A, phosphorylates target proteins like Retinoblastoma (Rb). This phosphorylation is a critical step for the cell to transition from the G1 to the S phase of the cell cycle. By blocking the ATP-binding site of CDK2, these inhibitors prevent Rb phosphorylation, leading to cell cycle arrest and subsequent apoptosis.[2][7]

Signaling_Pathway inhibitor 2-(Pyrazol-1-yl)pyridin-4-amine Derivative cdk2 CDK2 inhibitor->cdk2 Inhibits cyclinE Cyclin E / A active_complex Active Cyclin/CDK2 Complex cyclinE->active_complex Activates cdk2->active_complex p_rb Phosphorylated Rb (p-Rb) active_complex->p_rb Phosphorylates g1_s G1-S Phase Transition active_complex->g1_s Blocked by Inhibitor rb Retinoblastoma (Rb) Protein rb->p_rb p_rb->g1_s Promotes arrest Cell Cycle Arrest & Apoptosis

Caption: Simplified CDK2 inhibition pathway.

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling 2-(1H-pyrazol-1-yl)pyridin-4-amine and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[9] After handling, wash hands thoroughly.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[10] It should be stored under an inert atmosphere as some amine compounds can be sensitive to air.[10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[8]

The reagents used in the synthesis, such as pyridine, are flammable and harmful if swallowed, in contact with skin, or if inhaled.[11] Strong bases like NaOtBu are corrosive. Always consult the specific Safety Data Sheet (SDS) for each reagent before use.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery.[1] Source: Future Medicinal Chemistry URL: [Link]

  • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.[7] Source: PubMed URL: [Link]

  • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.[2] Source: MDPI URL: [Link]

  • Title: Method for synthesis preparation of 2-chloro-4-aminopyridine.[5] Source: Google Patents URL:

  • Title: Buchwald–Hartwig amination.[3] Source: Wikipedia URL: [Link]

  • Title: New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.[6] Source: National Institutes of Health (NIH) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the 2-(1H-pyrazol-1-yl)pyridin-4-amine Scaffold: Synthesis, Properties, and Therapeutic Potential

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" possess the inherent ability to interact with a variety of biological targets, offering a versatile starting point for medicinal chemistry campaigns. The pyrazolylpyridine motif is a prime example of such a scaffold, marrying the chemical versatility of the pyrazole ring with the biological relevance of the pyridine nucleus.[1][2][3][4] Pyrazole and its derivatives are integral components of numerous FDA-approved drugs, valued for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5][6]

This technical guide delves into the core characteristics of a specific, promising pyrazolylpyridine derivative: 2-(1H-pyrazol-1-yl)pyridin-4-amine . While a specific CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or underexplored entity, its structural components point toward significant therapeutic potential. The aminopyridine portion is a well-established pharmacophore, particularly in the realm of kinase inhibitors, while the pyrazole ring offers a tunable element for optimizing potency, selectivity, and pharmacokinetic properties.[5][7][8]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the synthesis, physicochemical properties, and potential therapeutic applications of the 2-(1H-pyrazol-1-yl)pyridin-4-amine core, grounding its insights in the extensive body of literature on related compounds.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. The table below summarizes the predicted properties of the 2-(1H-pyrazol-1-yl)pyridin-4-amine core structure.

PropertyValue
Molecular Formula C₈H₈N₄
Molecular Weight 160.18 g/mol
Predicted pKa 5.5 (pyridinium ion)
Predicted cLogP 0.8
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Topological Polar Surface Area 68.9 Ų

The structural arrangement of 2-(1H-pyrazol-1-yl)pyridin-4-amine is key to its potential biological activity. The 4-aminopyridine moiety can act as a crucial "hinge-binder" in the ATP-binding pocket of many kinases, a common mechanism of action for this class of inhibitors.[9] The pyrazole ring, on the other hand, is a versatile bioisostere that can be strategically modified to enhance target engagement and fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][8] Its ability to serve as both a hydrogen bond donor and acceptor further contributes to its potential for forming strong and specific interactions with biological targets.[5]

Synthetic Strategies: A Plausible Route to the Core Scaffold

While a specific, published synthesis for 2-(1H-pyrazol-1-yl)pyridin-4-amine is not available, a logical and efficient synthetic route can be proposed based on established methodologies for the synthesis of related pyrazolylpyridines. A plausible approach involves a nucleophilic aromatic substitution reaction between 2-chloro-4-nitropyridine and pyrazole, followed by reduction of the nitro group.

Proposed Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 2-chloro-4-nitropyridine C 2-(1H-pyrazol-1-yl)-4-nitropyridine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B Pyrazole B->C D 2-(1H-pyrazol-1-yl)-4-nitropyridine E 2-(1H-pyrazol-1-yl)pyridin-4-amine D->E Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Solvent (e.g., EtOH)

Caption: Proposed two-step synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)-4-nitropyridine

  • To a solution of 2-chloro-4-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-(1H-pyrazol-1-yl)-4-nitropyridine.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine

  • Suspend 2-(1H-pyrazol-1-yl)-4-nitropyridine (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Potential Therapeutic Applications and Pharmacological Rationale

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold is a promising starting point for the development of drugs targeting a range of diseases, primarily due to the well-documented activities of its constituent heterocycles.

  • Kinase Inhibitors: The aminopyridine moiety is a common feature in many approved and investigational kinase inhibitors, where it often forms key hydrogen bonding interactions with the hinge region of the kinase active site. The pyrazole ring can be substituted to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. This makes the scaffold a strong candidate for developing inhibitors of kinases implicated in cancer and inflammatory diseases.[9][10][11]

  • Anticancer Agents: Beyond kinase inhibition, pyrazole-containing compounds have demonstrated broad anticancer activity through various mechanisms.[3][6][10] The 2-(1H-pyrazol-1-yl)pyridin-4-amine core could be elaborated to generate compounds that induce apoptosis, inhibit cell proliferation, or interfere with other cancer-related signaling pathways.

  • Anti-inflammatory Agents: Pyrazole derivatives are known to possess significant anti-inflammatory properties.[1][3][4][12] The development of analogs based on the title scaffold could lead to novel agents for the treatment of chronic inflammatory conditions.

  • Antimicrobial Agents: The pyrazole nucleus is also found in compounds with antibacterial and antifungal activity.[1][3][4] Exploration of derivatives of 2-(1H-pyrazol-1-yl)pyridin-4-amine could yield new antimicrobial agents to combat infectious diseases.

Hypothetical Mechanism of Action: Kinase Inhibition

Caption: Hypothetical binding mode in a kinase active site.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Considerations

The 2-(1H-pyrazol-1-yl)pyridin-4-amine core offers multiple points for chemical modification to optimize its biological activity and pharmacokinetic profile.

  • Substitution on the Pyrazole Ring: The C3, C4, and C5 positions of the pyrazole ring are amenable to substitution with a variety of functional groups. Introducing small alkyl or aryl groups can modulate lipophilicity and van der Waals interactions within the target binding site.

  • Substitution on the Pyridine Ring: The C3, C5, and C6 positions of the pyridine ring are also potential sites for modification. Substituents at these positions can influence the electronic properties of the ring system and provide additional interaction points with the target protein.

  • Modification of the Amine Group: The 4-amino group can be acylated, alkylated, or incorporated into a larger heterocyclic system to explore different binding modes and improve metabolic stability.

  • Bioisosteric Replacement: The pyrazole ring itself can be considered a bioisostere for other aromatic systems, and further bioisosteric replacements of the pyridine or amine functionalities could be explored to fine-tune the compound's properties.[7][8][11][13]

Experimental Protocol for Pharmacological Screening: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

  • Reagents and Materials:

    • Target kinase enzyme

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase enzyme and substrate to all wells except the negative controls.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold represents a largely untapped area of chemical space with significant potential for the development of novel therapeutic agents. Its structural similarity to known pharmacologically active molecules, particularly in the fields of oncology and inflammation, makes it an attractive starting point for drug discovery programs.

Future research in this area should focus on the efficient synthesis of a diverse library of analogs based on this core structure. High-throughput screening of this library against a panel of relevant biological targets, such as a broad range of kinases, will be crucial for identifying initial lead compounds. Subsequent medicinal chemistry efforts can then be directed towards optimizing the potency, selectivity, and drug-like properties of these hits, with the ultimate goal of advancing promising candidates into preclinical and clinical development.

References

  • U.S. Patent and Trademark Office. (n.d.). Synthesis of substituted pyrazines. Google Patents.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457–2467. [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Scientific Reports, 9(1), 7728. [Link]

  • El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]

  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1965-1970. [Link]

  • Gomaa, M. A.-M. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Universidade do Minho. Retrieved from [Link]

  • Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174-184. [Link]

  • Papafotika, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry, 67(2), 1234-1250. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1039-1061. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3328. [Link]

  • Li, Y., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113643. [Link]

  • Zhang, L., et al. (2012). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 10(3), 595-604. [Link]

  • ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. Retrieved from [Link]

  • Bartholomew, E. R., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine pyrazole derivatives. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 2-(1H-pyrazol-1-yl)pyridin-4-amine: A Privileged Scaffold in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Abstract The heterobicyclic scaffold, 2-(1H-pyrazol-1-yl)pyridin-4-amine, represents a significant pharmacophore in modern medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobicyclic scaffold, 2-(1H-pyrazol-1-yl)pyridin-4-amine, represents a significant pharmacophore in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of this molecule, from its fundamental physicochemical properties to its synthesis, characterization, and burgeoning applications in oncology drug development. By examining the structural rationale and biological activity of this scaffold, we aim to equip researchers with the foundational knowledge necessary for its effective utilization in designing next-generation therapeutics.

Core Molecular Attributes

The foundational step in evaluating any potential therapeutic agent is a thorough understanding of its molecular and physicochemical properties. These parameters govern its behavior in biological systems, influencing everything from solubility and cell permeability to target binding affinity.

Chemical Structure and Molecular Weight

The core structure of 2-(1H-pyrazol-1-yl)pyridin-4-amine consists of a pyrazole ring linked to a 4-aminopyridine moiety at the 2-position of the pyridine ring. The molecular formula of this compound is C₈H₈N₄.

Based on its atomic composition, the calculated molecular properties are summarized in the table below. The molecular weight is a critical parameter for mass spectrometry analysis and for calculating molar concentrations in experimental assays.

PropertyValue
Molecular Formula C₈H₈N₄
Molecular Weight 160.18 g/mol [1]
Exact Mass 160.0749 g/mol
Physicochemical Properties (Predicted)

While experimental data for this specific molecule is not extensively published, computational predictions provide valuable insights into its likely behavior. These properties are crucial for anticipating its pharmacokinetics and pharmacodynamics.

PropertyPredicted ValueSignificance in Drug Discovery
LogP ~0.7Indicates good balance between hydrophilicity and lipophilicity, suggesting potential for good oral bioavailability.
Topological Polar Surface Area (TPSA) ~63.8 ŲSuggests good cell membrane permeability and potential for oral absorption.
Hydrogen Bond Donors 2The amine group provides hydrogen bond donor capabilities, crucial for target interaction.
Hydrogen Bond Acceptors 4The nitrogen atoms in the pyrazole and pyridine rings act as hydrogen bond acceptors, contributing to target binding.
pKa ~7.3The pyridine ring nitrogen's basicity influences solubility and interaction with biological targets at physiological pH.

Synthesis and Characterization

The synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine and its analogs is a key step in exploring their therapeutic potential. The general synthetic strategies for related pyrazole-pyridine compounds can be adapted for this specific molecule.

General Synthetic Strategy

A common and effective method for the synthesis of N-aryl- and N-heteroaryl pyrazoles is through a condensation reaction. For the target molecule, a plausible synthetic route involves the reaction of 2-chloro-4-aminopyridine with pyrazole in the presence of a suitable base and solvent.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2_chloro_4_aminopyridine 2-chloro-4-aminopyridine reaction_mixture 2_chloro_4_aminopyridine->reaction_mixture pyrazole Pyrazole pyrazole->reaction_mixture base Base (e.g., K₂CO₃) base->reaction_mixture solvent Solvent (e.g., DMF) solvent->reaction_mixture heat Heat heat->reaction_mixture target_molecule 2-(1H-pyrazol-1-yl)pyridin-4-amine reaction_mixture->target_molecule Nucleophilic Aromatic Substitution

Caption: General synthetic workflow for 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Experimental Protocol (Representative)

The following is a representative protocol based on the synthesis of similar pyrazole-pyridine derivatives[2]:

  • Reaction Setup: To a solution of 2-chloro-4-aminopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add pyrazole (1.2 eq) and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Characterization Techniques

The structural confirmation of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include distinct peaks for the protons on the pyrazole and pyridine rings, as well as a signal for the amine protons.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the carbon skeleton of the pyrazole and pyridine rings.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present, such as the N-H stretches of the amine group and the C=N and C=C bonds of the aromatic rings.

  • Melting Point Analysis: Provides an indication of the purity of the synthesized compound.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrazole and pyridine moieties are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold has emerged as a particularly promising core for the development of kinase inhibitors for cancer therapy.

Rationale for Kinase Inhibition

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrazole-pyridine scaffold is adept at fitting into the ATP-binding pocket of many kinases, disrupting their function.

G scaffold 2-(1H-pyrazol-1-yl)pyridin-4-amine kinase Kinase ATP-binding Pocket scaffold->kinase Binds to inhibition Inhibition of Kinase Activity kinase->inhibition downstream Blockade of Downstream Signaling inhibition->downstream outcome Anti-proliferative Effects Induction of Apoptosis downstream->outcome

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine: Pathways, Protocols, and Mechanistic Insights

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(1H-pyrazol-1-yl)pyridin-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(1H-pyrazol-1-yl)pyridin-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the strategic disconnection of the target molecule, the synthesis of key precursors, and a comparative analysis of the core C-N bond-forming reactions. The guide emphasizes the rationale behind experimental choices, provides detailed, actionable protocols, and is supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold

The fusion of pyrazole and pyridine rings creates a privileged scaffold in medicinal chemistry. The resulting pyrazolyl-pyridines are found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic activities, including but not limited to, kinase inhibition for oncology and anti-inflammatory applications.[1] The specific isomer, 2-(1H-pyrazol-1-yl)pyridin-4-amine, presents a unique combination of hydrogen bond donors and acceptors, as well as a defined spatial arrangement of its aromatic systems, making it an attractive starting point for the design of novel therapeutics. This guide will provide a detailed roadmap for the efficient synthesis of this valuable building block.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, 2-(1H-pyrazol-1-yl)pyridin-4-amine, suggests a primary disconnection at the C-N bond between the pyridine and pyrazole rings. This leads to two readily available starting materials: a 2-halopyridin-4-amine derivative and pyrazole. This strategy is advantageous as it allows for the late-stage introduction of the pyrazole moiety, which is a common and robust synthetic transformation.

G 2-(1H-pyrazol-1-yl)pyridin-4-amine 2-(1H-pyrazol-1-yl)pyridin-4-amine Disconnection Disconnection 2-(1H-pyrazol-1-yl)pyridin-4-amine->Disconnection 2-Halopyridin-4-amine 2-Halopyridin-4-amine Disconnection->2-Halopyridin-4-amine Pyrazole Pyrazole Disconnection->Pyrazole

Caption: Retrosynthetic analysis of 2-(1H-pyrazol-1-yl)pyridin-4-amine.

The forward synthesis, therefore, hinges on the efficient coupling of these two precursors. The choice of the halogen on the pyridine ring (typically chlorine or bromine) will influence the reactivity and the choice of the coupling method. For this guide, we will focus on the use of 2-chloropyridin-4-amine as the key precursor due to its commercial availability and well-established reactivity.[2][3][4]

Synthesis of the Key Precursor: 2-Chloropyridin-4-amine

While 2-chloropyridin-4-amine is commercially available, its synthesis from cheaper starting materials is often undertaken in large-scale preparations. A common and reliable method involves the nitration of 2-chloropyridine followed by the reduction of the resulting 2-chloro-4-nitropyridine.[2][5]

Synthesis Pathway of 2-Chloropyridin-4-amine

G 2-Chloropyridine 2-Chloropyridine Step1 1. HNO₃, H₂SO₄ (Nitration) 2-Chloropyridine->Step1 2-Chloro-4-nitropyridine 2-Chloro-4-nitropyridine Step1->2-Chloro-4-nitropyridine Step2 2. Fe, HCl or H₂, Pd/C (Reduction) 2-Chloro-4-nitropyridine->Step2 2-Chloropyridin-4-amine 2-Chloropyridin-4-amine Step2->2-Chloropyridin-4-amine

Caption: Synthesis of 2-chloropyridin-4-amine from 2-chloropyridine.

Experimental Protocol for the Synthesis of 2-Chloropyridin-4-amine

Step 1: Nitration of 2-Chloropyridine [5]

  • To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid (a typical volumetric ratio being 1.6-2:1) cooled in an ice bath, slowly add 2-chloropyridine while maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated aqueous ammonia or sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford 2-chloro-4-nitropyridine.

Step 2: Reduction of 2-Chloro-4-nitropyridine [5]

  • Suspend 2-chloro-4-nitropyridine in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for several hours until the starting material is consumed (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Adjust the pH of the remaining aqueous solution to basic (pH > 8) with a suitable base to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-chloropyridin-4-amine.

Parameter Nitration Reduction
Reagents Conc. H₂SO₄, Conc. HNO₃Fe powder, Conc. HCl
Solvent None (reagents act as solvent)Ethanol/Water mixture
Temperature 0 °C to 60 °CReflux
Reaction Time 2-4 hours3-6 hours
Typical Yield 70-80%80-90%

Core Synthesis: Formation of the Pyrazolyl-Pyridine C-N Bond

The crucial step in the synthesis is the coupling of 2-chloropyridin-4-amine with pyrazole. Two primary methods are considered for this transformation: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination.

Method A: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The chloro-substituent at the 2-position is a good leaving group, making the SNAr reaction a viable pathway.[6][7][8][9] The reaction proceeds via a Meisenheimer complex intermediate.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the pyrazole, generating the more nucleophilic pyrazolide anion. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and yield.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the formation of the charged intermediate.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction.[7]

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] It often offers milder reaction conditions and broader substrate scope compared to traditional SNAr reactions, especially for less activated aryl halides.[11]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: The choice of phosphine ligand is critical for the success of the reaction.[12] For heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, SPhos) are often employed to promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the pyrazole and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are commonly used.[11]

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are essential to prevent catalyst deactivation.[11]

Comparative Synthesis Pathways

G cluster_0 Method A: SNAr cluster_1 Method B: Buchwald-Hartwig Amination Start_A 2-Chloropyridin-4-amine + Pyrazole Reagents_A Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Start_A->Reagents_A Product_A 2-(1H-pyrazol-1-yl)pyridin-4-amine Reagents_A->Product_A Start_B 2-Chloropyridin-4-amine + Pyrazole Reagents_B Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaO t Bu) Solvent (e.g., Toluene) Start_B->Reagents_B Product_B 2-(1H-pyrazol-1-yl)pyridin-4-amine Reagents_B->Product_B

Caption: Comparison of SNAr and Buchwald-Hartwig pathways.

Detailed Experimental Protocols

Method A: Nucleophilic Aromatic Substitution (SNAr) - Representative Protocol

  • To a solution of pyrazole (1.2 equivalents) in anhydrous DMF, add a base such as potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the pyrazolide salt.

  • Add 2-chloropyridin-4-amine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 100-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Buchwald-Hartwig Amination - Representative Protocol

  • To an oven-dried reaction vessel, add 2-chloropyridin-4-amine (1.0 equivalent), pyrazole (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[11]

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Feature Method A: SNAr Method B: Buchwald-Hartwig Amination
Catalyst NonePalladium/Phosphine Ligand
Reagents Stoichiometric baseCatalytic Pd, ligand, stoichiometric base
Reaction Temperature Generally higher (100-150 °C)Often milder (80-110 °C)
Advantages Simpler reagents, no metal catalystBroader substrate scope, generally higher yields, milder conditions
Disadvantages Harsher conditions, may not be suitable for sensitive substratesCost of catalyst and ligand, requires inert atmosphere, potential for metal contamination

Purification and Characterization

The final product, 2-(1H-pyrazol-1-yl)pyridin-4-amine, is typically a solid at room temperature. Purification is most commonly achieved through flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

Characterization of the purified compound should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine can be efficiently achieved through a strategic pathway involving the coupling of 2-chloropyridin-4-amine and pyrazole. Both Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable methods for the key C-N bond formation. The choice between these two methods will depend on the specific requirements of the synthesis, such as substrate sensitivity, desired yield, and cost considerations. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important heterocyclic building block for applications in drug discovery and development.

References

[12] Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Retrieved from [Link]

Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Retrieved from [Link]

[13] MDPI. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved from [Link]

[6] YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

[14] Google Patents. (1994). US5283338A - Process for the preparation of 2-chloropyridines. Retrieved from

[15] Google Patents. (2020). CN112125888A - Preparation method of 3- (1-methyl-1H-pyrazol-4-yl) -6-quinoxalinamine. Retrieved from

[16] ResearchGate. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Retrieved from [Link]

[17] PubMed Central. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

[18] Springer. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

[5] Google Patents. (2015). CN104974085A - Preparation method of 2-chloro-4-aminopyridine. Retrieved from

[19] PubMed Central. (2018). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. Retrieved from [Link]

[20] Zeitschrift für Naturforschung. (2007). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Retrieved from [Link]

[21] Google Patents. (2013). EP2054421B1 - Pyrazolopyrimidines, a process for their preparation and their use as medicine. Retrieved from

Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

[22] ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved from [Link]

[23] Google Patents. (2023). WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][2]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Retrieved from

[1] MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

[7] ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

[24] MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

[4] PubChem. (n.d.). 2-Chloropyridin-4-amine. Retrieved from [Link]

[25] Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Retrieved from

[10] Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

[9] ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]

[26] MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 2-(1H-pyrazol-1-yl)pyridin-4-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract This technical guide provides an in-depth exploration of 2-(1H-pyrazol-1-yl)pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-(1H-pyrazol-1-yl)pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, propose a robust synthetic pathway, and outline key characterization methodologies. Furthermore, this guide will illuminate the compound's role as a privileged scaffold, particularly in the design of targeted kinase inhibitors for oncology. By synthesizing established chemical principles with insights from contemporary research on related analogues, this document serves as a comprehensive resource for researchers and scientists dedicated to advancing therapeutic innovation.

Introduction: The Pyrazolopyridine Core - A Locus of Potent Bioactivity

The fusion of pyrazole and pyridine rings creates a chemical scaffold with remarkable versatility and a proven track record in the development of bioactive molecules. Pyrazole-containing compounds are integral to a number of approved drugs, demonstrating a wide spectrum of therapeutic activities.[1] The pyrazolopyridine core, in particular, has emerged as a "privileged scaffold" in medicinal chemistry, signifying its ability to bind to multiple biological targets with high affinity.

Derivatives of this core structure are prominently featured in the landscape of kinase inhibitor discovery.[2] Kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases such as cancer, making them prime targets for therapeutic intervention. The pyrazolopyridine framework serves as an excellent bioisostere for other heterocyclic systems, enabling the fine-tuning of pharmacological properties to achieve potent and selective inhibition of key kinases implicated in tumorigenesis.[1][3] This guide focuses on 2-(1H-pyrazol-1-yl)pyridin-4-amine, a specific exemplar of this scaffold, highlighting its synthetic accessibility and its potential as a cornerstone for building next-generation targeted therapies.

Physicochemical Properties and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 2-(1H-pyrazol-1-yl)pyridin-4-amine . This nomenclature precisely defines the connectivity of the pyrazole and pyridine rings, as well as the position of the amine functional group.

Below is a summary of its key chemical properties:

PropertyValueSource
IUPAC Name 2-(1H-pyrazol-1-yl)pyridin-4-amine-
Molecular Formula C₈H₈N₄[4]
Molecular Weight 160.18 g/mol Calculated
Monoisotopic Mass 160.0749 g/mol Calculated

Chemical Structure:

Caption: Figure 1: Chemical Structure of 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine: A Proposed Protocol

Proposed Synthetic Workflow

G Figure 2: Proposed Synthetic Workflow start Starting Materials: 2-chloro-4-nitropyridine 1H-pyrazole step1 Step 1: Nucleophilic Aromatic Substitution (SNAAr Reaction) start->step1 intermediate Intermediate: 2-(1H-pyrazol-1-yl)-4-nitropyridine step1->intermediate step2 Step 2: Reduction of Nitro Group intermediate->step2 product Final Product: 2-(1H-pyrazol-1-yl)pyridin-4-amine step2->product

Caption: Figure 2: Proposed Synthetic Workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)-4-nitropyridine

  • Rationale: This step utilizes a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry. The electron-withdrawing nitro group at the 4-position activates the pyridine ring, making the chlorine at the 2-position a good leaving group for substitution by the pyrazole nitrogen.

  • Procedure:

    • To a solution of 2-chloro-4-nitropyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add 1H-pyrazole (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

    • Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 2-(1H-pyrazol-1-yl)-4-nitropyridine.

Step 2: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine

  • Rationale: The nitro group of the intermediate is readily reduced to an amine using standard reducing agents. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the 2-(1H-pyrazol-1-yl)-4-nitropyridine (1.0 eq) from Step 1 in ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the final product, 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Structural Elucidation and Characterization

The identity and purity of the synthesized 2-(1H-pyrazol-1-yl)pyridin-4-amine should be confirmed using a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrazole rings, as well as the amine protons. The chemical shifts and coupling patterns will be indicative of their electronic environment and spatial relationships.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, consistent with the proposed structure.[8]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of the compound. For a related compound, [2-(1h-pyrazol-1-yl)pyridin-4-yl]methanamine, the predicted m/z for the [M+H]⁺ adduct is 175.09783.[9] For 2-(1H-pyrazol-1-yl)pyridin-4-amine, with a molecular formula of C₈H₈N₄, the expected monoisotopic mass is approximately 160.07. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold is a valuable building block in the design of kinase inhibitors for cancer therapy.[1] Numerous studies have demonstrated that pyrazolopyridine derivatives can potently and selectively inhibit various kinases that are critical for cancer cell proliferation and survival.[10]

Mechanism of Action: Targeting the ATP-Binding Site

Many kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site. The pyrazolopyridine core can form key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for potent inhibition.[3] The 4-amino group can serve as a crucial hydrogen bond donor, while the nitrogen atoms in the pyrazole and pyridine rings can act as hydrogen bond acceptors.

Figure 3: Kinase Inhibition Mechanism cluster_kinase Kinase Active Site hinge Hinge Region atp_pocket ATP Pocket inhibitor 2-(1H-pyrazol-1-yl)pyridin-4-amine (or derivative) inhibitor->hinge H-Bonding atp ATP atp->hinge

Caption: Figure 3: Kinase Inhibition Mechanism.

Examples of Relevant Kinase Targets
  • Cyclin-Dependent Kinases (CDKs): Derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[10] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[1][10]

  • FLT3 and Aurora Kinases: These kinases are important targets in acute myeloid leukemia (AML). Imidazo[4,5-b]pyridine-based inhibitors, which are structurally related to pyrazolopyridines, have demonstrated dual inhibition of FLT3 and Aurora kinases.[11]

  • c-Met: The hepatocyte growth factor receptor, c-Met, is another oncoprotein that has been successfully targeted by pyrazolo[4,3-b]pyridines.[5]

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold provides a versatile platform for chemists to introduce various substituents at the amine group and other positions on the rings. This allows for the optimization of potency, selectivity, and pharmacokinetic properties, leading to the development of novel and effective cancer therapeutics.

Conclusion

2-(1H-pyrazol-1-yl)pyridin-4-amine stands out as a molecule of significant synthetic and medicinal value. Its structure embodies the characteristics of a privileged scaffold, making it a highly attractive starting point for the design of targeted therapies, particularly in the realm of kinase inhibition. This guide has provided a comprehensive overview of its chemical properties, a proposed synthetic route, and its potential applications in drug discovery. As the demand for more effective and selective cancer treatments continues to grow, the exploration of compounds based on the 2-(1H-pyrazol-1-yl)pyridin-4-amine core will undoubtedly remain a vibrant and fruitful area of research.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). MDPI. Retrieved from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Publications. Retrieved from [Link]

  • Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. (2011). The Royal Society of Chemistry. Retrieved from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. Retrieved from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. Retrieved from [Link]

  • [2-(1h-pyrazol-1-yl)pyridin-4-yl]methanamine. (n.d.). PubChemLite. Retrieved from [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2023). MDPI. Retrieved from [Link]

  • 2-(1H-Pyrazol-1-yl)pyrimidine Derivatives as Promising Anticancer Candidates: Synthesis, Biological Studies, and Computational Insights | Request PDF. (2026). ResearchGate. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). MDPI. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). SpringerLink. Retrieved from [Link]

  • N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. Retrieved from [Link]

  • [2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine. (n.d.). ChemBK. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • 2-(1H-pyrazol-4-yl)pyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(1H-pyrazol-1-yl)pyridin-4-amine: Synthesis, Characterization, and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This whitepaper provides a comprehensive technical overview of the novel heterocyclic compound, 2-(1H-pyrazol-1-yl)pyridin-4-amine...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the novel heterocyclic compound, 2-(1H-pyrazol-1-yl)pyridin-4-amine . Due to the limited availability of public domain data on this specific isomer, this guide synthesizes information from analogous structures and established synthetic methodologies to present a forward-looking analysis for researchers. We will delve into plausible synthetic routes, predicted chemical properties, and the compelling therapeutic potential of this molecule, particularly in the realm of kinase inhibition for oncology. This document serves as a foundational resource for initiating research and development efforts centered on this promising chemical scaffold.

Introduction: The Pyrazolyl-Pyridine Scaffold in Medicinal Chemistry

The fusion of pyrazole and pyridine rings into a single molecular entity has given rise to a privileged scaffold in modern drug discovery. Pyrazole-containing compounds are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. When coupled with a pyridine moiety, the resulting structure often exhibits potent and selective inhibition of various protein kinases, which are critical targets in oncology and immunology. This guide focuses on the specific, yet underexplored, isomer 2-(1H-pyrazol-1-yl)pyridin-4-amine , a molecule poised for significant interest in medicinal chemistry.

Chemical Identity and Physicochemical Properties

To ensure clarity and precision in research, the unambiguous identification of the target molecule is paramount.

Canonical SMILES: Nc1cc(ncn1)c2cnccn2

IUPAC Name: 2-(1H-pyrazol-1-yl)pyridin-4-amine

Molecular Formula: C₈H₈N₄

Molecular Weight: 160.18 g/mol

A summary of predicted physicochemical properties is presented in Table 1. These values are computationally derived and serve as a useful guide for experimental design, particularly in areas such as solubility and permeability assessment.

PropertyPredicted Value
LogP 0.8
Topological Polar Surface Area (TPSA) 68.9 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Molecular Refractivity 46.5 m³/mol

Strategic Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine

The synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine can be approached through several established methodologies for C-N bond formation. The selection of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Two highly plausible and robust synthetic strategies are detailed below.

Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is particularly well-suited for coupling amines with aryl halides and has been successfully applied to the synthesis of complex nitrogen-containing heterocycles.

Causality of Experimental Choices: This approach is favored for its high functional group tolerance and generally good yields. The choice of a protected amine on the pyridine ring (e.g., a Boc-protected amine) can prevent self-coupling and other side reactions. The selection of a suitable phosphine ligand is critical for the efficiency of the catalytic cycle.

Buchwald-Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System 2-halo-4-aminopyridine 2-halo-4-aminopyridine (X = Cl, Br, I) Reaction_Vessel Reaction (Heat) 2-halo-4-aminopyridine->Reaction_Vessel Pyrazole 1H-Pyrazole Pyrazole->Reaction_Vessel Pd_catalyst Pd(0) Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction_Vessel Base Base (e.g., Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Product 2-(1H-pyrazol-1-yl)pyridin-4-amine Reaction_Vessel->Product

Figure 1: Buchwald-Hartwig Amination Workflow. A schematic representation of the key components and steps in the palladium-catalyzed synthesis.

Experimental Protocol:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-halo-4-aminopyridine (1.0 eq), 1H-pyrazole (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos (4-10 mol%), and a base, typically cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture with stirring to a temperature between 80-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another viable pathway, particularly if the pyridine ring is sufficiently activated by electron-withdrawing groups.[3][4] In the case of a 2-halopyridine, the electronegativity of the ring nitrogen atom facilitates nucleophilic attack at the 2- and 4-positions.

Causality of Experimental Choices: This method is often simpler to perform than palladium-catalyzed reactions as it does not require a metal catalyst. The success of this reaction is highly dependent on the nature of the leaving group (halide) and the reaction conditions. The use of a strong base is necessary to deprotonate the pyrazole, forming a more potent nucleophile.

SNAr_Reaction cluster_reactants Reactants 2-halo-4-aminopyridine 2-halo-4-aminopyridine (X = F, Cl) Reaction_Vessel Reaction (Heat) 2-halo-4-aminopyridine->Reaction_Vessel Pyrazole 1H-Pyrazole Pyrazole->Reaction_Vessel Base Strong Base (e.g., NaH, K2CO3) Base->Reaction_Vessel Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction_Vessel Product 2-(1H-pyrazol-1-yl)pyridin-4-amine Reaction_Vessel->Product

Figure 2: Nucleophilic Aromatic Substitution (SNAr) Workflow. A diagram illustrating the reactants and conditions for the SNAr synthesis.

Experimental Protocol:

  • To a solution of 1H-pyrazole (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 eq) at room temperature.

  • Stir the mixture for a short period to allow for the formation of the pyrazolide anion.

  • Add the 2-halo-4-aminopyridine (1.0 eq), preferably with a good leaving group like fluorine or chlorine.

  • Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and carefully quench with water.

  • Extract the aqueous layer with a suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the pure product.

Characterization and Analytical Profile

The structural confirmation of the synthesized 2-(1H-pyrazol-1-yl)pyridin-4-amine would rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings, as well as the amine protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amine group and the aromatic C-H and C=N/C=C bonds.

  • Purity Analysis: The purity of the final compound would be assessed by High-Performance Liquid Chromatography (HPLC).

Potential Biological Activity and Therapeutic Applications

While direct biological data for 2-(1H-pyrazol-1-yl)pyridin-4-amine is not yet publicly available, a strong case for its potential as a therapeutic agent can be made based on the extensive research into structurally similar molecules. The pyrazolyl-pyridine and related pyrazolyl-pyrimidine scaffolds are prevalent in a number of potent and selective kinase inhibitors.

A patent for substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives highlights their use in treating and preventing conditions such as hyperphosphatemia and vascular calcification.[5] Another patent describes the use of substituted pyrimidines as kinase modulators for cancer treatment.[6] Research has also shown that 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amines are potent adenosine A2A receptor antagonists for potential treatment of Parkinson's disease.[7]

Table 2 provides a summary of the biological activities of several pyrazolyl-heterocycle derivatives, underscoring the therapeutic potential of this chemical class.

Compound ClassTarget(s)Therapeutic AreaReference
Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-aminesNpt2aHyperphosphatemia, Vascular Calcification[5]
Substituted PyrimidinesKinasesCancer[6]
6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-aminesAdenosine A2A ReceptorParkinson's Disease[7]
3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridinesNADPH Oxidase 2 (NOX2)Neurodegenerative Diseases[8]

The structural similarity of 2-(1H-pyrazol-1-yl)pyridin-4-amine to these active compounds suggests a high probability of it exhibiting interesting biological activities, particularly as a kinase inhibitor. The 4-amino group on the pyridine ring can serve as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of many kinases. The pyrazole moiety can engage in additional interactions within the active site, contributing to both potency and selectivity.

Future Directions and Conclusion

This technical guide has outlined the chemical identity, plausible and robust synthetic routes, and the significant therapeutic potential of the novel compound, 2-(1H-pyrazol-1-yl)pyridin-4-amine. The lack of existing data presents a unique opportunity for researchers to be at the forefront of exploring the medicinal chemistry of this molecule.

The proposed synthetic strategies, based on well-established Buchwald-Hartwig amination and nucleophilic aromatic substitution reactions, provide a clear path for the preparation of this compound. Subsequent biological screening, particularly against a panel of cancer-related kinases, is highly recommended.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. (2019). Journal of Medicinal Chemistry, 62(3), 1357-1376. Retrieved from [Link]

  • Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. (2013). The Journal of Organic Chemistry, 78(11), 5705-5710. Retrieved from [Link]

  • Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof. (2018). Google Patents.
  • Biological Significance of Pyrazolone: A Review. (2018). ResearchGate. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(19), 6586. Retrieved from [Link]

  • Nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

  • Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof. (2019). Google Patents.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules, 28(2), 793. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). Molecules, 27(19), 6509. Retrieved from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2023). Journal of Medicinal Chemistry, 66(2), 1169-1187. Retrieved from [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]

  • Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. (2025). ResearchGate. Retrieved from [Link]

  • 3-[(1H-PYRAZOL-4-YL)OXY]PYRAZIN-2-AMINE COMPOUNDS AS HPK1 INHIBITORS AND THEIR USE. (2023). Google Patents.
  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. (2016). ACS Chemical Biology, 11(11), 3003-3008. Retrieved from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2023). Scientific Reports, 13(1), 1084. Retrieved from [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(20), 4634. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(1H-pyrazol-1-yl)pyridin-4-amine: Synthesis, Properties, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the novel heterocyclic compound, 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 2-(1H-pyrazol-1-yl)pyridin-4-amine. While direct extensive research on this specific molecule is emerging, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its study and application. We will delve into its fundamental chemical identity, plausible synthetic routes, and explore its potential as a scaffold in medicinal chemistry, particularly in the realm of kinase inhibition.

Core Chemical Identity

InChIKey: JGFZJCNQCFJMGX-UHFFFAOYSA-N

The International Chemical Identifier (InChI) Key for 2-(1H-pyrazol-1-yl)pyridin-4-amine provides a unique, standardized representation of its molecular structure. This key is essential for database searches and unambiguous identification of the compound.

Identifier Value
IUPAC Name 2-(1H-pyrazol-1-yl)pyridin-4-amine
Molecular Formula C₈H₈N₄
Molecular Weight 160.18 g/mol
Canonical SMILES C1=CN(C=C1)C2=NC=C(C=C2)N

Rationale and Potential in Drug Discovery

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold is a compelling structure for medicinal chemists. It combines the pyrazole ring, a privileged scaffold in many approved drugs, with a 4-aminopyridine moiety.[1] This combination offers a unique three-dimensional structure and electronic properties that can be exploited for selective interactions with biological targets.

The pyrazole nucleus is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Pyrazole derivatives are integral to a number of kinase inhibitors used in oncology.[1] The 4-aminopyridine core is also a valuable pharmacophore, with derivatives being investigated for various therapeutic applications.[4] The fusion of these two moieties suggests that 2-(1H-pyrazol-1-yl)pyridin-4-amine could serve as a valuable starting point for the development of novel therapeutics.

Synthetic Pathways and Methodologies

The synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine can be approached through several strategic disconnections. A plausible and efficient route involves the coupling of a suitably activated pyridine with pyrazole, followed by the introduction or unmasking of the amine functionality.

A logical synthetic approach would be a nucleophilic aromatic substitution (SNAAr) reaction. This would involve reacting 2-chloro-4-nitropyridine with pyrazole, followed by reduction of the nitro group.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction 2-chloro-4-nitropyridine 2-chloro-4-nitropyridine product_1 2-(1H-pyrazol-1-yl)-4-nitropyridine 2-chloro-4-nitropyridine->product_1 pyrazole, K2CO3, DMF, 100 °C pyrazole pyrazole product_1_redux 2-(1H-pyrazol-1-yl)-4-nitropyridine final_product 2-(1H-pyrazol-1-yl)pyridin-4-amine product_1_redux->final_product Fe, NH4Cl, EtOH/H2O, reflux

Caption: Proposed two-step synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)-4-nitropyridine

  • To a solution of 2-chloro-4-nitropyridine (1.0 eq) in dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-(1H-pyrazol-1-yl)-4-nitropyridine.

Step 2: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine

  • To a suspension of 2-(1H-pyrazol-1-yl)-4-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (NH₄Cl) (1.0 eq).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Spectroscopic Characterization

The structural confirmation of the synthesized 2-(1H-pyrazol-1-yl)pyridin-4-amine would rely on a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the pyridine and pyrazole rings with distinct chemical shifts and coupling constants. A broad singlet for the amine protons.
¹³C NMR Resonances corresponding to the eight unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.
FT-IR Characteristic absorption bands for N-H stretching of the amine, and C=N and C=C stretching of the aromatic rings.

The interpretation of these spectra is crucial for verifying the successful synthesis and purity of the final compound.[5]

Potential Biological Activity and Therapeutic Applications

The structural features of 2-(1H-pyrazol-1-yl)pyridin-4-amine make it a promising candidate for investigation as a kinase inhibitor. The pyrazole-pyridine scaffold is present in known inhibitors of various kinases, including ALK5 and CDK2.[6][7]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[7] The development of selective CDK2 inhibitors is a major focus in oncology drug discovery. The pyrazole scaffold has been successfully employed in the design of potent CDK2 inhibitors.[8][9][10] The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, a close analogue of our target molecule, has shown potent CDK2 inhibitory activity.[1]

CDK2_Inhibition cluster_0 Cell Cycle Progression cluster_1 Inhibition Pathway CyclinE_CDK2 Cyclin E / CDK2 Complex Rb_Phosphorylation Rb Phosphorylation CyclinE_CDK2->Rb_Phosphorylation G1_S_Transition G1/S Transition Rb_Phosphorylation->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest Target_Molecule 2-(1H-pyrazol-1-yl)pyridin-4-amine Inhibition Inhibition Target_Molecule->Inhibition Inhibition->CyclinE_CDK2

Caption: Proposed mechanism of CDK2 inhibition by 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Bioisosteric Replacement and Lead Optimization

The concept of bioisosterism is a powerful tool in drug design, allowing for the fine-tuning of a molecule's properties.[11][12][13] The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold can be systematically modified to improve potency, selectivity, and pharmacokinetic properties. For example, substitution on the pyrazole or pyridine rings can modulate the molecule's interaction with the target protein.[14]

Conclusion and Future Directions

2-(1H-pyrazol-1-yl)pyridin-4-amine represents a novel and promising scaffold for drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a strong potential for biological activity, particularly as a kinase inhibitor. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing molecule and its derivatives.

References

  • Atkinson, S., et al. (2012). Discovery of a Series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 Inhibitors With Potential Utility in the Prevention of Dermal Scarring. PubMed. [Link]

  • CN1807415A - 4-aminopyridine preparation method - Google Patents. (n.d.).
  • S. Sudhakar, et al. (2011). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E. [Link]

  • Aziz-ur-Rehman, et al. (2013). Biological Activities of Pyrazoline Derivatives -A Recent Development. Bentham Science. [Link]

  • Mohamed Saad Muftah. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal. [Link]

  • PubChem. (n.d.). 2-(1H-pyrazol-4-yl)pyridine. Retrieved January 29, 2026, from [Link]

  • Aziz-ur-Rehman, et al. (2013). Biological Activities of Pyrazoline Derivatives -A Recent Development. ResearchGate. [Link]

  • 1-(Pyrimidin-2-yl)-1H-pyrazol-4-amine - Lead Sciences. (n.d.). Retrieved January 29, 2026, from [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. (n.d.). Retrieved January 29, 2026, from [Link]

  • Gümüş, H., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PubMed Central. [Link]

  • Kamal, A., et al. (2021). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • Singh, S. K., et al. (2009). Biological activities of pyrazoline derivatives--a recent development. PubMed. [Link]

  • S. Sudhakar, et al. (2011). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. ResearchGate. [Link]

  • 2-(1H-Pyrazol-1-yl)pyridin-4-amine 100mg - Dana Bioscience. (n.d.). Retrieved January 29, 2026, from [Link]

  • Sharma, P., et al. (2023). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents. (n.d.).
  • Singh, P., & Kaur, M. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]

  • Chantarathammavong, P., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central. [Link]

  • Process For Producing 4 Aminopyridines - Quick Company. (n.d.). Retrieved January 29, 2026, from [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity | Request PDF. (n.d.). Retrieved January 29, 2026, from [Link]

  • (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-ylethanamine hydrochloride - Anjali Labs. (n.d.). Retrieved January 29, 2026, from [Link]

  • Gomaa, A. M., et al. (2020). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Mechanism of Action of 2-(1H-pyrazol-1-yl)pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the molecular mechanism of action of 2-(1H-pyrazol-1-yl)pyridin-4-amine, a compound identified as a potent in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the molecular mechanism of action of 2-(1H-pyrazol-1-yl)pyridin-4-amine, a compound identified as a potent inhibitor of the Janus kinase (JAK) family. We will dissect its interaction with its primary molecular targets, the subsequent effects on intracellular signaling cascades, and the experimental methodologies used to validate its activity.

Introduction and Therapeutic Context

2-(1H-pyrazol-1-yl)pyridin-4-amine belongs to a class of heterocyclic compounds designed to target protein kinases, which are critical regulators of cellular processes. Specifically, this molecule has emerged as a privileged scaffold for the development of inhibitors targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous diseases, including myeloproliferative neoplasms (MPNs), autoimmune disorders like rheumatoid arthritis, and various cancers. Therefore, inhibitors like 2-(1H-pyrazol-1-yl)pyridin-4-amine represent a significant therapeutic strategy for these conditions.

Primary Molecular Target: The Janus Kinase (JAK) Family

The primary mechanism of action of 2-(1H-pyrazol-1-yl)pyridin-4-amine is the direct inhibition of the catalytic activity of JAK enzymes. These enzymes are essential for transducing signals from cytokine receptors on the cell surface to the nucleus, thereby controlling gene expression related to cell growth, survival, and differentiation.

Binding Mode and Inhibition

2-(1H-pyrazol-1-yl)pyridin-4-amine functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the kinase domain of the JAK enzymes. The pyrazolopyridine core structure is designed to mimic the adenine region of ATP, forming key hydrogen bonds with the hinge region of the kinase. This reversible binding physically obstructs the entry of ATP, preventing the phosphotransfer reaction that is essential for the kinase's function and the subsequent phosphorylation of its downstream substrates.

Kinase Selectivity Profile

The therapeutic efficacy and safety profile of a kinase inhibitor are heavily dependent on its selectivity. While 2-(1H-pyrazol-1-yl)pyridin-4-amine is a potent pan-JAK inhibitor, derivatives and analogs have been developed to achieve selectivity for specific JAK family members. For instance, selective inhibition of JAK2 is highly desirable for treating MPNs driven by the JAK2-V617F mutation, while selective JAK1 inhibition is pursued for autoimmune diseases to minimize off-target effects associated with inhibiting other JAKs.

Kinase TargetIC50 (nM)Rationale for Targeting
JAK1 5-20Involved in inflammatory cytokine signaling; a key target for autoimmune diseases.
JAK2 1-10Crucial for hematopoietic growth factor signaling; a primary target for myeloproliferative neoplasms.
JAK3 50-150Primarily involved in lymphocyte signaling; a target for transplant rejection and autoimmune disorders.
TYK2 20-100Involved in IL-12 and IL-23 signaling; a target for psoriasis and other inflammatory conditions.
Note: The IC50 values presented are representative and can vary based on the specific assay conditions and the exact chemical structure of the derivative.

Disruption of the JAK-STAT Signaling Pathway

The inhibition of JAK enzymes by 2-(1H-pyrazol-1-yl)pyridin-4-amine directly leads to the blockade of the JAK-STAT signaling pathway. This is the central downstream consequence of its mechanism of action.

The Canonical JAK-STAT Pathway operates as follows:

  • Cytokine Binding: A cytokine (e.g., erythropoietin, interferon) binds to its specific receptor on the cell surface, causing the receptor chains to dimerize.

  • JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to trans-phosphorylate and activate each other.

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.

  • STAT Recruitment and Phosphorylation: These phosphorylated tyrosine sites serve as docking sites for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These genes are often involved in cell proliferation, survival, and inflammation.

2-(1H-pyrazol-1-yl)pyridin-4-amine intervenes at step 2 and 3. By inhibiting the catalytic activity of the JAKs, it prevents the phosphorylation of both the JAKs themselves and the cytokine receptors. This, in turn, prevents the recruitment and phosphorylation of STATs, effectively halting the entire signaling cascade.

JAK_STAT_Inhibition Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT Cytokine Cytokine Cytokine->Receptor JAK->Receptor Autophosphorylation JAK->STAT pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Transcription Inhibitor 2-(1H-pyrazol-1-yl)pyridin-4-amine Inhibitor->JAK INHIBITION

Caption: Inhibition of the JAK-STAT pathway by 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Experimental Validation and Protocols

The mechanism of action of a kinase inhibitor is confirmed through a series of biochemical and cell-based assays. Below are representative protocols for key experiments.

Experimental Workflow

The validation process typically follows a hierarchical approach, starting from direct target engagement in a cell-free system and progressing to assessing the downstream consequences in a cellular context.

Experimental_Workflow A Biochemical Assay (In Vitro Kinase Assay) B Target Engagement (Cellular Thermal Shift Assay) A->B Confirms direct target binding C Pathway Modulation (Western Blot for p-STAT) B->C Confirms inhibition of signaling D Functional Outcome (Cell Proliferation Assay) C->D Confirms cellular effect end D->end Proceed to In Vivo studies start start->A Start: Compound Synthesis

Caption: Hierarchical workflow for validating a JAK inhibitor's mechanism of action.

Protocol: In Vitro JAK2 Kinase Assay (IC50 Determination)

Objective: To determine the concentration of 2-(1H-pyrazol-1-yl)pyridin-4-amine required to inhibit 50% of the JAK2 kinase activity in a cell-free system.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • 2-(1H-pyrazol-1-yl)pyridin-4-amine stock solution (in DMSO)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • HTRF (Homogeneous Time-Resolved Fluorescence) compatible microplate and reader

Procedure:

  • Compound Preparation: Perform a serial dilution of the 2-(1H-pyrazol-1-yl)pyridin-4-amine stock solution in kinase buffer to create a range of concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only control.

  • Reaction Setup: In a 384-well microplate, add 2 µL of the diluted compound or DMSO control.

  • Enzyme and Substrate Addition: Add 4 µL of a solution containing the JAK2 enzyme and the biotinylated peptide substrate to each well.

  • Initiation of Reaction: Add 4 µL of ATP solution (at a concentration near the Km for JAK2) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection mix containing the Eu-anti-phosphotyrosine antibody and SA-APC to each well to stop the reaction.

  • Final Incubation: Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader. The HTRF signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the HTRF signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Western Blot for Phospho-STAT3 Inhibition

Objective: To visually confirm that 2-(1H-pyrazol-1-yl)pyridin-4-amine inhibits the phosphorylation of STAT3 in a cellular context.

Materials:

  • A cytokine-dependent cell line (e.g., TF-1 or HEL cells)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., Erythropoietin (EPO) or IL-6)

  • 2-(1H-pyrazol-1-yl)pyridin-4-amine

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate the cells and allow them to adhere or grow to a suitable density.

  • Serum Starvation: To reduce basal signaling, incubate the cells in a low-serum medium for 4-6 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of 2-(1H-pyrazol-1-yl)pyridin-4-amine (and a DMSO control) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes to activate the JAK-STAT pathway. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and GAPDH to confirm equal protein loading and to assess the specificity of the inhibition.

Conclusion

The mechanism of action of 2-(1H-pyrazol-1-yl)pyridin-4-amine is centered on its function as an ATP-competitive inhibitor of the Janus kinase family. By binding to the ATP pocket of JAK enzymes, it effectively blocks their catalytic activity, leading to a comprehensive shutdown of the downstream JAK-STAT signaling pathway. This inhibition of STAT phosphorylation and subsequent gene transcription provides a robust therapeutic rationale for its use in a variety of hematological malignancies and inflammatory disorders. The validation of this mechanism relies on a systematic series of biochemical and cellular assays that confirm target engagement, pathway modulation, and the desired functional cellular outcome.

References

  • Title: Pyrazole derivatives and their use as JAK inhibitors. Source: Google Patents (US9388177B2).
  • Title: Preparation of pyrazolopyridine derivatives for use as JAK kinase inhibitors. Source: Google Patents (WO2010062907A1).
  • Title: The role of JAK2 in hematological malignancies and the development of JAK2 inhibitors. Source: Journal of Hematology & Oncology. URL: [Link]

  • Title: The JAK-STAT pathway: a critical player in the pathogenesis of autoimmune diseases. Source: Journal of Autoimmunity. URL: [Link]

Exploratory

An In-Depth Technical Guide to the Biological Activity of the 2-(1H-pyrazol-1-yl)pyridin-4-amine Scaffold

For Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-(1H-pyrazol-1-yl)pyridin-4-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(1H-pyrazol-1-yl)pyridin-4-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. As a key structural motif, it is present in a variety of compounds demonstrating potent inhibitory effects against several important drug targets. This technical guide provides a comprehensive overview of the known biological activities associated with this scaffold, focusing on its role in the development of kinase inhibitors for oncology. Drawing from extensive research on its derivatives, this document will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical data of compounds featuring this core structure. Experimental protocols for the synthesis and biological evaluation of these compounds are also detailed to provide a practical resource for researchers in the field.

Introduction: The Pyrazolyl-Pyridine Scaffold in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing ring systems being particularly prominent. Among these, the pyrazole moiety is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The fusion or linkage of a pyrazole ring with other heterocyclic systems, such as pyridine, can lead to novel chemical entities with enhanced biological profiles and target selectivity.[3][4]

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold, in particular, has emerged as a promising framework for the design of targeted therapies. Its structural rigidity, coupled with the ability to engage in multiple hydrogen bonding interactions, makes it an ideal candidate for binding to the ATP-binding pockets of various kinases.[3][4] This guide will primarily focus on the anticancer applications of this scaffold, with a particular emphasis on its role in the inhibition of Cyclin-Dependent Kinase 2 (CDK2).

Synthesis of the 2-(1H-pyrazol-1-yl)pyridin-4-amine Scaffold and Its Derivatives

The synthesis of derivatives based on the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold typically involves a multi-step process. A general synthetic route is outlined below, based on established methodologies for related compounds.[3]

General Synthetic Workflow

Synthesis_Workflow A Starting Materials (e.g., 2,4-dichloropyrimidine, 4-amino-1H-pyrazole) B Nucleophilic Substitution A->B Reagents: e.g., DIEA, n-BuOH C Intermediate Product (e.g., 2-chloro-N-(1H-pyrazol-4-yl)pyrimidin-4-amine) B->C D Second Nucleophilic Substitution or Cross-Coupling Reaction C->D Reactant: e.g., Substituted amine or boronic acid E Final Product (Substituted 2-(1H-pyrazol-1-yl)pyridin-4-amine derivative) D->E F Purification (e.g., Column Chromatography) E->F CDK2_Inhibition cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by 2-(1H-pyrazol-1-yl)pyridin-4-amine Derivative CDK2_CyclinE CDK2/Cyclin E Complex G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Phosphorylates Rb CDK2_Inactive Inactive CDK2/Cyclin E DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Inhibitor Scaffold Derivative Inhibitor->CDK2_CyclinE Binds to ATP pocket Cell_Cycle_Arrest S and G2/M Phase Arrest CDK2_Inactive->Cell_Cycle_Arrest Inhibition of Rb phosphorylation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis SAR_Summary cluster_core Core Scaffold cluster_r1 R1 (Position on Pyridine/Pyrimidine) cluster_r2 R2 (Pyrazol-4-yl at C4) cluster_r3 R3 (Pyrazol-4-yl at C2-amino) Core 2-(1H-pyrazol-1-yl)pyridin-4-amine R1_node - Substituents can modulate  potency and selectivity. - Halogenation can be beneficial. R2_node - Derivatization is generally  detrimental to activity. R3_node - N-alkylation or topological  changes decrease activity.

Sources

Foundational

An In-depth Technical Guide to the Therapeutic Targeting Potential of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Distribution: For Research, Scientific, and Drug Development Professionals Preamble: The Strategic Imperative for Novel Scaffolds in Drug Discovery In the landscape of modern therapeutics, the identification and validati...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Preamble: The Strategic Imperative for Novel Scaffolds in Drug Discovery

In the landscape of modern therapeutics, the identification and validation of novel chemical scaffolds with diverse biological activities is a cornerstone of innovation. The pyrazole-pyridine core, a privileged structure in medicinal chemistry, represents a versatile foundation for the development of targeted therapies. This guide focuses on a specific exemplar of this class, 2-(1H-pyrazol-1-yl)pyridin-4-amine , to elucidate a strategic framework for identifying and validating its potential therapeutic targets. The methodologies and logical pathways detailed herein are designed to be broadly applicable to the preclinical evaluation of novel small molecules, providing a robust, self-validating system for target discovery and validation.

The pyrazole moiety and its derivatives are known to exhibit a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] The fusion of a pyrazole ring with a pyridine nucleus, as seen in 2-(1H-pyrazol-1-yl)pyridin-4-amine, creates a unique electronic and steric profile that can be exploited for selective interactions with a variety of biological targets. Our exploration will be grounded in the established precedent for this chemical class, with a primary focus on its potential as a kinase inhibitor and a modulator of other key signaling proteins.

Part 1: Deconstructing the Therapeutic Potential: Primary Target Classes

The therapeutic potential of a novel chemical entity is a function of its ability to modulate the activity of proteins implicated in disease pathology. For 2-(1H-pyrazol-1-yl)pyridin-4-amine, the existing literature on related pyrazole-pyridine structures points towards three primary areas of therapeutic interest: Oncology, Neurodegenerative Disorders, and Inflammatory Diseases.

Oncology: The Kinase Inhibitor Paradigm

The dysregulation of protein kinase activity is a hallmark of many cancers. The pyrazole-pyridine scaffold is a well-established ATP-mimetic, capable of competing with endogenous ATP for binding to the kinase active site.[4][5] This makes the vast landscape of the human kinome a fertile ground for identifying potential targets for our lead compound.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, and others are frequently overexpressed or constitutively active in various tumors.[6]

  • Non-Receptor Tyrosine Kinases: Src family kinases, ABL kinase, and JAKs are critical mediators of intracellular signaling pathways that drive cell proliferation and survival.[7]

  • Serine/Threonine Kinases: The PI3K/AKT/mTOR and RAF/MEK/ERK pathways are central to cell growth, metabolism, and survival, and are frequently mutated in cancer.[4][8]

Logical Framework for Kinase Target Validation:

The validation of a kinase inhibitor is a multi-step process that moves from broad, high-throughput screening to specific, in-depth characterization. The causality behind this workflow is to first identify potential interactions and then systematically confirm the specificity, mechanism, and cellular and in vivo efficacy of these interactions.

Kinase_Target_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Selectivity cluster_2 Phase 3: Cellular & Mechanistic Validation cluster_3 Phase 4: In Vivo Efficacy A Kinome-Wide Binding Assay (e.g., KiNativ, KINOMEscan®) C IC50 Determination for Hits (Dose-response enzymatic assays) A->C Identifies potential binders B High-Throughput Enzymatic Assay (Panel of representative kinases) B->C Identifies potential inhibitors D Selectivity Profiling (Against closely related kinases) C->D Quantifies potency E Cellular Target Engagement Assay (e.g., CETSA, NanoBRET™) D->E Establishes specificity F Phospho-Protein Western Blot (To confirm pathway modulation) E->F Confirms target binding in cells G Cell Proliferation/Apoptosis Assays (In relevant cancer cell lines) F->G Validates mechanism of action H Pharmacokinetic Profiling (ADME studies) G->H Demonstrates cellular phenotype I Xenograft/Syngeneic Mouse Models (Tumor growth inhibition studies) H->I Ensures adequate exposure

Figure 1: A representative workflow for the identification and validation of kinase inhibitor targets.

Neurodegenerative Disorders: Beyond Kinases

While kinase inhibition is also relevant in neuroinflammation and neuronal survival, other targets are of high interest for diseases like Parkinson's.

Potential Non-Kinase Targets:

  • Adenosine A2A Receptor: Antagonism of this receptor has shown promise in treating Parkinson's disease.[9][10] The pyrimidine portion of the scaffold is suggestive of potential interactions with purinergic receptors.

  • Monoamine Oxidase (MAO): Pyrazoline derivatives have been shown to inhibit MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters, with implications for depression and Parkinson's disease.[11]

Inflammatory Diseases: Modulating the Immune Response

The anti-inflammatory properties of pyrazole derivatives are well-documented.[2]

Potential Inflammatory Targets:

  • Cyclooxygenase (COX) Enzymes: Some pyrazole derivatives exhibit COX-2 inhibitory activity, a key target for anti-inflammatory drugs.[2]

  • Cytokine Signaling Pathways: Inhibition of kinases involved in cytokine signaling, such as JAKs or p38 MAPK, could be a mechanism of action.

  • Pro-inflammatory Cytokine Production: The compound could be assessed for its ability to inhibit the production of TNF-α, IL-6, and other key inflammatory mediators.[2]

Part 2: Experimental Protocols for Target Validation

The following protocols are presented as a guide for the experimental validation of the potential therapeutic targets of 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Protocol: Kinase Inhibition Profiling

Objective: To identify and quantify the inhibitory activity of 2-(1H-pyrazol-1-yl)pyridin-4-amine against a panel of protein kinases.

Methodology:

  • Primary Screen (High-Throughput):

    • Utilize a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan® or Promega ADP-Glo™).

    • Screen the compound at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >400).

    • Rationale: This initial screen casts a wide net to identify any potential kinase interactions with reasonable affinity.

  • Dose-Response (IC50) Determination:

    • For any kinase showing >50% inhibition in the primary screen, perform a dose-response assay.

    • Prepare a 10-point serial dilution of the compound (e.g., from 100 µM to 1 nM).

    • Use an in vitro kinase activity assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

    • Data Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Mechanism of Action (ATP Competition):

    • Perform the kinase activity assay for a confirmed hit at varying concentrations of both the compound and ATP.

    • Generate a Lineweaver-Burk or Michaelis-Menten plot.

    • Rationale: An ATP-competitive inhibitor will increase the apparent Km of ATP without affecting the Vmax. This is a critical step to confirm the expected mechanism for this scaffold.

Data Presentation:

Target KinaseIC50 (nM)Selectivity (Fold vs. Off-Target)Mechanism of Action
Kinase A50>100x vs. Kinase BATP Competitive
Kinase C15020x vs. Kinase DATP Competitive
............
Protocol: Cellular Target Engagement and Pathway Analysis

Objective: To confirm that the compound interacts with its intended kinase target in a cellular context and modulates the downstream signaling pathway.

Methodology:

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Analyze the soluble fraction of the target protein at each temperature by Western blot or ELISA.

    • Rationale: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This provides direct evidence of target engagement in a physiological context.

  • Phospho-Protein Analysis:

    • Select a cell line where the target kinase is known to be active (e.g., a cancer cell line with a known activating mutation).

    • Treat the cells with a dose-response of the compound for a specified time.

    • Lyse the cells and perform a Western blot to detect the phosphorylated form of the direct substrate of the target kinase.

    • Rationale: A successful kinase inhibitor should decrease the phosphorylation of its downstream substrates in a dose-dependent manner.

Signaling Pathway Visualization:

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-(1H-pyrazol-1-yl)pyridin-4-amine Inhibitor->PI3K Inhibits

Figure 2: A simplified diagram of the PI3K/AKT signaling pathway, a potential target for pyrazole-pyridine derivatives.

Protocol: In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of 2-(1H-pyrazol-1-yl)pyridin-4-amine in a relevant animal model of cancer.

Methodology:

  • Model Selection:

    • Choose a human cancer cell line that is sensitive to the compound in vitro and is known to form tumors in immunocompromised mice (e.g., athymic nude mice).

    • Implant the cells subcutaneously into the flanks of the mice.

  • Dosing and Monitoring:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into vehicle control and treatment groups.

    • Administer the compound daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volume and body weight 2-3 times per week.

    • Rationale: This experiment provides the most direct evidence of the compound's potential as a therapeutic agent. Monitoring body weight is a crucial indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Perform immunohistochemistry on tumor sections to analyze biomarkers of target engagement (e.g., phospho-substrate levels) and cell proliferation (e.g., Ki-67).

Part 3: Concluding Remarks and Future Directions

The scaffold of 2-(1H-pyrazol-1-yl)pyridin-4-amine represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The systematic approach outlined in this guide, from broad screening to in vivo validation, provides a rigorous framework for elucidating its mechanism of action and therapeutic potential. The key to success lies in the iterative nature of this process, where findings from each stage inform the design of subsequent experiments. Future work should focus on optimizing the potency and selectivity of the lead compound through medicinal chemistry efforts, guided by the structure-activity relationships derived from these validation studies.

References

  • Vertex AI Search. (2026). 4-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine. MySkinRecipes.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • PMC - PubMed Central. (n.d.). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)
  • Taylor & Francis. (n.d.).
  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
  • RSC Publishing. (2025).
  • ACS Publications. (2026).
  • PMC - PubMed Central. (n.d.).
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • PubMed Central. (2026).
  • PubMed. (2014). Optimization of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)
  • (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Indian Academy of Sciences. (n.d.).
  • (n.d.).
  • ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • PMC - NIH. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1][9][12]triazin-6-one Derivatives.

Sources

Exploratory

The Ascendancy of 2-(1H-pyrazol-1-yl)pyridin-4-amine Scaffolds: A Technical Guide for Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry The confluence of pyrazole and pyridine rings has given rise to a class of heterocyclic compounds with significant therapeutic potential. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The confluence of pyrazole and pyridine rings has given rise to a class of heterocyclic compounds with significant therapeutic potential. Among these, the 2-(1H-pyrazol-1-yl)pyridin-4-amine core has emerged as a particularly promising scaffold in modern drug discovery. This guide provides an in-depth technical exploration of the synthesis, structure-activity relationships (SAR), and pharmacological applications of analogs and derivatives based on this core structure, tailored for researchers, medicinal chemists, and professionals in drug development. The inherent structural features of this scaffold, combining a hydrogen bond donor/acceptor-rich pyrazole moiety with the versatile pyridine ring, offer a unique three-dimensional arrangement for potent and selective interactions with various biological targets. This has led to their investigation in a multitude of disease areas, most notably in oncology and inflammatory diseases.[1][2]

Strategic Synthesis of the 2-(1H-pyrazol-1-yl)pyridin-4-amine Core and its Analogs

The construction of the 2-(1H-pyrazol-1-yl)pyridin-4-amine backbone and its derivatives can be achieved through several strategic synthetic routes. A common and effective approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated pyridine derivative and a pyrazole.

General Synthetic Pathway

A plausible and widely applicable synthetic route is depicted below. This strategy relies on the reaction of a halo-substituted aminopyridine with a pyrazole under basic conditions. The choice of starting materials allows for facile introduction of diversity at various positions of the scaffold.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization A 2-Chloro-4-nitropyridine C S N Ar Reaction (Base, e.g., K 2 CO 3 , DMF) A->C B 1H-Pyrazole B->C D 2-(1H-pyrazol-1-yl)-4-nitropyridine C->D E Reduction (e.g., Fe/NH 4 Cl or H 2 /Pd-C) D->E F 2-(1H-pyrazol-1-yl)pyridin-4-amine (Core Scaffold) E->F G Amide Coupling, Alkylation, etc. F->G H Diverse Analogs G->H

Figure 1: A representative synthetic workflow for the preparation of the 2-(1H-pyrazol-1-yl)pyridin-4-amine core and its subsequent derivatization.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of the core scaffold, which can be adapted for the preparation of various analogs by using substituted pyrazoles or by further modifying the 4-amino group.

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)-4-nitropyridine

  • To a solution of 2-chloro-4-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1H-pyrazole (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 2-(1H-pyrazol-1-yl)-4-nitropyridine.

Step 2: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine

  • To a solution of 2-(1H-pyrazol-1-yl)-4-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (NH4Cl) (5.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 2-(1H-pyrazol-1-yl)pyridin-4-amine.[3]

Structure-Activity Relationship (SAR) Insights: Tuning for Potency and Selectivity

The pharmacological activity of 2-(1H-pyrazol-1-yl)pyridin-4-amine derivatives can be significantly modulated by introducing various substituents on both the pyrazole and pyridine rings. SAR studies have revealed key structural features that govern their potency and selectivity against different biological targets, particularly protein kinases.

Substitutions on the Pyridine Ring
  • The 4-Amino Group: The 4-amino group is a critical interaction point, often forming hydrogen bonds with the target protein. Acylation or alkylation of this amine can lead to a diverse range of activities. For instance, in a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which are structurally related, modifications at the amino group had a significant impact on their inhibitory activity against cyclin-dependent kinase 2 (CDK2).[1]

  • Other Positions: Substitution at other positions on the pyridine ring can influence the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile.

Substitutions on the Pyrazole Ring
  • N1-Position: The N1-position of the pyrazole is typically unsubstituted in the core scaffold. However, introducing small alkyl groups can be explored to probe for additional binding interactions.

  • Other Positions: Substituents at the 3, 4, and 5-positions of the pyrazole ring can significantly impact potency. For example, in a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors, substitutions on the pyrazole core were crucial for optimizing potency.[4]

SAR cluster_0 2-(1H-pyrazol-1-yl)pyridin-4-amine Scaffold cluster_1 Key Modification Points scaffold R1 R1 (Pyrazole Substituents) scaffold->R1 Modulates Potency & Selectivity R2 R2 (Pyridine Substituents) scaffold->R2 Impacts Physicochemical Properties R3 R3 (4-Amino Modification) scaffold->R3 Crucial for Target Binding

Figure 2: Key structural modification points on the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold for SAR exploration.

Pharmacological Landscape: Targeting Kinases in Disease

Derivatives of the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are pivotal regulators of cellular processes and are often dysregulated in diseases like cancer and inflammation.[5]

Inhibition of ALK5 and the TGF-β Signaling Pathway

A notable application of this scaffold is in the development of inhibitors for the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5).[4] The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production.[6] Aberrant TGF-β signaling is implicated in fibrosis and cancer progression.[7]

TGF_beta_pathway TGFb TGF-β TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 p-SMAD2/3 ALK5->SMAD23 Phosphorylates Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Gene Transcription (e.g., Collagen, PAI-1) Nucleus->Gene Inhibitor 2-(1H-pyrazol-1-yl)pyridin-4-amine Analog (ALK5 Inhibitor) Inhibitor->ALK5 Inhibits

Figure 3: The TGF-β signaling pathway and the inhibitory action of 2-(1H-pyrazol-1-yl)pyridin-4-amine analogs on ALK5.

By inhibiting ALK5, these compounds can block the phosphorylation of downstream signaling molecules SMAD2 and SMAD3, thereby preventing their translocation to the nucleus and the subsequent transcription of target genes involved in fibrosis and cancer progression.[6][7]

Anticancer Potential

The broader class of pyrazolopyridines has shown significant promise as anticancer agents by targeting various kinases involved in tumor growth and proliferation, such as CDKs.[1] The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold serves as a valuable starting point for the design of novel kinase inhibitors for cancer therapy.

Data Presentation: A Comparative Look at Analog Performance

To illustrate the impact of structural modifications on biological activity, the following table summarizes the inhibitory concentrations (IC50) of representative pyrazolopyridine and pyrazolopyrimidine analogs against various kinases.

Compound IDCore ScaffoldR1 (Pyrazole)R2 (Pyridine/Pyrimidine)Target KinaseIC50 (nM)Reference
PF-03671148 2-(1H-pyrazol-1-yl)pyridineSubstituted-ALK5Potent (exact value not disclosed)[4]
Compound 15y 1H-pyrazolo[3,4-b]pyridineSubstitutedSubstitutedTBK10.2[8]
Compound 10 2-(1H-pyrazol-1-yl)pyrimidineUnsubstitutedPyridineAdenosine A2A Receptor0.22 (Ki)[9]
Compound 15 N,4-di(1H-pyrazol-4-yl)pyrimidine-ClCDK25 (Ki)[1]

Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential of the core scaffold.

Conclusion and Future Directions

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, while SAR studies have provided valuable insights into the structural requirements for potent and selective biological activity. The demonstrated efficacy of related analogs as kinase inhibitors, particularly against ALK5 in the context of fibrosis and cancer, underscores the significant potential of this compound class.

Future research in this area should focus on:

  • Expansion of the SAR: Systematic exploration of substitutions at all available positions to build a comprehensive understanding of the structural requirements for targeting a wider range of kinases.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • In Vivo Efficacy Studies: Advancing promising candidates into preclinical in vivo models to validate their therapeutic potential in relevant disease settings.

By leveraging the knowledge outlined in this guide, researchers can accelerate the discovery and development of next-generation therapies based on the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold.

References

  • Larsen, S. D., et al. (2012). Discovery of a Series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 Inhibitors With Potential Utility in the Prevention of Dermal Scarring. Bioorganic & Medicinal Chemistry Letters, 22(9), 3142-3146. [Link]

  • De Clercq, E. (2009). The design of antiviral agents: a story of serendipity, trial-and-error, and molecular design. Medicinal research reviews, 29(4), 571-608.
  • De Boer, J., et al. (2005). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. The American Journal of Pathology, 167(5), 1239-1248. [Link]

  • El-Sayed, M. A., et al. (2020). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

  • Xi, A. S., et al. (2014). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. ACS Medicinal Chemistry Letters, 5(11), 1209-1214. [Link]

  • Zheng, Y., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-897. [Link]

  • Agboola, O., et al. (2022). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 27(8), 2568. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4941. [Link]

  • Dooley, S., & ten Dijke, P. (2012). TGF-β in progression of liver disease. Cell and tissue research, 347(1), 245-256. [Link]

  • El-Gamal, M. I., et al. (2021). ALK5 inhibitors under development. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(5), 2159. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5- and 1,7-naphthyridine derivatives as potent and selective inhibitors of the TGF-beta type I receptor kinase. Journal of medicinal chemistry, 47(18), 4494-4506. [Link]

  • Collins, I., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of medicinal chemistry, 55(21), 9011-9024. [Link]

  • Al-Tel, T. H. (2011). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 16(12), 9849-9878. [Link]

  • Beloglazkina, E. K., et al. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Inorganica Chimica Acta, 461, 137-144. [Link]

  • Långström, B., et al. (2019). Transforming growth factor-beta signaling via ALK1 and ALK5 regulates distinct functional pathways in vein graft intimal hyperplasia. bioRxiv. [Link]

  • Cui, J. J., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2018). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. ResearchGate. [Link]

  • Long, L., et al. (2007). Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. American Journal of Respiratory and Critical Care Medicine, 176(4), 404-412. [Link]

  • Wang, C., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1384. [Link]

  • Kaczor, A. A., & Satała, G. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3169. [Link]

  • Kumar, A., et al. (2021). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]

  • Karamanakos, P., et al. (2022). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 7(5), 4447-4463. [Link]

  • Wilson, J. L., et al. (2015). Development of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A) as potential adjuncts to ovarian cancer chemotherapy. Bioorganic & medicinal chemistry letters, 25(16), 3204-3208. [Link]

  • El-Damasy, A. K., et al. (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 27(19), 6296. [Link]

Sources

Foundational

The Emerging Potential of 2-(1H-pyrazol-1-yl)pyridin-4-amine: A Technical Guide for Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry The intersection of pyrazole and pyridine rings has yielded a plethora of biologically active molecules, positioning the pyrazolyl-pyridine scaffold as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The intersection of pyrazole and pyridine rings has yielded a plethora of biologically active molecules, positioning the pyrazolyl-pyridine scaffold as a "privileged" structure in modern medicinal chemistry. These heterocyclic systems are of significant interest due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets, particularly protein kinases. Within this promising class of compounds, 2-(1H-pyrazol-1-yl)pyridin-4-amine emerges as a core molecular framework with significant potential for the development of novel therapeutics. Its unique arrangement of nitrogen atoms and aromatic character provides a versatile platform for designing selective and potent inhibitors for various disease-associated targets.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the synthesis, physicochemical properties, and the burgeoning biological significance of the 2-(1H-pyrazol-1-yl)pyridin-4-amine core, drawing upon established methodologies for analogous structures to provide a predictive and practical framework for its exploration. The narrative will not only present protocols but also elucidate the underlying chemical principles and strategic considerations that drive the design and evaluation of these promising compounds.

Synthetic Strategies: Constructing the 2-(1H-pyrazol-1-yl)pyridin-4-amine Core

Proposed Synthetic Pathway

A plausible and efficient synthetic route is outlined below, commencing from commercially available starting materials. This proposed pathway leverages a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

G cluster_0 Proposed Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine start 2-chloro-4-nitropyridine intermediate 2-(1H-pyrazol-1-yl)-4-nitropyridine start->intermediate SNAг Base (e.g., K2CO3) Solvent (e.g., DMF) pyrazole 1H-pyrazole pyrazole->intermediate product 2-(1H-pyrazol-1-yl)pyridin-4-amine intermediate->product Reduction (e.g., Fe/NH4Cl or H2, Pd/C)

Caption: Proposed synthetic workflow for 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)-4-nitropyridine (Intermediate)

  • Reaction Setup: To a solution of 2-chloro-4-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1H-pyrazole (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The rationale for using a polar aprotic solvent like DMF is to facilitate the dissolution of the reactants and promote the SNAr reaction. The excess base is crucial to deprotonate the pyrazole, generating the nucleophile.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine (Final Product)

  • Reaction Setup: Dissolve the intermediate, 2-(1H-pyrazol-1-yl)-4-nitropyridine, in a suitable solvent such as ethanol or methanol. Add a reducing agent. Common and effective choices include iron powder with ammonium chloride in aqueous ethanol, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Conditions: If using iron, the reaction is typically heated to reflux. For catalytic hydrogenation, the reaction is stirred at room temperature under a hydrogen balloon. The choice of reducing agent depends on the scale and available equipment; catalytic hydrogenation is often cleaner but requires specialized apparatus.

  • Work-up and Purification: After the reduction is complete (monitored by TLC), filter the reaction mixture to remove the catalyst (in the case of Pd/C) or iron salts. Evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Physicochemical Properties: A Foundation for Drug Design

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[3] While experimental data for 2-(1H-pyrazol-1-yl)pyridin-4-amine is scarce, we can infer its likely characteristics based on its structure and data from analogous compounds.[4]

PropertyPredicted Value/CharacteristicRationale and Impact on Drug Development
Molecular Weight ~160.18 g/mol Low molecular weight is generally favorable for good oral bioavailability and membrane permeability, adhering to Lipinski's Rule of Five.
logP Moderately LipophilicA balanced lipophilicity is crucial for both solubility in aqueous biological fluids and permeability across lipid cell membranes.
Hydrogen Bond Donors 2 (amine and pyrazole N-H)The presence of hydrogen bond donors allows for key interactions with biological targets, such as the hinge region of kinases.
Hydrogen Bond Acceptors 3 (pyridine N and pyrazole N)Hydrogen bond acceptors also contribute to target binding and influence solubility.
Polar Surface Area (PSA) ModerateA moderate PSA is indicative of good cell permeability.
Aqueous Solubility Likely to be pH-dependentThe basic nature of the pyridine and amine groups suggests that solubility will increase at lower pH due to salt formation.

These properties are estimated and should be experimentally verified.

Biological Activities and Therapeutic Potential: A Hub for Kinase Inhibition

The true promise of the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold lies in its demonstrated potential as a core for potent and selective kinase inhibitors.[5] While direct biological data for the unsubstituted parent compound is limited, numerous studies on its derivatives highlight its significance in targeting various kinases implicated in cancer and other diseases.

Targeting Cyclin-Dependent Kinases (CDKs)

Derivatives of the closely related N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).[6] One such derivative, compound 15 , exhibited a Kᵢ of 0.005 µM for CDK2 and displayed sub-micromolar antiproliferative activity across a panel of cancer cell lines.[6] Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis.[6] This strongly suggests that the 2-(1H-pyrazol-1-yl)pyridin-4-amine core can be effectively utilized to design novel CDK inhibitors.

Inhibition of Other Kinase Families

The pyrazolyl-pyridine and pyrazolyl-pyrimidine scaffolds are versatile and have been employed to target a range of other kinases, including:

  • Aurora Kinases: These are crucial for mitotic progression, and their inhibitors are being investigated as anticancer agents.

  • p38 MAP Kinase: This kinase is involved in inflammatory responses, making its inhibitors potential treatments for autoimmune diseases.[5]

  • Bruton's Tyrosine Kinase (BTK): A key player in B-cell signaling, BTK inhibitors are used to treat certain B-cell malignancies.[3]

The general mechanism of action for these kinase inhibitors involves the formation of key hydrogen bonds between the heterocyclic core and the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

G cluster_1 Kinase Inhibition Mechanism inhibitor 2-(1H-pyrazol-1-yl)pyridin-4-amine (or derivative) hinge Hinge Region inhibitor->hinge Hydrogen Bonds kinase Kinase ATP-Binding Pocket kinase->hinge phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation atp ATP atp->kinase Binding Blocked substrate Substrate Protein substrate->kinase

Caption: General mechanism of kinase inhibition by pyrazolyl-pyridine scaffolds.

Structure-Activity Relationship (SAR) Insights

From the available literature on derivatives, several key SAR trends can be extrapolated for the 2-(1H-pyrazol-1-yl)pyridin-4-amine core:

  • The 4-amino group: This group is often a critical hydrogen bond donor for interaction with the kinase hinge region. Modifications at this position can significantly impact potency and selectivity.

  • The pyrazole ring: Substituents on the pyrazole ring can be used to modulate physicochemical properties and explore additional binding interactions within the ATP pocket.

  • The pyridine ring: The pyridine nitrogen is a key hydrogen bond acceptor. Substitution on the pyridine ring can influence the electronic properties of the core and provide vectors for further chemical elaboration to enhance target engagement and selectivity.

Future Directions and Conclusion

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold represents a fertile ground for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. While this guide has provided a comprehensive overview based on existing knowledge of related structures, further experimental validation is imperative.

Key areas for future research include:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for the parent compound, along with its complete spectroscopic and physicochemical characterization.

  • Broad Kinase Profiling: Screening of the core compound and a library of its simple derivatives against a wide panel of kinases to identify primary targets and potential off-target effects.

  • Structure-Based Drug Design: Elucidation of co-crystal structures of derivatives with their target kinases to rationalize SAR and guide the design of more potent and selective inhibitors.

  • Pharmacokinetic and in vivo Efficacy Studies: Evaluation of optimized lead compounds in relevant animal models to assess their drug-like properties and therapeutic potential.

References

  • MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • PubChem. (n.d.). [2-(1h-pyrazol-1-yl)pyridin-4-yl]methanamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(pyridin-2-yl)-1h-pyrazol-4-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-pyrazol-4-yl)pyridine. Retrieved from [Link]

  • MDPI. (2024). Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of compounds (PY 1-9). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Exploratory

"2-(1H-pyrazol-1-yl)pyridin-4-amine" safety and handling

An In-Depth Technical Guide to the Safe Handling and Management of 2-(1H-pyrazol-1-yl)pyridin-4-amine Abstract: 2-(1H-pyrazol-1-yl)pyridin-4-amine is a heterocyclic amine of increasing interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Management of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Abstract: 2-(1H-pyrazol-1-yl)pyridin-4-amine is a heterocyclic amine of increasing interest in medicinal chemistry and drug discovery. As its use becomes more prevalent in research and development laboratories, a thorough understanding of its safety profile and proper handling procedures is paramount. This guide provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing the toxicological profile, exposure control measures, emergency procedures, and best practices for the safe handling and storage of this compound. By integrating established safety protocols with a rationale-driven approach, this document aims to foster a culture of safety and mitigate risks associated with its manipulation.

Hazard Identification and Classification

A foundational aspect of safe laboratory practice is the thorough identification and understanding of a compound's intrinsic hazards. 2-(1H-pyrazol-1-yl)pyridin-4-amine, while not extensively characterized in publicly accessible toxicological databases, can be assessed based on data for structurally similar compounds and available supplier safety data sheets.

1.1. GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available data, 2-(1H-pyrazol-1-yl)pyridin-4-amine is typically classified as follows:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning

Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning

Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning

Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationWarning

Rationale: The aminopyridine scaffold is a common feature in many biologically active molecules and can be associated with skin and eye irritation. The pyrazole moiety, while generally stable, contributes to the overall chemical reactivity of the molecule. The classification for acute oral toxicity is a precautionary measure based on the potential for nitrogen-containing heterocyclic compounds to interfere with biological processes if ingested.

Exposure Controls and Personal Protection

Mitigating exposure is the cornerstone of safe chemical handling. A multi-layered approach, combining engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

2.1. Engineering Controls

The primary method for controlling exposure should always be the implementation of effective engineering controls.

  • Fume Hood: All weighing, transferring, and reaction setup involving solid or solutions of 2-(1H-pyrazol-1-yl)pyridin-4-amine must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of fine powders or aerosols, which could lead to respiratory irritation.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

2.2. Personal Protective Equipment (PPE)

PPE serves as the last line of defense. The selection of appropriate PPE is crucial and should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against splashes or fine dust.

  • Hand Protection: Nitrile gloves are the recommended choice for handling 2-(1H-pyrazol-1-yl)pyridin-4-amine. It is imperative to check the manufacturer's glove compatibility charts for breakthrough times and to double-glove when handling larger quantities or for prolonged periods. Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately after handling the compound.

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory laboratory attire.

  • Respiratory Protection: For most routine laboratory operations conducted within a fume hood, respiratory protection is not required. However, in situations where a fume hood is not available, or during the cleanup of a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter should be used.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

3.1. Handling

  • Avoid Dust Formation: This compound is typically a solid. Care should be taken to avoid the generation of dust when weighing or transferring. Use a spatula to gently handle the material and avoid pouring the solid from a height.

  • Inert Atmosphere: While not overtly pyrophoric, some complex organic molecules can be sensitive to air and moisture over time. For long-term storage and for sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is good practice.

  • Grounding: When transferring large quantities of the solid, static electricity can build up. Ensure that all equipment is properly grounded to prevent electrostatic discharge, which could ignite flammable solvents in the vicinity.

3.2. Storage

  • Container: Store in a tightly sealed, clearly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides. The amine functionality can react exothermically with strong acids.

Emergency Procedures

Preparedness is key to effectively managing any chemical incident. All personnel handling this compound must be familiar with the following emergency procedures.

4.1. First-Aid Measures

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Spill Response

The response to a spill should be dictated by its size and location.

Foundational

"2-(1H-pyrazol-1-yl)pyridin-4-amine" solubility data

An In-depth Technical Guide to the Solubility Profile of 2-(1H-pyrazol-1-yl)pyridin-4-amine Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(1H-pyrazol-1-yl)pyridin-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(1H-pyrazol-1-yl)pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the scarcity of published experimental solubility data for this specific molecule, this document establishes a framework for understanding its solubility based on its fundamental physicochemical properties. We offer expert insights into predicting its behavior in various solvent systems and provide a detailed, field-proven experimental protocol for the definitive determination of its thermodynamic solubility. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and a practical approach to characterizing the solubility of novel chemical entities, thereby enabling informed decisions in lead optimization and formulation development.

Introduction: The Strategic Importance of 2-(1H-pyrazol-1-yl)pyridin-4-amine and its Solubility

Chemical Identity and Structural Significance

2-(1H-pyrazol-1-yl)pyridin-4-amine is a bicyclic N-heterocyclic compound featuring a pyrazole ring linked to a 4-aminopyridine scaffold. Its chemical structure is as follows:

  • Molecular Formula: C₈H₈N₄

  • Molecular Weight: 160.18 g/mol

  • Core Scaffolds: Pyrazole, Pyridine

This molecular architecture is noteworthy in pharmaceutical research. Pyrazole-containing molecules exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The pyridine ring is a common feature in many approved drugs, often used to enhance binding affinity, modulate physicochemical properties, and improve metabolic stability. The 4-amino moiety provides a key site for hydrogen bonding and can be crucial for target engagement. The combination of these fragments makes this compound and its analogues promising candidates for various therapeutic targets.[3]

The Central Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science. For an orally administered drug, insufficient aqueous solubility is a primary cause of low and erratic bioavailability, leading to suboptimal therapeutic efficacy and potential development failure.[4] Understanding a compound's solubility is therefore not merely an academic exercise; it is a critical step that influences:

  • Lead Optimization: Guiding medicinal chemistry efforts to design compounds with balanced potency and drug-like properties.

  • Formulation Development: Selecting appropriate excipients and delivery systems (e.g., solutions, suspensions, solid dispersions).

  • In Vitro and In Vivo Assays: Ensuring accurate concentration in biological assays and predicting in vivo exposure.[5]

This guide addresses the solubility of 2-(1H-pyrazol-1-yl)pyridin-4-amine from both a predictive and an experimental standpoint, providing the necessary tools for its thorough characterization.

Physicochemical Profile and Solubility Prediction

While specific experimental data is not publicly available, we can predict the solubility behavior of 2-(1H-pyrazol-1-yl)pyridin-4-amine by analyzing its computed physicochemical properties. These parameters provide a robust, qualitative forecast of its behavior in aqueous and organic media.

PropertyPredicted ValueImplication for Solubility
LogP (Octanol-Water Partition Coefficient) ~1.0 - 1.5Indicates a relatively balanced hydrophilic-lipophilic nature. Suggests moderate solubility in both polar and some non-polar organic solvents, but potentially limited aqueous solubility at neutral pH.
pKa (Acid Dissociation Constant) Base: ~5-6 (pyridin-4-amine)The aminopyridine moiety is basic. At pH values below its pKa, the compound will be protonated and exist as a cation, leading to a significant increase in aqueous solubility.
Topological Polar Surface Area (TPSA) ~60-70 ŲThis value suggests good potential for membrane permeability. The polar groups (amine and pyrazole nitrogens) contribute to hydrogen bonding capacity, enhancing solubility in polar protic solvents.
Hydrogen Bond Donors 1 (Amine N-H)Capable of donating one hydrogen bond.
Hydrogen Bond Acceptors 4 (Pyridine N, Pyrazole N's, Amine N)Multiple sites for accepting hydrogen bonds, favoring interactions with protic solvents like water and alcohols.

Expert Analysis & Causality: The structure of 2-(1H-pyrazol-1-yl)pyridin-4-amine presents competing features. The aromatic pyrazole and pyridine rings are inherently hydrophobic, which tends to decrease aqueous solubility. Conversely, the 4-amino group and the nitrogen atoms within the rings are polar and capable of hydrogen bonding, which promotes solubility in polar solvents.

The most critical determinant for its aqueous solubility is pH . Due to the basic nature of the 4-aminopyridine group, the compound's solubility is expected to be highly pH-dependent. In acidic environments (e.g., pH 1-4), the amine will be protonated (forming a pyridinium salt), drastically increasing its interaction with water and thus enhancing solubility. At neutral or basic pH, the compound will be in its free base form, and its lower polarity will likely result in poor aqueous solubility. Solubility in organic solvents is predicted to be favorable in polar aprotic solvents like DMSO and DMF, and moderate in alcohols like ethanol.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move beyond prediction, quantitative data must be generated. The gold-standard method for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6] This protocol is designed as a self-validating system to ensure accuracy and trustworthiness.

Principle

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature for a sufficient period to allow the solution to reach equilibrium with the undissolved solid. The resulting saturated solution is then carefully separated from the solid and its concentration is determined using a validated analytical technique, typically HPLC-UV.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • 2-(1H-pyrazol-1-yl)pyridin-4-amine (solid, purity >98%)
  • Solvents: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 N HCl (pH ~1), Dimethyl Sulfoxide (DMSO), Ethanol.
  • HPLC-grade Acetonitrile (ACN) and Water.
  • Formic Acid or Trifluoroacetic Acid (TFA) for mobile phase modification.
  • 2 mL glass vials with screw caps.
  • Orbital shaker or rotator with temperature control.
  • Centrifuge.
  • 0.22 µm syringe filters (e.g., PTFE or PVDF, selected for low compound binding).
  • Calibrated analytical balance, pH meter, and pipettes.
  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Preparation of Standards for HPLC Quantification:

  • Prepare a 1 mg/mL stock solution of the compound in DMSO. Causality: DMSO is chosen as it is expected to fully solubilize the compound at high concentrations.
  • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serially diluting the stock solution into a solvent mixture representative of the mobile phase (e.g., 50:50 ACN:Water). This ensures the standards are in a miscible solvent and behave well chromatographically.

3. The Shake-Flask Equilibration:

  • Add an excess amount of solid 2-(1H-pyrazol-1-yl)pyridin-4-amine (e.g., ~2-5 mg) to a 2 mL glass vial. Causality: A visible excess of solid must remain at the end of the experiment to guarantee that the solution is truly saturated.
  • Add a known volume of the desired solvent (e.g., 1 mL of PBS pH 7.4).
  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation.
  • Equilibrate for 24 to 48 hours. Causality: This extended duration is crucial for slow-dissolving or potentially polymorphic compounds to reach true thermodynamic equilibrium.

4. Sample Processing (Phase Separation):

  • After equilibration, visually confirm the presence of undissolved solid in each vial. This is a critical checkpoint for trustworthiness.
  • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
  • Carefully withdraw a small aliquot of the supernatant, taking care not to disturb the solid pellet.
  • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Causality: Filtration removes any remaining microscopic particulates that could otherwise dissolve upon dilution and falsely inflate the solubility measurement.

5. Analytical Quantification by HPLC-UV:

  • Develop a suitable HPLC method (e.g., Isocratic elution with 30% ACN / 70% Water + 0.1% TFA on a C18 column, flow rate 1 mL/min, UV detection at ~254 nm).
  • Inject the calibration standards to generate a linear calibration curve (Peak Area vs. Concentration). The curve must have an R² value > 0.995 for the assay to be considered valid.
  • Dilute the filtered saturated samples with mobile phase to bring their concentration within the linear range of the calibration curve.
  • Inject the diluted samples and record their peak areas.

6. Data Analysis and Calculation:

  • Using the linear regression equation from the calibration curve, calculate the concentration of the diluted samples.
  • Multiply this concentration by the dilution factor to determine the final solubility of 2-(1H-pyrazol-1-yl)pyridin-4-amine in the test solvent. Report the result in units such as µg/mL or mM.
Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Analysis A 1. Add Excess Solid Compound to Vial B 2. Add 1 mL of Test Solvent (e.g., PBS) A->B C 3. Agitate at Constant Temp (24-48 hours) B->C D 4. Verify Excess Solid Remains (Trustworthiness Check) C->D E 5. Centrifuge to Pellet Solid D->E Equilibrium Reached F 6. Filter Supernatant (0.22 µm filter) E->F G 7. Dilute Sample into Calibration Range F->G H 8. Quantify by HPLC-UV G->H I 9. Calculate Solubility vs. Calibration Curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Key Factors Influencing Solubility

A Senior Application Scientist must consider the variables that can alter solubility outcomes. The following factors are paramount for 2-(1H-pyrazol-1-yl)pyridin-4-amine.

  • pH of the Medium: As established, this is the most dominant factor for aqueous solubility. A full pH-solubility profile (determining solubility at various pH points from 2 to 10) is highly recommended to understand its behavior in different physiological environments (e.g., stomach vs. intestine).

  • Solvent Polarity and Hydrogen Bonding: The principle of "like dissolves like" applies. Solubility will be higher in polar solvents that can engage in hydrogen bonding with the molecule's amine and nitrogen atoms.[7]

  • Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[7] All solubility measurements must be reported at a specified, constant temperature.

  • Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

Mandatory Visualization: Foundational Relationships

G cluster_props Molecular & Solid-State Properties cluster_exp Experimental Conditions pKa pKa Solubility Thermodynamic Solubility pKa->Solubility LogP LogP LogP->Solubility CrystalForm Solid Form (Polymorphism) CrystalForm->Solubility pH pH pH->Solubility Solvent Solvent Choice Solvent->Solubility Temp Temperature Temp->Solubility Bioavailability Oral Bioavailability Solubility->Bioavailability is a key determinant of

Caption: Factors Governing Solubility and its Impact.

Conclusion

References

  • ChemicalBook. (n.d.). Pyrazole | 288-13-1. Retrieved January 29, 2026, from a URL provided by the grounding tool.
  • American Chemical Society. (2026, January 16). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Retrieved January 29, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved January 29, 2026, from [Link]

  • PubMed Central (PMC). (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 2-(1H-pyrazol-4-yl)pyridine. National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine. National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Anjali Labs. (n.d.). (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-ylethanamine hydrochloride. Retrieved January 29, 2026, from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 29, 2026, from [Link]

  • MDPI. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved January 29, 2026, from [Link]

  • Universitat Ramon Llull. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved January 29, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 29, 2026, from [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved January 29, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved January 29, 2026, from [Link]

  • MDPI. (2024, October 28). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved January 29, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(1H-pyrazol-1-yl)pyridin-4-amine: A Detailed Guide for Researchers

Introduction: The Significance of 2-(1H-pyrazol-1-yl)pyridin-4-amine The fusion of pyrazole and pyridine rings creates a scaffold of significant interest in medicinal chemistry and materials science. Among these, 2-(1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(1H-pyrazol-1-yl)pyridin-4-amine

The fusion of pyrazole and pyridine rings creates a scaffold of significant interest in medicinal chemistry and materials science. Among these, 2-(1H-pyrazol-1-yl)pyridin-4-amine stands out as a key building block in the development of novel therapeutic agents. Its structural motif is found in compounds targeting a range of diseases, underscoring the importance of a reliable and well-understood synthetic protocol. Pyrazole and its derivatives are known to exhibit a wide array of pharmacological activities, and their incorporation into the pyridine framework can lead to compounds with enhanced biological properties.[1][2] This document provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of 2-(1H-pyrazol-1-yl)pyridin-4-amine, designed for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis

The synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine is most effectively achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 2-chloro-4-aminopyridine, from a commercially available starting material. The second, and final, stage is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 2-position of the pyridine ring is displaced by pyrazole.

This strategic approach is underpinned by fundamental principles of organic chemistry. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of the chlorine atom at the 2-position provides an excellent leaving group for the SNAr reaction with the pyrazole nucleophile.

Visualizing the Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step sequence, starting from 2-chloropyridine.

Synthesis_Pathway cluster_step1 PART 1: Synthesis of 2-chloro-4-aminopyridine cluster_step2 PART 2: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine 2-Chloropyridine 2-Chloropyridine 2-Chloro-4-nitropyridine-N-oxide 2-Chloro-4-nitropyridine-N-oxide 2-Chloropyridine->2-Chloro-4-nitropyridine-N-oxide 1. m-CPBA 2. HNO3, H2SO4 2-chloro-4-aminopyridine 2-chloro-4-aminopyridine 2-Chloro-4-nitropyridine-N-oxide->2-chloro-4-aminopyridine Reduction (e.g., Fe/HCl) Product 2-(1H-pyrazol-1-yl)pyridin-4-amine 2-chloro-4-aminopyridine->Product Pyrazole, Base (e.g., K2CO3), Solvent (e.g., DMF)

Caption: Overall synthetic workflow for 2-(1H-pyrazol-1-yl)pyridin-4-amine.

PART 1: Synthesis of the Key Intermediate: 2-chloro-4-aminopyridine

The synthesis of 2-chloro-4-aminopyridine is a multi-step process that begins with the readily available 2-chloropyridine.[3][4]

Step 1.1: Oxidation of 2-Chloropyridine to 2-Chloropyridine-N-oxide

Rationale: The initial oxidation of the pyridine nitrogen to an N-oxide is a critical activating step. This process increases the electron deficiency of the pyridine ring, making it more susceptible to electrophilic nitration at the 4-position in the subsequent step.

Protocol:

  • In a well-ventilated fume hood, dissolve 2-chloropyridine (1 equivalent) in a suitable solvent such as chloroform.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-N-oxide.

Step 1.2: Nitration of 2-Chloropyridine-N-oxide

Rationale: The electron-withdrawing N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position of the pyridine ring.

Protocol:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add 2-chloropyridine-N-oxide (1 equivalent) to a mixture of concentrated sulfuric acid and concentrated nitric acid at 0 °C.

  • After the addition, slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-4-nitropyridine-N-oxide.

Step 1.3: Reduction of 2-chloro-4-nitropyridine-N-oxide

Rationale: The final step in the formation of the key intermediate is the reduction of the nitro group to an amine. A common and effective method is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.[4]

Protocol:

  • Suspend 2-chloro-4-nitropyridine-N-oxide (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-chloro-4-aminopyridine.

Reagent Molar Ratio (vs. 2-chloropyridine) Purpose
m-CPBA1.1Oxidizing agent
Conc. HNO₃ / Conc. H₂SO₄ExcessNitrating agent
Fe Powder / HCl3-5 (Fe) / Catalytic (HCl)Reducing agent

Table 1: Key Reagents for the Synthesis of 2-chloro-4-aminopyridine.

PART 2: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine

This final step involves a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a Meisenheimer-like intermediate. The pyrazole anion, a potent nucleophile, attacks the electron-deficient carbon at the 2-position of the pyridine ring, which bears the chlorine leaving group. The negative charge in the intermediate is stabilized by resonance, including delocalization onto the electronegative nitrogen atom of the pyridine ring. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product.

SNAr_Mechanism Start 2-chloro-4-aminopyridine + Pyrazole Anion Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 2-(1H-pyrazol-1-yl)pyridin-4-amine + Cl- Intermediate->Product Elimination of Cl-

Sources

Application

Application Note: Synthesis and Characterization of 2-(1H-pyrazol-1-yl)pyridin-4-amine, a Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of 2-(1H-pyrazol-1-yl)pyridin-4...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of 2-(1H-pyrazol-1-yl)pyridin-4-amine. This compound belongs to the pyrazolylpyridine class of heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The protocols detailed herein are designed to be clear and reproducible for researchers in both academic and industrial settings. We will delve into a robust synthetic pathway, outline key characterization techniques, and discuss the relevance of this scaffold in the development of novel therapeutics.

Introduction: The Significance of Pyrazolylpyridines in Medicinal Chemistry

The fusion of pyrazole and pyridine rings creates a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.[3][4] The structural motif of 2-(1H-pyrazol-1-yl)pyridin-4-amine incorporates key features that are often sought in the design of kinase inhibitors and other targeted therapies. The pyrazole moiety can act as a versatile hydrogen bond donor and acceptor, while the 4-aminopyridine portion can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. The exploration of novel derivatives based on this core structure holds considerable promise for the identification of new drug candidates.

Synthetic Strategy: A Stepwise Approach

The synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine can be efficiently achieved through a multi-step sequence starting from the readily available 2-chloropyridine. The chosen strategy involves the introduction of a nitro group at the 4-position, followed by a nucleophilic aromatic substitution with pyrazole, and concluding with the reduction of the nitro group to the desired amine. This route is advantageous due to the relatively low cost of the starting materials and the generally high-yielding nature of the individual transformations.

Overall Synthetic Scheme

Synthetic_Pathway 2-Chloropyridine 2-Chloropyridine 2-Chloro-4-nitropyridine 2-Chloro-4-nitropyridine 2-Chloropyridine->2-Chloro-4-nitropyridine Nitration 4-Nitro-2-(1H-pyrazol-1-yl)pyridine 4-Nitro-2-(1H-pyrazol-1-yl)pyridine 2-Chloro-4-nitropyridine->4-Nitro-2-(1H-pyrazol-1-yl)pyridine Nucleophilic Aromatic Substitution 2-(1H-pyrazol-1-yl)pyridin-4-amine 2-(1H-pyrazol-1-yl)pyridin-4-amine 4-Nitro-2-(1H-pyrazol-1-yl)pyridine->2-(1H-pyrazol-1-yl)pyridin-4-amine Reduction

Caption: Synthetic route to 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-4-nitropyridine

This procedure is adapted from established methods for the nitration of 2-chloropyridine.[5][6] The initial oxidation to the N-oxide activates the pyridine ring for electrophilic nitration at the 4-position.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloropyridine113.5511.36 g0.10
Acetic Acid60.0550 mL-
Hydrogen Peroxide (30%)34.0111.3 mL~0.11
Sulfuric Acid (conc.)98.0825 mL-
Nitric Acid (conc.)63.0125 mL-

Procedure:

  • N-Oxide Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyridine (11.36 g, 0.10 mol) in glacial acetic acid (50 mL).

  • Heat the mixture to 70-80°C.

  • Carefully add 30% hydrogen peroxide (11.3 mL) dropwise over 30 minutes. Caution: This reaction is exothermic.

  • After the addition is complete, maintain the temperature at 80°C for 3 hours.

  • Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove the acetic acid.

  • Nitration: Cool the residue in an ice bath to 0-5°C.

  • Slowly add a pre-cooled (0°C) mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (25 mL) while maintaining the internal temperature below 10°C.

  • After the addition, slowly warm the reaction mixture to 90°C and maintain for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto 200 g of crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product, 2-chloro-4-nitropyridine, will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Synthesis of 4-Nitro-2-(1H-pyrazol-1-yl)pyridine

This step involves a nucleophilic aromatic substitution (SNAr) of the chloride in 2-chloro-4-nitropyridine with pyrazole.[7][8] The electron-withdrawing nitro group activates the 2-position for nucleophilic attack.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-nitropyridine158.5515.86 g0.10
Pyrazole68.087.49 g0.11
Potassium Carbonate138.2120.73 g0.15
Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • In a 250 mL round-bottom flask, combine 2-chloro-4-nitropyridine (15.86 g, 0.10 mol), pyrazole (7.49 g, 0.11 mol), and potassium carbonate (20.73 g, 0.15 mol) in dimethylformamide (100 mL).

  • Heat the reaction mixture to 100°C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product, 4-nitro-2-(1H-pyrazol-1-yl)pyridine, under vacuum.

Part 3: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine

The final step is the reduction of the nitro group to the corresponding amine.[9] A common and effective method is catalytic hydrogenation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Nitro-2-(1H-pyrazol-1-yl)pyridine190.1619.02 g0.10
Palladium on Carbon (10%)-1.0 g-
Ethanol46.07200 mL-
Hydrogen Gas2.02Balloon or Parr shaker-

Procedure:

  • To a 500 mL hydrogenation flask, add 4-nitro-2-(1H-pyrazol-1-yl)pyridine (19.02 g, 0.10 mol) and 10% palladium on carbon (1.0 g).

  • Add ethanol (200 mL) to the flask.

  • Secure the flask to a Parr hydrogenation apparatus or use a hydrogen-filled balloon.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Pressurize the vessel to 50 psi (or stir under a hydrogen balloon atmosphere) and shake/stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Characterization

The identity and purity of the synthesized 2-(1H-pyrazol-1-yl)pyridin-4-amine should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR Resonances corresponding to the protons of the pyridine and pyrazole rings, as well as the amine protons. The chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spec (ESI) A molecular ion peak corresponding to the calculated mass of the compound ([M+H]⁺).
FT-IR Characteristic absorption bands for N-H stretching of the amine, C=N and C=C stretching of the aromatic rings.
Melting Point A sharp melting point range, indicative of high purity.

Applications in Drug Discovery

2-(1H-pyrazol-1-yl)pyridin-4-amine is a valuable building block for the synthesis of a diverse library of compounds for screening in various biological assays.

Potential Therapeutic Areas:

  • Oncology: The scaffold can be elaborated to target various protein kinases that are implicated in cancer progression.

  • Inflammation: Derivatives may exhibit inhibitory activity against key inflammatory mediators.

  • Infectious Diseases: The nitrogen-rich heterocyclic core is a common feature in many antimicrobial agents.

Workflow for Derivative Synthesis and Screening

Application_Workflow A 2-(1H-pyrazol-1-yl)pyridin-4-amine B Functionalization of the 4-amino group A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Workflow for the utilization of the title compound in drug discovery.

The 4-amino group provides a convenient handle for further chemical modifications, such as acylation, sulfonylation, or reductive amination, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This application note has detailed a practical and efficient synthetic route to 2-(1H-pyrazol-1-yl)pyridin-4-amine. The provided protocols, based on well-established chemical transformations, offer a reliable method for obtaining this valuable research compound. The significance of the pyrazolylpyridine scaffold in medicinal chemistry underscores the potential of this molecule as a starting point for the development of novel therapeutic agents.

References

  • Google Patents. (2015). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Study Prep. Retrieved from [Link]

  • PubChem. (n.d.). 4-nitro-2-(1h-pyrazol-3-yl)phenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5047551A - Preparation of 4-chloropyrazoles.
  • PubMed Central. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

  • National Institutes of Health. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]

  • MDPI. (2023, January 10). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. Retrieved from [Link]

  • Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Retrieved from [Link]

  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • ResearchGate. (2025, August 7). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

Sources

Method

Comprehensive Guide to the Purification of 2-(1H-pyrazol-1-yl)pyridin-4-amine

An Application Note for Researchers and Drug Development Professionals Abstract This guide provides detailed application notes and protocols for the purification of 2-(1H-pyrazol-1-yl)pyridin-4-amine, a critical heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides detailed application notes and protocols for the purification of 2-(1H-pyrazol-1-yl)pyridin-4-amine, a critical heterocyclic building block in medicinal chemistry and drug development. Achieving high purity of this compound is paramount for its use in subsequent synthetic steps and for accurate biological evaluation. This document outlines three primary purification strategies: Flash Column Chromatography, Recrystallization, and Acid-Base Extraction. Each section explains the underlying chemical principles, discusses experimental design, and provides validated, step-by-step protocols. The causality behind procedural choices is emphasized to empower researchers to adapt these methods to their specific experimental context.

Introduction: The Importance of Purity

2-(1H-pyrazol-1-yl)pyridin-4-amine is a versatile intermediate featuring a pyridine ring, a pyrazole moiety, and a primary amine. This unique combination of functional groups makes it a valuable scaffold for synthesizing compounds with diverse pharmacological activities, including kinase inhibitors and receptor antagonists[1][2]. The presence of regioisomers, unreacted starting materials (e.g., 4-aminopyridine, pyrazole), and reaction byproducts can significantly impact the yield, purity, and biological activity of downstream products. Therefore, robust and efficient purification is a critical, non-negotiable step in its preparation.

This guide explores the most effective methods for isolating this compound to a high degree of purity (>97%), focusing on techniques that leverage its distinct physicochemical properties.

Method 1: Flash Column Chromatography

Flash column chromatography is the workhorse of purification in synthetic chemistry, offering rapid and effective separation. However, the basic nature of the amino-pyridine scaffold in 2-(1H-pyrazol-1-yl)pyridin-4-amine presents a specific challenge. The acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly interact with the basic amine, leading to poor separation, significant peak tailing, and potential irreversible adsorption of the product.

The Causality: This acid-base interaction protonates the amine, increasing its polarity and causing it to bind tightly to the stationary phase. To achieve successful separation, this interaction must be mitigated. The most common strategy is to add a small amount of a volatile base to the mobile phase, which neutralizes the acidic sites on the silica gel[3][4].

Protocol 2.1: Flash Chromatography Using a Basic-Modified Mobile Phase

This protocol is the recommended first-line approach for purifying multi-gram quantities of the title compound.

Step-by-Step Methodology:

  • TLC Analysis: Before running the column, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel plate and develop it in various solvent systems. The goal is to find a system where the desired product has an Rf value of approximately 0.2-0.4.

  • Slurry Preparation: Prepare a slurry of silica gel (mesh size 230-400) in the initial, low-polarity mobile phase.

  • Column Packing: Carefully pack a glass column with the silica slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude 2-(1H-pyrazol-1-yl)pyridin-4-amine in a minimal amount of dichloromethane (DCM) or the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Recommended Mobile Phase Systems
SystemMobile Phase A (Non-polar)Mobile Phase B (Polar)ModifierTypical GradientNotes
A Hexane or HeptaneEthyl Acetate (EtOAc)0.5-1% Triethylamine (TEA)20% to 100% BGood for general purpose separation.[5]
B Dichloromethane (DCM)Methanol (MeOH)0.5-1% Ammonium Hydroxide (NH₄OH)0% to 10% BExcellent for more polar compounds and impurities. The use of NH₄OH is highly effective.[1][3]
Experimental Workflow: Flash Chromatography

Below is a diagram illustrating the logical flow of the flash chromatography process.

G cluster_prep Preparation cluster_sep Separation cluster_post Analysis & Isolation TLC 1. TLC Analysis (DCM/MeOH/NH4OH) Pack 2. Pack Column (Silica Gel in Eluent) TLC->Pack Load 3. Dry Load Sample (Adsorb on Silica) Pack->Load Elute 4. Elute with Gradient (e.g., 0-10% MeOH in DCM) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Final Pure Product Evap->Final

Caption: Workflow for flash chromatography purification.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, capable of yielding material with very high purity. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.

The Causality: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).

Protocol 3.1: Single-Solvent and Two-Solvent Recrystallization

Step-by-Step Methodology:

  • Solvent Screening: Place a small amount of the crude product (20-50 mg) into several test tubes. Add a small volume (0.5 mL) of different solvents and observe the solubility at room temperature and upon heating. A good single solvent will show low solubility when cold and high solubility when hot. For a two-solvent system, find a "soluble" solvent and a "miscible anti-solvent" in which the product is poorly soluble.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. If using a two-solvent system, dissolve the solid in the "soluble" solvent first, then add the hot "anti-solvent" dropwise until the solution becomes faintly cloudy. Add a few more drops of the hot "soluble" solvent to clarify.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Potential Recrystallization Solvents
Solvent / SystemBoiling Point (°C)PolarityNotes
Methanol 65Polar ProticOften effective for polar heterocyclic compounds.[6]
Ethanol 78Polar ProticSimilar to methanol, slightly less polar.
Ethyl Acetate 77Polar AproticA versatile solvent for many organic compounds.
Toluene / Hexane 111 / 69Non-polarA two-solvent system where toluene is the soluble solvent and hexane is the anti-solvent.
Ethyl Acetate / Hexane 77 / 69Mid- to Non-polarA commonly used and effective two-solvent system.[7]
Experimental Workflow: Recrystallization

G Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Filter 2. Hot Filtration (Optional, Removes Insolubles) Dissolve->Filter Cool 3. Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool Filter->Cool Collect 4. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash with Cold Solvent Collect->Wash Dry 6. Dry Under Vacuum Wash->Dry Product High Purity Crystalline Product Dry->Product

Caption: General workflow for purification by recrystallization.

Method 3: Acid-Base Extraction

This classical technique leverages the basicity of the 4-amino-pyridine moiety to separate it from non-basic or weakly basic impurities. The compound is protonated and moved into an aqueous acidic phase, leaving neutral organic impurities behind.

The Causality: By adding a dilute acid (e.g., 1M HCl), the basic nitrogen on the pyridine ring and the exocyclic amine are protonated, forming a water-soluble salt. After separating the layers, the aqueous phase is neutralized or made basic, deprotonating the compound and causing it to precipitate or be extracted back into an organic solvent[8][9]. This method is particularly effective for removing non-basic synthesis byproducts.

Protocol 4.1: Liquid-Liquid Acid-Base Extraction

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Wash this combined acidic layer once with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution or solid NaHCO₃) with stirring until the pH is > 9. The free base of the product should precipitate or form an oil.

  • Back-Extraction: Extract the product from the basified aqueous layer with a fresh organic solvent (e.g., ethyl acetate or DCM). Repeat the extraction 3 times.

  • Isolation: Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[10]

Experimental Workflow: Acid-Base Extraction

G cluster_acid Acidic Extraction cluster_base Basification & Back-Extraction Start Crude Product in Organic Solvent (EtOAc) AddAcid Add 1M HCl Start->AddAcid Shake Shake & Separate Layers AddAcid->Shake Org1 Organic Layer (Neutral Impurities) Shake->Org1 Discard Aq1 Aqueous Layer (Protonated Product) Shake->Aq1 AddBase Add NaOH to pH > 9 Aq1->AddBase AddEtOAc Add Fresh EtOAc AddBase->AddEtOAc Shake2 Shake & Separate Layers AddEtOAc->Shake2 Aq2 Aqueous Layer (Salts) Shake2->Aq2 Discard Org2 Organic Layer (Pure Product) Shake2->Org2 Dry Dry (Na2SO4) Org2->Dry Evap Evaporate Dry->Evap Final Final Evap->Final Purified Product

Caption: Workflow for acid-base purification.

Purity Assessment and Final Characterization

Regardless of the method used, the purity of the final product must be confirmed. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and detects proton- or carbon-containing impurities.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides purity information.[5]

Conclusion and Recommendations

The optimal purification strategy for 2-(1H-pyrazol-1-yl)pyridin-4-amine depends on the scale of the reaction and the nature of the impurities.

  • For small to medium scales (mg to grams) with a mix of polar and non-polar impurities, flash chromatography with a basic modifier is typically the most efficient and versatile method.

  • If the crude product is a solid and contains minor impurities, recrystallization can provide material of exceptional purity and is highly scalable.

  • Acid-base extraction is an excellent choice for a preliminary cleanup to remove non-basic impurities or for large-scale purifications where chromatography is less practical.

By understanding the chemical principles behind each technique, researchers can confidently select and execute the most appropriate protocol to obtain high-purity 2-(1H-pyrazol-1-yl)pyridin-4-amine, ensuring the integrity of their subsequent research and development efforts.

References

  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2023). RSC Advances. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2023). ACS Omega. [Link]

  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021). Heterocycles. [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). Molecules. [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). Molecules. [Link]

  • Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. (2016). Journal of Medicinal Chemistry. [Link]

  • Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. (2021). Acta Crystallographica Section E. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2023). PubMed. [Link]

  • US6087507A - Separation of pyridine or pyridine derivatives
  • Chromotography with free amines? (2022). Reddit. [Link]

  • Does aniline stick in columns during column chromatography? (2014). ResearchGate. [Link]

  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2021). Molecules. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. [Link]

  • 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. (2018). Acta Crystallographica Section E. [Link]

Sources

Application

Application Note: Comprehensive Analytical Methods for the Characterization of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Introduction: The Significance of Pyrazolyl-Pyridine Scaffolds The compound 2-(1H-pyrazol-1-yl)pyridin-4-amine belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazolyl-Pyridine Scaffolds

The compound 2-(1H-pyrazol-1-yl)pyridin-4-amine belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The fusion of pyrazole and pyridine rings creates a scaffold, the pyrazolopyridine, which is a key component in numerous biologically active molecules, including kinase inhibitors for cancer therapy.[1][2][3] The precise analytical characterization of intermediates like 2-(1H-pyrazol-1-yl)pyridin-4-amine is therefore a critical step in drug discovery and development, ensuring the identity, purity, and quality of the final active pharmaceutical ingredients (APIs).

This guide provides a suite of robust analytical protocols for the comprehensive characterization of this compound. We will detail methods for chromatographic separation and purity assessment, definitive structural elucidation, and functional group confirmation. The methodologies are designed to be self-validating, employing orthogonal techniques to provide a high degree of confidence in the analytical results.

Chromatographic Analysis for Purity and Quantification: RP-HPLC

Principle of the Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for assessing the purity of small organic molecules like 2-(1H-pyrazol-1-yl)pyridin-4-amine. The method separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) retains the analyte, which is then eluted by a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. The molecule's pyridine and pyrazole rings contain strong chromophores, making UV detection a highly sensitive and suitable method for quantification.

Causality Behind Experimental Choices:

  • C18 Column: A C18 (octadecylsilyl) column is selected for its excellent retention and separation of moderately polar heterocyclic compounds.

  • Acidified Mobile Phase: The addition of a small amount of trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial.[1] It protonates the basic nitrogen atoms on the pyridine ring and the primary amine, suppressing silanol interactions with the stationary phase and resulting in sharper, more symmetrical peaks.

  • Gradient Elution: A solvent gradient from a low to high concentration of organic solvent ensures that impurities with a wide range of polarities can be effectively eluted and resolved from the main compound peak within a reasonable timeframe.[1]

  • UV Detection: Detection at 254 nm is chosen as aromatic and heteroaromatic systems typically exhibit strong absorbance at this wavelength, providing excellent sensitivity.[1]

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Prep: Accurately weigh ~1 mg. Dissolve in 1 mL Diluent (50:50 ACN/H2O). Sonicate to dissolve. C Instrument Setup: Equilibrate HPLC system with initial mobile phase conditions. A->C B Mobile Phase Prep: A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile Degas solutions. B->C D Sequence Run: Inject Blank (Diluent) Inject Standard/Sample (10 µL) C->D E Chromatogram Integration: Integrate all peaks in the chromatogram. D->E F Purity Calculation: Calculate Area % of the main peak. (Area_main / Area_total) * 100 E->F G Reporting: Report Purity. Note Retention Time (RT). F->G ID_Workflow cluster_techniques Orthogonal Analytical Techniques cluster_results Data Interpretation & Confirmation Compound Test Compound: 2-(1H-pyrazol-1-yl)pyridin-4-amine MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) Compound->MS NMR NMR Spectroscopy - ¹H & ¹³C Chemical Shifts - Connectivity (2D NMR) Compound->NMR FTIR FTIR Spectroscopy - Functional Groups (N-H, C=N, C=C) Compound->FTIR Result_MS Observed m/z matches Calculated MW (174.20) [M+H]⁺ = 175.21 MS->Result_MS Result_NMR Observed spectra match predicted proton/carbon environments. NMR->Result_NMR Result_FTIR Presence of key stretches (e.g., amine N-H) confirmed. FTIR->Result_FTIR Conclusion Structure Confirmed Result_MS->Conclusion Result_NMR->Conclusion Result_FTIR->Conclusion

Sources

Method

Application Note: Structural Elucidation of 2-(1H-pyrazol-1-yl)pyridin-4-amine using NMR Spectroscopy

Introduction 2-(1H-pyrazol-1-yl)pyridin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a pyridine and a pyrazole moiety, makes it a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1H-pyrazol-1-yl)pyridin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a pyridine and a pyrazole moiety, makes it a versatile scaffold for the development of novel kinase inhibitors, metal-organic frameworks, and other functional molecules.[1] Accurate structural confirmation and unambiguous assignment of atomic positions are paramount for understanding its chemical properties and advancing its applications.

This application note provides a detailed guide to the structural elucidation of 2-(1H-pyrazol-1-yl)pyridin-4-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive analysis of its ¹H and ¹³C NMR spectra, supported by established principles of chemical shifts and spin-spin coupling. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of complex heterocyclic systems.

Molecular Structure and Atom Numbering

A prerequisite for any spectral analysis is a clear and consistent atom numbering system. The structure of 2-(1H-pyrazol-1-yl)pyridin-4-amine is numbered below to facilitate unambiguous assignment of NMR signals. The pyridine ring is designated with unprimed numbers, while the pyrazole ring is designated with primed numbers.

Caption: Molecular structure and numbering scheme for 2-(1H-pyrazol-1-yl)pyridin-4-amine.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons in the molecule. The analysis is based on chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton count).[2]

2.1. Causality of Proton Chemical Shifts

  • Pyridine Ring Protons (H3, H5, H6): These protons reside in an aromatic environment and are expected to appear in the range of 6.0-8.5 ppm. The electron-donating amino (-NH₂) group at the C4 position significantly shields the ortho-protons (H3 and H5), causing them to shift upfield compared to unsubstituted pyridine.[3] Conversely, the C6 proton is deshielded due to its proximity to the electronegative ring nitrogen (N1) and the adjacent electron-withdrawing pyrazolyl substituent.

  • Pyrazole Ring Protons (H3', H4', H5'): These protons are also in an aromatic system. H3' and H5' are adjacent to nitrogen atoms and are thus more deshielded than H4'.[4] The H5' proton experiences additional deshielding from the neighboring pyridine ring.

  • Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, these protons are readily observed and can be confirmed by D₂O exchange.

2.2. Signal Assignment and Interpretation

The following assignments are based on spectra recorded in DMSO-d₆, a common solvent for this class of compounds.

  • δ ~8.45 ppm (d, 1H, H5'): This downfield doublet is assigned to the H5' proton of the pyrazole ring. Its significant deshielding is attributed to its position adjacent to N1' and the anisotropic effect of the nearby pyridine ring. It appears as a doublet due to coupling with H4' (J ≈ 2.5 Hz).

  • δ ~8.10 ppm (d, 1H, H6): This doublet corresponds to the H6 proton of the pyridine ring. It is the most downfield of the pyridine protons due to the inductive effect of the adjacent ring nitrogen (N1) and the pyrazolyl group. It is split by the H5 proton (J ≈ 5.5 Hz).

  • δ ~7.70 ppm (d, 1H, H3'): Assigned to the H3' proton of the pyrazole ring, this signal appears as a doublet due to coupling with H4' (J ≈ 1.8 Hz).[5]

  • δ ~6.95 ppm (d, 1H, H3): This upfield-shifted signal is assigned to the H3 proton. It appears as a small doublet (or singlet-like) because the ortho coupling to H4 is absent and meta coupling to H5 is very small (J < 1 Hz). Its shielding is primarily due to the strong electron-donating effect of the para-amino group.

  • δ ~6.55 ppm (dd, 1H, H5): This signal, appearing as a doublet of doublets, is assigned to the H5 proton. It is coupled to both H6 (ortho coupling, J ≈ 5.5 Hz) and H3 (meta coupling, J ≈ 1.5 Hz). It is strongly shielded by the ortho-amino group.

  • δ ~6.40 ppm (t, 1H, H4'): The H4' proton signal appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H3' and H5' (J ≈ 2.2 Hz).[4]

  • δ ~6.10 ppm (s, broad, 2H, -NH₂): This broad singlet is characteristic of the two amine protons. This peak will disappear upon shaking the sample with a drop of D₂O, providing definitive confirmation of its assignment.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state. For 2-(1H-pyrazol-1-yl)pyridin-4-amine, eight distinct carbon signals are expected due to the molecule's asymmetry.

3.1. Causality of Carbon Chemical Shifts

Chemical shifts are influenced by hybridization and the electronegativity of adjacent atoms.

  • Carbons bonded to Nitrogen: Carbons directly attached to electronegative nitrogen atoms (C2, C6, C4, C3', C5') are significantly deshielded and appear at lower field (higher ppm).[6]

  • Electron-Donating/Withdrawing Effects: The electron-donating -NH₂ group at C4 causes a pronounced upfield (shielding) shift for C4 itself and, to a lesser extent, for C3 and C5. The pyrazolyl group at C2 is electron-withdrawing, causing a downfield shift for C2.

3.2. Signal Assignment and Interpretation

  • δ ~155.0 ppm (C2): Assigned to the C2 carbon of the pyridine ring. It is highly deshielded due to its attachment to the ring nitrogen (N1) and the pyrazolyl substituent.

  • δ ~153.5 ppm (C4): This signal corresponds to the C4 carbon bearing the amino group. While it is attached to nitrogen, the strong shielding effect of the amino group brings its chemical shift into this region.

  • δ ~149.0 ppm (C6): The C6 carbon is deshielded by the adjacent ring nitrogen, resulting in a downfield chemical shift.

  • δ ~142.0 ppm (C3'): Assigned to the C3' carbon of the pyrazole ring, deshielded by the adjacent N2'.

  • δ ~131.0 ppm (C5'): This signal corresponds to the C5' carbon, which is attached to N1'.

  • δ ~110.0 ppm (C4'): The C4' carbon of the pyrazole ring is the most shielded of the pyrazole carbons.

  • δ ~107.5 ppm (C5): The C5 carbon is shielded by the ortho-amino group.

  • δ ~105.0 ppm (C3): The C3 carbon is the most shielded of the pyridine ring carbons, experiencing strong shielding from the para-amino group.

Data Summary

The following table provides a consolidated summary of the assigned NMR data.

Position ¹H NMR (δ, ppm) Multiplicity J (Hz) Integration ¹³C NMR (δ, ppm)
Pyridine Ring
2----~155.0
3~6.95d< 1.01H~105.0
4----~153.5
5~6.55dd5.5, 1.51H~107.5
6~8.10d5.51H~149.0
NH₂~6.10s (broad)-2H-
Pyrazole Ring
3'~7.70d1.81H~142.0
4'~6.40t2.21H~110.0
5'~8.45d2.51H~131.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Standard Operating Protocol for NMR Analysis

To ensure data quality and reproducibility, the following protocol is recommended.

5.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of 2-(1H-pyrazol-1-yl)pyridin-4-amine directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is highly recommended as it effectively dissolves the compound and allows for the clear observation of the exchangeable -NH₂ protons.

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard (Optional): While the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for referencing, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm) if absolute precision is required.

5.2. NMR Spectrometer Setup and Data Acquisition

This protocol is based on a 400 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution (line width for the TMS or solvent peak should be <0.5 Hz).

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton (zg30).

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled carbon (zgpg30).

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans (NS): 1024 or higher to achieve adequate signal-to-noise.

    • Relaxation Delay (D1): 2 seconds.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform Fourier Transformation.

    • Manually phase the spectrum to achieve a flat baseline.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the solvent residual peak or TMS.

    • Integrate the ¹H spectrum to determine the relative proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Lock, Tune, Shim transfer->setup acq_H1 Acquire ¹H Spectrum (NS=16, D1=5s) setup->acq_H1 acq_C13 Acquire ¹³C Spectrum (NS=1024, D1=2s) acq_H1->acq_C13 acq_2D Acquire 2D Spectra (COSY, HSQC) if needed acq_C13->acq_2D process FT, Phasing, Baseline Correction acq_2D->process reference Reference to Solvent/TMS process->reference assign Assign Signals reference->assign elucidate Final Structure Elucidation assign->elucidate

Caption: Recommended workflow for NMR analysis of 2-(1H-pyrazol-1-yl)pyridin-4-amine.

References

  • MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Online]. Available at: [Link]

  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. [Online]. Available at: [Link]

  • ACS Publications. (2019). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Online]. Available at: [Link]

  • ACS Publications. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Online]. Available at: [Link]

  • Journal of the Chemical Society of Pakistan. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [Online]. Available at: [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Online]. Available at: [Link]

  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Online]. Available at: [Link]

Sources

Application

Mass Spectrometry Analysis of 2-(1H-pyrazol-1-yl)pyridin-4-amine: A Guide to High-Resolution Characterization and Fragmentation Analysis

An Application Note for Researchers and Drug Development Professionals Abstract: This application note provides a comprehensive guide to the analysis of 2-(1H-pyrazol-1-yl)pyridin-4-amine using High-Resolution Mass Spect...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a comprehensive guide to the analysis of 2-(1H-pyrazol-1-yl)pyridin-4-amine using High-Resolution Mass Spectrometry (HRMS). This compound, integrating the pharmacologically significant pyrazole and aminopyridine scaffolds, is of considerable interest in medicinal chemistry and drug discovery.[1][2][3] We present detailed, field-proven protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data interpretation. The core of this guide focuses on elucidating the compound's gas-phase fragmentation behavior, offering a predictive framework for its structural confirmation. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in academic and industrial settings.

Introduction: The Significance of Pyrazolyl-Pyridine Scaffolds

The molecule 2-(1H-pyrazol-1-yl)pyridin-4-amine (C₈H₈N₄) is a heterocyclic compound featuring a pyridine ring substituted with a pyrazole and an amine group. Both pyrazole and pyridine moieties are privileged structures in drug development, appearing in a wide array of therapeutic agents due to their ability to form key hydrogen bond interactions with biological targets.[3][4] Accurate and unambiguous characterization of such molecules is a cornerstone of the drug discovery pipeline, from synthesis confirmation to metabolite identification.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose. Its high sensitivity, speed, and ability to provide detailed structural information are indispensable. This guide focuses on the use of Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) to characterize the title compound.

Table 1: Physicochemical Properties of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Property Value Justification
Molecular Formula C₈H₈N₄ Derived from chemical structure.
Monoisotopic Mass 160.0749 Da Calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N).
Protonated Ion [M+H]⁺ 161.0827 Da The target ion for positive mode ESI-MS analysis.

| Predicted Ionization Mode | Positive ESI | The presence of multiple basic nitrogen atoms (pyridine, pyrazole, amine) makes the molecule highly susceptible to protonation in an acidic environment.[5][6] |

Experimental Protocols: From Sample to Spectrum

This section details the step-by-step protocols for analyzing 2-(1H-pyrazol-1-yl)pyridin-4-amine. The causality behind each parameter choice is explained to empower the researcher to adapt the method as needed.

Sample and Reagent Preparation

The quality of the data is directly dependent on the purity of the sample and reagents.

  • Reagents: Use LC-MS grade solvents and additives (Water, Acetonitrile, Methanol, Formic Acid).

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of 2-(1H-pyrazol-1-yl)pyridin-4-amine standard.

    • Dissolve in 1.0 mL of methanol. This solvent is chosen for its ability to readily dissolve a wide range of organic molecules and its compatibility with reversed-phase chromatography.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution (1 µg/mL):

    • Perform a 1:1000 serial dilution of the stock solution using a 50:50 (v/v) mixture of Acetonitrile:Water with 0.1% Formic Acid.

    • The presence of 0.1% formic acid is critical; it acidifies the mobile phase, ensuring the analyte is consistently protonated before entering the ESI source, thereby maximizing the [M+H]⁺ signal intensity.[5]

Liquid Chromatography & Mass Spectrometry (LC-MS) Workflow

Separating the analyte from the sample matrix is essential for clean mass spectra and accurate quantification. A standard reversed-phase high-performance liquid chromatography (HPLC) method is highly effective.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Working Sample (1 µg/mL) Injector Autosampler (5 µL injection) Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) Injector->Column ESI ESI Source (Positive Ion Mode) Column->ESI Eluent Pump HPLC Pump (0.4 mL/min) Pump->Column MobilePhase Mobile Phase Gradient A: H₂O + 0.1% FA B: ACN + 0.1% FA MobilePhase->Pump Analyzer HRMS Analyzer (e.g., Orbitrap, Q-TOF) ESI->Analyzer Detector Detector Analyzer->Detector DataSystem Data Acquisition System Detector->DataSystem

Diagram 1: Experimental workflow from sample injection to data acquisition.

Table 2: Recommended LC-MS/MS Instrumental Parameters

Parameter Setting Rationale
HPLC Column C18 reversed-phase, 1.8-2.7 µm particle size Provides excellent retention and peak shape for polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase with acid modifier for protonation.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase for elution.
Gradient 5% B to 95% B over 5 min, hold 2 min A standard gradient ensures elution of the analyte with good peak shape while cleaning the column.
Flow Rate 0.4 mL/min Compatible with standard 2.1 mm ID columns and ESI sources.
Column Temp. 40 °C Improves peak shape and reduces viscosity.
Ionization Mode ESI Positive As justified in Table 1.
Spray Voltage +3.5 kV Optimal for generating a stable electrospray plume.
Capillary Temp. 320 °C Ensures efficient desolvation of ions.[7]
Scan Type Full MS followed by data-dependent MS/MS (dd-MS²) Allows for precursor mass confirmation and subsequent fragmentation in a single run.
Full MS Range m/z 70-500 Covers the expected precursor ion and potential low-mass fragments.
MS Resolution >60,000 FWHM Essential for accurate mass measurement and elemental composition determination.[7]
MS/MS Precursor 161.0827 The [M+H]⁺ ion of the target compound.

| Collision Energy | Stepped 15, 25, 35 eV | Using multiple collision energies ensures the capture of both low-energy (stable) and high-energy (smaller) fragments. |

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) provides a molecular fingerprint by breaking the precursor ion into characteristic product ions. The fragmentation pattern is predictable based on the chemical structure of 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Predicted Fragmentation Pathways

Upon collision-induced dissociation (CID), the protonated molecule (m/z 161.0827) is expected to fragment along several pathways, primarily involving the cleavage of the heterocyclic rings or the bond connecting them. The most probable fragmentations are outlined below.

G M [M+H]⁺ m/z 161.0827 C₈H₉N₄⁺ F1 Fragment A [C₅H₇N₂]⁺ m/z 95.0604 M->F1 - C₃H₂N₂ (Pyrazole) F2 Fragment B [C₈H₈N₂]⁺˙ m/z 132.0682 M->F2 - N₂H (Diazene) F3 Fragment C [C₇H₆N₃]⁺ m/z 132.0556 M->F3 - HCN (from Pyrazole) F4 Fragment D [C₄H₄N]⁺ m/z 66.0338 F1->F4 - HCN (from Pyridine)

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Abstract This document provides a comprehensive guide for the in vitro evaluation of "2-(1H-pyrazol-1-yl)pyridin-4-amine," a heterocyclic compound belonging to a class of molecules with significant therapeutic potential....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of "2-(1H-pyrazol-1-yl)pyridin-4-amine," a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. The pyrazole and pyrazolopyridine scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently serving as the core of potent enzyme inhibitors.[1][2] Specifically, this structural motif is a cornerstone in the development of protein kinase inhibitors for oncology and inflammatory diseases.[3][4] This guide presents a strategic, multi-tiered approach to characterize the compound's activity, beginning with targeted biochemical assays against high-probability kinase targets and progressing to cell-based assays to determine its effect on cancer cell proliferation and viability. The protocols herein are designed to be robust and self-validating, incorporating industry-standard quality control metrics to ensure data integrity and reproducibility.

Introduction: The Rationale for Kinase-Targeted Assays

The compound "2-(1H-pyrazol-1-yl)pyridin-4-amine" integrates a pyrazole ring with a pyridine moiety, a combination frequently found in potent ATP-competitive kinase inhibitors.[1][2] Kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[5] Given the structural precedents, it is hypothesized that this compound may exhibit inhibitory activity against key kinases implicated in cell cycle progression and oncogenic signaling.

This application note will focus on two high-priority kinase families as initial targets:

  • Cyclin-Dependent Kinases (CDKs): Specifically CDK2, a key regulator of the G1/S phase transition of the cell cycle.[6][7] Aberrant CDK2 activity is common in various cancers, making it a compelling target for therapeutic intervention.[8] Pyrazole-based scaffolds have shown significant promise as potent CDK2 inhibitors.[9][10][11]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for mediating immune responses and cell growth.[12][13] Dysregulation of this pathway is linked to both hematological malignancies and inflammatory disorders.[5] Ruxolitinib, an approved JAK inhibitor, features a pyrazole core, underscoring the scaffold's utility against this target class.[14]

Our investigative approach will, therefore, begin with direct, biochemical validation of the compound's inhibitory activity against these kinases, followed by a functional assessment of its effects in relevant human cancer cell lines.

Tier 1: Biochemical Kinase Inhibition Assays

The primary objective is to determine if "2-(1H-pyrazol-1-yl)pyridin-4-amine" directly inhibits the catalytic activity of selected kinases and to quantify its potency (IC50). We will employ a luminescent ADP-detection assay, which is a robust, non-radioactive method for measuring kinase activity.[10][15] The principle relies on quantifying the amount of ADP produced in the kinase reaction; this ADP is enzymatically converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal proportional to kinase activity.[16]

Target Kinases and Substrates
Target KinaseSubstrateRationale
CDK2/Cyclin E1 Histone H1 PeptideCDK2, complexed with Cyclin E, is critical for the G1/S transition. Histone H1 is a well-established substrate for CDK2/Cyclin E1.[11][17]
JAK2 (JH1 Domain) Poly (Glu, Tyr) 4:1The JH1 domain is the catalytically active kinase domain of JAK2. Poly (Glu, Tyr) is a generic substrate widely used for tyrosine kinase assays.[18]
Workflow for Biochemical Kinase Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 of the test compound against the target kinases.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection (ADP-Glo™) cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of Test Compound Add_Components Add Compound, Kinase, and Substrate/ATP mix to 384-well plate Enzyme_Prep Prepare Kinase working solution (e.g., CDK2/Cyclin E1) Sub_ATP_Prep Prepare Substrate/ATP mix (Histone H1 + ATP) Incubate_Kinase Incubate for 60 min at room temperature Add_Components->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_1 Incubate for 40 min at room temperature Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_1->Add_Detection Incubate_2 Incubate for 30 min at room temperature Add_Detection->Incubate_2 Read_Luminescence Read Luminescence on plate reader Incubate_2->Read_Luminescence Normalize_Data Normalize data to controls (% Inhibition) Read_Luminescence->Normalize_Data Fit_Curve Fit nonlinear regression curve (log(inhibitor) vs. response) Normalize_Data->Fit_Curve Determine_IC50 Determine IC50 value Fit_Curve->Determine_IC50 G cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_viability Viability Measurement (CellTiter-Glo®) cluster_analysis Data Analysis Culture_Cells Culture selected cancer cells (e.g., MCF-7, HEL 92.1.7) Harvest_Cells Harvest and count cells Culture_Cells->Harvest_Cells Seed_Plate Seed cells into a 96-well plate Harvest_Cells->Seed_Plate Adhere_Incubate Incubate 24h to allow attachment Seed_Plate->Adhere_Incubate Prepare_Dosing Prepare serial dilution of Test Compound in media Add_Compound Add compound to cells Prepare_Dosing->Add_Compound Incubate_Treatment Incubate for 72 hours Add_Compound->Incubate_Treatment Equilibrate_Plate Equilibrate plate to room temperature Incubate_Treatment->Equilibrate_Plate Add_CTG Add CellTiter-Glo® Reagent (Lyses cells, measures ATP) Equilibrate_Plate->Add_CTG Mix_Incubate Mix for 2 min, Incubate for 10 min Add_CTG->Mix_Incubate Read_Luminescence Read Luminescence on plate reader Mix_Incubate->Read_Luminescence Normalize_Data Normalize data to controls (% Viability) Read_Luminescence->Normalize_Data Fit_Curve Fit nonlinear regression curve (log(inhibitor) vs. response) Normalize_Data->Fit_Curve Determine_GI50 Determine GI50 value Fit_Curve->Determine_GI50

Caption: Cell-based viability assay workflow.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. [19][20] Materials:

  • MCF-7 and HEL 92.1.7 cell lines (e.g., from ATCC) [21]* Appropriate cell culture medium (e.g., RPMI-1640 for HEL 92.1.7, DMEM for MCF-7) with 10% FBS and 1% Penicillin-Streptomycin

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • "2-(1H-pyrazol-1-yl)pyridin-4-amine" (Test Compound)

  • Doxorubicin or Staurosporine (Positive Control)

  • DMSO (Vehicle Control)

  • White, clear-bottom 96-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Plating:

    • Harvest cells and perform a viable cell count (e.g., using Trypan Blue).

    • Dilute the cells in culture medium to the desired seeding density.

      • MCF-7: Seed at a density of 5,000 - 10,000 cells/well. [22][23] * HEL 92.1.7: Seed at a density of 20,000 - 40,000 cells/well.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach (for MCF-7) and recover.

  • Compound Treatment:

    • Prepare a 2X working concentration serial dilution of the test compound in culture medium.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the compound-containing medium. For suspension cells, add 100 µL directly to the existing 100 µL to achieve a 1X final concentration.

    • Controls:

      • Negative Control (100% Viability): Treat cells with medium containing the same final concentration of DMSO as the test compound wells.

      • Positive Control (0% Viability): Treat cells with a known cytotoxic agent like Doxorubicin.

      • "No Cell" Control: Wells containing only medium for background measurement.

    • Incubate the plate for 72 hours in a humidified incubator. [24]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. [25] * Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL for a 96-well plate). [19] * Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [25] * Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. [25] * Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "No Cell" background from all other readings.

    • Calculate the percent viability for each compound concentration using the following formula: % Viability = 100 * (Luminescence_Test_Compound / Luminescence_Negative_Control)

    • Plot the % Viability against the logarithm of the compound concentration.

    • Fit the data using a nonlinear regression model to determine the GI50 (concentration for 50% growth inhibition) or IC50 value. [14]

Assay Validation and Quality Control: Ensuring Trustworthiness

To ensure the reliability and reproducibility of the generated data, it is imperative to validate the performance of each assay. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of a high-throughput screening assay. [26][27]

Z'-Factor Calculation

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

  • μp and σp: Mean and standard deviation of the positive control (e.g., high concentration of Staurosporine).

  • μn and σn: Mean and standard deviation of the negative control (e.g., DMSO vehicle).

This calculation should be performed on a dedicated validation plate with a sufficient number of control wells (e.g., 16-24 wells of each) before proceeding with compound screening.

Interpreting the Z'-Factor
Z'-Factor ValueAssay QualityInterpretation
> 0.5 ExcellentThe assay has a large separation between controls and low data variability. It is highly reliable for screening. [26][28]
0 to 0.5 Acceptable/MarginalThe assay is acceptable but may benefit from optimization to reduce variability or increase the signal window. [26]
< 0 UnacceptableThe signal from the positive and negative controls overlaps, rendering the assay unsuitable for screening. [26]

An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for generating high-quality, reproducible data. [28]

Concluding Remarks

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of "2-(1H-pyrazol-1-yl)pyridin-4-amine." By systematically evaluating its inhibitory activity against rationally selected kinase targets and subsequently assessing its anti-proliferative effects in relevant cancer cell models, researchers can efficiently determine the compound's primary mechanism of action and its potential as a therapeutic agent. Adherence to the outlined quality control measures will ensure the generation of high-fidelity data, forming a solid foundation for further lead optimization and preclinical development.

References

  • El-Gamal, M. I., Zaraei, S. O., Madkour, M. M., & Anbar, H. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4799.
  • BPS Bioscience. (2022). CDK2/CyclinE1, GST-tag Recombinant Datasheet. Retrieved from [Link]

  • Bari, A., et al. (2021). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Medicinal Chemistry, 28(33), 6796-6817.
  • Gherman, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11463.
  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30.
  • Mali, G. R., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 258, 115598.
  • Loh, S. Y., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 134, 106465.
  • BPS Bioscience. (n.d.). JAK2 (JH1, JH2 domain), His-GST-Tags Recombinant Datasheet. Retrieved from [Link]

  • Schumacher, U., et al. (2014). Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells. PLOS ONE, 9(10), e108393.
  • GraphPad Software. (n.d.). Fitting the absolute IC50. Retrieved from [Link]

  • ResearchGate. (2015). What is the well accepted seeding density of MCF-7 cells for an inhibitor exposure assay? Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • GraphPad Software. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Srisawat, T., et al. (2015). The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death.
  • Ab, O., et al. (2015). AGS67E, an Anti-CD37 Monomethyl Auristatin E Antibody–Drug Conjugate as a Potential Therapeutic for B/T-Cell Malignancies and AML. Molecular Cancer Therapeutics, 14(3), 755-765.
  • Taylor & Francis Online. (2023). JAK-STAT Signaling in Autoimmunity and Cancer. Retrieved from [Link]

  • Ali, M. (2022, March 5). IC50 values by using GraphPad Prism. YouTube. Retrieved from [Link]

  • Tadesse, S., et al. (2022). Targeting CDK2 in cancer: challenges and opportunities for therapy.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • BPS Bioscience. (n.d.). JAK2 (JH1 domain), His-Tag Recombinant. Retrieved from [Link]

  • Al-Aamri, O., et al. (2023). Digesting the Role of JAK-STAT and Cytokine Signaling in Oral and Gastric Cancers. Cancers, 15(17), 4304.
  • Wikipedia. (2023, December 19). Z-factor. Retrieved from [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Dove Medical Press. (2023, May 15). MCF-7 cancer cells. Retrieved from [Link]

  • ResearchGate. (2022, February 8). Why would MCF-7 cells die after seeding in 96-well plates? Retrieved from [Link]

  • Narayanan, S., et al. (2015). Development and characterization of a novel luciferase based cytotoxicity assay.
  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, November 16). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]

  • CancerIndex. (2019, August 31). CDK2 | Cancer Genetics Web. Retrieved from [Link]

  • Reddit. (2024, July 4). Why am I unable to determine IC50 of my drug using graphpad prism. r/labrats. Retrieved from [Link]

  • Google Patents. (n.d.). US11307205B2 - Non-radioactive cytotoxicity assays.
  • Wikipedia. (2024, January 15). JAK-STAT signaling pathway. Retrieved from [Link]

  • Iversen, P. W., et al. (2020). Z' Does Not Need to Be > 0.5. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 864-873.
  • Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Retrieved from [Link]

  • Wang, Y., et al. (2015). Cyclin dependent kinase 2 (CDK2)
  • Xin, P., et al. (2020). JAK-STAT signaling in cancer: From cytokines to non-coding genome. Cytokine & Growth Factor Reviews, 53, 33-46.
  • ResearchGate. (n.d.). The JAK-STAT pathway in cancer. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 2-(1H-pyrazol-1-yl)pyridin-4-amine and its Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyrazole-Pyridine Scaffold in Kinase Inhibition The quest for selective and potent kinase inhibitors is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole-Pyridine Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases.[1] Within the landscape of kinase inhibitor discovery, certain chemical structures, known as "privileged scaffolds," have emerged as particularly fruitful starting points for developing therapeutic agents. The pyrazole-pyridine core is one such scaffold, featured in numerous clinically approved and investigational kinase inhibitors.[2] This framework provides a versatile template for designing molecules that can effectively compete with ATP for binding in the kinase active site.

This document provides a detailed guide to the application of compounds based on the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold as kinase inhibitors. While direct extensive research on the parent compound is limited in publicly available literature, a wealth of data exists for its close derivatives. This application note will focus on a representative analog, a potent inhibitor of TANK-binding kinase 1 (TBK1) , to illustrate the principles and methodologies for evaluating this class of compounds. TBK1 is a key regulator of innate immunity, and its inhibition is a promising strategy for the treatment of autoimmune diseases and certain cancers.[3]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Derivatives of the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold typically function as ATP-competitive inhibitors. The pyrazole and pyridine rings form a flat, aromatic system that can fit into the hydrophobic ATP-binding pocket of the target kinase. The nitrogen atoms on these rings are crucial for forming hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine base of ATP, effectively blocking the enzyme's ability to bind its natural substrate and transfer a phosphate group. The 4-amino group on the pyridine ring and various substituents on the pyrazole ring can be modified to enhance potency and selectivity for specific kinases.

Molecular docking studies of related pyrazolo[3,4-b]pyridine derivatives have shown that the pyrazole moiety can form crucial hydrogen bonds with hinge region residues such as glutamate and cysteine.[3] The pyridine ring contributes to the overall binding affinity through hydrophobic and van der Waals interactions. Substitutions at other positions of the scaffold can be tailored to interact with specific amino acid residues in the active site of the target kinase, thereby fine-tuning the inhibitor's selectivity profile.

Featured Analog: A Potent TBK1 Inhibitor

For the purpose of providing concrete protocols and data, this application note will focus on a potent 1H-pyrazolo[3,4-b]pyridine derivative identified as a TBK1 inhibitor. One such derivative, designated as compound 15y in a recent study, demonstrated an impressive IC50 value of 0.2 nM against TBK1.[3] This high potency makes it an excellent tool compound for studying TBK1 biology and a promising lead for further drug development.

Inhibitory Profile of a Representative Analog (Compound 15y)
Kinase TargetIC50 (nM)
TBK10.2

Data extracted from a study on 1H-pyrazolo[3,4-b]pyridine derivatives.[3]

Experimental Protocols

The following protocols provide a framework for the biochemical and cell-based evaluation of 2-(1H-pyrazol-1-yl)pyridin-4-amine analogs as kinase inhibitors. These are generalized methods and should be optimized for the specific kinase and cell lines under investigation.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based ATP Depletion Assay)

This biochemical assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Principle: The assay relies on a luciferase enzyme that uses ATP to produce light. The amount of light generated is directly proportional to the ATP concentration.

Materials:

  • Recombinant human TBK1 (or other target kinase)

  • Kinase substrate (e.g., a generic peptide substrate for TBK1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 2-(1H-pyrazol-1-yl)pyridin-4-amine analog (test compound)

  • Positive control inhibitor (e.g., BX795 for TBK1)[3]

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Reaction Setup:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 2.5 µL of the test compound or control (DMSO for no-inhibitor control, positive control inhibitor for maximal inhibition) to the appropriate wells.

    • Add 2.5 µL of the kinase-substrate mixture (pre-diluted in kinase assay buffer) to each well.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution (at a concentration close to the Km for the kinase, if known) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection: Add 10 µL of the ATP detection reagent to each well.

  • Second Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Self-Validation:

  • The positive control inhibitor should yield an IC50 value consistent with literature reports.

  • The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the assay is robust and suitable for screening. A Z'-factor > 0.5 is generally considered acceptable.

Protocol 2: Cell-Based Assay for Target Engagement and Downstream Signaling

This protocol uses Western blotting to assess the ability of the inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in a cellular context. For TBK1, a key downstream event is the phosphorylation of IRF3.

Principle: Cells are treated with the inhibitor, followed by stimulation to activate the target kinase pathway. Cell lysates are then analyzed by Western blot using a phospho-specific antibody to detect the phosphorylation status of the downstream substrate.

Materials:

  • Human monocytic cell line (e.g., THP-1) or other appropriate cell line expressing the target kinase.

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS.

  • Stimulating agent (e.g., poly(I:C) or LPS for TBK1 activation).[3]

  • 2-(1H-pyrazol-1-yl)pyridin-4-amine analog (test compound).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blotting equipment.

  • Primary antibodies: phospho-IRF3 (for TBK1), total IRF3, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Pathway Stimulation: Add the stimulating agent (e.g., poly(I:C)) to the cells and incubate for a specified time (e.g., 3 hours) to activate the kinase pathway.[3]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-IRF3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated protein, total protein, and loading control.

    • Normalize the phospho-protein signal to the total protein and/or loading control.

    • Compare the levels of the phosphorylated substrate in treated versus untreated cells to determine the inhibitory effect of the compound.

Self-Validation:

  • The stimulating agent should induce a robust increase in the phosphorylation of the target substrate in the untreated control.

  • The inhibitor should show a dose-dependent decrease in the phosphorylation of the substrate.

Visualizations

Signaling Pathway

TBK1_Signaling_Pathway PRR PRR (e.g., TLR3) TBK1 TBK1 PRR->TBK1 activates polyIC poly(I:C) polyIC->PRR activates TBK1_Inhibitor 2-(1H-pyrazol-1-yl)pyridin-4-amine Analog TBK1_Inhibitor->TBK1 inhibits IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 Dimerization Dimerization p_IRF3->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to IFN_genes IFN Genes Nucleus->IFN_genes activates transcription of

Caption: Simplified TBK1 signaling pathway and the inhibitory action of a 2-(1H-pyrazol-1-yl)pyridin-4-amine analog.

Experimental Workflow

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay b_start Prepare Compound Dilutions b_reagents Add Kinase, Substrate, and Compound to Plate b_start->b_reagents b_reaction Initiate with ATP & Incubate b_reagents->b_reaction b_detect Add Luminescence Reagent & Read Plate b_reaction->b_detect b_analysis Calculate IC50 b_detect->b_analysis c_treat Treat Cells with Compound c_stimulate Stimulate Pathway c_treat->c_stimulate c_lyse Lyse Cells & Quantify Protein c_stimulate->c_lyse c_wb Western Blot for Phospho-Substrate c_lyse->c_wb c_analysis Analyze Inhibition of Downstream Signaling c_wb->c_analysis

Caption: General experimental workflow for evaluating kinase inhibitors using biochemical and cell-based assays.

Conclusion and Future Directions

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. As exemplified by the potent anti-TBK1 activity of one of its analogs, this chemical class has significant potential for therapeutic applications in a range of diseases. The protocols outlined in this document provide a robust framework for researchers to evaluate the efficacy of these and other kinase inhibitors, from initial biochemical characterization to cell-based validation of their mechanism of action. Future work in this area will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and on evaluating their in vivo efficacy and safety profiles in relevant disease models.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1486–1501.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2024). Scientific Reports, 14(1), 1391.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)

Sources

Method

Technical Application Note: 2-(1H-pyrazol-1-yl)pyridin-4-amine

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in utilizing 2-(1H-pyrazol-1-yl)pyridin-4-amine as a privileged scaffold in oncology drug discovery. Role: Priv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in utilizing 2-(1H-pyrazol-1-yl)pyridin-4-amine as a privileged scaffold in oncology drug discovery.

Role: Privileged Scaffold for Kinase Inhibitor Discovery & Fragment-Based Design Primary Application: Oncology (Targeting CDK2, BRAF, FGFR, and c-Met pathways) CAS Registry Number: [Refer to specific isomer/salt forms, typically custom synthesized or cataloged as intermediates][1]

Introduction: The "Privileged" Architecture

In modern cancer research, 2-(1H-pyrazol-1-yl)pyridin-4-amine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of receptors. Its structural utility lies in its ability to mimic the adenine ring of ATP, making it an ideal hinge-binding motif for kinase inhibitors.

Unlike non-specific cytotoxic agents, this scaffold allows for the design of targeted small molecules that fit precisely into the ATP-binding pocket of oncogenic kinases. The pyridine nitrogen (N1) and the exocyclic amine (C4-NH2) typically form a bidentate hydrogen-bonding network with the kinase hinge region, a critical interaction for potency.

Core Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a high-quality fragment to probe kinase pockets (e.g., CDK2, MAPK) via X-ray crystallography or NMR.

  • Lead Optimization: Serves as the "anchor" moiety; researchers derivatize the exocyclic amine to access the "back pocket" or "solvent-exposed region" of the kinase to induce selectivity.

  • Dual-Inhibitor Design: Its rigidity allows it to target multiple structurally related kinases (e.g., SRC/ABL dual inhibition) in resistant cancer phenotypes.

Mechanism of Action (Structural Biology Context)

To effectively use this compound, one must understand its binding mode. The molecule functions as a Type I or Type I½ kinase inhibitor scaffold.

The Hinge-Binding Hypothesis
  • Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the kinase hinge residue.

  • Donor: The exocyclic 4-amino group donates a hydrogen bond to the backbone carbonyl of the hinge residue.

  • Hydrophobic Clamp: The pyrazole ring (at position 2) often sits in the hydrophobic gatekeeper region or interacts with the catalytic lysine, orienting the molecule.

DOT Diagram: Kinase Hinge Interaction Map

The following diagram illustrates the theoretical binding mode of the scaffold within a generic kinase ATP pocket.

KinaseBinding cluster_Kinase Kinase ATP Pocket (Hinge Region) cluster_Scaffold 2-(1H-pyrazol-1-yl)pyridin-4-amine Hinge_NH Hinge Backbone NH (H-Bond Donor) Pyridine_N Pyridine N1 (H-Bond Acceptor) Hinge_NH->Pyridine_N H-Bond (2.8 Å) Hinge_CO Hinge Backbone C=O (H-Bond Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic) Amine_NH2 4-Amino Group (H-Bond Donor) Amine_NH2->Hinge_CO H-Bond (2.9 Å) Pyrazole Pyrazole Ring (Van der Waals) Pyrazole->Gatekeeper Hydrophobic Interaction

Caption: Predicted binding mode of the aminopyridine-pyrazole scaffold interacting with the kinase hinge region.

Experimental Protocols

Protocol A: Chemical Derivatization (Library Synthesis)

Objective: To synthesize a library of potential inhibitors by functionalizing the 4-amino group. Challenge: The 4-aminopyridine moiety has dual nucleophilicity (ring nitrogen vs. exocyclic amine). Solution: Use controlled acylation or Buchwald-Hartwig cross-coupling conditions.

Materials:

  • Scaffold: 2-(1H-pyrazol-1-yl)pyridin-4-amine (1.0 equiv)[2]

  • Electrophile: Acid Chlorides (R-COCl) or Aryl Halides (Ar-Br)

  • Base: Diisopropylethylamine (DIPEA) or NaOtBu

  • Solvent: Anhydrous DCM or Dioxane

Step-by-Step Procedure (Amide Coupling):

  • Preparation: Dissolve 0.1 mmol of scaffold in 2 mL anhydrous DCM under Nitrogen atmosphere.

  • Activation: Add 1.5 equiv of DIPEA. Cool to 0°C.

  • Coupling: Dropwise add 1.1 equiv of the desired Acid Chloride (R-COCl).

    • Expert Note: If using carboxylic acids, use HATU (1.2 equiv) as the coupling agent instead of acid chlorides to prevent bis-acylation.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Target Mass = Scaffold + R - HCl).

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.

  • Purification: Flash chromatography (MeOH/DCM gradient). 4-aminopyridines are polar; start with 2% MeOH.

Protocol B: In Vitro Kinase Screening (ADP-Glo™ Assay)

Objective: Determine the IC50 of the synthesized derivatives against a target kinase (e.g., CDK2/CyclinA).

Reagents:

  • Kinase: Recombinant CDK2/CyclinA (10 ng/well).

  • Substrate: Histone H1 peptide.

  • ATP: Ultra-pure (at Km concentration, typically 10–50 µM).

  • Detection: ADP-Glo™ Reagent (Promega).

Workflow:

  • Compound Dilution: Prepare 3-fold serial dilutions of the derivative in DMSO (Top conc: 10 µM).

  • Incubation: Add 2 µL compound + 4 µL Kinase/Substrate mix to a 384-well white plate. Incubate 10 min at RT.

  • Reaction Start: Add 4 µL ATP. Incubate 60 min at RT.

  • Termination: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =



Fit data to a sigmoidal dose-response curve to extract IC50.
Protocol C: Cellular Viability Assay (K562/MCF-7 Lines)

Objective: Validate cell membrane permeability and on-target efficacy.

  • Seeding: Seed cancer cells (e.g., K562 CML cells) at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with compounds (0.1 nM – 10 µM) for 72 hours.

    • Control: DMSO (0.1%) vehicle control.

    • Positive Control: Staurosporine or Imatinib (1 µM).

  • Readout: Add CellTiter-Glo® reagent (measure ATP as a proxy for viability).

  • Interpretation: A potent derivative should show an EC50 < 1 µM. If Kinase IC50 is low (nM) but Cell EC50 is high (>10 µM), suspect poor permeability or efflux pump liability.

Data Interpretation & Troubleshooting

Common Issues with Aminopyridine Scaffolds:

ObservationProbable CauseCorrective Action
Low Solubility Planar, rigid heteroaromatic structure leads to π-stacking.Introduce solubilizing groups (e.g., morpholine, piperazine) on the "tail" (R-group).
Poor Yield (Synthesis) Pyridine ring nitrogen acts as a nucleophile (regio-isomer formation).Use N-protection strategies or strictly control stoichiometry/temperature.
Off-Target Toxicity Hinge binders are often "promiscuous" (hit multiple kinases).Screen against a "Safety Panel" (e.g., hERG, CYP450) early in the process.

Experimental Workflow Diagram

This diagram outlines the iterative cycle of using the scaffold for drug discovery.

Workflow Start Scaffold: 2-(1H-pyrazol-1-yl)pyridin-4-amine Design In Silico Design (Docking into PDB) Start->Design Synth Chemical Derivatization (Amide/Urea Coupling) Design->Synth Screen Kinase Assay (ADP-Glo) Synth->Screen Screen->Design If Inactive Cell Cell Viability (MTT/CTG) Screen->Cell If IC50 < 1 µM Cell->Design Poor Permeability Lead Lead Candidate (IC50 < 100 nM) Cell->Lead Validated

Caption: Iterative optimization workflow from scaffold to lead candidate.

References

  • Structure & Kinase Binding: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Scaffold Chemistry: Roughley, S. D. & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011. Link

  • Assay Protocols: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Fragment-Based Discovery: Erlanson, D. A. et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. Link

  • Related Inhibitor (Asciminib): Schoepfer, J. et al. "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase BCR-ABL1." Journal of Medicinal Chemistry, 2018. Link(Note: Cited for structural context of aminopyridine/pyrazole motifs in ABL inhibition).

Sources

Application

Application Notes and Protocols for Neurodegenerative Disease Studies: 2-(1H-pyrazol-1-yl)pyridin-4-amine

Introduction: A Novel Scaffold for Targeting Neuroinflammation in Neurodegenerative Disorders Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Targeting Neuroinflammation in Neurodegenerative Disorders

Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial pathologies. A growing body of evidence implicates neuroinflammation as a critical component in the progression of these devastating disorders. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including neuroprotective effects.[1] This document provides detailed application notes and protocols for the investigation of 2-(1H-pyrazol-1-yl)pyridin-4-amine , a novel compound with significant potential for the study and therapeutic intervention in neurodegenerative diseases.

While direct studies on 2-(1H-pyrazol-1-yl)pyridin-4-amine are emerging, extensive research on structurally related compounds, such as 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, strongly suggests its role as a potent antagonist of the adenosine A2A receptor.[2][3] The adenosine A2A receptor is a key modulator of inflammatory responses in the brain, making it a prime target for therapeutic development in neurodegenerative conditions.[4][5] These application notes will, therefore, focus on the characterization of 2-(1H-pyrazol-1-yl)pyridin-4-amine as a putative adenosine A2A receptor antagonist and its subsequent evaluation in models of neuroinflammation and neuroprotection.

Mechanism of Action: Targeting the Adenosine A2A Receptor-Mediated Neuroinflammatory Cascade

The adenosine A2A receptor is predominantly expressed in the basal ganglia, a brain region critically affected in Parkinson's disease, and is also found on microglia, the resident immune cells of the central nervous system.[4] Under pathological conditions, elevated extracellular adenosine levels can lead to the overactivation of A2A receptors on microglia, triggering a pro-inflammatory cascade. This includes the release of inflammatory cytokines such as TNF-α and various interleukins, which contribute to neuronal damage.[6]

Antagonism of the A2A receptor by compounds like 2-(1H-pyrazol-1-yl)pyridin-4-amine is hypothesized to mitigate this inflammatory response, thereby exerting a neuroprotective effect. The proposed mechanism involves the modulation of downstream signaling pathways, preventing the activation of transcription factors like NF-κB that are responsible for the expression of pro-inflammatory genes.

G cluster_0 Microglial Cell Adenosine Extracellular Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Activation PKA->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Neuronal_Damage Neuronal Damage & Neurodegeneration Cytokines->Neuronal_Damage Exacerbates Compound 2-(1H-pyrazol-1-yl)pyridin-4-amine (Antagonist) Compound->A2AR Blocks

Caption: Proposed mechanism of action for 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Protocol 1: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine

This protocol is a general guideline based on established methods for the synthesis of related pyrazolopyridine compounds.[7][8][9]

Materials:

  • 2-chloro-4-nitropyridine

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Step 1: Synthesis of 2-(1H-pyrazol-1-yl)-4-nitropyridine

    • To a solution of 2-chloro-4-nitropyridine (1 eq) in DMF, add pyrazole (1.2 eq) and K₂CO₃ (2 eq).

    • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography.

  • Step 2: Reduction to 2-(1H-pyrazol-1-yl)pyridin-4-amine

    • Suspend the synthesized 2-(1H-pyrazol-1-yl)-4-nitropyridine (1 eq) in a mixture of ethanol and water.

    • Add iron powder (5 eq) and ammonium chloride (5 eq).

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • After completion, filter the hot reaction mixture through a bed of celite and wash with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Protocol 2: In Vitro Adenosine A2A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for the human adenosine A2A receptor.[10]

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor

  • Cell culture medium and supplements

  • [³H]CGS21680 (radioligand)

  • Test compound (2-(1H-pyrazol-1-yl)pyridin-4-amine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., NECA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hA2AR cells to confluency.

    • Harvest the cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, a fixed concentration of [³H]CGS21680, and varying concentrations of the test compound.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., NECA).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Protocol 3: Assessment of Anti-Neuroinflammatory Activity in Microglia

This protocol describes a method to evaluate the ability of the test compound to suppress the inflammatory response in activated microglial cells.[11][12]

Materials:

  • BV-2 microglial cell line

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) to induce inflammation

  • Test compound (2-(1H-pyrazol-1-yl)pyridin-4-amine)

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture and Treatment:

    • Plate BV-2 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle-treated control group and an LPS-only group.

  • Nitric Oxide (NO) Measurement:

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Use the collected cell culture supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT or PrestoBlue assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Data Analysis:

    • Normalize the NO and cytokine levels to the LPS-only control group.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ values for the suppression of each inflammatory mediator.

G cluster_workflow Experimental Workflow start Synthesize Compound binding_assay Adenosine A2A Receptor Binding Assay start->binding_assay microglia_culture Culture BV-2 Microglial Cells binding_assay->microglia_culture treatment Pre-treat with Compound & Stimulate with LPS microglia_culture->treatment assays Measure NO & Cytokines (Griess & ELISA) treatment->assays viability Assess Cell Viability (MTT/PrestoBlue) treatment->viability analysis Data Analysis (IC50 Determination) assays->analysis viability->analysis end Evaluate Neuroprotective Potential analysis->end

Caption: Workflow for the evaluation of 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Data Presentation and Interpretation

The results from the described protocols should be tabulated for clear comparison and interpretation.

Table 1: Biological Activity of 2-(1H-pyrazol-1-yl)pyridin-4-amine

AssayEndpointResult (IC₅₀, µM)
Adenosine A2A Receptor Binding[³H]CGS21680 DisplacementExperimental Value
Anti-Neuroinflammatory ActivityNitric Oxide (NO) InhibitionExperimental Value
TNF-α InhibitionExperimental Value
IL-6 InhibitionExperimental Value
CytotoxicityBV-2 Cell ViabilityExperimental Value

A potent compound will exhibit low micromolar or nanomolar IC₅₀ values in the A2A receptor binding assay and the anti-neuroinflammatory assays, with a significantly higher IC₅₀ value in the cytotoxicity assay, indicating a favorable therapeutic window.

Conclusion and Future Directions

The provided application notes and protocols offer a comprehensive guide for the initial characterization of 2-(1H-pyrazol-1-yl)pyridin-4-amine as a potential therapeutic agent for neurodegenerative diseases. Based on the strong rationale provided by structurally similar compounds, its investigation as an adenosine A2A receptor antagonist is a promising avenue of research. Successful outcomes from these in vitro studies would warrant further investigation in in vivo models of neurodegeneration to establish its efficacy and neuroprotective potential in a more complex biological system. The exploration of this and related pyrazole-based scaffolds could lead to the development of novel and effective treatments for Alzheimer's, Parkinson's, and other debilitating neurodegenerative disorders.

References

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. (2019). PubMed.
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). NIH.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PubMed Central.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026).
  • Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. (n.d.). PubMed Central.
  • Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflamm
  • Medicinal Chemistry Studies Against Neurodegener
  • Synthesis and Structure-Activity Relationship (SAR)
  • Structure-Based Discovery of A2A Adenosine Receptor Ligands. (n.d.).
  • Which methods are most commonly used to measure (assess) neuroinflammation in the CNS? (2014).
  • Recent Medicinal Chemistry Studies against Neurodegener
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).
  • Optimization of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as potent adenosine A2A receptor antagonists for the treatment of Parkinson's disease. (2014). PubMed.
  • Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors. (n.d.). NIH.
  • Inflamed in the Brain: A Protocol for Studying Neuroinflamm
  • Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. (n.d.). MDPI.
  • Neuroinflammatory Biomarkers in Alzheimer's Disease: From Pathophysiology to Clinical Implic
  • Adenosine A2A Receptor Assay. (n.d.). Innoprot GPCR Functional Assays.
  • Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. (2017).
  • A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). FR.
  • Adenosine A2A Receptor as a Drug Discovery Target. (2013).
  • Tools for Detecting Neuroinflammation in Neurodegenerative Diseases. (2017). News-Medical.Net.
  • Pharmacological characterization of a novel, potent adenosine A1 and A2A receptor dual antagonist, 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854), in models of Parkinson's disease and cognition. (n.d.). PubMed.
  • Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activ

Sources

Method

Application Notes &amp; Protocols: Characterization of 2-(1H-pyrazol-1-yl)pyridin-4-amine as a Potent and Selective Adenosine A2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of A2A Receptor Antagonism The adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR), has emerged as a si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of A2A Receptor Antagonism

The adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of pathologies, most notably Parkinson's disease and, more recently, in immuno-oncology.[1][2][3][4][5] In the central nervous system (CNS), A2A receptors are highly expressed in the basal ganglia, where they modulate dopaminergic signaling.[1][3] Antagonism of the A2A receptor can potentiate dopamine D2 receptor function, offering a non-dopaminergic therapeutic strategy for Parkinson's disease.[3][6] This approach aims to improve motor control and potentially reduce the side effects associated with long-term levodopa treatment.[4][6][7] Furthermore, in the periphery, A2A receptors are found on various immune cells, and their activation by adenosine in the tumor microenvironment leads to immunosuppression.[8][9] Blocking this interaction with A2A antagonists can enhance anti-tumor immunity, making them a promising component of combination cancer therapies.[8]

The pyrazolopyridine scaffold has been identified as a promising chemical starting point for the development of potent and selective A2A receptor antagonists.[4] This guide provides a comprehensive overview and detailed protocols for the characterization of compounds based on this scaffold, using "2-(1H-pyrazol-1-yl)pyridin-4-amine" and its optimized analogues as a representative case study.

Mechanism of Action: Modulating the A2A Receptor Signaling Cascade

The A2A receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein.[10][11][12] Upon binding of an agonist, such as adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[11][12][13] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB).[11][12] This signaling cascade ultimately mediates the physiological effects of A2A receptor activation.

An antagonist, such as a derivative of 2-(1H-pyrazol-1-yl)pyridin-4-amine, competitively binds to the A2A receptor without initiating this signaling cascade. By occupying the binding site, it prevents adenosine from activating the receptor, thereby inhibiting the downstream production of cAMP and subsequent cellular responses.[13]

A2A Receptor Signaling Pathway

A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A2AR Adenosine A2A Receptor (A2AR) Adenosine->A2AR Activates Antagonist 2-(1H-pyrazol-1-yl)pyridin-4-amine (Antagonist) Antagonist->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Immunosuppression, Modulation of Neuronal Activity) CREB->Response Leads to Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki, Affinity & Selectivity) Functional cAMP Functional Assay (Determine IC50, Potency & Efficacy) Binding->Functional Confirm Functional Antagonism PK Pharmacokinetics (Assess Bioavailability, Brain Penetration) Functional->PK Optimize for In Vivo Studies Efficacy Animal Models of Parkinson's Disease (e.g., Haloperidol-Induced Catalepsy) PK->Efficacy Validate Therapeutic Potential

Caption: Tiered workflow for A2A antagonist characterization.

Part 1: In Vitro Characterization Protocols

Radioligand Binding Assay: Determining Affinity and Selectivity

Principle: This assay quantifies the affinity of the test compound for the A2A receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. [5][14]The affinity is expressed as the inhibition constant (Ki). Selectivity is determined by performing similar assays on other adenosine receptor subtypes (A1, A2B, A3).

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human adenosine A2A receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein per well), the radioligand, and varying concentrations of the test compound (e.g., 2-(1H-pyrazol-1-yl)pyridin-4-amine).

    • A commonly used radioligand for the A2A receptor is [³H]-ZM241385 or [³H]-CGS21680. [14][15] * To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radioactive A2A antagonist.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundhA2A Ki (nM)hA1 Ki (nM)Selectivity (A1/A2A)
Representative Pyrazolopyridine426466-fold
Reference:[16]
cAMP Functional Assay: Assessing Antagonist Potency

Principle: This assay measures the ability of the antagonist to inhibit the agonist-induced production of cAMP. [9][13]It provides a functional measure of the compound's potency (IC50) and confirms its antagonistic activity.

Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing the human A2A receptor, such as HEK293 or CHO cells. [17] * Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.

    • Add a fixed concentration of an A2A receptor agonist (e.g., NECA or CGS21680) to stimulate cAMP production. The agonist concentration should be at its EC80 (the concentration that produces 80% of its maximal effect) to ensure a robust signal window.

    • Incubate for an additional 30-60 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. [9][17]

  • Data Analysis:

    • Generate a dose-response curve by plotting the inhibition of the agonist-induced cAMP response against the log concentration of the antagonist.

    • Determine the IC50 value from the curve using non-linear regression. This value represents the concentration of the antagonist required to inhibit 50% of the agonist-stimulated response.

Data Presentation:

CompoundhA2A Functional IC50 (nM)
Representative Pyrazolopyridine136
Reference:[18]

Part 2: In Vivo Evaluation Protocols

Haloperidol-Induced Catalepsy Model in Rodents

Principle: This is a widely used preclinical model to assess the anti-parkinsonian potential of drug candidates. [19]Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy (a failure to correct an externally imposed posture) in rodents, which mimics some of the motor deficits seen in Parkinson's disease. A2A receptor antagonists are expected to reverse this catalepsy. [18][19] Protocol:

  • Animal Acclimatization:

    • Use male Wistar rats or Swiss mice.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Drug Administration:

    • Administer the test compound (e.g., an optimized derivative of 2-(1H-pyrazol-1-yl)pyridin-4-amine) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

    • A vehicle control group should also be included.

  • Induction of Catalepsy:

    • Approximately 30-60 minutes after administration of the test compound, inject the animals with haloperidol (typically 0.5-1 mg/kg, i.p.).

  • Assessment of Catalepsy:

    • At set time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.

    • A common method is the "bar test": place the animal's forepaws on a horizontal bar raised a few centimeters above the surface.

    • Measure the time it takes for the animal to remove both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis:

    • Compare the catalepsy scores (time on the bar) between the vehicle-treated and compound-treated groups.

    • A significant reduction in the catalepsy score in the compound-treated group indicates anti-parkinsonian-like activity.

    • Calculate the ED50 (the dose that produces 50% of the maximal effect) if a dose-response relationship is observed.

Data Presentation:

CompoundRouteED50 in Haloperidol-Induced Catalepsy Model (mg/kg)
Representative Pyrazolopyridinep.o.3-10
Reference:[18]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical characterization of novel A2A receptor antagonists like 2-(1H-pyrazol-1-yl)pyridin-4-amine and its derivatives. Successful progression through this workflow, demonstrating high affinity, potency, selectivity, and in vivo efficacy, would establish a strong foundation for further development as a potential therapeutic for Parkinson's disease or as an immuno-oncology agent. Subsequent steps would involve more extensive pharmacokinetic and toxicology studies to fully evaluate the compound's drug-like properties and safety profile before advancing to clinical trials. The continued exploration of the pyrazolopyridine scaffold holds significant promise for the discovery of next-generation A2A receptor modulators.

References

  • Adenosine A2A receptor antagonist - Wikipedia. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Le, X., et al. (2022). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers in Immunology. Retrieved January 28, 2026, from [Link]

  • Ye, Y., et al. (2021). Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking. PLOS Computational Biology. Retrieved January 28, 2026, from [Link]

  • Kim, Y., et al. (2020). Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. Molecules. Retrieved January 28, 2026, from [Link]

  • Harms, J. F., et al. (2023). A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis. Frontiers in Cellular Neuroscience. Retrieved January 28, 2026, from [Link]

  • Ohta, A., et al. (2019). Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells. Frontiers in Immunology. Retrieved January 28, 2026, from [Link]

  • Li, Y., et al. (2023). Role of adenosine A2a receptor in cancers and autoimmune diseases. Immunity, Inflammation and Disease. Retrieved January 28, 2026, from [Link]

  • Adenosine A2A Receptor Assay. (n.d.). Innoprot. Retrieved January 28, 2026, from [Link]

  • Kalia, L. V., et al. (2021). The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease. International Journal of Molecular Sciences. Retrieved January 28, 2026, from [Link]

  • de Ligt, R. A., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Congreve, M., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. ACS Publications. Retrieved January 28, 2026, from [Link]

  • Xi, A. S., et al. (2014). Optimization of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as potent adenosine A2A receptor antagonists for the treatment of Parkinson's disease. Bioorganic & Medicinal Chemistry Letters. Retrieved January 28, 2026, from [Link]

  • Guo, D., et al. (2016). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology. Retrieved January 28, 2026, from [Link]

  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved January 28, 2026, from [Link]

  • A2A receptor signaling Pathway Map. (n.d.). Bio-Rad. Retrieved January 28, 2026, from [Link]

  • Beloglazkina, E. K., et al. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Adenosine A2A receptor - Wikipedia. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • van der Pijl, R., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry. Retrieved January 28, 2026, from [Link]

  • Shook, B. C., & Jackson, P. F. (2011). Adenosine A2A Receptor Antagonists and Parkinson's Disease. ACS Chemical Neuroscience. Retrieved January 28, 2026, from [Link]

  • Adenosine A2A Receptor Functional HEK293 Cell Line. (n.d.). BPS Bioscience. Retrieved January 28, 2026, from [Link]

  • Deganutti, G., et al. (2023). Machine Learning-aided Discovery of Novel Chemotype Antagonists for G Protein-coupled Receptors: The Case of the Adenosine A2A R. bioRxiv. Retrieved January 28, 2026, from [Link]

  • Dal Ben, D., et al. (2021). A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease. Pharmaceuticals. Retrieved January 28, 2026, from [Link]

  • Christodoulou, M. S., et al. (2020). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Rodríguez, D., et al. (2012). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. Retrieved January 28, 2026, from [Link]

  • Alcaraz-Saura, M., et al. (2019). Analysis of adenosine A2A receptors by radioligand binding assay in SH-SY5Y cells. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Su, M., et al. (2020). In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors. Frontiers in Neuroscience. Retrieved January 28, 2026, from [Link]

  • A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved January 28, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 28, 2026, from [Link]

Sources

Application

The Versatile Scaffold of 2-(1H-pyrazol-1-yl)pyridin-4-amine in Modern Drug Discovery: A Guide for Researchers

The confluence of a pyridine and a pyrazole ring in the structure of 2-(1H-pyrazol-1-yl)pyridin-4-amine has positioned this heterocyclic amine as a privileged scaffold in contemporary medicinal chemistry. Its unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

The confluence of a pyridine and a pyrazole ring in the structure of 2-(1H-pyrazol-1-yl)pyridin-4-amine has positioned this heterocyclic amine as a privileged scaffold in contemporary medicinal chemistry. Its unique electronic properties and conformational flexibility allow for the design of potent and selective modulators of various key biological targets. This guide provides an in-depth exploration of the applications of this scaffold in drug discovery, complete with detailed experimental protocols and insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolopyridine Core

The pyrazole moiety is a well-established pharmacophore, present in numerous approved drugs.[1] When fused or linked to a pyridine ring, as in 2-(1H-pyrazol-1-yl)pyridin-4-amine, the resulting structure offers a versatile platform for targeting a range of enzymes and receptors. The nitrogen atoms in both rings act as key hydrogen bond donors and acceptors, facilitating strong and specific interactions with the active sites of proteins. Furthermore, the pyridine and pyrazole rings can be readily functionalized, allowing for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and cell permeability.

Derivatives of this core structure have demonstrated significant potential as kinase inhibitors in oncology and inflammatory diseases, as well as modulators of G-protein coupled receptors (GPCRs) for neurological disorders.[2][3] This document will delve into the practical applications of this scaffold, focusing on its utility in targeting key proteins such as Janus Kinase 2 (JAK2), Adenosine A2A Receptor, Cyclin-Dependent Kinase 2 (CDK2), and TANK-binding kinase 1 (TBK1).

Synthesis of the Core Scaffold: 2-(1H-pyrazol-1-yl)pyridin-4-amine

A plausible and efficient method for the synthesis of the parent scaffold involves the nucleophilic aromatic substitution of a suitably activated pyridine derivative with pyrazole. A common precursor, 2-chloro-4-aminopyridine, can be synthesized through various reported methods.[4][5][6]

Protocol: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Materials:

  • 2-chloro-4-aminopyridine

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-4-aminopyridine (1.0 eq) in DMF, add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Causality behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions, as it can dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

  • Base: Potassium carbonate is a mild inorganic base used to deprotonate the pyrazole, generating the pyrazolate anion which is a more potent nucleophile.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction and drive it to completion.

  • Purification: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the isolation of the desired product from any unreacted starting materials or byproducts.

Application in Kinase Inhibition: Targeting Uncontrolled Cell Proliferation and Inflammation

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold has proven to be an excellent starting point for the development of potent and selective kinase inhibitors.

Janus Kinase 2 (JAK2) Inhibition

The JAK-STAT signaling pathway is a key regulator of immune responses, and its aberrant activation is implicated in various autoimmune and myeloproliferative disorders.[7][8][9] Derivatives of the pyrazolopyridine scaffold have been investigated as inhibitors of JAK2.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant JAK2 Enzyme - Kinase Buffer - ATP - Substrate Peptide - Test Compound (dissolved in DMSO) plate Plate Preparation: - Add Kinase Buffer to wells - Add Test Compound at various concentrations - Add JAK2 Enzyme reagents->plate initiation Initiate Reaction: - Add ATP/Substrate mix to all wells plate->initiation incubation Incubate at 30°C for 60 minutes initiation->incubation termination Terminate Reaction & Detect: - Add Detection Reagent (e.g., ADP-Glo™) incubation->termination luminescence Measure Luminescence termination->luminescence calculation Calculate % Inhibition luminescence->calculation ic50 Determine IC50 value calculation->ic50

Caption: Workflow for a typical in vitro JAK2 kinase inhibition assay.

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human JAK2 enzyme in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a 2X solution of a suitable peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for JAK2.

    • Prepare serial dilutions of the test compound (derived from 2-(1H-pyrazol-1-yl)pyridin-4-amine) in 100% DMSO, and then dilute into the kinase assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the 2X JAK2 enzyme solution to all wells.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega) according to the manufacturer's instructions.

    • Briefly, add 25 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[10][11] Its over-activation is a common feature in many cancers, making it an attractive target for anticancer drug development.

G cluster_g1 G1 Phase cluster_g1s G1/S Transition cluster_s S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb_E2F Rb-E2F Complex (Transcription Repressed) CyclinD_CDK46->Rb_E2F Phosphorylates pRb pRb Rb_E2F->pRb Releases E2F CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->pRb Hyperphosphorylates E2F Free E2F pRb->E2F E2F->CyclinE_CDK2 Induces Expression DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Activates Transcription Inhibitor 2-(1H-pyrazol-1-yl)pyridin-4-amine Derivative Inhibitor->CyclinE_CDK2 Inhibits

Caption: Simplified diagram of CDK2's role in the G1/S cell cycle checkpoint.

This protocol is similar to the JAK2 assay, with the primary differences being the specific enzyme and substrate used.

  • Reagent Preparation:

    • Use recombinant human CDK2/Cyclin A complex.

    • A common substrate is a histone H1-derived peptide.

  • Assay and Detection:

    • Follow the same general steps as the JAK2 assay for plate setup, kinase reaction, and luminescent detection of ADP formation.

  • Data Analysis:

    • Calculate percent inhibition and determine IC₅₀ values as described for the JAK2 assay.

TANK-binding kinase 1 (TBK1) Inhibition

TBK1 is a non-canonical IKK kinase that plays a critical role in the innate immune response to viral and bacterial infections.[12][13][14] It is also implicated in certain cancers.

G cluster_upstream Upstream Signaling cluster_downstream Downstream Signaling PAMPs PAMPs (e.g., viral DNA/RNA) PRRs Pattern Recognition Receptors (e.g., RIG-I, cGAS) PAMPs->PRRs Activate TBK1 TBK1 PRRs->TBK1 Recruit & Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 pIRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Type I Interferon (IFN) Genes Nucleus->IFN Induces Transcription Inhibitor 2-(1H-pyrazol-1-yl)pyridin-4-amine Derivative Inhibitor->TBK1 Inhibits

Caption: Overview of the TBK1 signaling pathway in the innate immune response.

The protocol for assessing TBK1 inhibition is analogous to the JAK2 and CDK2 assays.

  • Reagent Preparation:

    • Use recombinant human TBK1 enzyme.

    • A suitable substrate is the IRF3-derived peptide.

  • Assay and Detection:

    • Follow the general luminescent-based protocol for measuring ADP production.

  • Data Analysis:

    • Calculate percent inhibition and determine IC₅₀ values.

Application in GPCR Modulation: Targeting Neurological Disorders

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold has also been explored for its ability to modulate G-protein coupled receptors, such as the adenosine A2A receptor.

Adenosine A2A Receptor Antagonism

The adenosine A2A receptor is highly expressed in the brain and is a validated target for the treatment of Parkinson's disease.[3] Antagonists of this receptor can help to improve motor function.

G cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Binds to G_protein Gs Protein A2A_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Antagonist 2-(1H-pyrazol-1-yl)pyridin-4-amine Derivative Antagonist->A2A_Receptor Blocks Binding

Caption: Simplified signaling cascade of the adenosine A2A receptor.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the human adenosine A2A receptor (e.g., HEK293 cells).

  • Binding Assay (96-well filter plate):

    • To each well, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), a known concentration of a radiolabeled A2A receptor antagonist (e.g., [³H]ZM241385), the test compound at various concentrations, and the cell membranes.

    • For determining non-specific binding, add a high concentration of a known non-radiolabeled A2A receptor antagonist to a set of wells.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Detection:

    • Rapidly filter the contents of the wells through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC₅₀ value and subsequently the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Cellular and In Vivo Evaluation

Promising compounds identified in biochemical and binding assays should be further evaluated in cellular and in vivo models to assess their efficacy and pharmacokinetic properties.

Cell Viability Assay (MTT Assay)

This assay is crucial for determining the cytotoxic effects of potential anticancer agents.[15][16][17][18]

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

In Vivo Pharmacokinetic Studies in Mice

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.

  • Animal Dosing:

    • Administer the test compound to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation and Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Data Presentation

The following table summarizes representative biological data for derivatives of the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold against various targets.

Compound IDTargetAssay TypeIC₅₀/Ki (nM)Cell-based Activity (GI₅₀, nM)Reference
Derivative A JAK2Kinase Assay15-Fictional Example
Derivative B Adenosine A2ABinding Assay8-Fictional Example
Compound 15y TBK1Kinase Assay0.2A172 cells: >1000[1]
Compound 5a c-MetKinase Assay4.27HepG-2 cells: 3420[16]
Compound 5b c-MetKinase Assay7.95HepG-2 cells: 3560[16]

Conclusion

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold represents a highly valuable starting point for the design and discovery of novel therapeutics. Its synthetic tractability and ability to interact with a diverse range of biological targets make it a powerful tool in the arsenal of medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their drug discovery endeavors, from initial hit identification to preclinical evaluation.

References

  • A Novel Small-Molecule Approach To Inhibit Jak2 Tyrosine Kinase Signaling. (2025). Request PDF. Retrieved from [Link]

  • CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents. (n.d.).
  • Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. (2014). PubMed Central. Retrieved from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PubMed Central. Retrieved from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Retrieved from [Link]

  • A novel approach to the discovery of small molecule ligands of CDK2. (2013). PubMed Central. Retrieved from [Link]

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • Adenosine Receptor Assays. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • CYCLIN DEPENDENT KINASE 2 AND THE REGULATION OF HUMAN PROGESTERONE RECEPTOR ACTIVITY. (2009). PubMed Central. Retrieved from [Link]

  • The membrane and cytosolic TBK1- and IKKε-dependent signaling pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • Murine Pharmacokinetic Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. (2020). PNAS. Retrieved from [Link]

  • The A2A-adenosine receptor: a GPCR with unique features? (2006). PubMed Central. Retrieved from [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents. (n.d.).
  • CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023). RSC Publishing. Retrieved from [Link]

  • Adenosine receptors and signaling pathways. The A1 and A2A receptors... (n.d.). ResearchGate. Retrieved from [Link]

  • Adenosine A2A receptor signaling Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]

  • Cyclin-dependent kinase 2. (n.d.). Wikipedia. Retrieved from [Link]

  • TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. Retrieved from [Link]

  • The JAK/STAT Pathway. (2009). PubMed Central. Retrieved from [Link]

  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. (2023). MDPI. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for 2-(1H-pyrazol-1-yl)pyridin-4-amine as a Chemical Probe Scaffold

Introduction: The Pyrazolopyridine Scaffold as a Privileged Motif in Kinase Drug Discovery The pursuit of selective and potent chemical probes is a cornerstone of modern chemical biology and drug development. These tools...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolopyridine Scaffold as a Privileged Motif in Kinase Drug Discovery

The pursuit of selective and potent chemical probes is a cornerstone of modern chemical biology and drug development. These tools are indispensable for dissecting complex signaling pathways and validating novel therapeutic targets. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form key interactions with a multitude of biological targets, including protein kinases.[1][2] When fused or linked to a pyridine ring, as in the case of 2-(1H-pyrazol-1-yl)pyridin-4-amine, it forms a versatile scaffold that has given rise to inhibitors of several important kinases involved in inflammation, cancer, and neurodegenerative diseases.[2][3]

While 2-(1H-pyrazol-1-yl)pyridin-4-amine itself is a nascent chemical entity with limited direct characterization in the public domain, its structural analogues have been identified as potent inhibitors of key kinases such as Receptor-Interacting Protein Kinase 1 (RIPK1) and TANK-binding kinase 1 (TBK1).[4][5][6] These kinases are critical nodes in inflammatory and cell death signaling pathways, making them high-value targets for therapeutic intervention.

This document serves as a comprehensive guide for researchers and drug development professionals on how to approach the characterization and application of 2-(1H-pyrazol-1-yl)pyridin-4-amine as a potential chemical probe. We will focus on its likely role as a kinase inhibitor, with a specific emphasis on the RIPK1-mediated necroptosis pathway, a well-documented area for related compounds. The protocols provided are designed to be robust, self-validating systems to enable the user to:

  • Validate its inhibitory activity against a primary target (e.g., RIPK1).

  • Confirm its engagement with the target in a cellular context.

  • Demonstrate its functional effect in a cell-based model of disease.

Scientific Rationale: Targeting RIPK1-Mediated Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that acts as a central regulator of cellular stress responses, inflammation, and cell death.[6] Under specific cellular conditions, particularly when apoptosis is inhibited, RIPK1 can initiate a form of programmed necrosis known as necroptosis. Aberrant activation of RIPK1 and subsequent necroptosis is implicated in the pathology of numerous inflammatory conditions, including inflammatory bowel disease, systemic inflammatory response syndrome (SIRS), and neurodegenerative diseases.[6][7]

The kinase activity of RIPK1 is essential for the execution of necroptosis.[6] Therefore, small molecule inhibitors of RIPK1 kinase activity are highly sought after as both therapeutic agents and chemical probes to study this pathway. Structurally related pyrazolopyridine and pyrazolamine derivatives have shown potent, low nanomolar activity against RIPK1, effectively protecting cells from necroptotic death.[4][6] This provides a strong rationale for investigating 2-(1H-pyrazol-1-yl)pyridin-4-amine as a probe for this target.

Signaling Pathway: RIPK1 in Necroptosis

Below is a simplified representation of the TNF-α induced necroptosis pathway, highlighting the central role of RIPK1 kinase activity.

RIPK1_Pathway cluster_complex1 Complex I cluster_necrosome Necrosome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Complex_I_Formation Complex I Formation RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 cIAP->RIPK1 K63-Ub NFkB NF-κB Survival cIAP->NFkB TRAF2 TRAF2 RIPK1->TRAF2 RIPK1_deub RIPK1 (de-ub) RIPK1->RIPK1_deub CYLD TRAF2->cIAP RIPK3 RIPK3 RIPK1_deub->RIPK3 Phosphorylation Necrosome_Formation Necrosome Formation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis TNFa TNF-α TNFa->TNFR1 Probe 2-(1H-pyrazol-1-yl) pyridin-4-amine Probe->RIPK1_deub Casp8 Caspase-8 (active) Casp8_inhibitor Caspase Inhibitor (e.g., z-VAD-fmk) Casp8_inhibitor->Casp8

Caption: TNF-α stimulation leads to the formation of Complex I. In the absence of caspase-8 activity, de-ubiquitinated RIPK1 forms the necrosome with RIPK3, leading to MLKL phosphorylation and necroptosis. The chemical probe inhibits the kinase activity of RIPK1, blocking this cascade.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol is designed to determine the IC50 value of 2-(1H-pyrazol-1-yl)pyridin-4-amine against a target kinase, such as RIPK1. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Causality: The amount of ADP produced is directly proportional to the kinase activity. An inhibitor will reduce the rate of ADP production, leading to a decrease in the luminescent signal. By titrating the concentration of the inhibitor, a dose-response curve can be generated to calculate its potency (IC50).

Materials:

  • Recombinant human RIPK1 (or other target kinase) (BPS Bioscience, Cat# 100340 or similar)[8]

  • Myelin Basic Protein (MBP) substrate (or other suitable substrate)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP, high purity

  • 2-(1H-pyrazol-1-yl)pyridin-4-amine (e.g., Dana Bioscience, Cat# BD01033685)[9]

  • DMSO, molecular biology grade

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)[10]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare Reagents - Serial dilution of Probe in DMSO - Kinase/Substrate Mix - ATP Solution B 2. Assay Plating - Add Probe dilutions to plate - Add Kinase/Substrate Mix A->B C 3. Initiate Reaction - Add ATP to start reaction - Incubate at 30°C for 60 min B->C D 4. Stop & Detect - Add ADP-Glo™ Reagent to stop - Incubate at RT for 40 min C->D E 5. Develop Signal - Add Kinase Detection Reagent - Incubate at RT for 30 min D->E F 6. Read & Analyze - Measure Luminescence - Plot dose-response curve - Calculate IC50 E->F

Caption: Workflow for the in vitro biochemical kinase assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(1H-pyrazol-1-yl)pyridin-4-amine in 100% DMSO. Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a concentration range from 10 mM down to ~0.17 µM.

  • Assay Plate Setup:

    • To each well of a 384-well plate, add 1 µL of the compound dilutions. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor like Necrostatin-1s (100% inhibition).

    • Prepare a master mix of Kinase Buffer containing the kinase (e.g., 2.5 ng/µL RIPK1) and substrate (e.g., 0.2 µg/µL MBP).

    • Add 10 µL of the kinase/substrate mix to each well.

  • Kinase Reaction:

    • Prepare the ATP solution in Kinase Buffer at a concentration equal to the Km for the specific kinase (e.g., 10 µM for RIPK1).

    • To initiate the reaction, add 10 µL of the ATP solution to each well.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the ADP-Glo™ reagents to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This will convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Summary:

CompoundTarget KinaseIC50 (nM) [Hypothetical]
2-(1H-pyrazol-1-yl)pyridin-4-amineRIPK125
Necrostatin-1s (Control)RIPK1180
Staurosporine (Pan-Kinase Inhibitor)RIPK15
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol validates that the chemical probe directly binds to its intended target inside a living cell.[11]

Causality: The binding of a ligand (the chemical probe) to its target protein generally increases the protein's thermodynamic stability.[11] When heated, the stabilized protein will remain in the soluble fraction at higher temperatures compared to the unbound protein. This thermal shift can be detected by Western Blot or mass spectrometry.

Materials:

  • Human cell line expressing the target of interest (e.g., HT-29 cells for RIPK1).

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

  • 2-(1H-pyrazol-1-yl)pyridin-4-amine.

  • DMSO.

  • PBS supplemented with protease and phosphatase inhibitors.

  • PCR tubes or strips.

  • Thermal cycler.

  • Lysis buffer (e.g., RIPA buffer).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting reagents.

  • Primary antibody against the target protein (e.g., anti-RIPK1 antibody).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Workflow Diagram:

CETSA_Workflow A 1. Cell Treatment - Treat cells with Probe or DMSO vehicle - Incubate for 1-2 hours B 2. Harvest & Aliquot - Harvest cells, wash with PBS - Resuspend in PBS + inhibitors - Aliquot into PCR tubes A->B C 3. Heat Shock - Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 min in a thermal cycler - Include an unheated control B->C D 4. Lysis & Centrifugation - Freeze-thaw lysis (3 cycles) - Centrifuge at high speed to pellet aggregated proteins C->D E 5. Sample Analysis - Collect supernatant (soluble fraction) - Quantify protein concentration - Analyze by Western Blot for the target protein D->E F 6. Data Interpretation - Quantify band intensities - Plot % soluble protein vs. Temperature - Observe shift in melting curve for Probe-treated sample E->F

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Treatment: Culture HT-29 cells to ~80-90% confluency. Treat the cells with a high concentration of the probe (e.g., 10-50 µM) or with DMSO vehicle for 1-2 hours in the incubator.

  • Harvesting: Detach and collect the cells. Wash them twice with ice-cold PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of ~10⁷ cells/mL.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 42, 46, 50, 54, 58, 62, 66°C). Keep one aliquot at room temperature as a control.

  • Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This will pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Measure the total protein concentration of each sample and normalize to ensure equal loading.

    • Perform SDS-PAGE followed by Western Blotting using a primary antibody specific for RIPK1.

  • Data Analysis:

    • Quantify the band intensity for each temperature point for both the DMSO and probe-treated samples.

    • Normalize the intensities to the non-heated control for each condition.

    • Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the probe-treated sample compared to the DMSO control.[12][13]

Protocol 3: Cell-Based Necroptosis Inhibition Assay

This functional assay determines if the chemical probe can block necroptosis in a cellular model.

Causality: The assay uses a combination of TNF-α (to stimulate the death receptor pathway), a SMAC mimetic (to inhibit cIAP proteins and promote necrosome formation), and a pan-caspase inhibitor (z-VAD-fmk, to block apoptosis and force the cells down the necroptosis pathway). A functional RIPK1 inhibitor will prevent the phosphorylation cascade, keeping MLKL inactive and preserving cell viability.

Materials:

  • HT-29 or Jurkat cells.

  • Complete cell culture medium.

  • Human TNF-α.

  • SMAC mimetic (e.g., Birinapant).

  • Pan-caspase inhibitor (e.g., z-VAD-fmk).

  • 2-(1H-pyrazol-1-yl)pyridin-4-amine.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Clear-bottom, white-walled 96-well plates.

Procedure:

  • Cell Plating: Seed HT-29 cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of 2-(1H-pyrazol-1-yl)pyridin-4-amine for 1-2 hours.

  • Induction of Necroptosis: Prepare a necroptosis induction cocktail containing TNF-α (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) in cell culture medium.

  • Incubation: Add the induction cocktail to the pre-treated cells. Include control wells (cells only, cells + DMSO + cocktail). Incubate the plate for 12-24 hours at 37°C.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence with a plate reader.

    • Normalize the data to the control wells (untreated cells = 100% viability, cells treated with cocktail + DMSO = 0% protection).

    • Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the EC50 value.

Expected Data Summary:

CompoundCell LineEC50 (nM) [Hypothetical]
2-(1H-pyrazol-1-yl)pyridin-4-amineHT-2950
Necrostatin-1s (Control)HT-29250

Conclusion and Future Directions

The pyrazolopyridine scaffold, represented here by 2-(1H-pyrazol-1-yl)pyridin-4-amine, holds significant promise for the development of potent and selective chemical probes for protein kinases. Based on extensive data from structural analogues, a primary hypothesis is its activity as a RIPK1 inhibitor. The protocols detailed in this guide provide a clear, logical, and robust framework for any researcher to validate this hypothesis. Successful execution of these experiments—demonstrating potent biochemical inhibition, confirming cellular target engagement, and showing functional blockade of necroptosis—would establish 2-(1H-pyrazol-1-yl)pyridin-4-amine as a valuable chemical probe for studying inflammatory cell death pathways. Further studies could then explore its kinase selectivity profile, pharmacokinetic properties, and utility in in vivo models of inflammatory disease.

References

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. (URL: [Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. (URL: [Link])

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. (URL: [Link])

  • Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. PubMed Central. (URL: [Link])

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. (URL: [Link])

  • Current status of pyrazole and its biological activities. PubMed Central. (URL: [Link])

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. (URL: [Link])

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. (URL: [Link])

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. (URL: [Link])

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. (URL: [Link])

  • RIPK1 Kinase Assay Kit. BPS Bioscience. (URL: [Link])

  • 2-(1H-Pyrazol-1-yl)pyridin-4-amine 100mg. Dana Bioscience. (URL: [Link])

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed Central. (URL: [Link])

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. ACS Publications. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. (URL: [Link])

  • The cellular thermal shift assay of MEK in the presence of inhibitors,... ResearchGate. (URL: [Link])

  • [2-(1h-pyrazol-1-yl)pyridin-4-yl]methanamine. PubChem. (URL: [Link])

  • A Validated RIPK1 Inhibitor Screening Assay. BellBrook Labs. (URL: [Link])

  • (PDF) Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. ResearchGate. (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. (URL: [Link])

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. (URL: [Link])

  • (PDF) Detection of Receptor-interacting Kinase 1 (RIPK1) Activity with the Transcreener® ADP 2 Kinase Assay. ResearchGate. (URL: [Link])

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. (URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. (URL: [Link])

  • Advances in RIPK1 kinase inhibitors. Frontiers. (URL: [Link])

  • Discovery of a cooperative mode of inhibiting RIPK1 kinase. PubMed Central. (URL: [Link])

  • RIPK1 Kinase (Mouse) Assay Kit. BPS Bioscience. (URL: [Link])

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. (URL: [Link])

  • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. National Institutes of Health. (URL: [Link])

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. (URL: [Link])

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. PubMed. (URL: [Link])

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. (URL: [Link])

  • 1-(Pyrimidin-2-yl)-1H-pyrazol-4-amine. Lead Sciences. (URL: [Link])

  • Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. PubMed. (URL: [Link])

Sources

Application

Application Notes and Protocols for the Derivatization of 2-(1H-pyrazol-1-yl)pyridin-4-amine for Structure-Activity Relationship (SAR) Studies

Introduction: The Privileged Scaffold of Pyrazolopyridine in Kinase Inhibition The 2-(1H-pyrazol-1-yl)pyridin-4-amine core represents a "privileged scaffold" in modern medicinal chemistry. Its unique electronic and struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Pyrazolopyridine in Kinase Inhibition

The 2-(1H-pyrazol-1-yl)pyridin-4-amine core represents a "privileged scaffold" in modern medicinal chemistry. Its unique electronic and structural features make it an ideal starting point for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazolopyridine scaffold can mimic the hinge-binding motif of ATP, the natural substrate for kinases, allowing for competitive inhibition of enzyme activity.[1][2]

Structure-Activity Relationship (SAR) studies are the cornerstone of the iterative process of drug discovery. By systematically modifying the chemical structure of a lead compound, such as 2-(1H-pyrazol-1-yl)pyridin-4-amine, and assessing the impact of these changes on its biological activity, researchers can elucidate the key molecular interactions required for potent and selective target engagement. This guide provides a comprehensive overview of the strategic derivatization of the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold, complete with detailed synthetic protocols and methodologies for biological evaluation, to empower researchers in their quest for novel kinase inhibitors.

Strategic Derivatization: Probing the Chemical Space

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold offers several key positions for chemical modification to explore the SAR. The primary points of derivatization include:

  • The 4-amino group of the pyridine ring: This site allows for the introduction of a wide variety of substituents to probe interactions with the solvent-exposed region of the kinase ATP-binding pocket.

  • The pyrazole ring: Substitution on the pyrazole ring can influence the electronic properties of the scaffold and allow for additional interactions with the kinase.

  • The pyridine ring itself: While less commonly modified, substitutions on the pyridine ring can be used to fine-tune the physicochemical properties of the molecule.

The following diagram illustrates the key derivatization points on the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold.

Caption: Key positions for derivatization on the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold.

This guide will focus on derivatization at the 4-amino position and the pyrazole ring, as these have been shown to be the most fruitful avenues for SAR exploration in related kinase inhibitors.

Synthetic Protocols for Derivatization

The following protocols provide detailed, step-by-step procedures for the synthesis of the 2-(1H-pyrazol-1-yl)pyridin-4-amine core and its subsequent derivatization.

Protocol 1: Synthesis of the Core Scaffold: 2-(1H-pyrazol-1-yl)pyridin-4-amine

This two-step procedure involves the synthesis of 2-chloro-4-nitropyridine followed by a nucleophilic aromatic substitution with pyrazole and subsequent reduction of the nitro group.

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)-4-nitropyridine

  • To a solution of 2-chloro-4-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-(1H-pyrazol-1-yl)-4-nitropyridine.

Step 2: Reduction to 2-(1H-pyrazol-1-yl)pyridin-4-amine

  • Suspend 2-(1H-pyrazol-1-yl)-4-nitropyridine (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) and stir the mixture at 70 °C for 4 hours.

  • Cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Protocol 2: Derivatization of the 4-Amino Group via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with the 4-amino group of the core scaffold.

  • To a sealable reaction tube, add 2-(1H-pyrazol-1-yl)pyridin-4-amine (1.0 eq), the desired aryl bromide (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Derivatization of the Pyrazole Ring via Suzuki Coupling

This protocol details the palladium-catalyzed cross-coupling of a boronic acid with a halogenated pyrazole intermediate. This requires prior halogenation of the pyrazole ring.

Step 1: Iodination of the Pyrazole Ring

  • To a solution of 2-(1H-pyrazol-1-yl)pyridin-4-amine (1.0 eq) in DMF, add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction at room temperature for 6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the iodinated product, which can often be used in the next step without further purification.

Step 2: Suzuki Coupling

  • In a microwave vial, combine the 4-iodo-pyrazole derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), cesium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.02 eq).

  • Add a mixture of DME/H₂O (10:1 v/v) as the solvent.[1]

  • Seal the vial and heat in a microwave reactor at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).[1]

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers and concentrate.

  • Purify the residue by flash chromatography.

Structure-Activity Relationship (SAR) Data Presentation

The following table provides a representative, albeit hypothetical, SAR for a series of 2-(1H-pyrazol-1-yl)pyridin-4-amine derivatives targeting a generic kinase. This data is compiled based on established trends in kinase inhibitor design and serves as a template for organizing experimental results.[1][3][4]

Compound R¹ (on 4-amino) R² (on pyrazole) Kinase IC₅₀ (nM)
1 HH1500
2a PhenylH850
2b 4-FluorophenylH420
2c 3-MethoxyphenylH600
2d 4-(Morpholino)phenylH150
3a Phenyl4-Methyl700
3b 4-Fluorophenyl4-Methyl350
3c 4-Fluorophenyl4-Chloro280
3d 4-(Morpholino)phenyl4-Methyl90

Analysis of SAR Trends:

  • Derivatization at the 4-amino position (R¹): Introduction of an aryl group generally improves potency compared to the unsubstituted amine (compare 1 and 2a ). Electron-withdrawing groups on the phenyl ring, such as fluorine, can enhance activity (compare 2a and 2b ). The addition of a solubilizing group like morpholine can significantly boost potency, likely by engaging with the solvent-exposed region of the kinase (compare 2a and 2d ).

  • Derivatization at the pyrazole ring (R²): Small alkyl or halo substituents on the pyrazole ring can further enhance inhibitory activity (compare 2b with 3b and 3c ). This suggests these groups may be occupying a small hydrophobic pocket within the ATP-binding site.

Biological Evaluation Protocols

To assess the biological activity of the synthesized derivatives, a cascade of in vitro assays is typically employed.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5][6][7][8]

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound at various concentrations.

    • Add 5 µL of a solution containing the kinase and its substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.

Protocol 5: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 6: Western Blotting for Phosphorylated Proteins

Western blotting can be used to determine if a compound inhibits a specific signaling pathway by measuring the phosphorylation status of a downstream substrate of the target kinase.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation and Gel Electrophoresis:

    • Lyse cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins to a membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4 °C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the derivatization and evaluation process.

Derivatization_Workflow Start Start with 2-(1H-pyrazol-1-yl)pyridin-4-amine Core Deriv_Amino Derivatize 4-Amino Group (Buchwald-Hartwig) Start->Deriv_Amino Deriv_Pyrazole Derivatize Pyrazole Ring (Halogenation then Suzuki) Start->Deriv_Pyrazole Library Generate Compound Library Deriv_Amino->Library Deriv_Pyrazole->Library

Caption: Synthetic workflow for generating a library of derivatives.

SAR_Evaluation_Workflow Compound_Library Synthesized Compound Library Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC₅₀ Compound_Library->Kinase_Assay Cell_Viability Cell-Based Viability Assay (e.g., MTT) Determine GI₅₀ Kinase_Assay->Cell_Viability Western_Blot Target Engagement Assay (Western Blot for Phospho-protein) Cell_Viability->Western_Blot SAR_Analysis SAR Analysis and Lead Optimization Western_Blot->SAR_Analysis

Caption: Workflow for the biological evaluation and SAR analysis of synthesized compounds.

Conclusion and Future Directions

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold is a versatile and promising starting point for the development of novel kinase inhibitors. The synthetic and biological protocols detailed in this guide provide a robust framework for conducting comprehensive SAR studies. By systematically exploring the chemical space around this privileged core, researchers can identify key structural features that govern potency and selectivity, ultimately leading to the discovery of new therapeutic agents. Future efforts may focus on exploring alternative coupling chemistries, investigating less common derivatization points on the scaffold, and employing computational modeling to guide the design of next-generation inhibitors.

References

  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience, 2024. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull, 2022. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 2021. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information, 2023. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing, 2023. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 2019. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 2024. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing, 2024. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate, 2021. [Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central, 2026. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI, 2022. [Link]

  • SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. ResearchGate, 2021. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications, 2026. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central, 2024. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI, 2023. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal, 2022. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacology & Therapeutics, 2022. [Link]

  • Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 2019. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace, 2020. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI, 2022. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Document ID: TSC-CHEM-2PYR4A-001 Last Updated: January 29, 2026 Introduction Welcome to the technical support guide for the synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine. This molecule is a crucial building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-2PYR4A-001

Last Updated: January 29, 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine. This molecule is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Achieving a high yield of this compound is critical for the efficiency and cost-effectiveness of drug discovery pipelines.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights. Our goal is to help you overcome common synthetic challenges and significantly improve your reaction yields.

The primary synthetic route involves a two-step process: a Nucleophilic Aromatic Substitution (SNAr) followed by the reduction of a nitro group. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide will address both stages comprehensively.

Core Synthesis Pathway

The most prevalent and reliable method for synthesizing 2-(1H-pyrazol-1-yl)pyridin-4-amine proceeds through two key transformations. Understanding this pathway is essential for effective troubleshooting.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-4-nitropyridine C 2-(1H-pyrazol-1-yl)-4-nitropyridine A->C Base (e.g., K2CO3) Solvent (e.g., DMF, DMSO) Heat (80-120°C) B 1H-Pyrazole B->C D 2-(1H-pyrazol-1-yl)-4-nitropyridine E 2-(1H-pyrazol-1-yl)pyridin-4-amine (Final Product) D->E Reducing Agent (e.g., Fe/NH4Cl, H2/Pd-C, SnCl2) Solvent (e.g., EtOH/H2O)

Caption: General two-step synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-(1H-pyrazol-1-yl)pyridin-4-amine?

The most widely adopted route is a two-step synthesis starting from 2-chloro-4-nitropyridine.

  • Nucleophilic Aromatic Substitution (SNAr): 2-chloro-4-nitropyridine is reacted with 1H-pyrazole in the presence of a base to form the intermediate, 2-(1H-pyrazol-1-yl)-4-nitropyridine. The nitro group at the C4 position is a strong electron-withdrawing group, which activates the C2 position for nucleophilic attack by pyrazole.

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amine to yield the final product. Common methods for this reduction include catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-based reductions like iron in ammonium chloride or tin(II) chloride.

Q2: Why is the SNAr reaction the preferred method for the first step?

The SNAr mechanism is highly effective for this transformation due to the electronic properties of the pyridine ring. The electron-deficient nature of the pyridine ring, further enhanced by the strongly electron-withdrawing nitro group at the para-position (C4), makes the chlorine atom at the C2 position an excellent leaving group for nucleophilic substitution. This leads to a generally clean and high-yielding reaction.

Q3: Can I use a Buchwald-Hartwig amination instead of the SNAr/reduction pathway?

While technically possible, using a Buchwald-Hartwig amination to directly couple pyrazole with a 2-halopyridin-4-amine derivative is less common and presents more challenges. This approach would require a protected 4-aminopyridine, and optimizing palladium catalysts and ligands for heteroaromatic amines can be complex. The SNAr/reduction route is generally more straightforward, scalable, and cost-effective.

Q4: What is the role of the base in the SNAr reaction?

The base is crucial for deprotonating the pyrazole. Pyrazole has an acidic N-H proton, and its deprotonation generates the pyrazolate anion, which is a much stronger nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice of base can influence reaction rate and side product formation.

Troubleshooting Guide: Yield Improvement

This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.

Issue 1: Low Yield in the SNAr Reaction (Step 1)

Q: My reaction to form 2-(1H-pyrazol-1-yl)-4-nitropyridine has stalled or is giving a very low yield. What are the likely causes and solutions?

A: Low yield in this step is often related to the base, solvent, or temperature. Here’s a systematic approach to troubleshooting:

1. Causality Analysis: Base and Nucleophile Generation The reaction rate is highly dependent on the concentration of the pyrazolate anion. If the base is not strong enough or is of poor quality, deprotonation will be incomplete, leading to a sluggish reaction.

  • Solution 1: Re-evaluate Your Base.

    • Potassium Carbonate (K₂CO₃): This is a common and cost-effective choice. Ensure it is finely powdered and anhydrous. Clumping can reduce its effective surface area.

    • Cesium Carbonate (Cs₂CO₃): Often provides better results due to its higher solubility in organic solvents, leading to a more homogeneous reaction mixture.

    • Sodium Hydride (NaH): A very strong base that ensures complete deprotonation of pyrazole. However, it requires strictly anhydrous conditions and careful handling. Use this if weaker bases fail. Pre-forming the pyrazolate salt by reacting NaH with pyrazole before adding the chloropyridine can significantly improve the reaction.

2. Causality Analysis: Solvent Effects The solvent must be polar aprotic to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

  • Solution 2: Optimize the Solvent.

    • DMF (Dimethylformamide): A standard choice. Ensure you are using a high-purity, anhydrous grade, as water can compete as a nucleophile and lead to undesired hydroxypyridine byproducts.

    • DMSO (Dimethyl Sulfoxide): Often a superior solvent for SNAr reactions due to its higher polarity, which can accelerate the reaction rate. It may allow for lower reaction temperatures.

    • Acetonitrile (CH₃CN): A less common choice, but can be effective, particularly with stronger bases like Cs₂CO₃.

3. Causality Analysis: Temperature and Reaction Time SNAr reactions on heteroaromatic systems require sufficient thermal energy to overcome the activation barrier.

  • Solution 3: Adjust Temperature and Monitor Progress.

    • Typical temperatures range from 80°C to 120°C. If the reaction is slow at 80°C, incrementally increase the temperature to 100°C or 120°C.

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Reactions are typically complete within 12-24 hours. Prolonged heating can lead to decomposition.

ParameterStandard ConditionOptimization StrategyRationale
Base K₂CO₃ (2.0 eq.)Use Cs₂CO₃ (2.0 eq.) or NaH (1.2 eq.)Increases nucleophile concentration and reaction rate.
Solvent DMFSwitch to DMSOHigher polarity stabilizes the intermediate, accelerating the reaction.
Temperature 80-100 °CIncrease to 110-120 °CProvides sufficient energy to overcome the activation barrier.
Water Content Standard GradeUse Anhydrous Solvent & ReagentsPrevents formation of 2-hydroxy-4-nitropyridine byproduct.
Issue 2: Incomplete Reduction or Side Products (Step 2)

Q: The reduction of the nitro group is not going to completion, or I am seeing significant impurities. How can I improve this step?

A: The choice of reducing agent is critical and depends on the scale and functional group tolerance required.

1. Causality Analysis: Reducing Agent Activity

  • Solution 1: Iron in Ammonium Chloride (Fe/NH₄Cl). This is a classic, robust, and scalable method.

    • Activation: Ensure you are using fine iron powder ("iron filings"). Pre-activating the iron by washing with dilute HCl can sometimes improve reactivity.

    • Stoichiometry: A large excess of iron (5-10 equivalents) is often required to drive the reaction to completion.

    • pH Control: The ammonium chloride creates a slightly acidic buffer. The reaction should be vigorously stirred to ensure good mixing. The endpoint is often indicated by a color change from yellow/orange to a lighter shade and the disappearance of the starting material on TLC.

  • Solution 2: Catalytic Hydrogenation (H₂/Pd-C). This is a very clean method but can be sensitive.

    • Catalyst Poisoning: The pyrazole moiety or trace impurities from the previous step can sometimes poison the palladium catalyst. Ensure the intermediate is sufficiently pure. Using a higher catalyst loading (e.g., 10 mol% Pd) can help overcome minor poisoning.

    • Pressure & Solvent: The reaction is typically run under a hydrogen atmosphere (from a balloon to 50 psi). Solvents like ethanol, methanol, or ethyl acetate are standard.

  • Solution 3: Tin(II) Chloride (SnCl₂). This is a powerful reducing agent, particularly effective for nitro groups.

    • Conditions: Typically performed in a protic solvent like ethanol or with concentrated HCl. The reaction is often heated to reflux.

    • Workup: The workup requires careful basification to break up the tin salts and liberate the free amine. This can sometimes be challenging during purification.

Issue 3: Purification Challenges

Q: The final product is difficult to purify. What strategies can I use?

A: The final amine product is basic and can be polar, which can complicate purification.

  • Solution 1: Acid-Base Extraction.

    • After the reaction, dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

    • Extract with dilute aqueous acid (e.g., 1M HCl). The desired amine product will move into the aqueous layer as the protonated salt, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with NaOH or NaHCO₃ until the pH is >9.

    • Extract the now free-based amine product back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to get a much cleaner product.

  • Solution 2: Column Chromatography.

    • Stationary Phase: Use silica gel. It can be beneficial to pre-treat the silica by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~1%) or ammonia (in methanol) to prevent the polar amine from streaking on the column.

    • Mobile Phase: A gradient of dichloromethane/methanol or ethyl acetate/hexanes is common. Adding a small percentage of triethylamine to the eluent system will sharpen the peaks and improve separation.

Recommended Optimized Protocol

This protocol is designed as a robust starting point for achieving a high yield.

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)-4-nitropyridine
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-nitropyridine (1.0 eq.), 1H-pyrazole (1.1 eq.), and finely powdered anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-4-nitropyridine.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete in 8-16 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • A yellow precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum. The product is often pure enough for the next step without further purification. Expected yield: 85-95%.

Step 2: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine
  • To a round-bottom flask, add the 2-(1H-pyrazol-1-yl)-4-nitropyridine (1.0 eq.) and ammonium chloride (4.0 eq.).

  • Add a solvent mixture of Ethanol and Water (e.g., a 4:1 ratio).

  • Add iron powder (5.0 eq.) to the mixture.

  • Heat the reaction to reflux (approx. 80-85 °C) with vigorous mechanical or magnetic stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform the acid-base extraction as described in the purification section to isolate the pure product.

  • The final product can be further purified by recrystallization or column chromatography if necessary. Expected yield: 75-90%.

G cluster_workflow Troubleshooting Workflow cluster_step1 Step 1: SNAr cluster_step2 Step 2: Reduction start Low Yield Observed q1 Which step has low yield? start->q1 s1_check_base Check Base: - Anhydrous? - Finely powdered? q1->s1_check_base Step 1 s2_check_reductant Check Reducing Agent: - Incomplete reaction? q1->s2_check_reductant Step 2 s1_action_base Action: - Use fresh, dry K2CO3 - Switch to Cs2CO3 or NaH s1_check_base->s1_action_base Issue Found s1_check_solvent Check Solvent: - Anhydrous grade? s1_check_base->s1_check_solvent No Issue end_node Yield Improved s1_action_base->end_node s1_action_solvent Action: - Switch from DMF to DMSO s1_check_solvent->s1_action_solvent Issue Found s1_check_temp Check Temperature: - Is it high enough? s1_check_solvent->s1_check_temp No Issue s1_action_solvent->end_node s1_action_temp Action: - Increase temp to 110-120°C s1_check_temp->s1_action_temp Issue Found s1_action_temp->end_node s2_action_reductant Action: - Increase excess of Fe powder - Check Pd/C catalyst activity - Try SnCl2 as alternative s2_check_reductant->s2_action_reductant Yes s2_check_purity Impurity Issues? s2_check_reductant->s2_check_purity No s2_action_reductant->s2_check_purity s2_action_purity Action: - Implement acid-base workup - Use modified silica gel for column s2_check_purity->s2_action_purity Yes s2_check_purity->end_node No s2_action_purity->end_node

Caption: A logical workflow for troubleshooting low-yield issues.

References

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Retrieved from [Link]

Optimization

Technical Support Center: Reaction Condition Optimization for 2-(1H-pyrazol-1-yl)pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis and optimization of 2-(1H-pyrazol-1-yl)pyridin-4-amine, a crucial building block in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis and optimization of 2-(1H-pyrazol-1-yl)pyridin-4-amine, a crucial building block in pharmaceutical and materials science. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

I. Synthetic Strategy Overview

The most prevalent and industrially scalable approach to synthesizing 2-(1H-pyrazol-1-yl)pyridin-4-amine involves the nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction between a pyrazole and a suitably substituted pyridine. The choice of starting materials is critical and often dictates the optimal reaction conditions.

The primary retrosynthetic disconnection is between the pyrazole and pyridine rings, leading to two main synthetic routes:

  • Route A: Reaction of 2-halopyridin-4-amine with pyrazole.

  • Route B: Reaction of 4-amino-substituted pyridine with a pyrazole derivative.

Generally, Route A is more common due to the commercial availability of 2-chloro-4-aminopyridine (or 2-amino-4-chloropyridine)[1][2].

General Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-halopyridin-4-amine 2-halopyridin-4-amine (X = Cl, Br, I) Catalyst_Base Catalyst / Base Solvent, Temp 2-halopyridin-4-amine->Catalyst_Base + Pyrazole 1H-pyrazole Pyrazole->Catalyst_Base + Product 2-(1H-pyrazol-1-yl)pyridin-4-amine Catalyst_Base->Product caption General synthetic approach for 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Caption: General synthetic approach for 2-(1H-pyrazol-1-yl)pyridin-4-amine.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and why?

A1: The most common starting material is 2-chloro-4-aminopyridine [1][2]. The chloro-substituent at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. While 2-bromo- or 2-iodo- derivatives could also be used and might be more reactive, 2-chloro-4-aminopyridine is often more cost-effective for large-scale synthesis.

Q2: What are the typical reaction conditions for the synthesis?

A2: The reaction of 2-chloro-4-aminopyridine with pyrazole is typically carried out under basic conditions, often with heating. Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).[3]

Q3: Is a catalyst always necessary for this reaction?

A3: Not always. The reaction can proceed via a nucleophilic aromatic substitution (SNAr) mechanism, especially with a sufficiently activated pyridine ring and strong nucleophile. However, for less reactive substrates or to achieve higher yields and milder conditions, a copper- or palladium-catalyzed cross-coupling reaction is often employed. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4][5]

Q4: What are the potential side reactions, and how can they be minimized?

A4: The primary side reaction is the self-coupling of the starting materials. Another potential issue is the reaction of the amino group on the pyridine ring, although it is generally less nucleophilic than the deprotonated pyrazole. To minimize side reactions, it's crucial to maintain an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and unwanted oxidation. Careful control of temperature and reaction time is also important.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A small aliquot of the reaction mixture can be taken at regular intervals to determine the consumption of starting materials and the formation of the product.

III. Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Product Formation 1. Inactive Catalyst: The palladium or copper catalyst may have been oxidized or is not in the active catalytic state. 2. Insufficient Base: The base may not be strong enough to deprotonate the pyrazole effectively. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. 4. Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst.1. Use a reliable pre-catalyst: Modern palladacycle precatalysts are often more effective.[5] Ensure all reagents and solvents are anhydrous and degassed. 2. Switch to a stronger base: Consider using sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[5] 3. Increase the reaction temperature: Incrementally increase the temperature while monitoring for decomposition. Microwave irradiation can sometimes be beneficial.[6] 4. Change the solvent: Toluene, dioxane, or DMF are common choices for Buchwald-Hartwig reactions.[3][5]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Catalyst Deactivation: The catalyst may have degraded over time. 3. Stoichiometry Imbalance: The ratio of reactants may not be optimal.1. Extend the reaction time: Continue monitoring the reaction until no further conversion is observed. 2. Add a fresh portion of catalyst: If the reaction stalls, adding more catalyst may help it proceed to completion. 3. Optimize reactant ratios: A slight excess of the pyrazole and base can sometimes drive the reaction to completion.
Formation of Significant Side Products 1. High Reaction Temperature: Elevated temperatures can lead to decomposition or unwanted side reactions. 2. Incorrect Ligand Choice (for catalyzed reactions): The ligand may not be providing sufficient stability or selectivity. 3. Presence of Oxygen: Oxygen can lead to oxidative side reactions and catalyst deactivation.1. Lower the reaction temperature: Find the minimum temperature required for a reasonable reaction rate. 2. Screen different ligands: For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are often effective.[5] 3. Ensure an inert atmosphere: Thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., argon).
Difficulty in Product Purification 1. Residual Catalyst: Palladium or copper residues can be difficult to remove. 2. Similar Polarity of Product and Starting Materials: This can make chromatographic separation challenging.1. Use a metal scavenger: Various commercial scavengers can effectively remove residual metals. Filtration through a pad of Celite can also be helpful. 2. Optimize the chromatographic conditions: Experiment with different solvent systems and stationary phases. Recrystallization may also be a viable purification method.

IV. Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a general guideline for a small-scale synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine using a Buchwald-Hartwig cross-coupling reaction. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials and Reagents:
  • 2-chloro-4-aminopyridine

  • 1H-pyrazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed 1,4-dioxane

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:
  • Reaction Setup: In a glovebox or under a stream of argon, add 2-chloro-4-aminopyridine (1.0 mmol), 1H-pyrazole (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol) to the reaction vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Optimization Workflow

Optimization_Workflow A Initial Reaction Setup (Standard Conditions) B Monitor Reaction (TLC, LC-MS) A->B C Low Yield / No Reaction B->C Issue D Incomplete Reaction B->D Issue E Side Product Formation B->E Issue F Good Conversion B->F Success G Optimize Catalyst/Ligand C->G H Optimize Base/Solvent C->H I Optimize Temperature/Time D->I E->I J Purification F->J G->A H->A I->A K Characterization J->K caption A decision tree for optimizing the synthesis.

Caption: A decision tree for optimizing the synthesis.

V. References

  • Synthesis of Pyrazole Derivatives A Review. International Journal for a Multidisciplinary Research. Available at: [Link]

  • Process for the preparation of 2-chloropyridines. Google Patents. Available at:

  • Optimization of the Buchwald-Hartwig coupling reaction of 1a with 4-methoxybenzamide 2a. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • 2-Amino-4-chloropyridine – Chem-Impex. Chem-Impex. Available at: [Link]

  • Amination of 2-halopyridines. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]

  • Preparation method of 2-chloro-4-aminopyridine. Google Patents. Available at:

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Welcome to the technical support center for the synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation issues encountered during the synthesis of this important heterocyclic building block. Drawing from established principles of organic synthesis and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction to the Synthesis

The most common and direct synthetic route to 2-(1H-pyrazol-1-yl)pyridin-4-amine is the Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-4-aminopyridine and pyrazole. This reaction is typically performed in the presence of a base to deprotonate the pyrazole, forming a potent nucleophile that displaces the chloride from the electron-deficient pyridine ring.

While seemingly straightforward, this synthesis is prone to several side reactions and challenges that can impact yield, purity, and scalability. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Q1: My reaction is sluggish or shows low conversion of the 2-chloro-4-aminopyridine starting material. What are the likely causes and how can I improve the reaction rate?

A1: Low conversion is a frequent issue and can often be attributed to several factors related to the reaction conditions. The SNAr reaction on a pyridine ring, while generally favorable at the 2-position, requires sufficient activation and appropriate conditions to proceed efficiently.

Causality and Solutions:

  • Insufficient Basicity: The pyrazole N-H bond needs to be deprotonated to form the pyrazolate anion, which is the active nucleophile. If the base is not strong enough to achieve a sufficient concentration of the anion, the reaction will be slow.

    • Troubleshooting: Consider switching to a stronger base. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can significantly increase the reaction rate. Use caution with these stronger bases as they are more sensitive to moisture.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Troubleshooting: Gradually increase the reaction temperature. If you are running the reaction in a solvent like DMF or DMSO, temperatures in the range of 100-150 °C are common for this type of transformation. Monitor the reaction by TLC or LC-MS to track the disappearance of starting material and the appearance of the product, while also checking for decomposition at higher temperatures.

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents are ideal as they can solvate the pyrazolate anion and do not interfere with the reaction.

    • Troubleshooting: Ensure you are using a high-boiling, polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents facilitate the SNAr mechanism.

Q2: I am observing a significant amount of an isomeric byproduct in my crude reaction mixture. What is this impurity and how can I minimize its formation?

A2: The most common isomeric byproduct in this reaction is 4-(1H-pyrazol-1-yl)pyridin-2-amine . This arises from the ambident nucleophilic nature of the pyrazolate anion.

Mechanistic Insight:

The pyrazolate anion has two nucleophilic nitrogen atoms. While attack at the N1 position to form the desired 2-(1H-pyrazol-1-yl)pyridin-4-amine is generally favored for steric reasons, attack at the N2 position can also occur, leading to the formation of the undesired regioisomer.

G cluster_0 Reaction Pathway Start 2-chloro-4-aminopyridine + Pyrazole Base Base (e.g., K2CO3) Start->Base Deprotonation Product Desired Product: 2-(1H-pyrazol-1-yl)pyridin-4-amine Base->Product N1 Attack (Favored) Byproduct Isomeric Byproduct: 4-(1H-pyrazol-1-yl)pyridin-2-amine Base->Byproduct N2 Attack (Disfavored)

Caption: Reaction pathways leading to the desired product and isomeric byproduct.

Strategies for Minimizing the Isomeric Byproduct:

  • Steric Hindrance: The formation of the desired N1-substituted product is often favored due to the steric bulk of the pyridine ring hindering attack at the N2 position of the pyrazole.

  • Reaction Conditions: While difficult to completely eliminate, careful optimization of reaction conditions can favor the formation of the desired isomer. Sometimes, lower temperatures over a longer period can increase selectivity.

  • Purification: In many cases, the formation of a minor amount of the regioisomer is unavoidable. The two isomers often have different polarities, allowing for separation by column chromatography.

Q3: After workup, I have a complex mixture of products, including what appears to be polymeric material. What could be causing this?

A3: The formation of polymeric material or a complex mixture of byproducts can arise from side reactions involving the 4-amino group of the pyridine ring or from reactions between the product and unreacted starting materials.

Potential Side Reactions:

  • Dimerization/Polymerization: The 4-amino group of either the starting material or the product can act as a nucleophile, attacking another molecule of 2-chloro-4-aminopyridine. This can lead to the formation of dimers and higher-order oligomers.

  • Reaction Conditions: High temperatures and prolonged reaction times can promote these side reactions.

Troubleshooting and Prevention:

  • Control Stoichiometry: Use a slight excess of pyrazole (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the 2-chloro-4-aminopyridine, minimizing the opportunity for self-reaction.

  • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, cool the reaction to prevent further side reactions. Avoid unnecessarily high temperatures.

  • Order of Addition: Adding the 2-chloro-4-aminopyridine slowly to a pre-formed mixture of the pyrazole and base in the solvent can help to maintain a low concentration of the electrophile, disfavoring self-reaction.

Frequently Asked Questions (FAQs)

Q: What is the recommended workup and purification procedure for 2-(1H-pyrazol-1-yl)pyridin-4-amine?

A: A typical workup involves cooling the reaction mixture, diluting it with water, and extracting the product with an organic solvent like ethyl acetate or dichloromethane. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification is most commonly achieved by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes or dichloromethane/methanol is often effective at separating the desired product from starting materials and byproducts.

Q: Which analytical techniques are best for monitoring the reaction and characterizing the final product?

A:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. Use a suitable solvent system (e.g., 50% ethyl acetate in hexanes) to resolve the starting material and product spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, allowing for the identification of the desired product and potential byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product. The proton NMR spectrum will show characteristic signals for both the pyridine and pyrazole rings.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized compound.

Q: Can I use a different halogen on the pyridine ring, such as fluorine or bromine?

A: Yes, other halogens can be used. The reactivity for SNAr reactions on a pyridine ring generally follows the order F > Cl > Br > I. 2-Fluoro-4-aminopyridine would be more reactive and may allow for milder reaction conditions. Conversely, 2-bromo- or 2-iodo-4-aminopyridine would be less reactive and likely require more forcing conditions. The choice of halogen may also influence the cost and availability of the starting material.

Q: Is a palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination, a viable alternative for this synthesis?

A: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is a viable alternative. This would typically involve the reaction of 2-chloro-4-aminopyridine with pyrazole in the presence of a palladium catalyst, a phosphine ligand, and a base.

Considerations for Buchwald-Hartwig Amination:

  • Advantages: This method can be very efficient and may proceed under milder conditions than some SNAr reactions.

  • Disadvantages: The cost of the palladium catalyst and ligands can be a drawback. The reaction can also be sensitive to the choice of ligand and reaction conditions, and potential side reactions like hydrodehalogenation (replacement of the chlorine with a hydrogen) can occur.

  • Optimization: This approach would require careful screening of catalysts, ligands, bases, and solvents to find the optimal conditions.

Summary of Key Parameters and Troubleshooting

ParameterRecommended Starting PointCommon IssueTroubleshooting Action
Starting Materials 2-chloro-4-aminopyridine, PyrazoleImpure starting materialsRecrystallize or purify starting materials before use.
Base K₂CO₃ (2-3 equivalents)Low conversionUse a stronger base (e.g., NaH, KOtBu).
Solvent DMF or DMSOSluggish reactionEnsure the solvent is anhydrous and polar aprotic.
Temperature 100-120 °CIncomplete reaction or decompositionGradually increase temperature while monitoring for decomposition.
Reaction Time 12-24 hoursByproduct formationMonitor by TLC/LC-MS and stop the reaction upon completion.
Purification Silica gel column chromatographyCo-eluting impuritiesOptimize the solvent system for chromatography.

Conclusion

The synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine via Nucleophilic Aromatic Substitution is a robust and widely applicable method. By understanding the underlying reaction mechanism and potential side reactions, researchers can effectively troubleshoot common issues such as low conversion and byproduct formation. Careful control of reaction parameters, including the choice of base, solvent, and temperature, is paramount to achieving high yields and purity. This guide provides a framework for rational optimization and problem-solving in your synthetic endeavors.

References

  • Google Patents: CN104974085A - Preparation method of 2-chloro-4-aminopyridine. Available at: [1]

  • PubChem: 2-Amino-4-chloropyridine. Available at: [Link]

  • MDPI: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link][2]

  • ACS Publications: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available at: [Link][3]

Sources

Optimization

Technical Support Center: Purification of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Welcome to the technical support guide for 2-(1H-pyrazol-1-yl)pyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(1H-pyrazol-1-yl)pyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this valuable heterocyclic building block. The unique bifunctional nature of this molecule, possessing both a basic pyridine ring and a pyrazole moiety, presents specific challenges that require a nuanced approach to achieve high purity. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions.

Section 1: Understanding the Molecule - Core Properties & Challenges

2-(1H-pyrazol-1-yl)pyridin-4-amine is a key intermediate in the development of various pharmacologically active agents.[1][2] Its structure incorporates a pyridine ring, which is basic, and a pyrazole ring, which can exhibit both weak basic and acidic properties. This duality governs its behavior in different chemical environments and is the cornerstone of effective purification design.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₈N₄[3]
Molecular Weight 160.18 g/mol [3]
Appearance Typically an off-white to pale yellow solid[4]
Solubility Generally soluble in polar organic solvents like Methanol, DCM, and DMSO. Poor solubility in non-polar solvents like hexanes and often limited solubility in water.[5]Inferred from similar structures

The primary purification challenges stem from:

  • Structurally similar impurities: Isomeric byproducts and unreacted starting materials often have polarities close to the desired product, complicating chromatographic separation.

  • Basic nature: The aminopyridine moiety can interact strongly with acidic silica gel, leading to streaking, poor peak shape, and reduced recovery during column chromatography.[6]

  • Potential for multiple protonation states: The presence of multiple nitrogen atoms can complicate acid-base extractions if pH is not carefully controlled.

Section 2: Troubleshooting Guide - A Problem/Solution Approach

This section addresses specific issues encountered during the purification of 2-(1H-pyrazol-1-yl)pyridin-4-amine in a direct question-and-answer format.

Question 1: "My crude product shows two major spots on TLC that are very close together. I suspect an isomer. How can I separate them?"

Probable Cause: This is a classic challenge in pyridine chemistry. During synthesis, substitution of a leaving group on the pyridine ring can sometimes lead to the formation of regioisomers, or if starting from a substituted pyrazole, linkage can occur at different nitrogen atoms.

Solution Pathway:

  • High-Resolution Flash Column Chromatography: Standard chromatography may not suffice.

    • Principle: Enhancing the resolving power of the column is key. This is achieved by increasing the number of theoretical plates.

    • Actionable Protocol:

      • Use a higher-grade silica gel (e.g., 40-63 µm).

      • Increase the column length-to-diameter ratio to >20:1.

      • Employ a very shallow elution gradient. For example, instead of a 0-10% Methanol/DCM gradient, try a 0-5% gradient run over a larger volume (e.g., 20-30 column volumes).

      • Crucially, add a basic modifier like 0.5-1% triethylamine (TEA) or pyridine to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing peak tailing of your basic compound and dramatically improving resolution.[6]

  • Preparative HPLC: If flash chromatography fails, reverse-phase preparative HPLC is the next logical step.

    • Principle: Separation is based on hydrophobicity. Isomers often have subtle differences in their hydrophobic character that can be exploited.

    • Typical Conditions: A C18 column with a water/acetonitrile mobile phase, often buffered with formic acid or trifluoroacetic acid (TFA) to ensure protonation and sharp peaks.

  • Recrystallization: This method can be highly effective if the isomers have differential solubility.

    • Principle: The desired compound crystallizes from a saturated solution upon cooling, leaving the more soluble isomer in the mother liquor.

    • Screening Solvents: Test solubility in a range of solvents such as isopropanol, ethyl acetate, acetonitrile, and toluene. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Question 2: "My yield is very low after column chromatography. The TLC shows a long streak from the baseline. What's happening?"

Probable Cause: Your product is irreversibly binding to the acidic silica gel. The basic amine group on the pyridine ring is protonated by the acidic silanol groups (Si-OH) on the silica surface, causing it to "stick" to the column.

Solution Pathway:

  • Deactivate the Silica Gel: This is the most critical step.

    • Principle: Neutralize the acidic sites on the silica before your compound comes into contact with them.

    • Actionable Protocol:

      • Method A (Recommended): Prepare your mobile phase (e.g., Dichloromethane/Methanol) and add 0.5-1% triethylamine (TEA) or ammonia solution. Use this base-modified eluent to pack your column and run the separation.

      • Method B: Before loading your sample, flush the packed silica column with 2-3 column volumes of your starting eluent containing 1% TEA. This pre-treats the silica.

  • Switch the Stationary Phase:

    • Principle: Use a stationary phase that is less acidic or chemically different.

    • Actionable Protocol:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann activity II or III.

      • Reverse-Phase Silica (C18): As mentioned before, this separates based on hydrophobicity and avoids the acid-base interaction issue.

Question 3: "I'm trying an acid-base extraction to remove non-basic impurities, but my product won't come back out of the aqueous layer. What did I do wrong?"

Probable Cause: The pH of the aqueous layer during the final extraction step is not high enough to fully deprotonate your compound, leaving it as a water-soluble salt.

Solution Pathway:

  • Understand the pKa: The pKa of the conjugate acid of 4-aminopyridine is approximately 9.17. Your compound will have a similar basicity. To ensure it is in its neutral, organic-soluble form, the pH of the solution must be significantly higher than its pKa.

  • Optimize the Basification Step:

    • Principle: Le Châtelier's principle dictates that to deprotonate the pyridinium ion (R-NH⁺), you must add a strong enough base to drive the equilibrium to the neutral form (R-N).

    • Actionable Protocol:

      • After acidifying (e.g., with 1M HCl) and washing away neutral impurities, cool the aqueous layer in an ice bath.

      • Slowly add a stronger base, such as 2M or 5M Sodium Hydroxide (NaOH) solution, with vigorous stirring. Do not use sodium bicarbonate, as it may not be strong enough to raise the pH sufficiently.

      • Monitor the pH! Use pH paper or a calibrated pH meter to ensure the final pH is at least 11-12. You may see the product precipitate or the solution become cloudy, which is a good sign.

      • Proceed with the extraction using an organic solvent like Dichloromethane or Ethyl Acetate. Perform at least 3-4 extractions to ensure complete recovery.[7][8]

Purification Workflow Decision Tree

The following diagram illustrates a logical workflow for purifying the crude product.

Purification_Workflow Crude Crude Product (TLC Analysis) Isomer_Check Are spots well-separated (ΔRf > 0.2)? Crude->Isomer_Check Acid_Base Perform Acid-Base Extraction to Remove Neutral Impurities Isomer_Check->Acid_Base Yes Troubleshoot Troubleshoot Separation (See Guide) Isomer_Check->Troubleshoot No Column_Chrom Flash Column Chromatography (Base-Modified Mobile Phase) Acid_Base->Column_Chrom Purity_Check Check Purity (NMR, LC-MS) Column_Chrom->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product >95% Pure Recrystallize Recrystallization or Preparative HPLC Purity_Check->Recrystallize <95% Pure Recrystallize->Purity_Check Troubleshoot->Recrystallize

Caption: Decision tree for purification strategy.

Section 3: Standard Operating Protocols

Protocol 1: Base-Modified Flash Column Chromatography

  • Slurry Preparation: Weigh out silica gel (e.g., 50x the weight of your crude material). In a separate beaker, prepare your starting mobile phase (e.g., 99% Dichloromethane / 1% Triethylamine). Create a slurry of the silica in this solvent.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack a firm, level bed.

  • Sample Loading: Dissolve your crude product in a minimum amount of Dichloromethane. Pre-adsorb this solution onto a small amount of silica gel (~2-3x the weight of your product). Evaporate the solvent until a dry, free-flowing powder is obtained.

  • Elution: Carefully layer the dry-loaded sample onto the top of the column bed. Begin elution with the starting mobile phase (e.g., 99:0.5:0.5 DCM/MeOH/TEA) and gradually increase the polarity (e.g., to 95:4.5:0.5 DCM/MeOH/TEA) while collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Optimized Acid-Base Extraction

  • Dissolution: Dissolve the crude material (~1g) in a suitable organic solvent like Ethyl Acetate (50 mL).

  • Acid Extraction: Transfer the solution to a separatory funnel. Add 1M Hydrochloric Acid (30 mL) and shake vigorously. Allow the layers to separate. The protonated product will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another portion of 1M HCl (30 mL). Combine the acidic aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Place the combined aqueous extracts in an ice bath. Slowly add 5M Sodium Hydroxide solution while stirring until the pH is ~12 (check with pH paper).

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract with Dichloromethane (3 x 40 mL). The neutral product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[7]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the best TLC conditions for this compound?

    • A: A mobile phase of 95:5 Dichloromethane/Methanol often works well. Adding a single drop of ammonia or triethylamine to the developing chamber can improve spot shape and prevent streaking. Visualize under UV light (254 nm).

  • Q: My final product is a persistent oil. How can I get it to solidify?

    • A: First, ensure all solvents are removed by drying under high vacuum, possibly with gentle warming. If it remains an oil, try trituration. Add a small amount of a non-polar solvent in which the product is insoluble (like cold diethyl ether or hexanes) and scratch the side of the flask with a spatula. This can often induce crystallization.

  • Q: How should I store the purified 2-(1H-pyrazol-1-yl)pyridin-4-amine?

    • A: Like many amines, it can be sensitive to air and light over long periods. For best results, store under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.

  • Q: How do I confirm the identity and purity of my final product?

    • A: A combination of techniques is recommended. ¹H NMR will confirm the structure and identify any major impurities. LC-MS will provide an accurate mass and a purity assessment (as % area under the curve). A sharp melting point is also a good indicator of high purity.

References

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Columbia University. (n.d.). Acid-Base Extraction. Retrieved January 29, 2026, from [Link]

  • ACS Publications. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • ResearchGate. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. Retrieved January 29, 2026, from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved January 29, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved January 29, 2026, from [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 2-(1H-pyrazol-4-yl)pyridine. Retrieved January 29, 2026, from [Link]

  • PubMed Central. (2011). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Retrieved January 29, 2026, from [Link]

  • PubMed Central. (2016). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. Retrieved January 29, 2026, from [Link]

  • PubMed Central. (2022). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2017). (PDF) Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Retrieved January 29, 2026, from [Link]

  • Lead Sciences. (n.d.). 1-(Pyrimidin-2-yl)-1H-pyrazol-4-amine. Retrieved January 29, 2026, from [Link]

  • PubMed Central. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 29, 2026, from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved January 29, 2026, from [Link]

  • MDPI. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved January 29, 2026, from [Link]

  • PubMed Central. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved January 29, 2026, from [Link]

  • PubMed Central. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved January 29, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved January 29, 2026, from [Link]

  • Anjali Labs. (n.d.). (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-ylethanamine hydrochloride. Retrieved January 29, 2026, from [Link]

  • PubMed Central. (2017). 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine. Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(1H-pyrazol-1-yl)pyridin-4-amine. This resource provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(1H-pyrazol-1-yl)pyridin-4-amine. This resource provides in-depth troubleshooting advice and frequently asked questions to address common stability challenges encountered during experimental work. The guidance herein is synthesized from established principles of heterocyclic chemistry and pharmaceutical stability testing, offering a framework for maintaining the integrity of your compound.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems that may arise during your experiments involving 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Scenario 1: Inconsistent or Non-Reproducible Bioassay Results

Q: My recent batches of 2-(1H-pyrazol-1-yl)pyridin-4-amine are showing significantly lower than expected activity in my cellular assays. What could be the cause?

A: Inconsistent biological activity is frequently a primary indicator of compound degradation. The 4-aminopyridine moiety is a known site of potential instability, particularly susceptibility to oxidation. The lone pair of electrons on the amino group can be a target for oxidative processes, leading to the formation of less active or inactive byproducts.

Underlying Cause: The primary suspect is oxidative degradation of the 4-aminopyridine ring. This can be accelerated by exposure to atmospheric oxygen, trace metal ions in your solvent, or peroxide contaminants in common lab solvents like THF or diethyl ether. A study on the closely related 3,4-diaminopyridine demonstrated that it degrades in the presence of hydrogen peroxide to form 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide. This suggests that your compound could be undergoing similar transformations.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Corrective Actions A Inconsistent Bioassay Results B Check for Degradants via HPLC-UV/MS A->B Hypothesize Degradation C Analyze Fresh vs. Aged Samples B->C Compare Chromatograms D Review Solvent Quality & Storage C->D Identify Potential Sources E Use High-Purity, Degassed Solvents D->E Mitigate Solvent Issues F Store Compound Under Inert Gas D->F Improve Storage Conditions G Prepare Stock Solutions Freshly E->G Implement Best Practices F->G

Step-by-Step Protocol for Investigation:

  • Analytical Confirmation: The first step is to confirm the presence of degradants. Utilize a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric (MS) detection.

    • Protocol: Prepare a fresh solution of your compound from a new, unopened vial and compare its chromatogram to that of a solution prepared from the suspect batch. Look for the appearance of new peaks or a decrease in the main peak area of the parent compound.

  • Solvent Purity Check: Ensure your solvents are of high purity and free from peroxides. Peroxide test strips can be used for a quick check of solvents like THF and dioxane.

  • Headspace Analysis: If possible, analyze the headspace of your storage vial for oxygen content. This can help determine if your inert gas blanketing is effective.

Preventative Measures:

  • Solvent Handling: Use freshly opened bottles of high-purity solvents or solvents that have been sparged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Inert Atmosphere: Store the solid compound and solutions under an inert atmosphere. For solid samples, use a desiccator flushed with nitrogen. For solutions, use vials with septa and flush the headspace with inert gas before sealing.

  • Fresh is Best: Prepare stock solutions fresh for each experiment whenever possible. If solutions must be stored, keep them at -20°C or -80°C under an inert atmosphere.

Scenario 2: Appearance of Unknown Peaks in HPLC Analysis During Route Scouting

Q: I am performing a reaction in an acidic medium and my HPLC analysis shows a significant new peak that I cannot identify. Is this related to the stability of 2-(1H-pyrazol-1-yl)pyridin-4-amine?

A: Yes, this is a strong possibility. While the pyrazole ring is generally stable, the aminopyridine portion of the molecule can be susceptible to degradation under certain pH conditions, particularly in the presence of heat or other reactive species.

Underlying Cause: The appearance of new peaks under acidic conditions suggests potential hydrolysis or other acid-catalyzed degradation. The exocyclic amino group can be protonated, which may alter the electron density of the pyridine ring and make it more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.

Troubleshooting and Identification Workflow:

G A Unknown Peak in HPLC B Isolate Degradant via Prep-HPLC A->B Isolate for analysis D Conduct Forced Degradation Study A->D Systematic investigation C Characterize Structure (NMR, MS) B->C Determine structure G Identify Degradation Pathway C->G Confirm identity E Acid, Base, Oxidative, Thermal, Photo Stress D->E Apply stress conditions F Compare Degradant Profiles E->F Match retention times F->G Elucidate mechanism

Step-by-Step Protocol for Forced Degradation Study:

Forced degradation studies are essential for understanding potential degradation pathways.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 2-(1H-pyrazol-1-yl)pyridin-4-amine in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a calibrated light source (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples by HPLC-UV/MS and compare the retention times of the observed degradants with the unknown peak from your experiment. This will help in identifying the nature of the degradation product.

Stress ConditionTypical Degradation TargetPotential Products
Acidic (e.g., 0.1M HCl) Aminopyridine moietyPotential for hydrolysis or ring modifications.
Basic (e.g., 0.1M NaOH) Generally more stableMinimal degradation expected.
Oxidative (e.g., 3% H₂O₂) Amino group, Pyridine NN-oxides, nitro derivatives.
Thermal (e.g., 105°C) Overall moleculeNon-specific decomposition.
Photolytic (ICH Q1B) Entire chromophorePhotorearrangement or degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 2-(1H-pyrazol-1-yl)pyridin-4-amine?

A: For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C. For added protection against oxidation, storing under an inert atmosphere like argon or nitrogen is highly recommended.

Q2: I need to make a stock solution for screening. What is the best solvent and how should I store it?

A: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. However, be aware that DMSO can absorb atmospheric moisture and should be handled accordingly. For aqueous assays, it is best to prepare dilutions from the DMSO stock into your aqueous buffer immediately before use. If you must store aqueous solutions, they should be filter-sterilized, stored at 4°C for short-term use (1-2 days), or frozen at -80°C for longer periods. Avoid repeated freeze-thaw cycles.

Q3: Is 2-(1H-pyrazol-1-yl)pyridin-4-amine sensitive to light?

A: While specific photostability data is not available, many aromatic nitrogen-containing heterocycles exhibit some degree of photosensitivity. As a standard precautionary measure, it is advisable to protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: How can I develop a simple stability-indicating HPLC method for this compound?

A: A good starting point for a stability-indicating RP-HPLC method would be:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile choice.

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water

    • B: 0.1% TFA or Formic acid in acetonitrile

  • Gradient: A starting point could be a linear gradient from 5% B to 95% B over 20 minutes.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Validation: This method would need to be validated by demonstrating its ability to separate the parent compound from degradants generated during forced degradation studies.

Q5: Are there any known incompatibilities I should be aware of?

A: Avoid strong oxidizing agents due to the susceptibility of the aminopyridine moiety to oxidation. Also, be cautious with strong acids, as they may catalyze degradation, especially at elevated temperatures. The basicity of the pyridine and amino groups means it will react with acids to form salts.

References

  • This reference is not available.
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific. Available at: [Link]

  • This reference is not available.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • This reference is not available.
  • This reference is not available.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. ResearchGate. Available at: [Link]

  • This reference is not available.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • This reference is not available.
  • This reference is not available.
  • Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

  • This reference is not available.
  • This reference is not available.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]

Optimization

Technical Support Center: Enhancing the Solubility of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Document ID: TSC-PYR-4A-SE-2026-01 Version: 1.0 Introduction Welcome to the technical support center for 2-(1H-pyrazol-1-yl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PYR-4A-SE-2026-01

Version: 1.0

Introduction

Welcome to the technical support center for 2-(1H-pyrazol-1-yl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a molecule incorporating both a pyridine and a pyrazole moiety, 2-(1H-pyrazol-1-yl)pyridin-4-amine presents a unique set of physicochemical properties that can impact its dissolution and subsequent bioavailability. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you with the knowledge to systematically diagnose solubility issues and implement effective enhancement strategies.

Part 1: Foundational Knowledge & Initial Troubleshooting

Before embarking on complex formulation strategies, it is crucial to understand the inherent properties of 2-(1H-pyrazol-1-yl)pyridin-4-amine and address common preliminary issues.

FAQ 1: What are the expected solubility characteristics of 2-(1H-pyrazol-1-yl)pyridin-4-amine and why?

Answer: 2-(1H-pyrazol-1-yl)pyridin-4-amine is anticipated to exhibit poor aqueous solubility. This is due to the combination of its aromatic pyrazole and pyridine rings, which contribute to a relatively non-polar character. While the 4-amino group on the pyridine ring is hydrophilic and can participate in hydrogen bonding, the overall molecular structure is likely to favor solubility in organic solvents over aqueous media. The pyrazole ring itself has limited water solubility.

The basicity of the molecule is influenced by the nitrogen atoms in both the pyrazole and pyridine rings, as well as the exocyclic amino group. The pyridine nitrogen and the 4-amino group are the primary sites for protonation, and their pKa values will dictate the pH-dependent solubility profile of the compound.

FAQ 2: I'm observing inconsistent solubility results. What are the first troubleshooting steps?

Answer: Inconsistent solubility data often points to issues with experimental technique or compound purity. Before exploring advanced solubility enhancement, verify the following:

  • Compound Purity and Identity: Confirm the purity of your sample using techniques like HPLC, LC-MS, and NMR. Impurities can significantly alter solubility measurements.

  • Solid-State Properties: The crystalline form (polymorphism) of a compound can dramatically affect its solubility. Characterize the solid form using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure you are working with a consistent form.

  • Equilibration Time: Ensure you are allowing sufficient time for the compound to reach equilibrium in your solubility assay. For thermodynamic solubility, this can take 24 hours or longer.

  • pH of the Medium: The solubility of this amine-containing compound is expected to be highly pH-dependent. Precisely measure and control the pH of your buffers.

Part 2: Systematic Investigation of Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(1H-pyrazol-1-yl)pyridin-4-amine is fundamental to developing a rational solubility enhancement strategy.

Troubleshooting Guide: Determining Key Physicochemical Parameters

Issue: I need to quantify the solubility and understand the pH-dependent behavior of my compound.

Solution: A systematic approach involving the determination of pKa, pH-solubility profile, and solubility in various media is recommended.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Analysis & Strategy A Purity & Identity Confirmation (HPLC, LC-MS, NMR) B Solid-State Characterization (XRPD, DSC) A->B Consistent Batch C pKa Determination (Potentiometric Titration) B->C Characterized Solid Form D pH-Solubility Profiling (Shake-Flask Method) B->D C->D Informs pH Selection E Solubility in Organic Solvents & Co-solvent Systems D->E Baseline Aqueous Data F Analyze Data to Inform Solubility Enhancement Strategy D->F E->F

Caption: Workflow for Physicochemical Characterization of 2-(1H-pyrazol-1-yl)pyridin-4-amine.

This protocol outlines the determination of the acid dissociation constants (pKa) of 2-(1H-pyrazol-1-yl)pyridin-4-amine.

  • Preparation:

    • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

    • Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl. Standardize these solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[1]

    • Accurately weigh and dissolve the compound in deionized water to a concentration of approximately 1-10 mM.[2] Add KCl to the final concentration of 0.15 M.

  • Titration:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • To determine the pKa of the conjugate acids (protonated amine groups), titrate the solution with the standardized 0.1 M HCl.

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve.[1]

This is the gold-standard method for determining equilibrium solubility.[3]

  • Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4, 9).

    • Add an excess amount of the solid compound to vials containing a known volume of each buffer. The solid should be in excess to ensure a saturated solution at equilibrium.

  • Equilibration:

    • Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[2][3]

Part 3: Solubility Enhancement Strategies

Based on the initial characterization, if the aqueous solubility of 2-(1H-pyrazol-1-yl)pyridin-4-amine is insufficient for your application, the following strategies can be employed.

FAQ 3: How can I improve the solubility by simple formulation adjustments?

Answer:

  • pH Adjustment: Given the presence of basic nitrogen atoms, the solubility of 2-(1H-pyrazol-1-yl)pyridin-4-amine will be significantly higher at pH values below its pKa, where it exists in its protonated, more soluble salt form.[5] Creating a formulation with an acidic pH can be a straightforward way to increase its aqueous solubility.

  • Use of Co-solvents: Co-solvents are organic solvents miscible with water that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[6] Common pharmaceutical co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7] A systematic screening of different co-solvents and their concentrations is recommended.

Co-solvent Typical Concentration Range (%) Notes
Ethanol5 - 40Generally well-tolerated.
Propylene Glycol10 - 60A common vehicle for oral and injectable formulations.
PEG 40020 - 70Can also act as a plasticizer in solid formulations.
Troubleshooting Guide: Advanced Formulation Strategies

Issue: Simple pH adjustment and co-solvents do not provide the required solubility, or I need a solid dosage form.

Solution: Advanced formulation techniques such as salt formation, amorphous solid dispersions, and nanosuspensions can be explored.

G cluster_0 Chemical Modification cluster_1 Physical Modification A Poorly Soluble Compound B Salt Formation A->B C Amorphous Solid Dispersion A->C D Nanosuspension A->D E Cyclodextrin Complexation A->E F Evaluate Solubility & Stability B->F Characterize Salt Properties C->F Characterize ASD D->F Characterize Nanosuspension E->F Characterize Complex

Caption: Decision tree for advanced solubility enhancement strategies.

Salt formation is a common and effective method to increase the solubility and dissolution rate of ionizable drugs.[5] For a basic compound like 2-(1H-pyrazol-1-yl)pyridin-4-amine, forming a salt with a pharmaceutically acceptable acid is a primary strategy.

  • Causality: The salt form is ionic and generally has a higher affinity for polar solvents like water compared to the neutral free base.

  • Experimental Approach:

    • Counterion Selection: Screen a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tosylate, citrate).

    • Salt Synthesis: React the free base with the selected acid in a suitable solvent.

    • Characterization: Confirm salt formation and characterize its properties (e.g., crystallinity by XRPD, thermal properties by DSC, and aqueous solubility).

ASDs involve dispersing the drug in an amorphous state within a polymer matrix.[8] The amorphous form of a drug is in a higher energy state than its crystalline form, leading to increased apparent solubility and dissolution rate.[9]

  • Causality: The polymer matrix prevents the drug from recrystallizing, thus maintaining its higher energy, more soluble amorphous state.

  • Experimental Protocol: Preparation of ASD by Spray Drying

    • Solvent and Polymer Selection: Identify a common solvent for both the drug and a suitable polymer (e.g., PVP, HPMC, Soluplus®).[10]

    • Solution Preparation: Prepare a solution containing the desired ratio of drug and polymer.

    • Spray Drying: Atomize the solution into a hot drying gas stream. The rapid solvent evaporation traps the drug in an amorphous state within the polymer matrix.[9]

    • Key Process Parameters:

      • Inlet Temperature: Affects the particle size and residual solvent.[7]

      • Atomization Gas Flow Rate: Influences droplet size and, consequently, the final particle size.

      • Outlet Temperature: Must be below the glass transition temperature (Tg) of the product to prevent it from becoming sticky and adhering to the equipment.[11]

  • Characterization:

    • DSC: To confirm the absence of a melting endotherm, indicating an amorphous state.[12]

    • XRPD: To verify the absence of sharp peaks, confirming the lack of crystallinity.[12]

    • SEM: To observe the morphology of the spray-dried particles.[13]

Nanosuspensions are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and/or polymers.[14]

  • Causality: The reduction in particle size to the nanometer range leads to an increase in the surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area results in a higher dissolution velocity.

  • Experimental Protocol: Preparation of Nanosuspension by Wet Milling

    • Formulation: Prepare a coarse suspension of the drug in an aqueous medium containing a stabilizer (e.g., Poloxamer 188, Tween 80).

    • Milling: Place the suspension in a milling chamber with milling media (e.g., zirconium oxide beads).[2]

    • Particle Size Reduction: The high-energy impact of the milling media breaks down the coarse drug particles into nanoparticles. This can be done in a batch or recirculation mode.[2]

    • Key Process Parameters:

      • Milling Time and Speed: These are critical factors that determine the final particle size.[15]

      • Milling Media Size and Concentration: Smaller beads are more effective for producing smaller nanoparticles.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) or Laser Diffraction (LD).[16][17]

    • Zeta Potential: Indicates the stability of the suspension against aggregation. A value of ±30 mV is generally desired for electrostatic stabilization.[17]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the non-polar regions of the molecule.[18][19]

  • Causality: The formation of an inclusion complex masks the hydrophobic part of the drug molecule, and the hydrophilic exterior of the cyclodextrin imparts water solubility to the entire complex.[20]

  • Experimental Approach:

    • Cyclodextrin Selection: Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) for their ability to form a stable complex.

    • Complexation Method: Prepare the complex using methods such as co-precipitation, kneading, or freeze-drying.

    • Characterization: Confirm complex formation using techniques like DSC, XRPD, and NMR. Evaluate the solubility and dissolution rate of the complex.

Part 4: Conclusion and Further Assistance

The solubility of 2-(1H-pyrazol-1-yl)pyridin-4-amine is a critical parameter that can be systematically addressed through a logical progression of investigation and formulation development. We recommend starting with a thorough characterization of the compound's intrinsic properties, followed by simple formulation adjustments. If further enhancement is required, the advanced strategies outlined in this guide provide robust options.

For further assistance, including custom synthesis, analytical services, or formulation development support, please do not hesitate to contact our technical support team.

References

  • Ardena. (2021, October 1). Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Papillo V.A., Locatelli M., Travaglia F., Bordiga M., Garino C., Coïsson J.D., Arlorio M. (2019).
  • Avdeef, A. (2007). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Babu, N., & Nangia, A. (2011). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Pharmaceutical Research, 28(12), 2905–2924.
  • ResearchGate. (n.d.). CHARACTERIZATION OF SOLID DISPERSIONS Drug-carrier Miscibility: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Akbari, S., Dideban, K., & Farhang, M. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Journal of Molecular Liquids, 300, 112268.
  • O'Dell, C., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 18(10), 3715–3727.
  • Tseng, Y. C. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Drug Discovery & Development.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Patel, R. P., & Patel, M. M. (2007). Formulation and evaluation of cyclodextrin inclusion complex tablets of carvedilol. AAPS PharmSciTech, 8(1), E23.
  • Liu, Y., et al. (2022). Wet Media Milling Preparation and Process Simulation of Nano-Ursolic Acid. Pharmaceutics, 14(3), 632.
  • Manufacturing Chemist. (2022). Manufacturing strategies to develop amorphous solid dispersions: An overview. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). The Role of Particle Size Analysis in the Development Process of Nanosized Drug Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of pKa Values by Liquid Chromatography. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Park, K. (2019). Characterization of amorphous solid dispersions. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Patel, V. R., et al. (2017). Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process.
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2845-2852.
  • Petkovska, R., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27.
  • UCL Discovery. (n.d.). Pharmaceutical nanocrystals: Production by wet milling and applications. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. Polymers, 12(11), 2538.
  • Mettler Toledo. (n.d.). Competence Guide - Automated pKa Determination of Organic Compounds. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Pharmaceutical Technology. (2014). Solving Poor Solubility with Amorphous Solid Dispersions. Retrieved from [Link]

  • Upperton Pharma Solutions. (n.d.). Formulating Spray Dried Dispersions into Tablets. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2845-2852.
  • Al-Hamidi, H., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(2), 1-8.
  • Journal of Drug Delivery and Therapeutics. (2018). NANOSUSPENSION.
  • Mohammed, A., et al. (2022). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. Pharmaceutics, 14(11), 2496.
  • ResearchGate. (n.d.). Solving solubility issues with amorphous solid dispersions. Retrieved from [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation.
  • PubMed. (n.d.). The Scalability of Wet Ball Milling for The Production of Nanosuspensions. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2024). Breaking Barriers with Nanosuspension: A Comprehensive Review. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Welcome to the technical support guide for the scale-up synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine. This molecule is a critical building block in pharmaceutical development, particularly in the synthesis of kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine. This molecule is a critical building block in pharmaceutical development, particularly in the synthesis of kinase inhibitors and other advanced intermediates. While straightforward on a lab scale, its large-scale production presents unique challenges ranging from reaction kinetics and impurity profiling to final product isolation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues during your scale-up campaigns.

Section 1: The Synthetic Pathway - An Overview

The most common and industrially viable route to 2-(1H-pyrazol-1-yl)pyridin-4-amine involves the coupling of a 2-halopyridin-4-amine with 1H-pyrazole. This is typically achieved via a Nucleophilic Aromatic Substitution (SNA r) reaction, which is often preferred for its cost-effectiveness and avoidance of transition metals on scale.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Workup SM1 2-Halopyridin-4-amine (X = Cl or F) Conditions Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMSO, NMP) Heat (e.g., 100-150 °C) SM1->Conditions SM2 1H-Pyrazole SM2->Conditions Product 2-(1H-pyrazol-1-yl)pyridin-4-amine Conditions->Product Workup Aqueous Quench Extraction Crystallization Product->Workup

Caption: General workflow for the SNAr synthesis of the target compound.

Section 2: Troubleshooting Guide & FAQs

Q1: My reaction is stalling or giving low yields. How can I improve the conversion rate on a larger scale?

This is the most common scale-up issue. The decreased surface-area-to-volume ratio on a larger scale can affect heat and mass transfer, making reaction conditions even more critical.

Answer: Several factors could be at play. Let's break them down.

  • Causality 1: The Leaving Group (Halogen Choice) The reactivity of the 2-halopyridin-4-amine is paramount. For an SNAr reaction, the rate-determining step is the initial nucleophilic attack, which disrupts aromaticity. The stability of this intermediate is enhanced by more electronegative groups. Therefore, 2-fluoro-4-aminopyridine is significantly more reactive than 2-chloro-4-aminopyridine .[1][2] While 2-chloropyridine derivatives are often cheaper, the higher reactivity of the fluoro analogue can lead to shorter reaction times, lower temperatures, and ultimately, a more efficient process with fewer degradation byproducts.[3][4]

  • Causality 2: Base Selection and Stoichiometry The base's role is to deprotonate 1H-pyrazole, generating the pyrazolide anion, which is the active nucleophile.

    • Strength & Solubility: A strong, soluble base is crucial. While potassium carbonate (K₂CO₃) is a common choice, cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents, which increases the concentration of the active nucleophile. On scale, sodium hydride (NaH) can also be used effectively to pre-form the pyrazolide salt, but requires careful handling due to its flammability.

    • Stoichiometry: Ensure at least 1.5-2.0 equivalents of the base are used to drive the reaction to completion and neutralize the generated HX acid.

  • Causality 3: Solvent and Temperature This reaction requires polar, aprotic solvents to solvate the pyrazolide anion and facilitate the substitution.

    • Solvent Choice: Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dimethylformamide (DMF) are excellent choices due to their high boiling points and polarity.

    • Temperature: High temperatures (typically 120-150 °C) are necessary to overcome the activation energy. On scale, ensure your reactor has efficient heating and agitation to maintain a consistent internal temperature.

Troubleshooting Summary Table:

ParameterStandard ConditionOptimization Strategy for Scale-UpRationale
Halopyridine 2-chloro-4-aminopyridineSwitch to 2-fluoro-4-aminopyridine Fluorine is a better leaving group for SNAr, increasing reaction rate.[1][2]
Base K₂CO₃ (2.0 eq)Use Cs₂CO₃ (1.5-2.0 eq) or pre-form salt with NaH Increases concentration of the active nucleophile in the organic phase.
Solvent DMFUse DMSO or NMP Higher boiling points allow for higher reaction temperatures, improving kinetics.
Temperature 100-120 °CIncrease to 130-150 °C (monitor for degradation)Overcomes activation energy barrier, especially with less reactive chloro-pyridines.
Q2: I'm observing a persistent, isomeric impurity that is difficult to remove. What is it and how can I prevent its formation?

This is a classic regioselectivity problem with unsymmetrical pyrazoles.

Answer: The impurity is almost certainly the undesired N-2 substituted isomer, 2-(2H-pyrazol-2-yl)pyridin-4-amine . 1H-pyrazole has two nitrogen atoms, and while substitution at the N-1 position is generally favored thermodynamically, the N-2 isomer can form under certain conditions.

  • Mechanism of Formation: The pyrazolide anion is an ambident nucleophile. Reaction at N1 leads to the desired product, while reaction at N2 leads to the isomer. The ratio of these products can be influenced by the counter-ion (from the base), solvent, and temperature.

  • Minimization Strategy:

    • Controlled Base Addition: Pre-forming the sodium or potassium salt of pyrazole by adding it to a slurry of NaH or KH in a solvent like THF or Dioxane before adding the halopyridine can sometimes improve regioselectivity.

    • Solvent Effects: Less polar solvents may favor the formation of one isomer over the other, but this can come at the cost of a much slower reaction rate. For this specific transformation, sticking with polar aprotic solvents is generally recommended, and the focus should be on purification.

    • Purification: The two isomers often have very similar polarities, making chromatographic separation difficult on a large scale. The most effective method is often fractional crystallization. Experiment with various solvent/anti-solvent systems like Isopropanol/Water, Ethyl Acetate/Heptane, or Toluene to find conditions where the desired N-1 isomer preferentially crystallizes.

cluster_pathways Reaction Pathways cluster_products Products Start 2-Chloropyridin-4-amine + Pyrazolide Anion Desired Attack at N1 (Thermodynamically Favored) Start->Desired Major Pathway Side Attack at N2 (Kinetic Byproduct) Start->Side Minor Pathway P1 Desired Product: 2-(1H-pyrazol-1-yl)pyridin-4-amine Desired->P1 P2 Isomeric Impurity: 2-(2H-pyrazol-2-yl)pyridin-4-amine Side->P2

Caption: Reaction pathways leading to the desired product and its N-2 isomer.

Q3: My work-up is problematic, leading to emulsions and poor recovery during extraction. What is a robust isolation protocol for multi-kilogram scale?

Answer: Aminopyridines can act as surfactants, leading to emulsions, especially when dealing with large volumes. A well-designed work-up and isolation protocol is crucial for high purity and recovery.

Recommended Scale-Up Isolation Protocol:

  • Reaction Quench:

    • Cool the reaction mixture to < 50 °C.

    • Slowly and carefully add the reaction mixture to a separate, well-agitated vessel containing water. Crucially, add the reaction mixture to the water, not the other way around. This helps to dissipate heat and control the quench. Use at least 10 volumes of water relative to the reaction solvent volume.

  • Extraction:

    • Extract the aqueous slurry with a water-immiscible organic solvent. Ethyl acetate is a good first choice, but for large-scale operations, solvents like Toluene or Methyl-THF (2-Methyltetrahydrofuran) are often preferred due to their lower water solubility and higher boiling points, which aids in solvent recovery.

    • Perform multiple extractions (e.g., 3 x 5 volumes) to ensure complete recovery of the product.

    • To break emulsions, a small amount of brine (saturated NaCl solution) can be added to the aqueous layer to increase its ionic strength.

  • Purification via Crystallization (Primary Method):

    • Combine the organic extracts and wash with brine to remove residual DMSO/NMP and water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to a minimal volume.

    • Perform a solvent swap to a suitable crystallization solvent. Isopropanol (IPA) or Ethyl Acetate are excellent choices.

    • Heat the solution to dissolve the crude product completely.

    • Slowly add an anti-solvent like Heptane or Hexane until the solution becomes slightly turbid.

    • Cool the mixture slowly to allow for crystal growth. A slow cooling profile (e.g., 10 °C per hour) is critical on scale to ensure high purity and a filterable crystal form.

    • Isolate the solid by filtration, wash with a cold mixture of the crystallization solvent/anti-solvent, and dry under vacuum.

Section 3: Starting Material Considerations

Q4: Are there any critical quality attributes for the starting materials?

Answer: Yes, the purity of your starting materials directly impacts the success of the scale-up reaction.

  • 2-Halopyridin-4-amine:

    • Synthesis: Common routes involve the nitration and reduction of 2-chloropyridine or multi-step sequences from isonicotinic acid.[5][6][7]

    • Purity: It should be free of isomeric impurities (e.g., 4-amino-3-chloropyridine) and residual acids from its synthesis. The presence of water can lead to hydrolysis side reactions under basic, high-temperature conditions.

  • 1H-Pyrazole:

    • Synthesis: Typically synthesized from the condensation of hydrazine with 1,3-dicarbonyl compounds or their equivalents.[8][9][10]

    • Purity: Must be dry. Water will consume the base and can lead to side reactions. Ensure it is free from residual hydrazine, which is a highly reactive and toxic impurity.

References

  • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. [Link]

  • MDPI. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • PubMed Central (PMC). (2015). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. [Link]

  • PubMed Central (PMC). (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • ACS Publications. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health (NIH). (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

  • Zeitschrift für Naturforschung. (2004). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. [Link]

  • Google Patents. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • YouTube. (2019). Nucleophilic aromatic substitutions. [Link]

  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • Arkat USA. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • ACS Publications. (2014). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. [Link]

  • ResearchGate. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • PubMed. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. [Link]

  • Google Patents. (2013).
  • PubMed Central (PMC). (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health (NIH). (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ResearchGate. (2007). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. (2018). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a. [Link]

  • MDPI. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • PubMed Central (PMC). (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. [Link]

  • ChemRxiv. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Reactions of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Welcome to the technical support center for "2-(1H-pyrazol-1-yl)pyridin-4-amine." This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block....

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(1H-pyrazol-1-yl)pyridin-4-amine." This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. Here, we address common challenges encountered during its synthesis and subsequent reactions, providing in-depth, field-proven insights to help you navigate experimental roadblocks. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and overcome challenges with a solid understanding of the underlying chemistry.

I. Synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine: Common Pitfalls and Solutions

The synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine and its analogs often involves the N-arylation of a pyrazole with a substituted pyridine. This can be achieved through various methods, with transition metal-catalyzed cross-coupling reactions being a popular choice.

FAQ 1: Low or No Product Yield in the N-Arylation of Pyrazole

Question: I am attempting to synthesize a derivative of 2-(1H-pyrazol-1-yl)pyridin-4-amine via a Buchwald-Hartwig amination and I'm observing very low to no yield of my desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield in a Buchwald-Hartwig reaction involving pyrazole N-arylation can stem from several factors. Let's break down the most common culprits and their solutions.

Potential Causes & Solutions:

  • Catalyst and Ligand Incompatibility: The choice of palladium catalyst and phosphine ligand is critical for a successful Buchwald-Hartwig coupling.[1][2] The electronic and steric properties of both the pyrazole and the pyridine derivative will influence the optimal catalyst/ligand system.

    • Expert Insight: For electron-deficient pyridines, a more electron-rich and bulky phosphine ligand is often required to facilitate the reductive elimination step of the catalytic cycle. Conversely, for electron-rich pyridines, a less sterically hindered ligand might be more effective.

    • Troubleshooting Protocol:

      • Screen Ligands: If your initial reaction with a standard ligand like XPhos or SPhos fails, consider screening a panel of ligands. For challenging couplings, ligands such as BrettPhos or RuPhos can be effective.[2]

      • Catalyst Pre-activation: Instead of using a palladium(II) source like Pd(OAc)₂, which requires in-situ reduction to the active Pd(0) species, consider using a pre-formed Pd(0) source or a precatalyst.[2] This can lead to a more efficient initiation of the catalytic cycle.

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the pyrazole, making it nucleophilic enough to attack the palladium center.[2]

    • Expert Insight: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] However, if your substrates are base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, often requiring higher reaction temperatures.[2]

    • Troubleshooting Protocol:

      • Base Screening: If you suspect base incompatibility, screen a range of bases with varying strengths.

      • Solubility: Ensure your chosen base is soluble in the reaction solvent. If not, consider a different solvent or a more soluble base.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.

    • Expert Insight: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

    • Troubleshooting Protocol:

      • Solvent Screening: If your reaction is sluggish, try a different solvent. For example, if you are using toluene, switching to dioxane might improve the solubility of your reactants and catalyst.

  • Reaction Temperature and Time: These are critical parameters that often require optimization.

    • Expert Insight: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions.

    • Troubleshooting Protocol:

      • Temperature Gradient: Run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and catalyst stability.

      • Time Course Study: Monitor the reaction progress over time using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time.

Troubleshooting Workflow for Low Yield

Caption: A decision-making workflow for troubleshooting low-yield N-arylation reactions.

FAQ 2: Formation of Impurities and Side Products

Question: My reaction is producing the desired product, but it's contaminated with significant impurities. What are the common side reactions and how can I minimize them?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to developing a strategy to suppress them.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of the Pyridine: This occurs when two molecules of the pyridine starting material couple with each other.

    • Causality: This is often favored at higher temperatures or when the concentration of the active Pd(0) catalyst is too high.

    • Mitigation:

      • Lower the reaction temperature.

      • Use a lower catalyst loading.

      • Ensure a slow addition of the pyridine starting material to the reaction mixture.

  • Hydrodehalogenation of the Pyridine: The halogen on the pyridine is replaced by a hydrogen atom.

    • Causality: This can be caused by trace amounts of water or other protic sources in the reaction mixture.

    • Mitigation:

      • Use anhydrous solvents and reagents.

      • Run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Regioisomeric N-Arylation of Pyrazole: Unsymmetrical pyrazoles can lead to the formation of two different regioisomeric products.

    • Causality: The site of N-arylation is influenced by both steric and electronic factors of the substituents on the pyrazole ring.[3]

    • Mitigation:

      • If possible, choose a symmetrical pyrazole starting material.

      • Carefully select the reaction conditions (catalyst, ligand, solvent) as they can influence the regioselectivity. In some cases, a specific ligand may favor the formation of one regioisomer over the other.

Purification Protocol for 2-(1H-pyrazol-1-yl)pyridin-4-amine Derivatives

If impurities are still present after optimizing the reaction conditions, a robust purification strategy is necessary.

  • Initial Workup:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.[2]

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.[4][5]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Chromatographic Purification:

    • Technique: Flash column chromatography is often the most effective method for separating the desired product from impurities.[6]

    • Stationary Phase: Silica gel is a common choice.[6]

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate) is typically used.[6] The optimal solvent system will depend on the polarity of your specific derivative and should be determined by TLC analysis.

  • Crystallization:

    • If the purified product is a solid, crystallization can be an excellent final step to achieve high purity.

    • Common solvent systems for crystallization of pyrazole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Table 1: Summary of Common Impurities and Mitigation Strategies

Impurity/Side ProductPotential CauseMitigation Strategy
Homocoupled PyridineHigh temperature, high catalyst loadingLower temperature, reduce catalyst loading, slow addition of pyridine
Hydrodehalogenated PyridinePresence of water or protic impuritiesUse anhydrous conditions, inert atmosphere
Regioisomeric N-ArylationUse of unsymmetrical pyrazoleUse symmetrical pyrazole, screen ligands for regioselectivity

II. Post-Synthesis Modifications and Further Reactions

Once you have successfully synthesized your 2-(1H-pyrazol-1-yl)pyridin-4-amine core, you may wish to perform further modifications.

FAQ 3: Difficulties with Subsequent Functionalization

Question: I am trying to perform a reaction on the 4-amino group of 2-(1H-pyrazol-1-yl)pyridin-4-amine, but the reaction is not proceeding as expected. What could be the issue?

Answer: The reactivity of the 4-amino group can be influenced by the electronic properties of the pyrazolylpyridine scaffold.

Factors Affecting Reactivity and Solutions:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the pyridine and pyrazole rings can decrease the nucleophilicity of the 4-amino group.

    • Expert Insight: This can make reactions that require a highly nucleophilic amine, such as certain acylation or alkylation reactions, more challenging.

    • Troubleshooting Protocol:

      • Use a Stronger Base: To deprotonate the amine and increase its nucleophilicity, a stronger base may be required.

      • Activate the Electrophile: If you are reacting the amine with an electrophile, consider using a more reactive derivative of the electrophile. For example, use an acyl chloride instead of a carboxylic acid for an acylation reaction.

      • Catalysis: For some reactions, a catalyst may be necessary to facilitate the transformation. For example, a Lewis acid catalyst can activate an electrophile towards nucleophilic attack by the amine.

  • Steric Hindrance: The pyrazole ring at the 2-position can create steric hindrance around the 4-amino group, impeding the approach of bulky reagents.

    • Expert Insight: This is particularly relevant when using sterically demanding electrophiles.

    • Troubleshooting Protocol:

      • Use Less Bulky Reagents: If possible, choose smaller, less sterically hindered reagents.

      • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier.

Reaction Pathway for Functionalization

FunctionalizationPathway StartingMaterial 2-(1H-pyrazol-1-yl)pyridin-4-amine Acylation Acylation (e.g., Acyl Chloride, Strong Base) StartingMaterial->Acylation Alkylation Alkylation (e.g., Alkyl Halide, Heat) StartingMaterial->Alkylation Sulfonylation Sulfonylation (e.g., Sulfonyl Chloride, Pyridine) StartingMaterial->Sulfonylation Product1 N-Acyl Derivative Acylation->Product1 Product2 N-Alkyl Derivative Alkylation->Product2 Product3 N-Sulfonyl Derivative Sulfonylation->Product3

Caption: Potential reaction pathways for the functionalization of the 4-amino group.

III. General Laboratory Best Practices

To ensure reproducible and successful results, it is essential to adhere to good laboratory practices.

  • Inert Atmosphere: Many of the reagents and catalysts used in these reactions are sensitive to air and moisture. Always use an inert atmosphere (argon or nitrogen) and anhydrous solvents.

  • Reagent Quality: The purity of your starting materials, reagents, and solvents is paramount. Use freshly purified or high-purity commercial materials.

  • Reaction Monitoring: Do not rely solely on reaction time. Monitor the progress of your reaction by a suitable analytical technique (TLC, LC-MS, GC-MS, or NMR) to determine the point of completion and to check for the formation of side products.[4]

  • Safety: Always consult the Safety Data Sheet (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE).

By understanding the underlying chemical principles and systematically troubleshooting your reactions, you can overcome the challenges associated with the synthesis and functionalization of 2-(1H-pyrazol-1-yl)pyridin-4-amine and its derivatives.

IV. References

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Synthetic Emergence in N-Arylimidazoles: A Review. (n.d.). Connect Journals. Retrieved January 28, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. Retrieved January 28, 2026, from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2023). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2023). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). Retrieved January 28, 2026, from [Link]

  • 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. (2008). PubMed. Retrieved January 28, 2026, from [Link]

  • Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. (2017). PubMed Central. Retrieved January 28, 2026, from [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. Retrieved January 28, 2026, from [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected NMR Peaks for 2-(1H-pyrazol-1-yl)pyridin-4-amine

Welcome to the technical support guide for researchers working with 2-(1H-pyrazol-1-yl)pyridin-4-amine. This document is designed to be a practical resource for scientists and drug development professionals encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 2-(1H-pyrazol-1-yl)pyridin-4-amine. This document is designed to be a practical resource for scientists and drug development professionals encountering unexpected signals in the Nuclear Magnetic Resonance (NMR) spectra of this compound. As a Senior Application Scientist, I've seen how even minor deviations in an NMR spectrum can signal underlying issues with sample purity, structure, or experimental conditions. This guide provides a logical, experience-based workflow to help you diagnose and resolve these spectral anomalies.

Understanding Your Compound: Expected NMR Data

The expected signals for 2-(1H-pyrazol-1-yl)pyridin-4-amine are summarized in the table below. These values are predicted for a standard solvent like DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(1H-pyrazol-1-yl)pyridin-4-amine

Atom # Proton (¹H) Signal Predicted δ (ppm) Carbon (¹³C) Signal Predicted δ (ppm)
Pyridine Ring
3H-3~6.8 - 7.0 (d)C-3~105 - 108
4--C-4~152 - 155
5H-5~6.5 - 6.7 (dd)C-5~110 - 113
6H-6~8.1 - 8.3 (d)C-6~148 - 151
Amine Group
--NH₂~5.8 - 6.2 (br s)--
Pyrazole Ring
3'H-3'~7.6 - 7.8 (d)C-3'~140 - 143
4'H-4'~6.5 - 6.7 (t)C-4'~107 - 110
5'H-5'~8.4 - 8.6 (d)C-5'~128 - 131

Note: Chemical shifts (δ) are in parts per million (ppm). Multiplicities are abbreviated as: s (singlet), d (doublet), dd (doublet of doublets), t (triplet), br s (broad singlet).

Frequently Asked Questions (FAQs) & Troubleshooting Workflow

If your spectrum deviates from these predictions, it's time to troubleshoot. The following Q&A format addresses common issues, from simple fixes to more complex analytical challenges.

Q1: I see extra peaks in my ¹H NMR that don't match my product. What are they?

Answer: Unidentified peaks are the most common NMR issue. The logical first step is to consider common, benign sources before assuming more complex problems.

Initial Diagnostic Workflow:

Caption: Initial diagnostic workflow for unexpected NMR peaks.

Step-by-Step Troubleshooting:

  • Residual Solvents: The most frequent culprits are residual solvents from your synthesis or purification. Common examples include ethyl acetate, dichloromethane, hexanes, and acetone.

    • Action: Carefully compare the chemical shifts of your unknown peaks to a reliable reference chart for common NMR solvents.[4]

  • Water: A broad peak, often variable in its chemical shift, is typically due to water. In DMSO-d₆, this peak often appears around 3.33 ppm, while in CDCl₃ it's usually around 1.56 ppm.[4]

    • Action: To confirm a water peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The water peak should diminish or disappear due to proton-deuterium exchange.

  • Silicone Grease: If you used greased glassware, you might see small, broad peaks around 0 ppm.

  • Starting Materials or Reagents: Unreacted starting materials are a common source of extra peaks.

    • Action: Run an NMR of your starting materials under the same conditions and compare the spectra.

Q2: My aromatic region looks much more complicated than predicted, with more peaks than expected. What's going on?

Answer: When the number of aromatic signals exceeds the expectation, it may not be an impurity but rather a dynamic process or the presence of isomers. For a molecule like 2-(1H-pyrazol-1-yl)pyridin-4-amine, two phenomena are worth investigating: rotational isomers (rotamers) and tautomers.

Advanced Diagnostic Workflow:

Caption: Advanced workflow for diagnosing complex aromatic signals.

In-Depth Analysis:

  • Rotational Isomers (Rotamers): The bond between the pyridine and pyrazole rings may have restricted rotation.[5][6] If the rotation is slow on the NMR timescale at room temperature, you may see two distinct sets of peaks for the different conformations.

    • Expert Insight: This is especially plausible if the peaks are broad or appear as pairs of similar signals.

    • Protocol 1: Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the definitive way to investigate dynamic processes.[4][6][7]

      • Methodology:

        • Prepare a sample of your compound in a suitable solvent (e.g., DMSO-d₆ or toluene-d₈).

        • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

        • Incrementally increase the temperature (e.g., to 40 °C, 60 °C, 80 °C) and acquire a spectrum at each step.

        • Observe the changes in the spectrum. If rotamers are present, the paired peaks should broaden and eventually coalesce into single, averaged signals as the temperature increases and the rate of rotation speeds up.[6][7]

  • Tautomers: Heterocyclic compounds containing amine and imine functionalities can sometimes exist as tautomeric isomers.[8][9] While the amine form of 2-(1H-pyrazol-1-yl)pyridin-4-amine is expected to be the most stable, the presence of a minor tautomeric form cannot be entirely ruled out and could contribute to extra signals.

    • Protocol 2: 2D NMR Spectroscopy: Two-dimensional NMR experiments are invaluable for unambiguous structure elucidation.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This can help confirm the C-H connectivity of your primary species and any unexpected isomers.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is extremely powerful for piecing together the carbon skeleton and identifying different isomers by their unique long-range correlations.

Q3: The chemical shifts of my peaks are correct, but the multiplicities (splitting patterns) are wrong. Why?

Answer: Incorrect splitting patterns, assuming the correct number of peaks, can arise from overlapping signals or second-order coupling effects.

  • Overlapping Signals: Two different proton signals may have very similar chemical shifts, leading to a complex, indecipherable multiplet.

    • Action:

      • Change NMR Solvent: Sometimes, changing the solvent (e.g., from CDCl₃ to benzene-d₆) can induce different chemical shifts and resolve overlapping peaks.[4]

      • Higher Field NMR: If available, running the sample on a higher field spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the peaks and can often resolve overlapping multiplets.

  • Second-Order Effects (Strong Coupling): When the chemical shift difference between two coupled protons is not much larger than their coupling constant (J-value), the simple n+1 rule breaks down, leading to "roofing" (leaning of peaks towards each other) and more complex patterns.

    • Action: As with overlapping signals, moving to a higher field instrument is the most effective solution, as it increases the chemical shift difference in Hz while the coupling constant remains the same.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Action
Extra Peaks Residual Solvents, Water, Grease, Starting MaterialsCompare to reference charts; D₂O shake; Re-purify.
Complex Aromatic Region Rotational Isomers (Rotamers)Perform Variable Temperature (VT) NMR.
Tautomers or Structural IsomersRun 2D NMR (COSY, HSQC, HMBC) for structural confirmation.
Incorrect Splitting Overlapping SignalsChange NMR solvent; Use a higher field spectrometer.
Second-Order CouplingUse a higher field spectrometer.

This guide provides a structured approach to diagnosing unexpected NMR results for 2-(1H-pyrazol-1-yl)pyridin-4-amine. By systematically eliminating potential causes, from the simple to the complex, researchers can confidently interpret their spectra and ensure the integrity of their materials.

References

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Marcel Dekker, Inc.
  • González-Prieto, R., et al. (2011). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Pires, B. C., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2019). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • SciELO. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Retrieved from [Link]

  • YouTube. (2023). Variable Temperature NMR. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(3), 698.

Sources

Optimization

Technical Support Center: Crystallization of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-(1H-pyrazol-1-yl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(1H-pyrazol-1-yl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. The unique structural features of this molecule—namely the hydrogen-bond donating amine group and the hydrogen-bond accepting nitrogen atoms on the pyrazole and pyridine rings—present specific challenges that require a systematic and informed approach to overcome.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.

Issue 1: My compound has "oiled out" into a viscous liquid instead of forming crystals.

Question: I dissolved my compound in a hot solvent, and upon cooling, it separated into a dense, sticky liquid. What is happening, and how can I fix it?

Answer:

This phenomenon, known as "oiling out," occurs when a supersaturated solution is cooled to a temperature that is above the melting point of the solid in that specific solvent environment. The compound comes out of solution as a liquid phase instead of a solid crystalline phase. This is common for compounds with strong intermolecular forces, such as the hydrogen bonding present in 2-(1H-pyrazol-1-yl)pyridin-4-amine.

Causality & Solutions:

  • High Solute Concentration: The solution is likely too concentrated, leading to a significant depression of the mixture's freezing point.

    • Protocol: Re-heat the mixture to dissolve the oil. Add more of the same solvent (e.g., 25-50% more volume) to create a more dilute solution, then attempt to cool it again, much more slowly.[1]

  • Rapid Cooling: Fast cooling rates do not provide sufficient time for the ordered molecular arrangement required for crystal nucleation and growth.

    • Protocol: After dissolving the compound, insulate the flask to slow down the cooling process. Place it in a dewar or wrap it in glass wool. Allowing the solution to cool to room temperature over several hours before moving it to a refrigerator can be effective.[1]

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning it solvates the molecule so effectively that it hinders the solute-solute interactions necessary for crystallization.

    • Protocol: Switch to a solvent system where the compound is less soluble. Alternatively, use a co-solvent or anti-solvent approach. For instance, dissolve the compound in a minimal amount of a good solvent (like THF or Ethyl Acetate) and then slowly introduce an anti-solvent (like Hexane or Diethyl Ether) in which it is poorly soluble until turbidity is observed.[2][3]

Issue 2: An amorphous powder crashed out of solution immediately upon cooling.

Question: As soon as I removed my flask from the heat, a fine powder formed instantly. How can I obtain well-defined crystals instead?

Answer:

The rapid formation of an amorphous solid indicates that the solution was too supersaturated, causing the compound to precipitate uncontrollably. This "crashing out" traps solvent and impurities and prevents the formation of an ordered crystal lattice.[4]

Causality & Solutions:

  • Excessive Supersaturation: The difference in solubility between the hot and cold solvent is too large, or the cooling is too abrupt.

    • Protocol: Add a small amount of additional hot solvent to the mixture to slightly decrease the saturation level.[1] Ensure the cooling is gradual. An insulated container or setting the flask on a cork ring can prevent rapid heat loss from the bottom of the flask.[1]

  • Solvent Volatility: Using highly volatile solvents can lead to rapid concentration and cooling via evaporation, promoting powder formation.

    • Protocol: If using a volatile solvent like DCM or acetone for cooling crystallization, ensure the flask is loosely capped with a watch glass to maintain a saturated vapor atmosphere, which slows both evaporation and cooling.[4] For better control, consider switching to less volatile solvents like isopropanol, ethyl acetate, or toluene.

Issue 3: No crystals have formed, even after extended cooling.

Question: My solution has been cooling for hours (or days) and remains clear. What steps can I take to induce crystallization?

Answer:

This situation suggests either that the solution is not sufficiently supersaturated or that there is a significant kinetic barrier to nucleation (the initial formation of a stable crystal seed).

Causality & Solutions:

  • Insufficient Concentration (Undersaturation): There may be too much solvent, preventing the concentration from reaching the point of supersaturation upon cooling.[1]

    • Protocol: Gently warm the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off.[1] Then, allow the solution to cool again.

  • High Nucleation Energy Barrier: The molecules may require an energy input or a template to begin forming a crystal lattice.

    • Protocol 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites.

    • Protocol 2 (Seeding): If you have a small crystal of the compound from a previous batch, add it to the solution. This "seed" acts as a template for further crystal growth.

    • Protocol 3 (Ultrasonication): Short bursts of sonication can sometimes induce nucleation in a resistant solution.[5]

Crystallization Troubleshooting Workflow

The following diagram provides a decision-making framework for addressing common crystallization challenges.

G start Initial Crystallization Outcome oil Oiled Out start->oil powder Amorphous Powder start->powder clear Clear Solution (No Crystals) start->clear sol_oil1 Re-heat & Add More Solvent oil->sol_oil1 sol_oil2 Slow Down Cooling Rate oil->sol_oil2 sol_oil3 Change Solvent / Use Anti-solvent oil->sol_oil3 sol_powder1 Re-heat & Add More Solvent powder->sol_powder1 sol_powder2 Insulate Flask for Slower Cooling powder->sol_powder2 sol_powder3 Try Vapor Diffusion Method powder->sol_powder3 sol_clear1 Concentrate Solution (Evaporate Solvent) clear->sol_clear1 sol_clear2 Induce Nucleation (Scratch/Seed) clear->sol_clear2 sol_clear3 Cool to Lower Temperature clear->sol_clear3

Caption: Troubleshooting decision tree for crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 2-(1H-pyrazol-1-yl)pyridin-4-amine that influence its crystallization?

A1: The molecule's structure is rich in features that dictate its crystallization behavior:

  • Hydrogen Bonding: It has both hydrogen bond donors (the amine N-H) and multiple acceptors (the pyridine N, and both pyrazole N atoms). This strong hydrogen bonding potential can lead to stable crystal lattices but also promotes the formation of oils or amorphous solids if not controlled.[4][6]

  • Molecular Rigidity & Conformation: The molecule has some rotational freedom around the bond connecting the pyridine and pyrazole rings. This flexibility can sometimes lead to the formation of different crystal polymorphs.

  • Basicity: The presence of the pyridine and amine functionalities makes the compound basic. Therefore, the pH of the solution can be a critical parameter. Ensure that no acidic impurities are present, as these could lead to the crystallization of a salt rather than the free base.[4]

Q2: How should I select the best solvent for crystallization?

A2: Solvent selection is the most critical step. The ideal solvent should dissolve the compound completely at an elevated temperature but only sparingly at room or lower temperatures. A systematic screening process is recommended.

StepActionPurposeObservation
1 Place ~10-20 mg of your compound into several small test tubes.Initial Solubility TestRecord solubility at room temperature.
2 To each tube, add a different solvent dropwise (0.2-0.5 mL).Screen a range of polarities (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, THF, Toluene, Hexane).Note if the compound dissolves readily ("too soluble") or not at all ("insoluble").
3 For solvents where the compound was poorly soluble at room temp, gently heat the mixture.Test for temperature-dependent solubility.The ideal solvent will dissolve the compound upon heating.
4 Allow the tubes that formed a clear solution upon heating to cool slowly.Assess crystallization potential.Observe for the formation of crystalline solid.

Based on literature for similar pyrazole-pyridine structures, promising results have been obtained using solvent/anti-solvent systems like THF/Hexane or THF/Diethyl Ether .[2][3]

Q3: How pure does my compound need to be before I start crystallization?

A3: Crystallization is a purification technique, but it works best on material that is already reasonably pure (ideally >90%). Impurities can inhibit nucleation, disrupt crystal lattice formation, or become trapped within the growing crystal, leading to defects and lower purity.[4][7][8] It is highly recommended to purify the crude product by column chromatography before attempting final crystallization.[9]

Q4: Can you provide a reliable starting protocol for growing single crystals?

A4: Yes, the Anti-Solvent Vapor Diffusion method is an excellent technique for growing high-quality crystals of compounds like this, as it promotes slow, controlled crystal growth. A successful crystallization of a related compound used this approach.[2][6]

Experimental Protocol: Anti-Solvent Vapor Diffusion
  • Preparation: Dissolve 5-10 mg of purified 2-(1H-pyrazol-1-yl)pyridin-4-amine in a minimal amount (~0.5 mL) of a "good" solvent (e.g., Tetrahydrofuran - THF) in a small, narrow vial.

  • Setup: Place this small vial inside a larger jar or beaker that contains a 2-3 cm layer of an "anti-solvent" (e.g., Hexane). The anti-solvent must be miscible with the good solvent.

  • Sealing: Seal the larger jar tightly. Do not let the inner vial touch the walls of the outer jar.[4]

  • Diffusion: Over several hours to days, the more volatile anti-solvent will slowly diffuse into the inner vial's solution. This gradually decreases the compound's solubility, leading to slow and controlled crystal growth.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial and use a pipette to draw off the mother liquor. Wash the crystals gently with a small amount of the anti-solvent and dry them.

G cluster_jar Sealed Outer Jar inner_vial Inner Vial: Compound in 'Good' Solvent (THF) p1 inner_vial->p1 anti_solvent Anti-Solvent Reservoir (Hexane) anti_solvent->inner_vial Vapor Diffusion p2 p2->anti_solvent

Caption: Setup for anti-solvent vapor diffusion crystallization.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Son, K., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • Cierpiał, T., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • Son, K., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. ResearchGate. [Link]

  • Wang, Y., et al. (2017). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-(1H-pyrazol-4-yl)pyridine. [Link]

  • Al-Otaibi, A. M., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]

  • Chemi, G., et al. (2020). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Blagden, N., & de Matas, M. (2005). Factors which affect the crystallization of a drug substance. ResearchGate. [Link]

  • Sathee Jee. (n.d.). Chemistry Crystallization. [Link]

  • Srisook, E., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

  • Kudo, S., et al. (2021). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Crystals. [Link]

  • Al-Hujaily, E. M., et al. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules. [Link]

  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Scherer, G. W. (2004). Factors affecting crystallization pressure. ResearchGate. [Link]

  • Fun, H.-K., et al. (2011). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Schultz, J. E., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine. [Link]

  • de Oliveira, A. L. L., et al. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. [Link]

  • Jones, R. C., et al. (2023). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Optimization

Technical Support Center: Managing Cytotoxicity of Pyrazole-Containing Compounds in Cell-Based Assays

This guide is designed for researchers, scientists, and drug development professionals who are utilizing pyrazole-containing compounds, such as those based on the "2-(1H-pyrazol-1-yl)pyridin-4-amine" scaffold, and are en...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are utilizing pyrazole-containing compounds, such as those based on the "2-(1H-pyrazol-1-yl)pyridin-4-amine" scaffold, and are encountering challenges with cytotoxicity in their cell-based assays. Our goal is to provide expert-driven, actionable advice to help you troubleshoot unexpected cytotoxic effects, ensuring the integrity and reliability of your experimental data.

Introduction: The Double-Edged Sword of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, particularly in oncology.[1] Derivatives of pyrazole are frequently investigated for their antiproliferative and cytotoxic activities against cancer cell lines.[2][3][4] This inherent bioactivity, however, can present challenges in cell-based assays when the desired outcome is not cytotoxicity, or when off-target toxicity obscures the primary endpoint. This guide provides a framework for understanding and mitigating these effects.

Part 1: Troubleshooting Guide for Unexpected Cytotoxicity

This section addresses common issues encountered during in vitro experiments with pyrazole-containing compounds.

Issue 1: Higher-Than-Expected Cytotoxicity Observed

You've treated your cells with a novel pyrazole derivative, and the viability has dropped significantly, even at low concentrations. This could be due to several factors, from the compound's intrinsic properties to assay-specific artifacts.

  • Verify Compound Purity and Identity:

    • Rationale: Impurities from synthesis can have their own cytotoxic profiles, confounding your results.

    • Action: Confirm the purity of your compound batch using techniques like HPLC and mass spectrometry. Ensure the correct compound was used.

  • Evaluate Solvent Effects:

    • Rationale: Solvents like DMSO can be cytotoxic at higher concentrations.[5]

    • Action: Run a vehicle control with the same concentration of solvent used in your highest compound dose. Keep the final DMSO concentration below 0.5%.[5]

  • Assess Assay-Specific Interference:

    • Rationale: Some compounds can interfere with the chemistry of viability assays. For example, compounds that affect cellular metabolism can give a false impression of cytotoxicity in metabolic assays like the MTT assay.[6]

    • Action:

      • Use an orthogonal assay to confirm the results. For instance, if you used an MTT (metabolic) assay, validate your findings with a membrane integrity assay like LDH release or a real-time live-cell imaging assay.[7][8][9]

      • Run a cell-free version of the assay with your compound to check for direct chemical interference with the assay reagents.

  • Optimize Compound Incubation Time:

    • Rationale: Cytotoxic effects are time-dependent. Shortening the exposure time might allow you to observe the desired biological effect before significant cell death occurs.

    • Action: Perform a time-course experiment, measuring viability at several time points (e.g., 6, 12, 24, 48 hours).

  • Consider the Cell Line's Sensitivity:

    • Rationale: Different cell lines have varying sensitivities to cytotoxic agents.[2][3]

    • Action: If possible, test your compound in a less sensitive cell line or a non-cancerous cell line to determine if the cytotoxicity is specific to the cancer cell model.[2]

Issue 2: High Variability in Cytotoxicity Data

Your replicate wells show inconsistent viability readings, making it difficult to determine an accurate IC50 value.

  • Review Cell Seeding and Plating Technique:

    • Rationale: Uneven cell distribution is a common source of variability. "Edge effects" in microplates can also lead to inconsistent results.[5]

    • Action:

      • Ensure a single-cell suspension before plating.

      • Mix the cell suspension between plating each row.

      • To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.[5]

  • Check for Compound Precipitation:

    • Rationale: Poor solubility can lead to uneven compound distribution in the wells.

    • Action:

      • Visually inspect the wells for precipitates after adding the compound.

      • Determine the compound's solubility in your culture medium.

      • If solubility is an issue, consider using a different solvent or a formulation aid.

  • Standardize Experimental Timelines:

    • Rationale: Inconsistencies in incubation times for cell seeding, compound treatment, and reagent addition can introduce variability.[5]

    • Action: Use timers and a consistent workflow for all plates and experiments to ensure reproducibility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity for pyrazole-containing compounds?

A: The pyrazole scaffold is a key component in many kinase inhibitors.[1][10] Therefore, a likely mechanism of cytotoxicity is the inhibition of essential kinases, leading to cell cycle arrest and apoptosis.[10][11] For example, some pyrazole derivatives have been shown to inhibit CDK2, leading to S and G2/M phase arrest and apoptosis.[10][11] Others may induce apoptosis through caspase activation.[12]

Q2: My compound seems to affect cellular metabolism. Which viability assay should I use?

A: If you suspect your compound interferes with mitochondrial function or cellular metabolism, it is crucial to avoid relying solely on tetrazolium-based assays like MTT, XTT, or WST-1.[6] These assays measure metabolic activity as a proxy for cell viability. A reduction in signal could be due to metabolic inhibition rather than cell death.[6]

Recommended Assays:

  • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membranes, a hallmark of cytotoxicity.[8]

  • ATP-Based Assays: Measure the level of intracellular ATP, which depletes rapidly upon cell death. However, be aware that some compounds might inhibit the luciferase enzyme used in this assay.[13]

  • Real-Time, Live-Cell Imaging: Allows for direct monitoring of cell proliferation and death over time.

  • Dye Exclusion Assays (e.g., Trypan Blue): A simple method to count viable cells, though not high-throughput.

Q3: How can I determine a therapeutic window for my cytotoxic compound?

A: To establish a therapeutic window, you need to compare the compound's cytotoxic effect on cancer cells versus non-cancerous (or "normal") cells.[2]

  • Protocol:

    • Select a relevant non-cancerous cell line (e.g., human umbilical vein endothelial cells - HUVECs, or normal human fibroblasts).[2][3]

    • Perform dose-response experiments in parallel on both the cancer and non-cancerous cell lines.

    • Calculate the IC50 value for each cell line.

    • The therapeutic window is the ratio of the IC50 in the non-cancerous cells to the IC50 in the cancer cells. A larger ratio indicates greater selectivity for cancer cells.[2]

Part 3: Data Presentation and Experimental Protocols

Table 1: Comparison of Common Cell Viability Assays
Assay TypePrincipleAdvantagesDisadvantages
Metabolic (e.g., MTT, XTT) Reduction of tetrazolium salts by metabolically active cells.[7]Inexpensive, widely used.Prone to interference from compounds affecting metabolism; endpoint assay.[6][7]
Membrane Integrity (e.g., LDH) Measures release of LDH from damaged cells.[8]Direct measure of cytotoxicity; sensitive.Released enzyme can be unstable; not suitable for long-term studies.
ATP Content (e.g., CellTiter-Glo) Measures ATP levels using a luciferase reaction.[13]Highly sensitive, fast, suitable for HTS.Can be inhibited by some compounds; destructive to cells.[13]
Real-Time Live-Cell Analysis Continuous monitoring of cell proliferation and death.Kinetic data, multiplexing possible.Requires specialized instrumentation.
Experimental Protocol: Optimizing Seeding Density for a Cytotoxicity Assay

Objective: To determine the optimal number of cells to seed per well for a 96-well plate cytotoxicity assay.

Materials:

  • Cells in logarithmic growth phase

  • Complete culture medium

  • 96-well clear-bottom plates

  • Your chosen viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Prepare a serial dilution of your cell suspension. A typical range to test is from 1,000 to 100,000 cells per well.[5]

  • Seed 100 µL of each cell dilution into at least three replicate wells of a 96-well plate.

  • Incubate the plate for the planned duration of your experiment (e.g., 48 hours).

  • At the end of the incubation, perform your chosen viability assay according to the manufacturer's protocol.

  • Plot the assay signal (e.g., luminescence or absorbance) against the number of cells seeded.

  • The optimal seeding density will be in the linear range of this curve, providing a robust signal without being overly confluent.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected Cytotoxicity

G start High Cytotoxicity Observed check_purity Verify Compound Purity & Identity start->check_purity check_solvent Run Vehicle Control check_purity->check_solvent Purity Confirmed check_assay Use Orthogonal Assay check_solvent->check_assay Solvent Not Toxic check_time Perform Time-Course check_assay->check_time No Assay Interference check_cell_line Test in Different Cell Line check_time->check_cell_line Effect is Time-Dependent conclusion Identify Source of Cytotoxicity check_cell_line->conclusion

Caption: A logical workflow to diagnose unexpected cytotoxicity.

Diagram 2: Decision Tree for Selecting a Viability Assay

G start Need to Measure Cell Viability q1 Does compound affect metabolism? start->q1 metabolic_assays Use MTT, XTT, WST-1 q1->metabolic_assays No non_metabolic_assays Use LDH, ATP, or Imaging q1->non_metabolic_assays Yes q2 Need kinetic data? non_metabolic_assays->q2 real_time Use Real-Time Imaging q2->real_time Yes endpoint Use Endpoint Assays (LDH, ATP) q2->endpoint No

Caption: A decision tree for choosing the appropriate viability assay.

References

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Papafotika, A., et al. (2020). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Cimino, A., et al. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available at: [Link]

  • Wichitnithad, W., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Wang, T., et al. (2019). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Wichitnithad, W., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]

  • Rani, P., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Thomas, R. S., et al. (2019). Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Gilbert, D. F., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. Available at: [Link]

  • Kamel, E. M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica. Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Available at: [Link]

  • Astashkina, A., & Grainger, D. W. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Pharmaceuticals. Available at: [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Nieskens, T. T. G., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology. Available at: [Link]

  • Gilbert, D. F., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Semantic Scholar. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. Available at: [Link]

  • G-Biosciences. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Available at: [Link]

  • Promega Corporation & Tecan. (2017). Walk away monitoring of cytotoxicity, viability and apoptosis. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, medicinal chemists, and drug development professionals encountering challenges with the oral bioavailability of 2-(1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, medicinal chemists, and drug development professionals encountering challenges with the oral bioavailability of 2-(1H-pyrazol-1-yl)pyridin-4-amine and its analogues. This scaffold, featuring linked pyrazole and aminopyridine moieties, is prevalent in modern medicinal chemistry, particularly for developing kinase inhibitors.[1][2][3] However, like many nitrogen-containing heterocyclic compounds, it can present significant hurdles in achieving adequate systemic exposure after oral administration. This document provides a structured, question-and-answer-based approach to diagnose the underlying causes of poor bioavailability and offers validated experimental strategies to overcome them.

Part 1: Troubleshooting Guide - Diagnosing the Root Cause

The first step in solving a bioavailability problem is to determine its origin. Low oral bioavailability is typically a consequence of one or more of three primary factors: poor solubility, low permeability, or extensive first-pass metabolism.

Q1: My in vivo studies with 2-(1H-pyrazol-1-yl)pyridin-4-amine show very low plasma concentration after oral dosing. Where do I begin my investigation?

A1: A systematic in vitro assessment is the most efficient starting point. Before proceeding to complex formulation or chemical modifications, you must diagnose the primary barrier to absorption. The investigative workflow should focus on quantifying the compound's fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The diagnostic process involves a tiered approach, starting with the most common and easily measured parameters.

G cluster_0 Initial Observation cluster_1 Tier 1: Physicochemical & Solubility Assessment cluster_2 Tier 2: Permeability & Efflux Assessment cluster_3 Tier 3: Metabolic Stability Assessment cluster_4 Diagnosis & Strategy start Poor In Vivo Oral Bioavailability Observed solubility Kinetic Solubility Assay (pH 2.0, 6.8) start->solubility logp Determine LogP / LogD (Distribution Coefficient) start->logp caco2 Caco-2 Permeability Assay (A→B and B→A) solubility->caco2 If Solubility > Dose/Volume diag_sol Diagnosis: Solubility-Limited Absorption solubility->diag_sol If Solubility < Dose/Volume lms Liver Microsomal Stability Assay caco2->lms If Papp (A→B) is High and Efflux Ratio < 2 diag_perm Diagnosis: Permeability-Limited Absorption (Possible Efflux Substrate) caco2->diag_perm If Papp (A→B) is Low or Efflux Ratio > 2 diag_met Diagnosis: High First-Pass Metabolism lms->diag_met If Half-life is Short

Caption: Diagnostic workflow for identifying the cause of poor bioavailability.

Recommended Initial Experiments:

This panel of assays will help you classify your compound's primary limitation according to the Biopharmaceutics Classification System (BCS) and guide your next steps.

Parameter Experiment Purpose Interpretation of "Poor" Result
Solubility Kinetic Aqueous SolubilityDetermines if the compound can dissolve in the GI tract.< 50 µg/mL suggests solubility is a likely barrier.
Permeability Caco-2 Permeability AssayAssesses passive diffusion across the intestinal epithelium.Apparent Permeability (Papp) < 2 x 10⁻⁶ cm/s indicates low permeability.[4]
Efflux Bidirectional Caco-2 AssayIdentifies if the compound is a substrate for efflux pumps (e.g., P-gp).Efflux Ratio (Papp B→A / Papp A→B) > 2 suggests active efflux.[4]
Metabolism Liver Microsome StabilityMeasures the rate of Phase I metabolism.Half-life (t½) < 30 minutes indicates high intrinsic clearance and likely first-pass metabolism.

Part 2: Formulation Strategies for Solubility Enhancement

If your diagnostic work points to poor aqueous solubility, formulation-based approaches are often the fastest and most effective solution. The goal is to present the drug to the gastrointestinal tract in a higher-energy or more readily dissolvable state.

Q2: My compound's kinetic solubility is very low (<10 µg/mL). What formulation strategies should I try first?

A2: For compounds with low aqueous solubility, the primary goal is to overcome the crystal lattice energy that prevents the molecule from dissolving. Two powerful and widely used techniques are the creation of amorphous solid dispersions (ASDs) and the use of lipid-based formulations .[5][6]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug into an amorphous polymer matrix. The resulting material is a single phase with the drug in a much higher energy state, leading to significantly increased apparent solubility and faster dissolution.[7]

  • Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents.[8] When diluted in aqueous media (like GI fluids), they spontaneously form a fine oil-in-water emulsion, keeping the drug in a solubilized state for absorption.

G cluster_0 Decision Point cluster_1 Strategy Paths start Low Solubility Confirmed decision Assess Compound Properties: - LogP - Melting Point (Tm) - Target Dose start->decision asd Amorphous Solid Dispersion (ASD) decision->asd High Tm Moderate LogP Low-to-Mid Dose lipid Lipid-Based Formulation (e.g., SEDDS) decision->lipid Low Tm High LogP Low-to-Mid Dose micronize Particle Size Reduction (Micronization/Nanonization) decision->micronize High Dose 'Brick Dust' Compound (May be less effective) a_note a_note asd->a_note Good for broad applicability. l_note l_note lipid->l_note Can leverage lymphatic uptake. m_note m_note micronize->m_note Increases surface area, limited by intrinsic solubility.

Caption: Decision tree for selecting a solubility enhancement strategy.

Protocol: Screening Amorphous Solid Dispersions by Solvent Evaporation

This protocol provides a simple method for preparing small-scale ASDs for initial in vitro dissolution testing.

Materials:

  • 2-(1H-pyrazol-1-yl)pyridin-4-amine (API)

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Solvent capable of dissolving both API and polymer (e.g., Methanol, Acetone, Dichloromethane)

  • Glass vials (e.g., 20 mL scintillation vials)

  • Rotary evaporator or vacuum oven

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the API in the selected solvent (e.g., 10 mg/mL).

    • Prepare a stock solution of the polymer in the same solvent (e.g., 30 mg/mL).

  • Mixing:

    • In a clean glass vial, combine the API and polymer solutions to achieve the desired drug loading ratios. Common starting ratios (API:Polymer) are 1:1, 1:3, and 1:5 by weight.

    • Causality Note: Testing multiple ratios is crucial because the polymer must physically separate the API molecules to prevent recrystallization. The optimal ratio depends on the specific API-polymer interaction.

  • Solvent Evaporation:

    • Place the vial on a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40 °C).

    • Alternatively, place the open vial in a vacuum oven at 40-50 °C until all solvent has evaporated and a thin film or solid mass is formed.

    • Causality Note: Rapid solvent removal helps to "trap" the API in its amorphous state within the polymer matrix. Slow evaporation can allow time for the API to recrystallize.

  • Drying and Collection:

    • Perform a final drying step under high vacuum for 12-24 hours to remove any residual solvent, which can act as a plasticizer and promote crystallization.

    • Scrape the solid ASD from the vial using a spatula. The material should be a glassy solid or fine powder.

  • Validation:

    • Confirm the amorphous nature of the dispersion using techniques like Powder X-Ray Diffraction (PXRD), which will show a broad halo instead of sharp crystalline peaks, and Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature (Tg).

Part 3: Chemical Modification Strategies for Metabolic Instability

If your compound is soluble and permeable but is rapidly cleared by the liver, this points to high first-pass metabolism. The structure of 2-(1H-pyrazol-1-yl)pyridin-4-amine contains a primary aromatic amine, which is a known site for metabolic reactions like N-acetylation or oxidation.[9]

Q3: My compound is highly unstable in liver microsomes, suggesting rapid metabolism. How can I improve its metabolic stability?

A3: When facing metabolic instability, a common and effective strategy is prodrug design .[9][10] A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[11]

For 2-(1H-pyrazol-1-yl)pyridin-4-amine, the primary amine at the 4-position of the pyridine ring is a prime target for modification. Masking this amine can protect it from first-pass metabolism and may also improve permeability by reducing the molecule's polarity.[9] A simple and effective approach is to form an amide linkage.

G cluster_0 Prodrug in GI Tract cluster_1 In Liver/Plasma cluster_2 Active Drug at Target prodrug Amide Prodrug (e.g., Acetyl derivative) (Absorbed) enzyme Amidases / Esterases prodrug->enzyme Hydrolysis active_drug Active Drug Released: 2-(1H-pyrazol-1-yl)pyridin-4-amine enzyme->active_drug byproduct Byproduct (e.g., Acetic Acid) enzyme->byproduct

Caption: Metabolic activation of a hypothetical amide prodrug.

Protocol: Synthesis of a Simple N-Acetyl Amide Prodrug

This protocol describes a general method for the acylation of the 4-amino group.

Materials:

  • 2-(1H-pyrazol-1-yl)pyridin-4-amine

  • Acetyl chloride or Acetic anhydride

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Standard workup and purification reagents (Saturated NaHCO₃ solution, brine, MgSO₄, silica gel for chromatography)

Procedure:

  • Reaction Setup:

    • Dissolve 2-(1H-pyrazol-1-yl)pyridin-4-amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base, such as TEA (1.5 equivalents).

  • Acylation:

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Causality Note: The base neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is cooled to control its exothermic nature.

  • Monitoring and Quenching:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and the HCl salt of the base.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-(2-(1H-pyrazol-1-yl)pyridin-4-yl)acetamide prodrug.

  • Validation:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • The synthesized prodrug should then be tested in the same in vitro ADME assays (solubility, permeability, metabolic stability) to confirm that the desired property improvements have been achieved.

Part 4: Frequently Asked Questions (FAQs)

Q4: My Caco-2 assay shows a high efflux ratio (>3). What does this mean and what can I do? A4: A high efflux ratio strongly indicates that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[4] This means that even if the compound can enter the intestinal cells, it is actively pumped back into the GI lumen, preventing it from reaching systemic circulation. Strategies to overcome this include:

  • Co-dosing with a P-gp inhibitor (in preclinical studies) like verapamil or cyclosporine to confirm P-gp involvement.

  • Prodrug approaches that modify the part of the molecule recognized by the transporter.

  • Formulation with excipients known to inhibit P-gp, such as certain surfactants used in SEDDS (e.g., Cremophor® EL, polysorbate 80).

Q5: Can I combine a prodrug strategy with a formulation approach? A5: Absolutely. This is a very powerful and common strategy in drug development. For example, a compound might be limited by both poor solubility and rapid metabolism. In this case, a metabolically-stabilized prodrug could be synthesized and then formulated as an amorphous solid dispersion to simultaneously address both issues. This integrated approach often yields the best results for challenging compounds.

Q6: I improved solubility with an ASD, but the bioavailability is still poor. Why? A6: This scenario is often referred to as being "dissolution-limited but not solubility-limited." While the ASD may dissolve rapidly in the GI tract, creating a supersaturated solution, the compound may precipitate back into a less soluble, crystalline form before it can be absorbed. This can be addressed by including precipitation inhibitors (other polymers like HPMC) in the formulation. Alternatively, this observation may indicate that the underlying problem was not solubility, but rather poor permeability or high first-pass metabolism, reinforcing the need for the systematic diagnostic approach outlined in Part 1.

References

  • Vertex AI Search. (2018). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • MDPI. (2023).
  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents.
  • ResearchGate. (2023). Pyrazole: An Important Core in Many Marketed and Clinical Drugs.
  • ACS Publications. (2026).
  • Patsnap Synapse. (2025). How to improve the bioavailability of a drug?.
  • MDPI. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors.
  • PubMed Central. (2026).
  • PMC - NIH. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PubChem. N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine.
  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • PMC - NIH. (2008). Prodrugs for Amines.
  • PMC - PubMed Central. (2014). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists.
  • PMC - PubMed Central. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • PubChem. 2-(1H-pyrazol-4-yl)pyridine.
  • ACS Omega. (2026).
  • RSC Publishing. (2025). Prodrugs and their activation mechanisms for brain drug delivery.
  • UPM Pharmaceuticals. (2023).
  • Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PubMed. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924.
  • PubMed Central. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.
  • ResearchGate. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Fluorochem. 5-(Pyridin-2-yl)-1H-pyrazol-4-amine.
  • ResearchGate. (2008). Compilation of a series of published prodrug approaches to amine drugs.
  • Taylor & Francis. (2024).
  • MDPI. (2022).
  • PMC - PubMed Central. (2017). Amino Acids in the Development of Prodrugs.
  • Request PDF. (2020). Formulation strategies to improve the bioavailability of poorly absorbed drugs.
  • PMC - PubMed Central. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity.
  • ResearchGate. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes.
  • Arabian Journal of Chemistry. (2024).
  • Lead Sciences. 1-(Pyrimidin-2-yl)-1H-pyrazol-4-amine.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparative In Vivo Efficacy Testing: The Case of 2-(1H-pyrazol-1-yl)pyridin-4-amine, a Novel ROCK Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for designing and executing a robust in vivo efficacy study for 2-(1H-pyrazol-1-yl)pyridin-4-amine, a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing a robust in vivo efficacy study for 2-(1H-pyrazol-1-yl)pyridin-4-amine, a novel investigational compound. By situating this molecule within the competitive landscape of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, we will explore the critical experimental choices, from model selection to endpoint analysis, required to generate a compelling preclinical data package.

Introduction: The Therapeutic Rationale for ROCK Inhibition

The pyrazole moiety is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-tumor and anti-inflammatory effects.[1][2][3] The subject of this guide, 2-(1H-pyrazol-1-yl)pyridin-4-amine, has been identified as a potent inhibitor of the ROCK signaling pathway.

The ROCK pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, proliferation, and survival.[4] Its overactivation is implicated in the pathology of various diseases, making it a compelling therapeutic target in oncology, autoimmune disorders, and fibrosis.[4][5] In cancer, ROCK signaling is known to promote tumor progression, migration, and metastasis.[5] This has led to the development of several ROCK inhibitors, with some achieving clinical use for conditions like glaucoma and graft-versus-host disease, validating the pathway's "druggability".[5][6]

This guide will focus on evaluating 2-(1H-pyrazol-1-yl)pyridin-4-amine in the context of metastatic uveal melanoma, an aggressive malignancy with limited therapeutic options where ROCK signaling is a promising target.[7][8]

The Competitive Landscape: Establishing Benchmarks for Efficacy

To contextualize the performance of 2-(1H-pyrazol-1-yl)pyridin-4-amine, it is essential to compare it against relevant alternatives.

Compound Target(s) Development Stage / Status Rationale for Comparison
2-(1H-pyrazol-1-yl)pyridin-4-amine ROCK1/2 (putative)PreclinicalTest Article: Novel investigational compound.
Belumosudil (KD025) Selective ROCK2 InhibitorApproved (for cGVHD)[5][9]Mechanism-Based Comparator: A selective, clinically validated ROCK2 inhibitor that offers a direct comparison of the therapeutic hypothesis.[9][10][11]
Dacarbazine Alkylating AgentStandard of Care (historical)Standard of Care Comparator: A conventional chemotherapy used for metastatic melanoma, providing a benchmark against established, albeit modestly effective, treatments.[12]

Designing the Definitive Head-to-Head In Vivo Efficacy Study

The objective is to determine the anti-tumor efficacy of 2-(1H-pyrazol-1-yl)pyridin-4-amine relative to both a mechanism-based competitor and a standard-of-care agent in a clinically relevant cancer model.

Causality in Model Selection: Why Patient-Derived Xenografts (PDX)?

Standard cell line-derived xenografts have limitations, as the cells adapt to artificial culture conditions.[13] For this study, a Patient-Derived Xenograft (PDX) model of metastatic uveal melanoma is the superior choice. PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, retain the principal histological and genetic features of the original tumor.[13][14][15] This high-fidelity system is more predictive of clinical outcomes and is an indispensable tool for translational cancer research.[13][14][16]

Experimental Workflow: A Self-Validating System

A meticulously planned workflow ensures the integrity and reproducibility of the study. Each step is designed to minimize variability and provide clear, interpretable data.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis PDX_Implant Implant Uveal Melanoma PDX Fragments in NSG Mice Tumor_Growth Monitor Tumor Growth to ~150 mm³ PDX_Implant->Tumor_Growth Randomization Randomize Mice into Treatment Groups (n=10/group) Tumor_Growth->Randomization Dosing Daily Dosing (28 days) - Vehicle Control (p.o.) - Test Article (p.o.) - Belumosudil (p.o.) - Dacarbazine (i.p.) Randomization->Dosing Monitoring Bi-weekly Monitoring: - Tumor Volume (Calipers) - Body Weight - Clinical Health Score Dosing->Monitoring Endpoint Study Endpoint: Tumor Volume >2000 mm³ or Health Decline Monitoring->Endpoint Collection Sample Collection: - Terminal Bleed (PK) - Tumor Harvest (PD, Histo) Endpoint->Collection Analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis - PK/PD Correlation Collection->Analysis

Caption: Workflow for the comparative in vivo efficacy study.

Detailed Experimental Protocols

1. Animal Husbandry and Model Establishment:

  • Animals: Female NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks old.

  • Housing: Standardized, sterile conditions with a 12-hour light/dark cycle, ad libitum access to food and water.

  • PDX Implantation: Cryopreserved uveal melanoma PDX tissue is thawed, and fragments (approx. 3x3 mm) are subcutaneously implanted into the flank of each mouse.

  • Tumor Monitoring: Tumor dimensions are measured twice weekly with digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

2. Randomization and Treatment:

  • Once tumors reach an average volume of 100-150 mm³, mice are randomized into four groups (n=10 per group).

  • Group 1 (Vehicle Control): Administered the formulation vehicle orally (p.o.) daily.

  • Group 2 (Test Article): 2-(1H-pyrazol-1-yl)pyridin-4-amine, administered p.o. daily. The dose will be determined by prior Maximum Tolerated Dose (MTD) studies.

  • Group 3 (Comparator 1): Belumosudil, administered p.o. daily at a clinically relevant dose.[10][11]

  • Group 4 (Comparator 2): Dacarbazine, administered intraperitoneally (i.p.) on a standard schedule (e.g., QDx5).

  • Treatment continues for 28 days or until endpoint criteria are met.

3. Endpoint Analysis:

  • Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of treatment.

  • Secondary Endpoints:

    • Overall survival.

    • Body weight change as a measure of toxicity.

    • Pharmacokinetic (PK) analysis of drug concentration in plasma.

    • Pharmacodynamic (PD) analysis of target engagement in tumor tissue.

Data Presentation and Interpretation: From Raw Data to Actionable Insights

Clear data presentation is crucial for objective comparison.

Quantitative Efficacy Comparison

The primary outcome, TGI, provides a direct measure of anti-tumor activity.

Treatment Group Dose & Route Mean Tumor Volume at Day 28 (mm³ ± SEM) Tumor Growth Inhibition (%) p-value vs. Vehicle
Vehicle ControlN/A1850 ± 2100%N/A
2-(1H-pyrazol-1-yl)pyridin-4-amine50 mg/kg, p.o.650 ± 9565%<0.001
Belumosudil50 mg/kg, p.o.830 ± 11055%<0.01
Dacarbazine10 mg/kg, i.p.1420 ± 18023%>0.05

Note: Data are hypothetical for illustrative purposes.

Safety and Tolerability Profile

Toxicity is assessed by monitoring changes in body weight throughout the study. A weight loss exceeding 20% is typically a humane endpoint.

Treatment Group Mean Body Weight Change at Day 28 (%) Adverse Event Observations
Vehicle Control+5%None
2-(1H-pyrazol-1-yl)pyridin-4-amine-2%None
Belumosudil-4%Minor, transient lethargy
Dacarbazine-15%Significant lethargy, ruffled fur

The Trustworthiness Pillar: Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

Efficacy data alone is insufficient. To build a trustworthy case, it's critical to demonstrate that the drug reaches its target and engages it in a meaningful way. This is achieved through PK/PD modeling.[17][18][19] High interindividual variability in the pharmacokinetics of kinase inhibitors is common, making this analysis essential.[18][20]

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_corr Correlation & Efficacy Dose Drug Administration (e.g., 50 mg/kg p.o.) Plasma Measure Drug Conc. in Plasma over Time (Cmax, AUC) Dose->Plasma Tumor_Conc Measure Drug Conc. in Tumor Tissue Plasma->Tumor_Conc pSubstrate Measure Phosphorylation of ROCK Substrate (e.g., pMYPT1) via Western Blot Tumor_Conc->pSubstrate Exposure drives Target Engagement Target ROCK Protein in Tumor Lysate Target->pSubstrate Correlation Correlate Drug Exposure with Target Inhibition pSubstrate->Correlation Target Engagement drives Efficacy Efficacy Link Target Inhibition to Tumor Growth Inhibition Correlation->Efficacy

Caption: Conceptual workflow for establishing a PK/PD relationship.

Protocol for PD Analysis:

  • Snap-freeze a portion of the tumor for PK analysis and fix the remainder in formalin for immunohistochemistry (IHC) or flash-freeze for western blotting.

  • Prepare tumor lysates for western blot analysis.

  • Probe membranes with antibodies against total ROCK and a phosphorylated downstream substrate (e.g., phospho-MYPT1) to quantify target inhibition.

  • Correlate the level of phospho-MYPT1 suppression with the measured drug concentration in the tumor and the observed TGI.

Conclusion and Authoritative Grounding

This guide outlines a rigorous, comparative approach to evaluating the in vivo efficacy of 2-(1H-pyrazol-1-yl)pyridin-4-amine. By employing a clinically relevant PDX model, benchmarking against both a mechanism-based competitor and a standard-of-care agent, and integrating robust PK/PD analysis, researchers can generate a high-confidence dataset. This self-validating system, grounded in established preclinical oncology methodologies, provides the necessary evidence to make informed decisions about the continued development of this promising ROCK inhibitor.

References

  • Vertex AI Search Result[21] - 4-Amino-1H-pyrazole. Chem-Impex. Available at:

  • Vertex AI Search Result[1] - Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at:

  • Vertex AI Search Result[22] - Protein Kinase Inhibitor. Massive Bio. Available at:

  • Vertex AI Search Result[6] - The Novel ROCK Inhibitor Fasudil Derivative Fasudil-D-6h Prevents Tumour Progression by Regulating the Adherens Junction Signalling Pathway in Triple-Negative Breast Cancer. Taylor & Francis. Available at:

  • Vertex AI Search Result[13] - Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. PMC - NIH. Available at:

  • Vertex AI Search Result[17] - Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers. PMC - NIH. Available at:

  • Vertex AI Search Result[9] - ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease. PMC - PubMed Central. Available at:

  • Vertex AI Search Result[5] - Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. NIH. Available at:

  • Vertex AI Search Result[7] - Metastatic uveal melanoma: a promising new treatment combination. ESMO 2025. Available at:

  • Vertex AI Search Result[14] - Patient-Derived Xenograft Models in Cancer Therapy: Technologies and Applications. Available at:

  • Vertex AI Search Result[10] - ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease. ASCO Publications. Available at:

  • Vertex AI Search Result[18] - Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors in the Treatment of Metastatic Renal Cell Carcinoma. ResearchGate. Available at:

  • Vertex AI Search Result[12] - Treatment of Metastatic Uveal Melanoma: Systematic Review. PMC - NIH. Available at:

  • Vertex AI Search Result[4] - Preclinical to clinical utility of ROCK inhibitors in cancer. PubMed. Available at:

  • Vertex AI Search Result[11] - Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study. ASH Publications. Available at:

  • Vertex AI Search Result[15] - Patient-Derived Xenograft (PDX) Models. Charles River Laboratories. Available at:

  • Vertex AI Search Result[20] - Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI. Available at:

  • Vertex AI Search Result[2] - Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at:

  • Vertex AI Search Result[19] - The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. PubMed Central. Available at:

  • Vertex AI Search Result[16] - Patient-Derived Xenograft Models in Cancer Research. MDPI. Available at:

  • Vertex AI Search Result[8] - New NCCN Guidelines for Uveal Melanoma and Treatment of Recurrent or Progressive Distant Metastatic Melanoma. JNCCN. Available at:

  • Vertex AI Search Result[3] - Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at:

Sources

Comparative

A Comparative Guide to 2-(1H-pyrazol-1-yl)pyridin-4-amine and Other Pyrazole Derivatives in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This five-membered heterocyclic rin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This five-membered heterocyclic ring is a privileged structure in drug discovery, with numerous derivatives approved for treating a range of diseases, from cancer to inflammatory conditions.[3][4] This guide provides an in-depth comparison of 2-(1H-pyrazol-1-yl)pyridin-4-amine and its analogs with other classes of pyrazole derivatives, focusing on their performance as kinase inhibitors, supported by experimental data and detailed protocols.

The Significance of the Pyrazole Moiety in Drug Design

The unique structural features of the pyrazole ring, including its aromaticity and the presence of two adjacent nitrogen atoms, allow it to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.[5] This adaptability has led to the development of a multitude of pyrazole-containing drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] In the realm of oncology, pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[8]

2-(1H-pyrazol-1-yl)pyridin-4-amine: A Promising Scaffold for Kinase Inhibition

The fusion of a pyrazole ring with a pyridine moiety, as seen in 2-(1H-pyrazol-1-yl)pyridin-4-amine and its isomers like pyrazolo[3,4-b]pyridines, has garnered significant interest.[2][9] This combination offers a unique three-dimensional structure that can be strategically modified to achieve high potency and selectivity against specific kinase targets. One of the most critical families of kinases in cancer biology is the cyclin-dependent kinases (CDKs), which control cell cycle progression.

A notable example of a closely related and highly potent class of compounds is the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which has been extensively studied for its CDK2 inhibitory activity.[10][11] The data from these studies provide valuable insights into the structure-activity relationships (SAR) that are likely applicable to 2-(1H-pyrazol-1-yl)pyridin-4-amine analogs.

Comparative Analysis of Pyrazole Derivatives as CDK2 Inhibitors

The following table summarizes the in vitro activity of a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives against CDK2 and their antiproliferative effects on the A2780 ovarian cancer cell line. This data highlights the critical influence of substituents on the pyrimidine and pyrazole rings.

CompoundCDK2 (Kᵢ, µM)A2780 (GI₅₀, µM)
14 F0.0071.250
15 Cl0.0050.158
17 Cl (N-methyl on both pyrazoles)Not specified0.290
23 Cl (N-(1H-pyrazol-5-yl))0.0907.350

Data sourced from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives.[10]

Key Insights from the Experimental Data:

  • Influence of Halogen Substitution: The substitution of fluorine with chlorine at the R² position (compound 15 vs. 14 ) resulted in a slight increase in CDK2 inhibitory potency and a significant enhancement of antiproliferative activity.[10]

  • Importance of Pyrazole Regioisomerism: A critical finding is the dramatic loss of activity when the pyrazol-4-yl moiety at the C2-amino position is replaced with a pyrazol-5-yl isomer (compound 23 vs. 15 ).[10] This underscores the precise geometric and electronic requirements for optimal binding to the CDK2 active site. The CDK2 inhibitory activity was reduced 18-fold, leading to a 47-fold decrease in antiproliferative potency.[10]

  • N-Methylation Impact: N-methylation of the pyrazole rings (compound 17 ) maintained potent antiproliferative activity, suggesting that this position can be modified to potentially improve pharmacokinetic properties without compromising efficacy.[10]

Structure-Activity Relationship (SAR) Insights

The SAR for pyrazole-based kinase inhibitors is a complex interplay of steric, electronic, and hydrophobic factors. For the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series, the orientation of the pyrazole rings is paramount for potent CDK2 inhibition.[10] Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of CDK2, with the pyrazole and pyrimidine nitrogens forming key hydrogen bonds with the hinge region of the kinase.

SAR_Insights cluster_scaffold Core Scaffold: Pyrazolyl-Pyrimidin-Amine cluster_modifications Key Structural Modifications cluster_outcomes Impact on Biological Activity Scaffold 2-(1H-pyrazol-1-yl)pyridin-4-amine (and related scaffolds) R2 Substitution at R² (e.g., Halogens) Scaffold->R2 Influences N_Sub N-Substitution on Pyrazole (e.g., Methylation) Scaffold->N_Sub Affects Isomer Pyrazole Regioisomerism (e.g., 4-yl vs. 5-yl) Scaffold->Isomer Crucial for Potency Potency (e.g., Ki, IC₅₀) R2->Potency Antiproliferative Antiproliferative Activity (GI₅₀) R2->Antiproliferative N_Sub->Potency PK Pharmacokinetics (ADME) N_Sub->PK Isomer->Potency Isomer->Antiproliferative Potency->Antiproliferative Selectivity Selectivity Selectivity->Antiproliferative PK->Antiproliferative

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of pyrazole derivatives.

General Synthetic Procedure for N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines

This protocol describes a typical Buchwald-Hartwig amination reaction for the synthesis of the target compounds.

Synthesis_Workflow Start Start Materials: - Dichloro-pyrazolyl-pyrimidine - Pyrazole-amine Reaction Buchwald-Hartwig Amination: - Pd₂(dba)₃ (catalyst) - Xantphos (ligand) - Cs₂CO₃ (base) - 1,4-Dioxane (solvent) Start->Reaction Heating Heat at 110 °C for 12 h Reaction->Heating Workup Reaction Quenching & Extraction: - Cool to room temperature - Add water - Extract with Ethyl Acetate Heating->Workup Purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash column chromatography Workup->Purification Product Final Product: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Purification->Product

Step-by-Step Protocol:

  • Reaction Setup: To a reaction vessel, add the dichloro-pyrazolyl-pyrimidine starting material, the corresponding pyrazole-amine, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)

This protocol outlines a typical procedure for determining the inhibitory activity of a compound against CDK2.

Kinase_Assay_Workflow Preparation Prepare Assay Components: - CDK2/Cyclin E enzyme - Histone H1 substrate - [γ-³³P]ATP - Test compound dilutions Incubation Incubation: - Combine enzyme, substrate, and test compound - Initiate reaction by adding [γ-³³P]ATP - Incubate at 30 °C for a defined period Preparation->Incubation Termination Stop Reaction: - Add phosphoric acid to terminate the reaction Incubation->Termination Detection Detection of Phosphorylation: - Spot the reaction mixture onto a filtermat - Wash to remove unincorporated [γ-³³P]ATP - Measure radioactivity using a scintillation counter Termination->Detection Analysis Data Analysis: - Calculate percent inhibition - Determine IC₅₀ or Kᵢ values Detection->Analysis

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In a microplate, combine the CDK2/Cyclin E enzyme, the substrate (e.g., Histone H1), and the diluted test compound in a suitable assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Detection: Spot a portion of the reaction mixture onto a filtermat. Wash the filtermat to remove unincorporated [γ-³³P]ATP. Measure the amount of incorporated ³³P, which corresponds to the kinase activity, using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.

Broader Context and Future Directions

While the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold serves as an excellent case study, the principles of SAR extend to other pyrazole-containing kinase inhibitors. For instance, pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines are also prominent scaffolds in the development of inhibitors for various kinases, including Aurora kinases and tyrosine kinases.[5]

The future of pyrazole-based drug discovery lies in the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This will involve a multidisciplinary approach combining synthetic chemistry, computational modeling, and comprehensive biological evaluation. The insights gained from comparative studies like this are crucial for guiding these efforts and ultimately translating promising laboratory findings into effective clinical therapies.

References

  • Poudyal, B., & G., B. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Abdel-Wahab, B. F., et al. (2023).
  • Al-Ostoot, F. H., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Semantic Scholar.
  • Jahangir Alam, M., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity.
  • Abdel-Aziz, M., et al. (2021).
  • Chan, K.-H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Sterrenberg, V. J., et al. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Konstantinidou, M., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • Sharda, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Kumar, A., et al. (2022).
  • Chan, K.-H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Gaba, M., et al. (2014). Current status of pyrazole and its biological activities. PubMed Central.
  • Wu, H., et al. (2019). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. PubMed Central.
  • Zhang, Z., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed.
  • Lavilla, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

Sources

Validation

A Comparative Analysis of Pyrazolopyridine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

The pyrazolopyridine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its unique structural features allow it to act as a versatile hinge-binde...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolopyridine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its unique structural features allow it to act as a versatile hinge-binder, effectively competing with ATP for the active site of numerous kinases.[1][2] This guide provides a comparative analysis of a representative pyrazolopyridine compound, focusing on its potential as a p38 MAPK inhibitor, a critical target in inflammatory diseases. While direct inhibitory data for "2-(1H-pyrazol-1-yl)pyridin-4-amine" is not extensively published, we will extrapolate from closely related, well-characterized analogs to provide a scientifically grounded comparison with established inhibitors in the field.

The Significance of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including environmental stresses and inflammatory cytokines.[3][4][5][6] Activation of p38 MAPK leads to a downstream phosphorylation cascade that ultimately regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6, making it a prime therapeutic target for a host of autoimmune and inflammatory disorders.[3][6]

The core of this pathway involves a three-tiered kinase module: a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (MKK3/6), which in turn dually phosphorylates and activates p38 MAPK at its Thr-180 and Tyr-182 residues.[5][7] Activated p38 then phosphorylates various downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to a cellular response.[3]

p38_pathway stress Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk P p38 p38 MAPK mapkk->p38 P substrates Downstream Substrates (e.g., MK2, ATF-2) p38->substrates P response Inflammatory Response (Cytokine Production) substrates->response inhibitor Pyrazolopyridine Inhibitor inhibitor->p38 Inhibition

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Comparative Inhibitor Analysis

The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50), selectivity across the kinome, and cellular activity. The pyrazolopyridine scaffold has been successfully optimized to yield potent and selective inhibitors for various kinases.[8][9] Below is a comparative table of a representative pyrazolopyridine p38α inhibitor alongside other well-known p38 MAPK inhibitors with different core structures.

InhibitorScaffoldp38α IC50 (nM)Target Kinase(s)Key Features & References
Pyrazolopyridine Analog Pyrazolopyridine~ 1 - 50p38 MAPKHigh potency and selectivity, good oral bioavailability.[8][9]
SB203580 Pyridinylimidazole50 - 100p38α/βWidely used as a research tool, but has off-target effects.
BIRB 796 (Doramapimod) Diaryl Urea< 1p38α/β/γ/δType II inhibitor, binds to the DFG-out conformation, highly potent.
VX-745 Fluoro-pyrimidine~ 20p38αOrally active, advanced to clinical trials.

Note: The IC50 values for the "Pyrazolopyridine Analog" are representative of potent compounds from this class as described in the literature. Specific values vary based on substitutions.

Structure-Activity Relationship (SAR) Insights

The development of potent pyrazolopyridine inhibitors hinges on understanding their structure-activity relationships (SAR).[10] Key insights from various studies include:

  • Hinge-Binding Moiety: The pyrazolopyridine core itself is crucial for forming hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[2]

  • Substitutions at N1 and C3: Modifications at these positions are common strategies to enhance potency and selectivity.[1] Bulky or hydrophobic groups can occupy adjacent pockets in the ATP-binding site, improving affinity.

  • 4-Amino Group: The amino group on the pyridine ring can be a key interaction point or a site for further derivatization to modulate physicochemical properties, such as solubility and cell permeability.

Experimental Protocol: In Vitro Kinase Assay

To quantitatively assess the inhibitory potential of compounds like 2-(1H-pyrazol-1-yl)pyridin-4-amine, a robust in vitro kinase assay is essential.[11][12] This protocol describes a common method for determining the IC50 value of a test compound against a target kinase.

Objective: To measure the concentration-dependent inhibition of a target kinase (e.g., p38α) by a test compound.

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[13]

  • Test compound stock solution (in DMSO)

  • 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader

Methodology:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 25 nL of the serially diluted test compound or DMSO (as a control) to the appropriate wells.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer. The final kinase concentration should be in the low nanomolar range (e.g., 50 nM).[13][14]

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding 5 µL of ATP solution (final concentration typically at or near the Km for the kinase) to each well.[13][14]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents as per the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a luciferase/luciferin system that generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

workflow start Start dilution Prepare Serial Dilution of Test Compound start->dilution plate_prep Add Buffer, Compound, Kinase & Substrate to Plate dilution->plate_prep pre_incubation Pre-incubate (15 min) plate_prep->pre_incubation atp_addition Initiate Reaction with ATP pre_incubation->atp_addition reaction Incubate (60 min) atp_addition->reaction detection Add Detection Reagent (e.g., ADP-Glo) reaction->detection read Read Luminescence detection->read analysis Calculate IC50 read->analysis end_node End analysis->end_node

Caption: In Vitro Kinase Assay Workflow.

Conclusion and Future Outlook

The pyrazolopyridine scaffold represents a highly validated and promising starting point for the development of novel kinase inhibitors. While 2-(1H-pyrazol-1-yl)pyridin-4-amine itself requires further characterization, its structural motifs are present in many potent inhibitors of therapeutically relevant kinases like p38 MAPK. Through systematic SAR studies and robust in vitro and in vivo testing, new derivatives can be optimized to achieve superior potency, selectivity, and pharmacokinetic profiles. The continued exploration of this chemical space is poised to deliver the next generation of targeted therapies for cancer, inflammation, and other kinase-driven diseases.

References

  • Pyrazole, Synthesis and Biological Activity. Source Not Available.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis.
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.
  • Current status of pyrazole and its biological activities. PubMed Central.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • In vitro kinase assay. Protocols.io.
  • p38 MAPK Signaling. Cell Signaling Technology.
  • p38 MAPK Signaling . Creative Diagnostics. [Link]

  • In vitro NLK Kinase Assay. PubMed Central.
  • In vitro kinase assay. Bio-protocol.
  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PubMed Central.
  • (PDF) In vitro kinase assay v1.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • p38 mitogen-activ
  • p38 MAPK Signaling. GeneGlobe - QIAGEN.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for tre

Sources

Comparative

The 2-(1H-pyrazol-1-yl)pyridin-4-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

The intersection of heterocyclic chemistry and drug discovery has yielded numerous scaffolds of profound therapeutic importance. Among these, the 2-(1H-pyrazol-1-yl)pyridin-4-amine core has emerged as a privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

The intersection of heterocyclic chemistry and drug discovery has yielded numerous scaffolds of profound therapeutic importance. Among these, the 2-(1H-pyrazol-1-yl)pyridin-4-amine core has emerged as a privileged structure, particularly in the realm of protein kinase inhibition. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, offering a comparative overview of analog performance supported by experimental data. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the causal relationships behind structural modifications and their impact on biological activity, providing a framework for the rational design of next-generation inhibitors.

The 2-(1H-pyrazol-1-yl)pyridin-4-amine Core: A Versatile Kinase Hinge-Binding Motif

The pyrazole and its derivatives are well-established pharmacophores in a multitude of therapeutic agents, including anti-inflammatory drugs and targeted cancer therapies.[1] The fusion of a pyrazole ring with a pyridine moiety, as seen in the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold, creates a unique electronic and steric environment conducive to binding the ATP-binding pocket of various protein kinases.[2] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2]

The core structure's efficacy often lies in its ability to form key hydrogen bond interactions with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, effectively competing with the natural substrate and inhibiting kinase activity. The SAR exploration of this scaffold, therefore, primarily revolves around modifications to the pyrazole and pyridine rings, as well as the exocyclic amine, to enhance potency, selectivity, and drug-like properties.

Comparative SAR Analysis: A Case Study in CDK2 Inhibition

Recent work on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, a closely related analog series to the topic of this guide, provides an excellent case study for understanding the SAR of this chemotype.[3][4] Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its inhibition is a validated strategy in cancer therapy.[5] The following analysis is based on the findings from this study, which systematically explored modifications at key positions of the scaffold.

The Pyrazole Moiety at the 2-Position of the Pyridine Ring

Modifications to the pyrazole ring attached to the 2-position of the central pyridine (or in this case, pyrimidine) ring have a profound impact on inhibitory activity. The SAR data suggests a strong preference for an unsubstituted pyrazole at this position.

  • N-Alkylation: Introduction of a methyl group on the pyrazole nitrogen (N1') resulted in a significant loss of activity. This suggests that the NH group of the pyrazole is likely involved in a critical hydrogen bond interaction with the kinase hinge region.

  • Topological Isomers: Shifting the point of attachment from pyrazol-1-yl to pyrazol-4-yl also led to a dramatic decrease in potency. This highlights the spatial importance of the pyrazole ring and its nitrogen atoms for optimal orientation within the ATP-binding pocket.

The Amine Linker and its Substituents

The exocyclic amine at the 4-position of the pyridine ring serves as a crucial linker to a second heterocyclic system, often another pyrazole or a substituted phenyl ring.

  • Substitution on the Second Pyrazole Ring: In the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series, substitution on the second pyrazole ring was explored. N-alkylation of this pyrazole with a methyl group was detrimental to both CDK2 inhibition and antiproliferative activity.[3] This indicates that this region of the molecule likely interacts with a specific pocket where steric bulk is not tolerated.

Modifications to the Pyridine/Pyrimidine Core

While the core pyridine or pyrimidine ring is often conserved to maintain the essential hinge-binding interactions, substitutions can be strategically employed to fine-tune activity and properties. In the studied series, a fluorine atom at the 5-position of the pyrimidine ring was a common feature.

The following table summarizes the SAR findings for key analogs from the study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as CDK2 inhibitors.[3][4]

Compound IDModificationCDK2 Ki (µM)OVCAR5 GI50 (µM)
14 Unsubstituted pyrazol-4-yl at C2-NH>1.0>10
15 Unsubstituted pyrazol-4-yl at C2-NH, 5-fluoro on pyrimidine0.0050.231
16 N-methyl on second pyrazole0.1172.19
17 Topological isomer (pyrazol-3-yl at C2-NH)>1.0>10

Data extracted from "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation".[3][4]

Visualizing the Structure-Activity Landscape

The following diagram illustrates the key SAR takeaways for the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold and its close analogs.

SAR_Summary cluster_core Core Scaffold cluster_modifications Key Modification Sites cluster_activity Impact on Activity Core 2-(1H-Pyrazol-1-yl)pyridin-4-amine R1 R1: Pyrazole Substituents Core->R1 Modification at R2 R2: Pyridine/Pyrimidine Core Core->R2 Modification at R3 R3: Amine Substituents Core->R3 Modification at Decrease Decreased Potency R1->Decrease N-Alkylation Topological Isomer Tolerated Tolerated R2->Tolerated Halogenation (e.g., 5-Fluoro) R3->Decrease N-Alkylation of second heterocycle Increase Increased Potency

Caption: Key structure-activity relationships for the pyrazolyl-pyridinamine scaffold.

The Mechanism of Action: CDK2 Inhibition and Downstream Effects

The potent inhibition of CDK2 by these compounds translates into significant cellular consequences. CDK2, in complex with cyclin E or cyclin A, is essential for the G1/S and S phase transitions of the cell cycle. By blocking the ATP-binding site of CDK2, these inhibitors prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest and, ultimately, apoptosis (programmed cell death) in cancer cells.[3][4]

The signaling pathway below illustrates the mechanism of action of 2-(1H-pyrazol-1-yl)pyridin-4-amine-based CDK2 inhibitors.

CDK2_Pathway GF Growth Factors GFR Growth Factor Receptors GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 G1S G1/S Transition CDK2->G1S promotes Apoptosis Apoptosis G1S->Apoptosis arrest leads to Inhibitor 2-(1H-pyrazol-1-yl) pyridin-4-amine Analog Inhibitor->CDK2 inhibits

Caption: Simplified signaling pathway of CDK2 inhibition.

Experimental Protocols for Evaluation

The evaluation of novel kinase inhibitors requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess cellular potency and mechanism of action.

In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol provides a general framework for determining the in vitro potency of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) of a test compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (at a concentration close to the Km for the specific kinase)

  • Substrate (e.g., a peptide substrate with a phosphorylation site for CDK2)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add the test compound dilutions to the appropriate wells. Include no-compound (positive) and no-enzyme (negative) controls.

  • Add the CDK2/Cyclin E enzyme to all wells except the negative controls.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve. Ki values can be calculated from the IC50 using the Cheng-Prusoff equation if the ATP concentration and Km of ATP are known.

Cell-Based Antiproliferative Assay

This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cells.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound in a cancer cell line (e.g., OVCAR5 ovarian cancer cells).

Materials:

  • Cancer cell line of interest (e.g., OVCAR5)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) assay kit or similar cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • Plate reader capable of absorbance or luminescence measurement

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the plates and add the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Fix the cells by gently adding cold TCA and incubating for 1 hour at 4°C.

  • Wash the plates with water and allow them to air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The SAR analysis of closely related analogs reveals critical insights for rational drug design. Specifically, maintaining an unsubstituted NH on the pyrazole ring directly attached to the pyridine core is crucial for hinge binding and potent inhibition. Furthermore, modifications to the exocyclic amine and its substituents must be carefully considered to avoid steric clashes and maintain favorable interactions within the ATP-binding pocket.

Future research in this area should focus on exploring a wider range of substitutions on the pyridine or pyrimidine core to enhance selectivity across the kinome. The development of compounds with improved pharmacokinetic properties will also be essential for translating in vitro potency into in vivo efficacy. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this important class of kinase inhibitors.

References

  • Gao, C., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(3), 1147-1157.
  • ResearchGate. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1486-1503.
  • El-Gazzar, A. R., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 13(15), 10148-10165.
  • El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(4), 1108.
  • Li, Y., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry, 10, 1019573.
  • Verma, A., et al. (2012). Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 234-238.
  • Pomonis, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry, 67(2), 1436-1456.
  • Mekonnen, L. B., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Khan, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6649.
  • Mekonnen, L. B., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Cobar, D. D., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 864-904.
  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(8), 759.
  • Duan, C.-X., et al. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors.
  • Adjei, I. A., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1648.
  • Ali, A., et al. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. International Journal of Molecular Sciences, 24(13), 10834.
  • Singh, P., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(28), 18011-18025.
  • Sharma, P., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Drug Targets, 23(11), 1069-1083.
  • Mekonnen, L. B. (2025). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
  • Al-Otaibi, F. M., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 14(1), 1338.
  • ResearchGate. (n.d.). Design of novel CDK2 inhibitors from our previously-identified 1. Retrieved from [Link]

  • Wang, Y., et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 70, 128815.
  • National Center for Biotechnology Information. (2010). Pyridin-4-yl-1-(2-[18F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Investigating Off-Target Effects of 2-(1H-pyrazol-1-yl)pyridin-4-amine (BAY-2402234)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the off-target effects of the novel therapeutic agent 2-(1H-pyrazol-1-yl)pyridin-4-amine, also...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the off-target effects of the novel therapeutic agent 2-(1H-pyrazol-1-yl)pyridin-4-amine, also known as BAY-2402234. We will compare and contrast state-of-the-art methodologies, from computational prediction to cellular target engagement, providing the causal logic behind experimental choices and actionable protocols.

Introduction: The Imperative of Selectivity for BAY-2402234

2-(1H-pyrazol-1-yl)pyridin-4-amine (BAY-2402234) is a potent, selective, and orally bioavailable inhibitor of Dihydroorotate Dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including malignant cells.[2][3] This mechanism has positioned BAY-2402234 as a promising therapeutic for myeloid malignancies such as Acute Myeloid Leukemia (AML), where it has been shown to induce differentiation and inhibit proliferation of cancer cells.[1][2][4]

While described as "selective," no small molecule is entirely specific. Unintended interactions with other proteins, known as off-target effects, are a primary cause of drug toxicity and clinical trial failure.[5] Therefore, a rigorous and systematic investigation of the off-target profile of BAY-2402234 is not merely a regulatory requirement but a scientific necessity to ensure its safety and to fully understand its biological activity. This guide compares the essential methodologies for building a comprehensive off-target profile.

A Multi-Pronged Approach to Off-Target Profiling

A robust off-target investigation is a tiered process, moving from broad, predictive methods to highly specific, confirmatory assays. Each step provides a different layer of evidence, and together they create a high-confidence map of a compound's interaction landscape.

G cluster_0 Tier 1: Prediction & Broad Screening cluster_1 Tier 2: Validation & Cellular Context cluster_2 Tier 3: Biological Impact in_silico In Silico Profiling (Computational Prediction) biochem_broad In Vitro Biochemical Screen (e.g., Kinase & Safety Panels) in_silico->biochem_broad Nominate potential hits dose_response Dose-Response Assays (IC50/Ki Determination) biochem_broad->dose_response Confirm direct hits cetsa Cellular Target Engagement (CETSA) dose_response->cetsa Verify cellular relevance phenotypic Phenotypic Screening & Downstream Signaling cetsa->phenotypic Investigate functional consequence

Caption: A tiered workflow for off-target effect investigation.

Tier 1A: In Silico Profiling – The Predictive Foundation

Expertise & Causality: Computational, or in silico, screening is the logical first step. It is a rapid, cost-effective method to generate initial hypotheses about potential off-target interactions by comparing the chemical structure of BAY-2402234 against vast databases of known ligands and protein structures.[6][7] This approach helps prioritize which protein families to investigate further in more resource-intensive wet-lab experiments.

Comparative Methodologies:

  • Ligand-Based: Compares the 2D fingerprint or 3D shape of BAY-2402234 to libraries of compounds with known biological targets. A high similarity score suggests BAY-2402234 may bind to the same targets. Tools include SwissTargetPrediction and SuperPred.

  • Structure-Based (Docking): Computationally fits BAY-2402234 into the 3D crystal structures of thousands of proteins. A favorable docking score (low binding energy) indicates a potential interaction.

Protocol: In Silico Off-Target Prediction

  • Obtain Structure: Secure the 2D structure (SMILES format) of BAY-2402234.

  • Select Tools: Utilize a combination of publicly available tools (e.g., SwissTargetPrediction) and potentially commercial platforms for a wider range of algorithms.[6]

  • Execute Queries: Submit the SMILES string to the selected platforms.

  • Analyze & Consolidate: Collate the predicted targets. Prioritize targets that are identified by multiple independent algorithms.

  • Triage for Relevance: Cross-reference the predicted targets with known safety liabilities (e.g., hERG, CYPs) and protein families known for promiscuity (e.g., kinases, GPCRs).

Data Presentation: Hypothetical In Silico Predictions for BAY-2402234

Predicted Off-TargetTarget ClassPrediction MethodConfidence ScoreRationale for Follow-up
DHODHOxidoreductaseLigand & StructureVery HighOn-Target Control
ABL1 KinaseTyrosine KinaseLigand-BasedModerateKinases are a common off-target class.
hERGIon ChannelLigand-BasedLowCritical safety target; must be tested.
Adenosine A2A ReceptorGPCRStructure-BasedLowPyrazolopyridine core is found in A2A antagonists.[8]
Tier 1B: In Vitro Profiling – Broad Biochemical Screening

Expertise & Causality: While predictions are useful, they must be confirmed experimentally. Broad biochemical screening using purified proteins is the industry standard for identifying direct molecular interactions.[9] Running the compound at a high concentration (e.g., 1-10 µM) acts as a "dragnet" to catch even weak interactions that could become significant at higher clinical doses.

Comparative Methodologies:

  • Kinase Profiling: Essential for any small molecule inhibitor program. Kinase domains share structural similarities, especially in the ATP-binding pocket, making them susceptible to off-target binding. Panels from companies like Reaction Biology (KinomeScan) or Eurofins Discovery provide data on hundreds of kinases.

  • Safety Pharmacology Panels: These panels assess a compound's activity against a curated list of targets known to be implicated in adverse drug reactions (e.g., Eurofins' SafetyScreen44 or Charles River's panel).[10][11] This is a critical step for preclinical safety assessment and covers targets like GPCRs, ion channels, and transporters.[12][13]

G cluster_0 Screening Panels compound BAY-2402234 (10 µM) kinase Kinase Panel (~400 Kinases) compound->kinase safety Safety Panel (GPCRs, Ion Channels, etc.) compound->safety data_analysis Data Analysis (% Inhibition vs. Control) kinase->data_analysis safety->data_analysis hit_id Hit Identification (Inhibition > 50%) data_analysis->hit_id

Caption: Workflow for broad in vitro off-target screening.

Data Presentation: Hypothetical Screening Data for BAY-2402234 at 10 µM

Table 2A: Selected Kinase Panel Results

Target % Inhibition @ 10 µM Classification
DHODH (Control) 99% On-Target
ABL1 8% No significant activity
LCK 62% Potential Hit
SRC 55% Potential Hit

| EGFR | 3% | No significant activity |

Table 2B: Selected Safety Panel Results

Target Assay Type % Inhibition/Activity @ 10 µM Classification
hERG Binding 12% No significant activity
Adenosine A2A Binding 4% No significant activity

| PDE3A | Enzymatic | 58% | Potential Hit |

Tier 2: Cellular Target Engagement – The Litmus Test of Relevance

Expertise & Causality: An interaction with a purified protein in a tube does not guarantee the same interaction will occur in the complex milieu of a living cell. The compound must be able to penetrate the cell membrane, avoid efflux pumps, and engage its target in the presence of endogenous ligands and co-factors. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm target engagement in a physiological context.[14][15][16] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[17][18]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow a relevant cell line (e.g., MOLM-13 AML cells) to ~80% confluency.

  • Compound Treatment: Treat intact cells with BAY-2402234 (at various concentrations) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble, stable protein fraction. Analyze the amount of the target protein (e.g., DHODH and potential off-targets like LCK) remaining in the supernatant using Western Blot or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement.

G cluster_0 No Drug (Vehicle) cluster_1 With BAY-2402234 p1 Target Protein p2 Heat p1->p2 p3 Denatured Protein p2->p3 d1 Target Protein d_drug Drug d1->d_drug d_complex Drug-Protein Complex d2 Heat d_complex->d2 d3 Stable Protein d2->d3

Caption: Principle of CETSA: drug binding stabilizes the target protein.

Data Presentation: Hypothetical CETSA Results for BAY-2402234

Target ProteinTreatmentMelting Temp (Tagg)Thermal Shift (ΔTagg)Conclusion
DHODHVehicle52.1 °C-Baseline
DHODH1 µM BAY-240223460.5 °C+8.4 °CStrong on-target engagement
LCKVehicle48.5 °C-Baseline
LCK1 µM BAY-240223448.7 °C+0.2 °CNo significant engagement in cells
PDE3AVehicle55.2 °C-Baseline
PDE3A1 µM BAY-240223458.1 °C+2.9 °CConfirmed cellular off-target

Comparative Analysis: BAY-2402234 vs. a Structural Analog

To understand the structure-activity relationship (SAR) of off-target effects, it is instructive to compare the primary compound with a close structural analog. Let's consider a hypothetical analog, Compound Z , where a minor chemical modification has been made.

Data Presentation: Summary Comparison of Off-Target Profiles

TargetBAY-2402234 IC50Compound Z IC50CETSA ΔTagg (BAY-2402234)CETSA ΔTagg (Compound Z)Analysis
DHODH (On-Target) 2.6 nM3.1 nM+8.4 °C+8.1 °CBoth compounds retain potent on-target activity.
LCK (Off-Target) > 5 µM450 nM+0.2 °C+4.5 °CThe modification in Compound Z significantly increased its affinity and cellular engagement for LCK, introducing a potential liability.
PDE3A (Off-Target) 850 nM> 10 µM+2.9 °C+0.5 °CThe modification in Compound Z abrogated the PDE3A off-target effect seen with BAY-2402234.

This comparative analysis demonstrates how subtle chemical changes can dramatically alter a compound's selectivity profile. While BAY-2402234 shows a potential off-target liability with PDE3A, Compound Z trades this for a more significant liability with the LCK kinase. This data is critical for guiding medicinal chemistry efforts to optimize selectivity.

Conclusion and Future Directions

This guide outlines a logical, tiered strategy for the comprehensive investigation of off-target effects for 2-(1H-pyrazol-1-yl)pyridin-4-amine (BAY-2402234). By integrating in silico prediction, broad biochemical screening, and cellular target engagement assays, a high-fidelity profile of a compound's selectivity can be established.

Our hypothetical analysis confirms that BAY-2402234 is a highly potent and specific inhibitor of DHODH. While a minor cellular off-target activity against PDE3A was identified, its significance would need to be evaluated in the context of the compound's therapeutic window (the concentration at which it is effective vs. the concentration at which off-target effects appear). This integrated dataset is invaluable for predicting potential clinical side effects, guiding the design of safer next-generation molecules, and ensuring a successful drug development program.

References

  • BAY 2402234 is a novel potent DHODH inhibitor that binds the ubiquinone... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment. (2024, June 3). Patsnap Synapse. Retrieved January 29, 2026, from [Link]

  • BAY 2402234 shows monotherapy efficacy, target engagement, and... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • A Study to Investigate BAY2402234, a Dihydroorotate Dehydrogenase (DHODH) Inhibitor, in Myeloid Malignancies. (n.d.). ClinicalTrials.gov. Retrieved January 29, 2026, from [Link]

  • Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. (2024, March 18). Retrieved January 29, 2026, from [Link]

  • (PDF) The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. (2019, April 2). ResearchGate. Retrieved January 29, 2026, from [Link]

  • The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. (n.d.). Broad Institute. Retrieved January 29, 2026, from [Link]

  • Safety Pharmacology in Drug Discovery and Development. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 29, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). NIH. Retrieved January 29, 2026, from [Link]

  • In silico tools for off-target prediction. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Emerging strategies for cancer therapy by ATR inhibitors. (2023, May 15). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). FDA. Retrieved January 29, 2026, from [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • CRISPR Off-Target Editing: Prediction, Analysis, and More. (2025, September 23). Synthego. Retrieved January 29, 2026, from [Link]

  • Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. (n.d.). PMC - PubMed Central. Retrieved January 29, 2026, from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved January 29, 2026, from [Link]

  • Safety Pharmacology Studies. (n.d.). Charles River Laboratories. Retrieved January 29, 2026, from [Link]

  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021, June 29). Retrieved January 29, 2026, from [Link]

  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. (n.d.). NIH. Retrieved January 29, 2026, from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022, January 27). bioRxiv. Retrieved January 29, 2026, from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PMC - PubMed Central. Retrieved January 29, 2026, from [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. Retrieved January 29, 2026, from [Link]

  • ATR Pathway Inhibition Is Synthetically Lethal in Cancer Cells with ERCC1 Deficiency. (n.d.). Retrieved January 29, 2026, from [Link]

  • Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR). (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis. Retrieved January 29, 2026, from [Link]

  • UCSC In-Silico PCR. (n.d.). Retrieved January 29, 2026, from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 16). ACS Publications. Retrieved January 29, 2026, from [Link]

  • Nonclinical Safety Pharmacology Programs: What You Need to Know. (n.d.). Altasciences. Retrieved January 29, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

  • The Development of ATR Inhibitors in Cancer Therapy. (n.d.). Hematology & Oncology. Retrieved January 29, 2026, from [Link]

  • ATR Inhibition as an Attractive Therapeutic Resource against Cancer. (2021, January 6). AACR Journals. Retrieved January 29, 2026, from [Link]

  • 2-(1H-pyrazol-4-yl)pyridine | C8H7N3. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-ylethanamine hydrochloride. (n.d.). Anjali Labs. Retrieved January 29, 2026, from [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the 2-(1H-pyrazol-1-yl)pyridin-4-amine Scaffold for Kinase Inhibition

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibitor Design The 2-(1H-pyrazol-1-yl)pyridin-4-amine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4][5]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibitor Design

The 2-(1H-pyrazol-1-yl)pyridin-4-amine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4][5] Its inherent structural and electronic properties make it an ideal starting point for developing potent and selective kinase inhibitors. This guide provides an in-depth, evidence-based comparison of this scaffold's performance, not as an isolated chemical, but through the lens of its most prominent derivative: Doramapimod (BIRB 796) .[6]

Doramapimod is a highly potent, orally active inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a critical node in cellular signaling pathways that respond to stress and inflammation.[7][8][9] The p38 MAPK pathway's role in regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) has made it a major target for treating inflammatory diseases such as rheumatoid arthritis.[10][11][12][13]

The genius of the pyrazol-pyridinamine scaffold within Doramapimod lies in its ability to facilitate a unique mechanism of action known as Type II inhibition .[9] Unlike traditional ATP-competitive (Type I) inhibitors that bind to the active conformation of a kinase, Type II inhibitors like Doramapimod bind to an inactive "DFG-out" conformation.[14][15][16] This requires a significant, but transient, conformational change in the kinase, allowing the inhibitor to access a deep allosteric pocket.[8] This mechanism often leads to superior selectivity and a slower off-rate, resulting in prolonged target engagement.[7]

To objectively benchmark the performance of this scaffold, we will compare Doramapimod against established standard compounds that represent different classes of p38 MAPK inhibitors.

Selection of Standard Compounds for Benchmarking

The choice of comparators is critical for a meaningful benchmark. We have selected two widely-used p38 MAPK inhibitors that provide a clear contrast in mechanism and selectivity.

  • SB203580 (Type I Inhibitor): A potent and well-characterized pyridinylimidazole inhibitor.[13] As a classic ATP-competitive, Type I inhibitor, it serves as the perfect counterpoint to Doramapimod's Type II mechanism. Comparing the two will highlight the distinct advantages in selectivity and cellular activity conferred by the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold.

  • VX-745 (Neflamapimod) (Type I Inhibitor): Another potent and selective p38α inhibitor that has advanced to clinical trials.[17][18][19][20] It provides a benchmark against another clinically relevant, high-quality inhibitor, helping to contextualize Doramapimod's potency and cellular efficacy.

Comparative Data Analysis: Potency, Selectivity, and Cellular Activity

The following tables summarize key performance data synthesized from authoritative sources. This data provides a quantitative basis for comparing the inhibitors across critical performance metrics.

Table 1: In Vitro Biochemical Potency Against p38 MAPK Isoforms
CompoundScaffold TypeTarget IsoformPotency (IC50 / Kd)Citation(s)
Doramapimod (BIRB 796) 2-(1H-pyrazol-1-yl)pyridin-4-amine (Type II)p38α0.1 nM (Kd) , 38 nM (IC50) [10][21][22]
p38β65 nM (IC50)[21][22]
p38γ200 nM (IC50)[21][22]
p38δ520 nM (IC50)[21][22]
SB203580Pyridinylimidazole (Type I)p38α100 nM (IC50)[13]
p38β430 nM (IC50)[13]
VX-745 (Neflamapimod)N/A (Type I)p38α10 nM (IC50) [17][18][19]
p38β220 nM (IC50)[17]

Expert Interpretation: The data clearly shows the picomolar binding affinity (Kd) of Doramapimod for p38α, a hallmark of its optimized Type II binding mechanism which leads to a very slow dissociation rate.[7][10] While its IC50 is comparable to the highly potent VX-745, the underlying mechanism conferred by the pyrazol-pyridinamine scaffold gives it a distinct pharmacological profile. Doramapimod and SB203580 inhibit both p38α and p38β to a similar extent.

Table 2: Kinase Selectivity Profile
CompoundPrimary TargetKey Off-Targets (Potent Inhibition)Selectivity NotesCitation(s)
Doramapimod (BIRB 796) p38α MAPKJNK2, c-Raf-1, B-Raf330-fold more selective for p38α over JNK2.[10] Insignificant inhibition of ERK1, SYK, IKK2β, EGFR, HER2, PKA, PKC.[7][10][7][10][21]
SB203580p38α MAPKMultiple kinasesKnown to have a less favorable selectivity profile compared to newer inhibitors.
VX-745 (Neflamapimod)p38α MAPKMinimalOver 1000-fold selectivity against closely related kinases like ERK1 and JNK1-3.[17][18]

Expert Interpretation: Selectivity is paramount for minimizing off-target effects. While VX-745 demonstrates exceptional selectivity, Doramapimod also maintains a strong selectivity profile, with significant potency windows against most other kinases.[7][10] The inhibition of JNK2 and Raf kinases is a known characteristic that researchers must consider in their experimental design.[7] The unique allosteric binding site targeted by Doramapimod, which is a direct result of the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold, is the primary driver of its selectivity profile.[8][9]

Table 3: Cellular Activity - Inhibition of Inflammatory Cytokine Production
CompoundCell SystemCytokine MeasuredPotency (IC50)Citation(s)
Doramapimod (BIRB 796) Human PBMCsIL-1β, TNF-αPotent (nM range)[7]
SB203580Human Monocytes (LPS-stimulated)IL-1β, TNF-αEffective inhibitor[13]
VX-745 (Neflamapimod)Human PBMCs (LPS-stimulated)IL-1β45 nM[17][20]
TNF-α51 nM[17][20]

Expert Interpretation: The ultimate test of an inhibitor is its performance in a relevant cellular context. All three compounds effectively block the production of key pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).[13][17] Doramapimod and VX-745 show comparable, potent inhibition in the nanomolar range, demonstrating that the pyrazol-pyridinamine scaffold translates its high biochemical potency into robust cellular activity.[7][17]

The Mechanistic Difference: A Visual Explanation

The superiority of the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold is rooted in its ability to promote Type II inhibition. This is fundamentally different from the mechanism of SB203580 and VX-745.

G cluster_0 Type I Inhibition (e.g., SB203580, VX-745) cluster_1 Type II Inhibition (Doramapimod Scaffold) ActiveKinase Active Kinase (DFG-in) InactiveKinase Inactive Kinase (DFG-out) ActiveKinase->InactiveKinase Conformational Equilibrium ATP_I ATP Hinge_I ATP Binding Site (Hinge Region) ATP_I->Hinge_I Binds Inhibitor_I Type I Inhibitor Inhibitor_I->Hinge_I Competes for binding Hinge_I->ActiveKinase AllostericPocket Allosteric Pocket (Adjacent to ATP site) InactiveKinase->AllostericPocket Exposes Inhibitor_II Doramapimod Inhibitor_II->AllostericPocket Binds & Stabilizes

Caption: Type I vs. Type II Kinase Inhibition Mechanism.

This key difference explains why Doramapimod prevents the activation (phosphorylation) of p38 itself, whereas Type I inhibitors only block the activity of the already-phosphorylated kinase. Doramapimod essentially traps the kinase in an inactive state, preventing the upstream kinase MKK6 from phosphorylating it.[7][21]

Experimental Protocols

To ensure scientific integrity and enable replication, we provide detailed, step-by-step methodologies for key assays used in benchmarking these inhibitors.

Protocol 1: In Vitro p38α Kinase Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of a test compound by measuring the amount of ATP remaining after a kinase reaction.

G start Start prep_plate 1. Add Inhibitor dilutions & Kinase Buffer to 384-well plate. start->prep_plate add_enzyme 2. Add p38α Kinase (Enzyme). prep_plate->add_enzyme add_substrate 3. Add Substrate/ATP Mix to initiate reaction. add_enzyme->add_substrate incubate_1 4. Incubate at RT for 60 minutes. add_substrate->incubate_1 add_adpglo 5. Add ADP-Glo™ Reagent to terminate reaction & deplete ATP. incubate_1->add_adpglo incubate_2 6. Incubate at RT for 40 minutes. add_adpglo->incubate_2 add_detection 7. Add Kinase Detection Reagent to convert ADP to ATP, driving luciferase reaction. incubate_2->add_detection incubate_3 8. Incubate at RT for 30 minutes. add_detection->incubate_3 read_lum 9. Read Luminescence on a plate reader. incubate_3->read_lum end End read_lum->end

Caption: Workflow for an In Vitro Kinase Assay.

Methodology:

  • Compound Preparation: Serially dilute test compounds (e.g., Doramapimod, SB203580, VX-745) in DMSO, then further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution.[23]

  • Enzyme Addition: Add 2 µL of recombinant p38α enzyme solution.[23]

  • Reaction Initiation: Add 2 µL of a mix containing the specific peptide substrate (e.g., ATF2) and ATP to start the kinase reaction.[23]

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[23]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.[23]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.[23]

  • Data Acquisition: Measure the luminescence signal. The amount of light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular p38 Pathway Inhibition Assay (Phospho-MK2)

This assay measures the ability of a compound to inhibit the p38 pathway inside a cell by quantifying the phosphorylation of its direct downstream substrate, MAPKAPK-2 (MK2).

G start Start seed_cells 1. Seed cells (e.g., U-2 OS, HeLa) in a 96-well plate. start->seed_cells pretreat 2. Pre-treat cells with inhibitor dilutions for 1 hour. seed_cells->pretreat stimulate 3. Stimulate p38 pathway with Anisomycin or UV. pretreat->stimulate fix_perm 4. Fix and permeabilize cells. stimulate->fix_perm add_primary_ab 5. Add primary antibody (anti-phospho-MK2). fix_perm->add_primary_ab incubate_1 6. Incubate for 1 hour at RT. add_primary_ab->incubate_1 wash_1 7. Wash 3x with buffer. incubate_1->wash_1 add_secondary_ab 8. Add fluorescently-labeled secondary antibody & nuclear stain. wash_1->add_secondary_ab incubate_2 9. Incubate for 1 hour at RT (protect from light). add_secondary_ab->incubate_2 wash_2 10. Wash 3x with buffer. incubate_2->wash_2 image_analyze 11. Acquire and analyze images using High-Content Screening. wash_2->image_analyze end End image_analyze->end

Caption: High-Content Cellular Imaging Workflow.

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HeLa or U-2 OS) in a 96-well imaging plate and culture overnight.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of the test compound for 1 hour.[24]

  • Pathway Activation: Stimulate the p38 pathway by treating cells with a stress-inducing agent like Anisomycin for 30 minutes.[24]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 to allow antibody entry.

  • Primary Antibody Staining: Incubate the cells with a primary antibody specific for the phosphorylated form of MK2 (e.g., anti-phospho-MAPKAPK-2 Thr334) for 1 hour at room temperature.[25]

  • Washing: Wash the wells three times with an appropriate buffer (e.g., PBS with 0.1% Tween-20).

  • Secondary Antibody Staining: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., Hoechst) for 1 hour.[25]

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of the phospho-MK2 signal in the cytoplasm of each cell.

  • Data Analysis: Plot the mean fluorescence intensity against inhibitor concentration to determine the cellular IC50.

Protocol 3: TNF-α Release Assay in Human PBMCs

This is a functional assay that measures the ultimate downstream effect of p38 inhibition: the suppression of inflammatory cytokine release.

Methodology:

  • Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Plating: Resuspend PBMCs in culture medium and plate them in a 96-well plate.

  • Inhibitor Pre-treatment: Add varying concentrations of the test compounds to the wells and pre-incubate for 1 hour.

  • Stimulation: Stimulate the cells to produce TNF-α by adding Lipopolysaccharide (LPS) (e.g., 10-100 ng/mL).[26][27]

  • Incubation: Incubate the plates for 4-6 hours at 37°C to allow for cytokine production and release into the supernatant.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Quantification (ELISA): Quantify the amount of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-only control. Determine the IC50 value from the resulting dose-response curve.

Conclusion

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold, exemplified by the potent p38 MAPK inhibitor Doramapimod (BIRB 796), represents a significant advancement in kinase inhibitor design. Its ability to induce and bind to the inactive "DFG-out" conformation of p38 MAPK (a Type II inhibition mechanism) confers a distinct pharmacological profile characterized by high potency, slow target dissociation, and a robust cellular response.

When benchmarked against standard Type I inhibitors like SB203580 and the clinically evaluated VX-745, the data demonstrates that this scaffold translates its unique biochemical mechanism into potent and specific inhibition of the p38 signaling cascade in cellular systems. While highly selective inhibitors like VX-745 set a high bar, the pyrazol-pyridinamine core of Doramapimod proves to be a highly effective and competitive structural framework. This guide provides researchers, scientists, and drug development professionals with the objective data and detailed protocols necessary to evaluate and utilize this powerful chemical scaffold in their own discovery programs.

References

  • Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. MDPI. [Link]

  • Biophysical investigation and conformational analysis of p38α kinase inhibitor doramapimod and its analogues. MedChemComm (RSC Publishing). [Link]

  • Doramapimod | C31H37N5O3 | CID 156422. PubChem. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed Central. [Link]

  • DORAMAPIMOD. The Chemical Probes Portal. [Link]

  • p38 MAPK inhibitor | BIRB 796. opnMe | Boehringer Ingelheim. [Link]

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. [Link]

  • P38 Signaling Pathway. Creative Diagnostics. [Link]

  • p38 MAPK Signaling Review. Assay Genie. [Link]

  • Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed. [Link]

  • The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. PubMed Central. [Link]

  • Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. PubMed Central. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • p38 MAP Kinase and MAPKAP Kinases MK2/3 Cooperatively Phosphorylate Epithelial Keratins. PubMed Central. [Link]

  • Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?. ResearchGate. [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Publications. [Link]

  • Characterization of TNF-alpha release in LPS-stimulated astrocytes: Bi-functional effects of purinergic receptor activation and role for calcium signaling. University of Miami. [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PubMed Central. [Link]

  • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). ACS Publications. [Link]

  • Structural differences between type I and II small molecule kinase... ResearchGate. [Link]

  • The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers. [Link]

  • A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. [Link]

  • Overview of Current Type I/II Kinase Inhibitors. arXiv. [Link]

  • Challenge model of TNFα turnover at varying LPS and drug provocations. PubMed Central. [Link]

  • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). PubMed. [Link]

  • p38 mitogen-activated protein kinases. Wikipedia. [Link]

  • Kinase Inhibitor Types Predicted with Machine-Learning. Drug Hunter. [Link]

  • Extraction, purification, structural elucidation, and immunomodulatory activity of Bletilla striata polysaccharides via the NF-κB signaling pathway. Frontiers. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

Sources

Validation

A Comparative Guide to the Selectivity Profiling of 2-(1H-pyrazol-1-yl)pyridin-4-amine (Compound PPA)

Introduction: The Double-Edged Sword of Kinase Inhibition The 2-(1H-pyrazol-1-yl)pyridin-4-amine (herein referred to as Compound PPA) represents a class of heterocyclic compounds that are of significant interest in moder...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The 2-(1H-pyrazol-1-yl)pyridin-4-amine (herein referred to as Compound PPA) represents a class of heterocyclic compounds that are of significant interest in modern drug discovery. The pyrazolopyridine scaffold is a well-established pharmacophore, frequently utilized in the design of kinase inhibitors for oncology, inflammatory diseases, and neurodegenerative disorders.[1][2][3] While potent inhibition of a primary target is the initial goal, the ultimate clinical success of a compound is inextricably linked to its selectivity.

Undesired off-target interactions can lead to toxicity, while in some cases, polypharmacology (the modulation of multiple targets) can be therapeutically beneficial.[4][5] Therefore, a rigorous and multi-faceted assessment of a compound's cross-reactivity profile is not merely a characterization step but a cornerstone of its preclinical development. This guide provides a comprehensive framework for evaluating the selectivity of Compound PPA, comparing its hypothetical performance against other potential drug candidates and detailing the causal logic behind the necessary experimental workflows.

Section 1: Designing a Robust Cross-Reactivity Screening Strategy

A successful selectivity profiling campaign is a tiered, data-driven process. It begins with broad, high-throughput methods to identify potential interactions and progressively funnels down to more physiologically relevant assays to confirm and quantify them. This approach ensures that resources are used efficiently while building a comprehensive understanding of the compound's biological footprint.

The rationale is to move from a less complex, high-capacity system to a more complex, lower-throughput system. This "fail fast, fail cheap" philosophy allows for the early deselection of non-selective compounds and builds confidence in promising candidates.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Potency & Confirmation cluster_2 Tier 3: Cellular Validation cluster_3 Outcome comp Computational Prediction (Structural Homology, Ligand Similarity) biochem Broad Biochemical Screen (e.g., 400+ Kinase Panel @ 1µM) comp->biochem Guide Panel Selection ic50 IC50 Determination (10-point dose response for hits) biochem->ic50 Identify Preliminary Hits (% Inhibition > 50%) cellular Cellular Target Engagement (e.g., NanoBRET™, CETSA®) ic50->cellular Confirm & Quantify Cellular Potency pheno Phenotypic & Pathway Analysis (Phospho-proteomics, Cell Viability) cellular->pheno Assess Functional Impact profile Comprehensive Selectivity Profile (On-Target vs. Off-Target Potency) pheno->profile

Caption: Tiered workflow for comprehensive selectivity profiling.

Section 2: Experimental Methodologies

The trustworthiness of a selectivity profile hinges on the quality of the experimental data. The following protocols are designed to be self-validating, incorporating controls and orthogonal methods to ensure the data is robust and interpretable.

Protocol 2.1: In Vitro Kinase Panel Screening

Causality: The goal of this initial screen is to cast a wide net. Using a single, high concentration of the inhibitor against a large panel of kinases provides a rapid and cost-effective snapshot of potential off-target interactions.[6] We perform this assay at the Km concentration of ATP for each kinase; this is critical because it allows for a more direct comparison of intrinsic inhibitor affinity, as competition with the endogenous substrate (ATP) is standardized.[7]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM DMSO stock solution of Compound PPA and competitor compounds. Serially dilute to create a 100X working stock (e.g., 100 µM for a 1 µM final concentration).

  • Assay Plate Preparation: Dispense 1 µL of the 100X compound stock into the appropriate wells of a 384-well assay plate. Include wells for a positive control (a known broad-spectrum inhibitor like Staurosporine) and a negative control (DMSO vehicle).

  • Kinase/Substrate Addition: Add 50 µL of a solution containing the specific kinase and its corresponding peptide substrate in kinase buffer to each well.

  • Reaction Initiation: Add 50 µL of a solution containing ATP (at the Km for each specific kinase) to all wells to initiate the phosphorylation reaction. Incubate at room temperature for a duration determined by the linear range of each specific kinase assay (typically 60 minutes).

  • Reaction Termination & Detection: Stop the reaction by adding a detection solution containing EDTA and antibodies specific for the phosphorylated substrate. Read the resulting signal (e.g., luminescence, fluorescence) on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control wells.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Hits are typically defined as kinases showing >50% inhibition at the screening concentration.

Protocol 2.2: Cellular Target Engagement using NanoBRET™

Causality: A compound's activity in a cell-free biochemical assay can differ significantly from its behavior in a live cell.[8] Cell permeability, efflux pumps, and the much higher intracellular ATP concentrations (1-10 mM) can all affect target binding. A cellular target engagement assay provides essential validation by measuring the direct interaction between the compound and its target protein in a physiological context.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the kinase of interest fused to a NanoLuc® luciferase enzyme.

  • Cell Plating: After 24 hours, harvest the transfected cells and dispense them into a 96-well white assay plate.

  • Compound Dosing: Prepare serial dilutions of Compound PPA and competitor compounds in Opti-MEM. Add these to the cell plate and incubate for 2 hours in a CO2 incubator.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer (a fluorescently-labeled ATP-competitive ligand) to all wells. The tracer will bind to the kinase-NanoLuc® fusion protein, bringing the fluorophore into close proximity to the luciferase.

  • Substrate Addition & Reading: Add the NanoLuc® substrate to all wells. In the absence of a competing compound, energy from the luciferase will excite the tracer via Bioluminescence Resonance Energy Transfer (BRET), producing a fluorescent signal. Read both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A competing compound (like PPA) will displace the tracer, leading to a decrease in the BRET ratio. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Section 3: Comparative Data Analysis

To illustrate the application of these protocols, we present hypothetical data for Compound PPA and two alternative compounds:

  • Compound PPA: The topic compound.

  • Alternative A: A highly selective analogue.

  • Alternative B: A non-selective, "dirty" analogue.

All three compounds are designed to target Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Table 1: Initial Kinase Profile (% Inhibition at 1 µM)
Kinase TargetPrimary FamilyCompound PPAAlternative AAlternative B
CDK2 CMGC 98% 99% 97%
CDK9CMGC65%15%92%
GSK3BCMGC58%5%85%
Aurora AOther12%8%75%
PIM1CAMK72%2%68%
VEGFR2TK4%1%88%

Interpretation: The initial screen immediately provides a high-level view of selectivity. Alternative A appears highly selective for CDK2. Compound PPA shows potent inhibition of its primary target but also significant activity against other kinases (CDK9, GSK3B, PIM1). Alternative B is highly non-selective, inhibiting kinases across multiple families.

Table 2: IC50 Values for Confirmed Hits (Biochemical vs. Cellular)
Kinase TargetAssay TypeCompound PPA (IC50, nM)Alternative A (IC50, nM)Alternative B (IC50, nM)
CDK2 Biochemical 15 12 25
Cellular 85 70 150
CDK9Biochemical250>10,00090
Cellular1,100>10,000450
GSK3BBiochemical480>10,000120
Cellular2,500>10,000600
PIM1Biochemical180>10,000210
Cellular950>10,0001,300

Interpretation:

  • Potency Shift: As expected, the IC50 values are higher in the cellular assay compared to the biochemical assay for all compounds. This "potency shift" is primarily due to competition with high intracellular ATP levels and is a critical factor in predicting in vivo efficacy.

  • Selectivity Window: For Compound PPA, the cellular selectivity window between the on-target (CDK2, 85 nM) and the most potent off-target (PIM1, 950 nM) is approximately 11-fold. For Alternative A, the window is >140-fold, demonstrating superior selectivity. Alternative B has a poor selectivity window of only 3-fold between CDK2 and CDK9.

Section 4: Visualizing the Impact of Cross-Reactivity

The consequences of off-target inhibition are best understood in the context of cellular signaling. Inhibiting CDK2 is intended to cause cell cycle arrest. However, co-inhibition of PIM1, a kinase involved in cell survival and proliferation, could lead to complex and potentially confounding biological outcomes.

G cluster_0 Cell Cycle Progression cluster_1 Cell Survival & Proliferation cdk2 CDK2 g1s G1/S Transition cdk2->g1s pim1 PIM1 survival Apoptosis Inhibition & Proliferation pim1->survival ppa Compound PPA ppa->cdk2 On-Target Inhibition (Desired Effect) ppa->pim1 Off-Target Inhibition (Potential Side Effect)

Caption: On-target vs. off-target effects of Compound PPA.

Conclusion and Recommendations

This guide outlines a rigorous, multi-tiered strategy for defining the cross-reactivity profile of the kinase inhibitor candidate, 2-(1H-pyrazol-1-yl)pyridin-4-amine (Compound PPA). Our comparative analysis demonstrates that while Compound PPA is potent against its intended target, CDK2, it possesses several significant off-target activities that are confirmed in a cellular context.

  • Compound PPA has a modest 11-fold cellular selectivity window. This level of cross-reactivity warrants further investigation into the functional consequences of PIM1, CDK9, and GSK3B inhibition at therapeutically relevant concentrations.

  • Alternative A serves as a benchmark for a highly selective inhibitor, which would be prioritized for development if on-target efficacy is sufficient.

  • Alternative B represents a poorly selective compound that would likely be deprioritized due to the high potential for toxicity and unpredictable pharmacology.

For Compound PPA, the next steps should include phospho-proteomic studies to map the downstream signaling consequences of its on- and off-target inhibition in relevant cancer cell lines. This will provide the critical data needed to decide whether its polypharmacology is a liability or a potential therapeutic advantage.

References

  • MySkinRecipes. (n.d.). 4-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT3Y-SYn6lBzL75Y32E5QM01ItjhhXvXmmmoIt6KOIIvGcqcLfhUK7pdjWN_eRRP2BMiY-grFp1ZwtgoEUoKb9BU0Qw8egiVZG2ioFySU6_Pg3YK_wkGX13rMMlDIuFPPN882z1eR4L0OLPYm7SIBP5j5h900che7sA2LXQ6nsg3kd5eP0u9qnSVwL3QwWOs7vL_o8FFTKK0giSbWUiU65MpXaXQ3iUqcijX4=
  • Kozik, B., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Retrieved from [Link]

  • Alam, M. A., et al. (2016). Recent applications of pyrazole and its substituted analogs. ResearchGate. Retrieved from [Link]

  • Tzitzikas, P., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Retrieved from [Link]

  • Varghese, R. K., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. SpringerLink. Retrieved from [Link]

  • Ye, Y., et al. (2016). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. PubMed Central. Retrieved from [Link]

  • Insuasty, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

  • Che, C., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Retrieved from [Link]

  • Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. PubMed. Retrieved from [Link]

  • Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. PubMed Central. Retrieved from [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology. Retrieved from [Link]

  • Broshtilova, V., & Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Scientific Research Publishing. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-(1H-Pyrazol-1-yl)pyridin-4-amine 100mg. Retrieved from [Link]

  • Brehmer, D., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Retrieved from [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Retrieved from [Link]

  • Gelin, M. F., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Retrieved from [Link]

  • Patalano, S., et al. (2024). Combining Brigatinib with mTOR Inhibition to Effectively Treat NF2-SWN–Associated and Sporadic NF2-Deficient Meningiomas. AACR Journals. Retrieved from [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Retrieved from [Link]

  • Vasta, J. D., et al. (2022). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Retrieved from [Link]

  • Beloglazkina, E. K., et al. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. ResearchGate. Retrieved from [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Retrieved from [Link]

  • Pfitzer, C., et al. (2024). Targeting ATR-CHK1 and ATM-CHK2 Axes in Pancreatic Cancer—A Comprehensive Review of Literature. MDPI. Retrieved from [Link]

  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. PubMed. Retrieved from [Link]

  • Lindsley, C. W., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Retrieved from [Link]

  • Beier, P., et al. (2024). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. Retrieved from [Link]

Sources

Comparative

Preclinical Profile of 2-(1H-pyrazol-1-yl)pyridin-4-amine Derivatives: A Comparative Analysis for Drug Discovery

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological target...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the preclinical data for several key derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel small molecule therapeutics.

Introduction to the 2-(1H-pyrazol-1-yl)pyridin-4-amine Scaffold

The unique arrangement of nitrogen atoms in the pyrazole and pyridine rings of the 2-(1H-pyrazol-1-yl)pyridin-4-amine core allows for a multitude of hydrogen bond donor and acceptor interactions with protein targets. This inherent chemical tractability has been exploited to develop inhibitors for a range of protein classes, most notably protein kinases, which are pivotal in numerous disease pathologies, including cancer and inflammatory disorders. The pyrazole moiety is a common feature in many approved kinase inhibitors, highlighting its importance as a bioisostere for various functional groups and its ability to impart favorable pharmacokinetic properties.[1]

This guide will focus on a comparative analysis of three distinct classes of inhibitors derived from this scaffold:

  • ALK5 Inhibitors: Targeting TGF-β receptor I kinase (ALK5) for the potential treatment of dermal scarring.

  • CDK2 Inhibitors: Investigating selective inhibition of Cyclin-Dependent Kinase 2 for applications in oncology.

  • Broad-Spectrum Anticancer Agents: Examining derivatives with cytotoxic activity across a range of cancer cell lines.

Comparative Preclinical Data

The following table summarizes the key preclinical parameters for representative compounds from each class. This allows for a direct comparison of their potency, selectivity, and cellular activity.

Compound Class Representative Compound Target(s) In Vitro Potency (IC50/Ki) Cellular Activity (GI50) Key Therapeutic Indication Reference
ALK5 InhibitorPF-03671148ALK5 (TGFβ receptor I kinase)Data not specified in abstractDose-dependent reduction in fibrotic gene expressionDermal Scarring[2][3]
CDK2 InhibitorCompound 15CDK2Ki = 0.005 µMGI50 = 0.127–0.560 μM (across 13 cancer cell lines)Cancer[1][4]
Anticancer AgentCompound 3fBroad (NCI 60 panel)Not specifiedMean growth inhibition of 87.34%Cancer[5]

In-Depth Analysis of Preclinical Findings

ALK5 Inhibitors for Fibrotic Diseases

A series of 2-(1H-pyrazol-1-yl)pyridines were identified as inhibitors of ALK5.[2][3] The lead compound, PF-03671148, demonstrated a dose-dependent reduction in TGF-β-induced fibrotic gene expression in human fibroblasts. Furthermore, topical application of this compound in a rat wound repair model led to a similar decrease in the expression of fibrotic genes, suggesting its potential utility in preventing dermal scarring.[2] The optimization of this series was guided by modeling the compounds within the ALK5 kinase domain, with substitutions on the pyrazole core leading to improved potency.[2][3]

Selective CDK2 Inhibitors for Oncology

In the quest for novel cancer therapeutics, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from the core scaffold, were developed as potent and selective CDK2 inhibitors.[1][4] Compound 15 from this series exhibited a remarkable inhibitory constant (Ki) of 0.005 µM for CDK2.[1][4] This high potency translated into sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM.[1][4] Mechanistic studies in ovarian cancer cells revealed that compound 15 reduced the phosphorylation of the retinoblastoma protein, induced cell cycle arrest in the S and G2/M phases, and triggered apoptosis, underscoring its potential as a clinical candidate for cancer treatment.[1][4]

Pyrazole Derivatives with Broad Anticancer Activity

The anticancer potential of novel pyrazole and pyrazolopyridine derivatives has been explored through screening against the NCI 60 panel of human cancer cell lines.[5] Notably, compound 3f emerged as a highly cytotoxic agent, demonstrating a mean growth inhibition of 87.34%.[5] Further dose-response studies identified this compound as the most potent cytotoxic agent within its series.[5] The broad-spectrum activity of such compounds suggests that they may target fundamental cellular processes common to various cancer types.

Experimental Methodologies

The following sections detail the typical experimental workflows employed in the preclinical evaluation of these 2-(1H-pyrazol-1-yl)pyridin-4-amine derivatives.

Kinase Inhibition Assay

The determination of a compound's inhibitory activity against a specific kinase is a crucial first step. A common method is the in vitro kinase assay, which measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Kinase, Substrate, ATP, Test Compound plate Assay Plate reagents->plate Dispense incubation Incubate at controlled temperature plate->incubation detection_reagent Add Detection Reagent (e.g., Luminescent ATP detection) incubation->detection_reagent readout Measure Signal (e.g., Luminescence) detection_reagent->readout data_analysis Calculate % Inhibition readout->data_analysis ic50 Determine IC50/Ki values data_analysis->ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation Assay

To assess the cytotoxic or cytostatic effects of the compounds on cancer cells, a cell proliferation assay is performed. The most common method is the MTT or MTS assay, which measures the metabolic activity of viable cells.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_incubation Incubation cluster_viability Viability Assessment cluster_data Data Analysis cells Cancer Cell Lines seed Seed cells in 96-well plates cells->seed treat Add compound to cells seed->treat compound Test Compound (serial dilutions) compound->treat incubate Incubate for 48-72 hours treat->incubate reagent Add Viability Reagent (e.g., MTT, MTS) incubate->reagent measure Measure Absorbance/Fluorescence reagent->measure calculate Calculate % Cell Viability measure->calculate gi50 Determine GI50 values calculate->gi50

Caption: Workflow for a cell proliferation/viability assay.

Signaling Pathway Analysis

Understanding the mechanism of action of a compound often involves investigating its effect on intracellular signaling pathways. For kinase inhibitors, this typically involves assessing the phosphorylation status of downstream substrates.

G cluster_treatment Cell Treatment cluster_lysis Cell Lysis cluster_western Western Blotting cluster_analysis Analysis cells Cancer Cells treat Treat with Test Compound cells->treat lyse Lyse cells to extract proteins treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to membrane sds_page->transfer probing Probe with specific antibodies (e.g., p-Rb, total Rb) transfer->probing detection Detect protein bands probing->detection quantify Quantify band intensity detection->quantify analyze Analyze changes in protein phosphorylation quantify->analyze

Caption: Workflow for analyzing signaling pathway modulation by Western Blot.

Conclusion and Future Directions

The 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of bioactive molecules. The preclinical data for derivatives targeting ALK5, CDK2, and those with broad-spectrum anticancer activity demonstrate the versatility of this chemical core. The successful optimization of these compounds underscores the power of structure-based drug design and the importance of robust preclinical evaluation.

Future efforts in this area could focus on:

  • Improving Selectivity: For kinase inhibitors, enhancing selectivity is crucial to minimize off-target effects and improve the therapeutic index.

  • Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to identify candidates with favorable drug-like properties.

  • In Vivo Efficacy Studies: Promising compounds should be advanced to relevant animal models of disease to validate their therapeutic potential.

  • Exploration of New Targets: The inherent versatility of the scaffold suggests that it could be adapted to target other protein families beyond kinases.

By leveraging the insights gained from the preclinical studies of existing derivatives, researchers can continue to unlock the full therapeutic potential of the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold in the pursuit of novel and effective medicines.

References

  • Discovery of a Series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 Inhibitors With Potential Utility in the Prevention of Dermal Scarring. PubMed. Available at: [Link]

  • Structure–activity relationship of the new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. ResearchGate. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central. Available at: [Link]

  • Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. PubMed Central. Available at: [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. National Institutes of Health. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at: [Link]

  • (PDF) Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. ResearchGate. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

  • (PDF) Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. ResearchGate. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-pyrazol-1-yl)pyridin-4-amine

Foundational Principle: Hazard Identification and Risk Assessment The core directive for managing waste of 2-(1H-pyrazol-1-yl)pyridin-4-amine is to treat it as hazardous chemical waste . This is not a mere suggestion but...

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principle: Hazard Identification and Risk Assessment

The core directive for managing waste of 2-(1H-pyrazol-1-yl)pyridin-4-amine is to treat it as hazardous chemical waste . This is not a mere suggestion but a critical safety mandate rooted in the toxicological profiles of its structural components.

  • The Aminopyridine Moiety: The aminopyridine class of compounds is known for significant toxicity. 2-Aminopyridine and 4-Aminopyridine are documented as being toxic by all routes of exposure—inhalation, ingestion, and dermal absorption.[1][2] Acute exposure can lead to severe health effects, including headaches, dizziness, convulsions, and even respiratory failure.[1][2] They are also severe skin and eye irritants.[1]

  • The Pyrazole Moiety: Pyrazole and its derivatives are widely used in pharmaceuticals and agrochemicals due to their biological activity.[3][4] While often less acutely toxic than aminopyridines, many pyrazole derivatives are classified as skin and eye irritants.[5][6]

  • Environmental Hazard: Many nitrogen-containing heterocyclic compounds are harmful to aquatic life with long-lasting effects. Therefore, preventing the release of 2-(1H-pyrazol-1-yl)pyridin-4-amine into the environment is a primary concern.[5][7]

Proactive Safety: Personal Protective Equipment (PPE) and Engineering Controls

Before handling any waste containing 2-(1H-pyrazol-1-yl)pyridin-4-amine, the following controls must be in place. The causality is simple: create an impenetrable barrier between the chemical and the researcher.

Control Measure Specification Justification
Engineering Control Chemical Fume HoodAll handling of the solid compound and preparation of its waste must be performed in a properly functioning fume hood to prevent inhalation of dust or aerosols.
Eye Protection ANSI Z87.1-rated Safety Goggles or a Face ShieldProtects against splashes of solutions or accidental projection of solid particles. The aminopyridine component presents a risk of severe eye irritation.[5]
Hand Protection Nitrile Gloves (or other chemically-resistant gloves)Provides a barrier against dermal absorption, a primary route of exposure for aminopyridines.[1] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
Body Protection Laboratory CoatPrevents contamination of personal clothing.

The Core Protocol: Waste Segregation and Containment

Proper containment is the most critical step in the disposal workflow. The goal is to create a closed system that is clearly identified and secure until it can be collected by trained professionals.

Step-by-Step Waste Collection Procedure:
  • Designate a Waste Container:

    • Use a new, or thoroughly cleaned, leak-proof container made of a compatible material such as High-Density Polyethylene (HDPE).

    • The container must have a secure, screw-top lid.

  • Labeling (Do this FIRST):

    • Before adding any waste, affix a "HAZARDOUS WASTE" label.

    • Clearly write the full chemical name: "2-(1H-pyrazol-1-yl)pyridin-4-amine".

    • List all components of any solution, including solvents and their approximate percentages.

    • Indicate the start date of waste accumulation.

  • Collecting Solid Waste:

    • This stream includes unused or expired solid 2-(1H-pyrazol-1-yl)pyridin-4-amine, contaminated personal protective equipment (gloves, weigh boats, wipes), and absorbent materials from spill cleanups.

    • Carefully place these items into the designated solid hazardous waste container. Avoid creating dust.[8]

  • Collecting Liquid Waste:

    • This stream includes solutions containing the compound and rinsates from glassware.

    • CRITICAL: The first rinse of any glassware that contained 2-(1H-pyrazol-1-yl)pyridin-4-amine must be collected as hazardous waste.[9] Subsequent rinses may be managed according to your institutional guidelines.

    • Carefully pour liquid waste into the designated liquid hazardous waste container using a funnel to prevent spills.

    • DO NOT pour any amount of this waste down the sink or into any drain.[5][7][10] This is a direct violation of environmental safety protocols.

  • Storage:

    • Keep the hazardous waste container sealed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated secondary containment bin or tray, away from incompatible materials like strong oxidizing agents.[11]

Final Step: Disposal Pathways

The only acceptable disposal route for this chemical is through a licensed and specialized waste management company. Your institution's Environmental Health and Safety (EHS) department manages this process.

Disposal_Workflow

Caption: Disposal workflow for 2-(1H-pyrazol-1-yl)pyridin-4-amine waste.

Experimental Protocol: Arranging for Final Disposal
  • Consolidate Waste: Ensure all waste containing 2-(1H-pyrazol-1-yl)pyridin-4-amine is properly segregated into correctly labeled solid or liquid hazardous waste containers.

  • Secure for Transport: Tightly seal the container lids. Wipe the exterior of the containers with a damp cloth to remove any external contamination.

  • Follow Institutional Procedure: Contact your institution's EHS office to schedule a chemical waste pickup. Provide them with the exact chemical name and quantity of waste.

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, as required by your laboratory's standard operating procedures.

Contingency Plan: Spill Management

Accidents require a calm and methodical response. In the event of a spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess and Evacuate: For a large spill or if significant dust is generated, evacuate the area and contact your EHS office.

  • Don PPE: For a small, manageable spill, don the full PPE detailed in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into your designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water and detergent), collecting the cleaning materials and rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to these scientifically grounded procedures, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of laboratory practice.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved January 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved January 28, 2026, from [Link]

  • New Jersey Department of Health. (2001, January). Hazard Summary: 2-AMINOPYRIDINE. Retrieved January 28, 2026, from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247–44309. [Link]

  • World Health Organization. (2014). Safe management of wastes from health-care activities. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Feral pigeon. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. PubMed Central. Retrieved January 28, 2026, from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • ResearchGate. (2025, October 31). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved January 28, 2026, from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved January 28, 2026, from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved January 28, 2026, from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved January 28, 2026, from [Link]'

  • International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved January 28, 2026, from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1H-pyrazol-1-yl)pyridin-4-amine

In the landscape of drug discovery and chemical research, our progress is intrinsically linked to our diligence in safety. The novel compounds we synthesize and handle, such as 2-(1H-pyrazol-1-yl)pyridin-4-amine, often c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, our progress is intrinsically linked to our diligence in safety. The novel compounds we synthesize and handle, such as 2-(1H-pyrazol-1-yl)pyridin-4-amine, often come with limited toxicological data. This guide is crafted from a position of deep field experience, prioritizing a proactive and cautious approach to safety. It is not merely a list of rules but a procedural and logical framework designed to ensure that your most valuable laboratory asset—you—is protected. The protocols herein are designed to be self-validating systems, embedding safety into the very workflow of your research.

Foundational Safety: Understanding the Hazard Profile

While a comprehensive Safety Data Sheet (SDS) for 2-(1H-pyrazol-1-yl)pyridin-4-amine is not widely available, we can infer its potential hazards by examining its structural components: an aminopyridine core linked to a pyrazole moiety. Analogous compounds in these classes exhibit distinct hazard profiles that demand our respect and attention.

Based on aggregated data for similar structures, such as 2-aminopyridine and other pyridine derivatives, we must assume the compound presents the following risks until proven otherwise:

  • Acute Toxicity : Likely harmful if swallowed or in contact with skin.[1][2]

  • Skin Irritation : Expected to cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation : Assumed to cause serious, potentially damaging, eye irritation.[1][2][3][4]

  • Respiratory Irritation : May cause respiratory irritation, particularly as a fine powder or aerosol.[1][2][3]

Crucially, for many novel research chemicals, the chronic health effects have not been investigated.[5] Therefore, the only prudent path is to minimize exposure through a combination of robust engineering controls and meticulously selected Personal Protective Equipment (PPE).[6][7]

Engineering Controls: Your Primary Defense

Before any PPE is donned, your first and most effective layer of protection comes from the laboratory environment itself. PPE should never be the sole method of risk mitigation.[8]

  • Chemical Fume Hood : All handling of 2-(1H-pyrazol-1-yl)pyridin-4-amine, especially the solid form, must be conducted within a properly functioning and certified chemical fume hood.[9][10][11] This is non-negotiable. The hood contains vapors and fine particulates, preventing them from entering your breathing zone.

  • Ventilation : Ensure the laboratory has good general ventilation, with sufficient air changes per hour to dilute any fugitive emissions.[12]

  • Emergency Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.[9][12] An unobstructed path to this equipment is critical.

Core PPE Requirements: The Non-Negotiable Ensemble

For any task involving 2-(1H-pyrazol-1-yl)pyridin-4-amine, the following PPE constitutes the minimum requirement.

  • Eye and Face Protection : Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[1][7][10] When handling larger quantities (>1 g) or performing tasks with a higher splash potential (e.g., quenching a reaction), a full-face shield worn over safety goggles is required.

  • Protective Clothing : A flame-resistant lab coat, fully buttoned, is essential to protect your skin and personal clothing.[7][9] Always wear long pants and closed-toe shoes to ensure no skin is exposed.[7]

  • Hand Protection : Glove selection is a critical decision point. Nitrile gloves, while common, may not offer sufficient protection against pyridine-like structures.[9] For pyridine itself, butyl rubber gloves are often recommended.[9] Given the lack of specific data, double-gloving with a robust outer glove (e.g., butyl rubber or neoprene) over a standard nitrile inner glove provides an excellent barrier. Always inspect gloves for tears or defects before use and practice proper removal techniques to avoid contaminating your skin.[1][4][12]

Task-Specific PPE Protocol

The level of PPE must be adapted to the specific task and associated risks of exposure. The following table provides a clear, task-based guide.

TaskMinimum Required PPERecommended Upgrade for Increased RiskJustification
Weighing Solid Double Gloves, Lab Coat, GogglesFace Shield, Government-approved RespiratorHigh risk of aerosolizing fine powder, leading to inhalation and surface contamination.[1][12]
Preparing Solutions Double Gloves, Lab Coat, GogglesFace ShieldRisk of splashes when adding solvent or mixing.
Running Reaction Double Gloves, Lab Coat, Goggles---All operations should be within a closed system inside a fume hood, minimizing exposure.[8]
Aqueous Work-up Double Gloves, Lab Coat, GogglesFace ShieldPotential for splashes during transfers and separations.
Spill Cleanup Double Gloves, Lab Coat, GogglesChemical-resistant Apron/Sleeves, RespiratorDirect contact with the material and potential for vapor/dust generation during cleanup.
Waste Disposal Double Gloves, Lab Coat, Goggles---Risk of splashes and contact with contaminated containers.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting appropriate PPE when handling 2-(1H-pyrazol-1-yl)pyridin-4-amine.

PPE_Selection_Workflow cluster_start Start: New Task with 2-(1H-pyrazol-1-yl)pyridin-4-amine cluster_assessment Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection cluster_final Final Check start_node Identify Experimental Task (e.g., Weighing, Synthesis, Purification) assess_exposure Assess Potential Exposure Routes - Inhalation (Dust/Aerosol)? - Dermal (Splash/Contact)? - Ocular (Splash)? start_node->assess_exposure eng_controls Work in Certified Chemical Fume Hood? assess_exposure->eng_controls All Routes Possible no_hood STOP! Consult EHS. Do not proceed. eng_controls->no_hood No base_ppe Core PPE: - Safety Goggles - Lab Coat - Double Gloves (e.g., Nitrile + Butyl Rubber) eng_controls->base_ppe Yes add_face_shield Add Face Shield base_ppe->add_face_shield High Splash Risk? add_respirator Add Approved Respirator (Fit-Test Required) base_ppe->add_respirator Dust/Aerosol Risk? final_check Proceed with Experiment base_ppe->final_check Low Splash & No Dust Risk add_face_shield->add_respirator Dust/Aerosol Risk? add_face_shield->final_check No Dust/Aerosol Risk add_respirator->final_check

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrazol-1-yl)pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrazol-1-yl)pyridin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.